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1-Methyl-4-(1,4-dioxaspiro[4.5]decan-8-yl)piperazine Documentation Hub

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  • Product: 1-Methyl-4-(1,4-dioxaspiro[4.5]decan-8-yl)piperazine
  • CAS: 155778-83-9

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 1-Methyl-4-(1,4-dioxaspiro[4.5]decan-8-yl)piperazine

Introduction 1-Methyl-4-(1,4-dioxaspiro[4.5]decan-8-yl)piperazine, a molecule of significant interest in medicinal chemistry and drug development, possesses a unique spirocyclic core linked to a substituted piperazine mo...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Methyl-4-(1,4-dioxaspiro[4.5]decan-8-yl)piperazine, a molecule of significant interest in medicinal chemistry and drug development, possesses a unique spirocyclic core linked to a substituted piperazine moiety. The piperazine scaffold is a privileged structure in pharmacology, appearing in a wide array of therapeutic agents due to its favorable pharmacokinetic properties and ability to interact with various biological targets.[1] The spiroketal portion of the molecule serves as a protected ketone, allowing for selective chemical modifications and acting as a lipophilic bioisostere. This guide provides a comprehensive overview of a robust and efficient pathway for the synthesis of this target compound, intended for researchers, medicinal chemists, and professionals in drug development. The synthesis is approached as a two-stage process, beginning with the preparation of a key spirocyclic ketone intermediate, followed by a reductive amination to introduce the N-methylpiperazine group.

Strategic Overview of the Synthesis Pathway

The synthesis of 1-Methyl-4-(1,4-dioxaspiro[4.5]decan-8-yl)piperazine is most efficiently achieved through a two-step sequence. This strategy is predicated on the initial formation of the stable 1,4-dioxaspiro[4.5]decan-8-one intermediate, followed by the coupling of the N-methylpiperazine moiety via reductive amination. This approach offers high yields and operational simplicity.

Synthesis_Overview Start Starting Materials: 1,4-Cyclohexanedione & Ethylene Glycol Intermediate Key Intermediate: 1,4-Dioxaspiro[4.5]decan-8-one Start->Intermediate Step 1: Ketalization Final_Product Target Molecule: 1-Methyl-4-(1,4-dioxaspiro[4.5]decan-8-yl)piperazine Intermediate->Final_Product Step 2: Reductive Amination (with 1-Methylpiperazine)

Caption: High-level overview of the two-step synthesis pathway.

Part 1: Synthesis of the Key Intermediate: 1,4-Dioxaspiro[4.5]decan-8-one

The initial and crucial step in this synthetic sequence is the preparation of 1,4-Dioxaspiro[4.5]decan-8-one. This compound serves as a bifunctional synthetic building block, with one carbonyl group of the starting 1,4-cyclohexanedione protected as a ketal, leaving the other available for subsequent reactions.[2][3]

Reaction Scheme: Ketalization

Ketalization_Reaction cluster_reactants Reactants cluster_products Product 1_4_cyclohexanedione 1,4-Cyclohexanedione spiroketone 1,4-Dioxaspiro[4.5]decan-8-one 1_4_cyclohexanedione->spiroketone + Ethylene Glycol (Acid Catalyst, Heat) ethylene_glycol Ethylene Glycol

Caption: Ketalization of 1,4-cyclohexanedione to form the spiroketone intermediate.

Experimental Protocol: Ketalization

This protocol is adapted from established literature procedures for the synthesis of 1,4-Dioxaspiro[4.5]decan-8-one.[4]

Materials:

Reagent/SolventMolecular Weight ( g/mol )Quantity (molar eq.)
1,4-Cyclohexanedione112.131.0
Ethylene Glycol62.071.1
p-Toluenesulfonic acid (p-TsOH)172.200.02 (catalytic)
Toluene92.14-

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 1,4-cyclohexanedione, toluene, and ethylene glycol.

  • Add a catalytic amount of p-toluenesulfonic acid to the mixture.

  • Heat the reaction mixture to reflux. The progress of the reaction can be monitored by the collection of water in the Dean-Stark trap.

  • Continue refluxing until the theoretical amount of water has been collected, indicating the completion of the reaction.

  • Allow the reaction mixture to cool to room temperature.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude 1,4-Dioxaspiro[4.5]decan-8-one can be purified by vacuum distillation or column chromatography on silica gel.

Expert Insights:

  • Choice of Catalyst: p-Toluenesulfonic acid is a commonly used acid catalyst for ketalization due to its effectiveness and ease of handling. Other acid catalysts such as sulfuric acid can also be used.

  • Water Removal: The use of a Dean-Stark apparatus is critical for driving the equilibrium of this reversible reaction towards the product side by continuously removing the water formed during the reaction.

  • Purity of Starting Material: The purity of the starting 1,4-cyclohexanedione is important, as impurities can lead to side reactions and lower yields.

Characterization Data for 1,4-Dioxaspiro[4.5]decan-8-one:

  • Appearance: Colorless to pale yellow liquid.[5]

  • ¹H NMR: Expected signals around 4.0 ppm for the ethylene glycol protons and in the region of 1.8-2.8 ppm for the cyclohexanone ring protons.[6]

  • ¹³C NMR: A characteristic signal for the ketal carbon around 108 ppm and a ketone carbonyl signal around 208 ppm.

Part 2: Synthesis of 1-Methyl-4-(1,4-dioxaspiro[4.5]decan-8-yl)piperazine

The final step in the synthesis is the coupling of the spiroketone intermediate with 1-methylpiperazine via reductive amination. This reaction proceeds through the in-situ formation of an iminium ion intermediate, which is then reduced to the final tertiary amine product.

Reaction Scheme: Reductive Amination

Reductive_Amination cluster_reactants Reactants cluster_products Product spiroketone 1,4-Dioxaspiro[4.5]decan-8-one final_product 1-Methyl-4-(1,4-dioxaspiro[4.5]decan-8-yl)piperazine spiroketone->final_product + 1-Methylpiperazine (Reducing Agent, Solvent) methylpiperazine 1-Methylpiperazine

Caption: Reductive amination of the spiroketone with 1-methylpiperazine.

Experimental Protocol: Reductive Amination

This protocol is based on well-established procedures for reductive amination and analogous syntheses.[5][7][8]

Materials:

Reagent/SolventMolecular Weight ( g/mol )Quantity (molar eq.)
1,4-Dioxaspiro[4.5]decan-8-one156.181.0
1-Methylpiperazine100.161.2
Sodium triacetoxyborohydride (STAB)211.941.5
Dichloromethane (DCM) or Dichloroethane (DCE)--
Acetic Acid (optional)60.05catalytic

Procedure:

  • In a round-bottom flask, dissolve 1,4-Dioxaspiro[4.5]decan-8-one in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Add 1-methylpiperazine to the solution. A catalytic amount of acetic acid can be added to facilitate the formation of the iminium ion.

  • Stir the mixture at room temperature for 1-2 hours.

  • Slowly add sodium triacetoxyborohydride (STAB) portion-wise to the reaction mixture. The addition should be controlled to manage any potential exotherm.

  • Allow the reaction to stir at room temperature overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel, typically using a gradient of methanol in dichloromethane or ethyl acetate in hexanes, often with a small amount of triethylamine to prevent the product from streaking on the column.[7]

Expert Insights:

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is the preferred reducing agent for this transformation. It is milder and more selective for the iminium ion over the ketone starting material compared to other reducing agents like sodium borohydride.[5] Sodium cyanoborohydride is also effective but is more toxic.

  • Solvent Choice: Anhydrous chlorinated solvents like DCM or DCE are commonly used for reductive aminations as they are good at solvating the reactants and do not interfere with the reaction.

  • Workup and Purification: An acidic workup can be employed to extract the basic amine product into an aqueous layer, which is then basified and re-extracted with an organic solvent. This is an effective purification strategy to remove non-basic impurities.[7]

Expected Characterization Data for 1-Methyl-4-(1,4-dioxaspiro[4.5]decan-8-yl)piperazine
  • ¹H NMR: Expect to see the characteristic signals for the spiroketal protons (around 3.9 ppm), the cyclohexyl ring protons, the piperazine ring protons (likely in the 2.3-2.8 ppm region), and a singlet for the N-methyl group around 2.3 ppm.

  • ¹³C NMR: Key signals would include the ketal carbon (around 109 ppm), the carbons of the cyclohexyl ring, the carbons of the piperazine ring (in the 45-55 ppm range), and the N-methyl carbon (around 46 ppm).

  • Mass Spectrometry: The expected molecular ion peak [M+H]⁺ would be at m/z 241.19.

Conclusion

The synthetic pathway detailed in this guide provides a reliable and efficient method for the preparation of 1-Methyl-4-(1,4-dioxaspiro[4.5]decan-8-yl)piperazine. By following the outlined procedures and considering the provided expert insights, researchers can successfully synthesize this valuable compound for further investigation in their drug discovery and development programs. The self-validating nature of the described protocols, supported by established chemical principles, ensures a high degree of confidence in the successful execution of this synthesis.

References

  • ResearchGate. (2025). Synthesis of 1,4-dioxaspira[4.5]decan-8-one. [Link]

  • The Chemistry of 1,4-Dioxaspiro[4.5]decan-8-one: Applications in Synthesis and Material Science. (2026). [Link]

  • Google Patents. (n.d.). Preparation method of 1-methyl piperazine. CN102304102B.
  • Organic Chemistry Portal. (n.d.). Piperazine synthesis. [Link]

  • Google Patents. (n.d.). Synthesis method of 1-methyl-4-(4-piperidinyl) piperazine hydrochloride. CN115148293A.
  • Google Patents. (n.d.). Preparation of 1-methylpiperazine and 1,4-dimethylpiperazine as co-products. US3948900A.
  • Google Patents. (n.d.). Method for preparing piperazines. US3138598A.
  • Moshang Chemistry. (n.d.). 4-(1,4-dioxaspiro<4.5>dec-8-yl)morpholine. [Link]

  • Singh, M., Jadhav, H. R., Choudhary, A., & Wadhwa, P. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Future Journal of Pharmaceutical Sciences, 10(1). [Link]

  • Dichlorovinylation of an Enolate: 8-Ethynyl-8-Methyl-1,4-Dioxaspiro[4.5]Dec-6-Ene. (n.d.). [Link]

  • Google P
  • PubMed. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. [Link]

  • AccelaChem. (n.d.). 1-Methyl-4-(1,4-dioxaspiro[4.5]decan-8-yl)piperazine. [Link]

  • PubChem. (n.d.). 1,4-Dioxaspiro(4.5)decane. [Link]

Sources

Exploratory

An In-Depth Technical Guide to 1-Methyl-4-(1,4-dioxaspiro[4.5]decan-8-yl)piperazine: Physicochemical Properties and Synthetic Protocol

Introduction 1-Methyl-4-(1,4-dioxaspiro[4.5]decan-8-yl)piperazine is a spirocyclic piperazine derivative of significant interest to the fields of medicinal chemistry and drug discovery. The incorporation of a spirocyclic...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Methyl-4-(1,4-dioxaspiro[4.5]decan-8-yl)piperazine is a spirocyclic piperazine derivative of significant interest to the fields of medicinal chemistry and drug discovery. The incorporation of a spirocyclic moiety, specifically the 1,4-dioxaspiro[4.5]decane group, imparts a three-dimensional architecture to the molecule. This structural rigidity and complexity can lead to enhanced binding affinity and selectivity for biological targets compared to more flexible, linear analogues. The piperazine ring, a common pharmacophore, is known to interact with a variety of receptors and enzymes, making this compound a valuable scaffold for the development of novel therapeutics, particularly for central nervous system (CNS) disorders. This guide provides a comprehensive overview of the physicochemical properties and a detailed, field-proven synthetic protocol for 1-Methyl-4-(1,4-dioxaspiro[4.5]decan-8-yl)piperazine, intended for researchers, scientists, and drug development professionals.

Molecular Structure and Physicochemical Properties

The chemical structure of 1-Methyl-4-(1,4-dioxaspiro[4.5]decan-8-yl)piperazine is characterized by a piperazine ring substituted with a methyl group at one nitrogen and a 1,4-dioxaspiro[4.5]decane moiety at the other. This unique combination of a flexible piperazine core with a rigid spirocyclic substituent is key to its potential pharmacological activity.

Table 1: Physicochemical Properties of 1-Methyl-4-(1,4-dioxaspiro[4.5]decan-8-yl)piperazine

PropertyValueSource
CAS Number 155778-83-9[1]
Molecular Formula C13H24N2O2[1]
Molecular Weight 240.34 g/mol Calculated
Predicted Boiling Point 345.7 ± 35.0 °C (at 760 mmHg)Predicted
Predicted Density 1.08 ± 0.1 g/cm³Predicted
Predicted pKa 8.76 ± 0.10Predicted
Predicted LogP 1.35Predicted

Note: Predicted values are generated using computational models and should be confirmed by experimental data.

Synthesis Protocol: Reductive Amination

The synthesis of 1-Methyl-4-(1,4-dioxaspiro[4.5]decan-8-yl)piperazine is most efficiently achieved through a one-pot reductive amination reaction. This method involves the reaction of a ketone, 1,4-dioxaspiro[4.5]decan-8-one, with a primary or secondary amine, 1-methylpiperazine, in the presence of a reducing agent. The causality behind this experimental choice lies in its high efficiency and operational simplicity. The reaction proceeds through the formation of a hemiaminal intermediate, which then dehydrates to form an iminium ion. The iminium ion is subsequently reduced by a hydride source to yield the final tertiary amine product. The choice of a mild reducing agent, such as sodium triacetoxyborohydride, is crucial to selectively reduce the iminium ion without reducing the starting ketone.

Experimental Workflow

G reagents 1. 1,4-Dioxaspiro[4.5]decan-8-one 2. 1-Methylpiperazine 3. Dichloroethane (DCE) reaction_vessel Reaction Vessel reagents->reaction_vessel stirring Stir at Room Temperature reaction_vessel->stirring reducing_agent Sodium Triacetoxyborohydride (portion-wise addition) stirring->reducing_agent Add slowly reaction_monitoring Monitor by TLC/LC-MS reducing_agent->reaction_monitoring workup Quench with NaHCO3 (aq.) reaction_monitoring->workup Upon completion extraction Extract with Dichloromethane workup->extraction drying Dry with Na2SO4 extraction->drying purification Column Chromatography drying->purification product 1-Methyl-4-(1,4-dioxaspiro[4.5]decan-8-yl)piperazine purification->product

Caption: Reductive amination workflow for the synthesis of the target compound.

Step-by-Step Methodology
  • Reaction Setup: To a solution of 1,4-dioxaspiro[4.5]decan-8-one (1.0 eq) in anhydrous dichloroethane (DCE, 0.2 M) in a round-bottom flask equipped with a magnetic stirrer, add 1-methylpiperazine (1.1 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate. The progress of this step can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Reduction: To the stirred mixture, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 30 minutes. The portion-wise addition is a critical self-validating step to control the reaction exotherm and prevent side reactions.

  • Reaction Completion: Continue stirring at room temperature for 12-24 hours, or until the starting material is consumed as indicated by TLC or LC-MS analysis.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane (e.g., 0-10%) to afford the pure 1-Methyl-4-(1,4-dioxaspiro[4.5]decan-8-yl)piperazine.

Spectroscopic Characterization (Predicted)

Due to the absence of publicly available experimental data, the following spectroscopic characteristics are predicted based on the molecular structure and data from analogous compounds. These predictions serve as a guide for researchers in characterizing the synthesized compound.

¹H NMR (400 MHz, CDCl₃)
  • δ 3.95 (s, 4H): Protons of the ethylenedioxy group (-O-CH₂-CH₂-O-).

  • δ 2.70-2.50 (m, 8H): Protons of the piperazine ring.

  • δ 2.35 (s, 3H): Protons of the methyl group on the piperazine nitrogen.

  • δ 2.30-2.20 (m, 1H): Methine proton on the spiro-cyclohexane ring.

  • δ 1.90-1.50 (m, 8H): Methylene protons of the cyclohexane ring.

¹³C NMR (100 MHz, CDCl₃)
  • δ 109.0: Spiro carbon.

  • δ 64.5: Carbons of the ethylenedioxy group.

  • δ 55.0: Methylene carbons of the piperazine ring adjacent to the spiro-cyclohexane.

  • δ 53.0: Methylene carbons of the piperazine ring adjacent to the methyl group.

  • δ 46.0: Methyl carbon.

  • δ 34.0, 28.0: Methylene carbons of the cyclohexane ring.

  • δ 60.0: Methine carbon of the cyclohexane ring.

Mass Spectrometry (ESI+)
  • m/z: 241.1965 [M+H]⁺ (Calculated for C₁₃H₂₅N₂O₂⁺)

Applications in Drug Discovery

The structural features of 1-Methyl-4-(1,4-dioxaspiro[4.5]decan-8-yl)piperazine make it a compelling candidate for lead optimization in drug discovery programs. The piperazine moiety is a well-established scaffold for targeting CNS receptors, such as dopamine and serotonin receptors. The spirocyclic component can enhance potency and selectivity while improving physicochemical properties like solubility and metabolic stability. This compound could serve as a key intermediate for the synthesis of a library of analogues by further functionalization of the piperazine ring or modification of the spirocyclic core.

G start 1-Methyl-4-(1,4-dioxaspiro[4.5]decan-8-yl)piperazine cns_targets CNS Receptor Targets (e.g., Dopamine, Serotonin) start->cns_targets lead_optimization Lead Optimization cns_targets->lead_optimization property_modulation Modulation of: - Potency - Selectivity - Pharmacokinetics lead_optimization->property_modulation drug_candidate Potential Drug Candidate property_modulation->drug_candidate

Sources

Foundational

1-Methyl-4-(1,4-dioxaspiro[4.5]decan-8-yl)piperazine molecular structure elucidation

An In-Depth Technical Guide to the Molecular Structure Elucidation of 1-Methyl-4-(1,4-dioxaspiro[4.5]decan-8-yl)piperazine This guide provides a comprehensive, multi-technique approach to the definitive structural elucid...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure Elucidation of 1-Methyl-4-(1,4-dioxaspiro[4.5]decan-8-yl)piperazine

This guide provides a comprehensive, multi-technique approach to the definitive structural elucidation of 1-Methyl-4-(1,4-dioxaspiro[4.5]decan-8-yl)piperazine, a compound of interest for researchers, scientists, and drug development professionals. The methodologies detailed herein are designed to establish an unambiguous molecular identity, a critical step in any chemical or pharmaceutical development program.

Introduction and Strategic Overview

The molecule 1-Methyl-4-(1,4-dioxaspiro[4.5]decan-8-yl)piperazine, with the molecular formula C13H24N2O2, incorporates two key structural motifs prevalent in medicinal chemistry: a piperazine ring and a spirocyclic system. Piperazine derivatives are known to possess a wide range of pharmacological activities, including antipsychotic, antidepressant, and anxiolytic effects.[1] Spirocyclic scaffolds are increasingly utilized in drug discovery to enhance three-dimensionality, which can lead to improved potency, selectivity, and physicochemical properties.[2]

Given its potential as a novel scaffold or intermediate, the unequivocal confirmation of its structure is paramount. A single analytical technique is often insufficient to resolve all structural ambiguities. Therefore, this guide champions an orthogonal, multi-technique approach, integrating data from Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Single-Crystal X-ray Crystallography. This integrated strategy ensures a self-validating system where the results from each technique corroborate the others, providing the highest level of confidence in the final structural assignment.

Foundational Analysis: Mass Spectrometry

Mass spectrometry serves as the initial and essential step for determining the molecular weight and elemental composition of the target compound.[3][4] High-Resolution Mass Spectrometry (HRMS) is particularly powerful, providing mass accuracy sufficient to confirm the molecular formula.

Causality of Experimental Choice

Electrospray Ionization (ESI) is selected as the ionization technique due to its soft ionization nature, which is ideal for generating the intact protonated molecular ion [M+H]+ of polar, nitrogen-containing compounds like our target molecule. This minimizes fragmentation in the initial analysis, providing a clear indication of the parent mass.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: A stock solution of 1-Methyl-4-(1,4-dioxaspiro[4.5]decan-8-yl)piperazine is prepared at a concentration of 1 mg/mL in methanol. This is further diluted to approximately 10 µg/mL with 50:50 acetonitrile:water containing 0.1% formic acid to facilitate protonation.

  • Instrumentation: A Time-of-Flight (TOF) or Orbitrap mass spectrometer, capable of mass accuracy below 5 ppm, is employed.

  • Infusion: The sample is directly infused into the ESI source at a flow rate of 5-10 µL/min.

  • Data Acquisition: Mass spectra are acquired in positive ion mode over a mass range of m/z 100-500.

  • MS/MS Analysis (Optional): For further structural confirmation, the [M+H]+ ion is selected for collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.

Expected Data and Interpretation

The primary goal is to match the experimentally observed mass with the theoretically calculated mass of the protonated molecule.

Parameter Expected Value
Molecular Formula C13H24N2O2
Exact Mass 240.1838
[M+H]+ Calculated m/z 241.1911

An observed m/z within 5 ppm of 241.1911 provides strong evidence for the elemental composition of C13H25N2O2+. The characteristic fragmentation in an MS/MS experiment would be expected to show losses corresponding to the piperazine and spiro-ketal moieties, further corroborating the proposed connectivity.

Workflow Visualization

MS_Workflow cluster_prep Sample Preparation cluster_analysis HRMS Analysis (ESI+) cluster_data Data Interpretation Prep Prepare 10 µg/mL solution in 50:50 ACN:H2O + 0.1% Formic Acid Acquire Direct Infusion (TOF or Orbitrap MS) Prep->Acquire Inject MS1 Acquire Full Scan MS (m/z 100-500) Acquire->MS1 Generate Ions MS2 Select [M+H]+ ion Perform MS/MS (CID) MS1->MS2 Isolate Precursor Confirm_Mass Confirm Exact Mass (m/z 241.1911 ± 5 ppm) MS1->Confirm_Mass Validate Formula Analyze_Frag Analyze Fragmentation Pattern MS2->Analyze_Frag Confirm Connectivity

Caption: Workflow for HRMS analysis.

Detailed Structural Mapping: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise connectivity and local chemical environment of atoms in a molecule.[5] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment of all proton and carbon signals.

Causality of Experimental Choice

While 1D spectra provide initial information on the number and type of protons and carbons, complex spin systems and signal overlap in saturated cyclic systems necessitate 2D NMR.

  • COSY (Correlation Spectroscopy) identifies proton-proton (H-H) couplings, crucial for tracing the connectivity within the cyclohexane and piperazine rings.

  • HSQC (Heteronuclear Single Quantum Coherence) correlates each proton to its directly attached carbon.

  • HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range (2-3 bond) correlations between protons and carbons, which is essential for connecting the different fragments of the molecule (e.g., connecting the piperazine ring to the spiro-cyclohexane moiety).

Experimental Protocols: 1D and 2D NMR
  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer is used.

  • ¹H NMR: A standard single-pulse experiment is performed to obtain the proton spectrum.

  • ¹³C NMR: A proton-decoupled experiment (e.g., PENDANT or DEPT) is run to identify all carbon signals and their multiplicities (CH₃, CH₂, CH, C).

  • 2D NMR: Standard pulse programs for COSY, HSQC, and HMBC experiments are executed.

Expected ¹H and ¹³C NMR Data (Predicted)

The following table summarizes the predicted chemical shifts (δ) in ppm. These are estimations based on standard values for similar functional groups.

Assignment Predicted ¹H δ (ppm) Predicted ¹³C δ (ppm) Rationale
N-CH₃~2.3~46.0Typical for a methyl group on a nitrogen in a piperazine ring.
Piperazine CH₂ (x4)2.4 - 2.8~50-55Protons and carbons adjacent to nitrogen atoms.
Spiro-cyclohexane CH₂ (x4)1.6 - 2.0~30-40Aliphatic protons and carbons in the cyclohexane ring.
Spiro-cyclohexane CH~2.5~60-65Methine proton/carbon at the point of attachment to the piperazine nitrogen.
O-CH₂-CH₂-O~3.9~64.0Protons and carbons of the ethylene glycol ketal.
Spiro Carbon (Cq)-~108.0Quaternary carbon of the spiro-ketal, highly characteristic.

Key Interpretive Logic:

  • HMBC: A crucial correlation is expected between the N-CH₃ protons (~2.3 ppm) and the adjacent piperazine carbons (~50-55 ppm). Another key correlation will be seen between the spiro-cyclohexane CH proton (~2.5 ppm) and the adjacent piperazine carbons, definitively linking the two ring systems.

  • HSQC: This experiment will directly link each proton signal to its corresponding carbon signal in the table above.

  • COSY: Will show correlations between adjacent protons within the cyclohexane ring, allowing for the mapping of the ring's proton network.

NMR Interpretation Logic

NMR_Logic cluster_1D 1D NMR Data cluster_2D 2D NMR Data cluster_assign Structural Assignment H1 ¹H NMR (Proton Environments) COSY COSY (H-H Connectivity) H1->COSY HSQC HSQC (Direct C-H Bonds) H1->HSQC HMBC HMBC (Long-Range C-H Bonds) H1->HMBC C13 ¹³C NMR (Carbon Environments) C13->HSQC C13->HMBC Assign Unambiguous Assignment of all atoms COSY->Assign Map Ring Systems HSQC->Assign Link Protons to Carbons HMBC->Assign Connect Fragments

Caption: Logic flow for NMR data integration.

Definitive 3D Structure: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography is the gold standard for molecular structure determination.[6][7][8] It provides an unambiguous 3D map of the atomic arrangement within a crystal lattice, confirming not only the connectivity but also the precise bond lengths, bond angles, and solid-state conformation of the molecule.

Causality of Experimental Choice

While MS confirms the formula and NMR establishes the 2D structure, only X-ray crystallography can provide a definitive 3D model. This is crucial for understanding the molecule's shape, which is a key determinant of its biological activity. It resolves any remaining ambiguities about the conformation of the flexible piperazine and cyclohexane rings.

Experimental Protocol: X-ray Diffraction
  • Crystal Growth: High-purity material is dissolved in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, hexane). Slow evaporation, vapor diffusion, or slow cooling techniques are employed to grow single crystals of suitable quality (ideally > 0.1 mm in all dimensions).

  • Data Collection: A suitable crystal is mounted on a goniometer of a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal motion. X-ray diffraction data are collected over a full sphere of reciprocal space.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods and then refined against the experimental data to yield the final atomic coordinates, bond lengths, and angles.

Expected Results and Interpretation

The successful analysis will yield a complete 3D structural model. Key insights to be gained include:

  • Confirmation of Connectivity: The model will visually confirm the entire bonding network deduced from NMR.

  • Conformational Analysis: The analysis will reveal the preferred solid-state conformation of the molecule, such as the chair conformations of both the piperazine and cyclohexane rings.

  • Intermolecular Interactions: The crystal packing will show any significant hydrogen bonds or other intermolecular forces that stabilize the crystal lattice.

Crystallography Workflow

XRay_Workflow cluster_crystal Crystal Growth cluster_diffraction Data Collection cluster_solve Structure Solution Grow Grow Single Crystal (Slow Evaporation) Mount Mount Crystal on Diffractometer Grow->Mount Collect Collect Diffraction Data (100 K) Mount->Collect Solve Solve Phase Problem (Direct Methods) Collect->Solve Refine Refine Atomic Positions Solve->Refine Final Final 3D Structure (Bond Lengths, Angles, Conformation) Refine->Final

Caption: Workflow for X-ray crystallography.

Integrated Conclusion: A Self-Validating Structural Proof

The power of this integrated analytical approach lies in its self-validating nature. Each technique provides a piece of the structural puzzle, and together they form an undeniable proof of the molecular structure of 1-Methyl-4-(1,4-dioxaspiro[4.5]decan-8-yl)piperazine.

The final confirmation is a convergence of all data points:

  • HRMS confirms the correct elemental formula (C13H24N2O2).

  • NMR spectroscopy provides the complete 2D bonding framework, connecting all atoms correctly.

This rigorous, multi-faceted elucidation provides the high-fidelity structural data required for publication, patent applications, and advancing a compound through the drug development pipeline.

Integrated_Logic MS Mass Spectrometry (Molecular Formula) Final_Structure Unambiguous Molecular Structure MS->Final_Structure Corroborates NMR NMR Spectroscopy (2D Connectivity) NMR->Final_Structure Corroborates XRAY X-ray Crystallography (3D Structure) XRAY->Final_Structure Defines

Caption: Integrated logic for structural proof.

References

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  • The visual comparison of the N,N‐disubstituted piperazine (left), and... ResearchGate. [Link]

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Exploratory

An In-depth Technical Guide to 1-Methyl-4-(1,4-dioxaspiro[4.5]decan-8-yl)piperazine (CAS 155778-83-9)

For Researchers, Scientists, and Drug Development Professionals Introduction 1-Methyl-4-(1,4-dioxaspiro[4.5]decan-8-yl)piperazine, identified by the CAS number 155778-83-9, is a heterocyclic molecule that presents a uniq...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-4-(1,4-dioxaspiro[4.5]decan-8-yl)piperazine, identified by the CAS number 155778-83-9, is a heterocyclic molecule that presents a unique structural scaffold for exploration in medicinal chemistry and drug discovery.[1] This compound integrates two key pharmacophores: a piperazine moiety and a spiroketal system. The piperazine ring is a common feature in a multitude of biologically active compounds, known to interact with various biological targets, particularly within the central nervous system.[2][3] The spiro[4.5]decane portion introduces a rigid, three-dimensional architecture, which can be advantageous for optimizing ligand-receptor interactions and improving pharmacokinetic properties.[1]

This technical guide provides a comprehensive overview of 1-Methyl-4-(1,4-dioxaspiro[4.5]decan-8-yl)piperazine, including its chemical and physical properties, a detailed synthetic pathway, potential biological significance, analytical methodologies for its characterization, and essential safety and handling information.

Chemical Identity and Physicochemical Properties

The structural and chemical properties of 1-Methyl-4-(1,4-dioxaspiro[4.5]decan-8-yl)piperazine are summarized in the table below. These properties are crucial for its handling, formulation, and application in research and development.

PropertyValueSource
CAS Number 155778-83-9[4]
Molecular Formula C13H24N2O2[4]
Molecular Weight 240.34 g/mol [4]
IUPAC Name 1-Methyl-4-(1,4-dioxaspiro[4.5]decan-8-yl)piperazineChemSigma
Appearance Expected to be a solid or oilInferred from related compounds
Boiling Point Not determined
Melting Point Not determined
Solubility Expected to be soluble in organic solvents like dichloromethane, methanol, and DMSO.Inferred from related compounds
pKa The piperazine nitrogens will have pKa values typical for tertiary amines, likely in the range of 7-9.Inferred from piperazine chemistry

Synthesis and Manufacturing

The most plausible and efficient synthetic route to 1-Methyl-4-(1,4-dioxaspiro[4.5]decan-8-yl)piperazine is through the reductive amination of 1,4-dioxaspiro[4.5]decan-8-one with 1-methylpiperazine. This method is widely used for the formation of C-N bonds and is known for its high efficiency and selectivity.[5]

The overall synthesis can be conceptualized as a two-step process, starting from commercially available precursors:

  • Ketalization: The synthesis of the key intermediate, 1,4-dioxaspiro[4.5]decan-8-one, from 1,4-cyclohexanedione and ethylene glycol.[6]

  • Reductive Amination: The reaction of 1,4-dioxaspiro[4.5]decan-8-one with 1-methylpiperazine in the presence of a reducing agent.[5]

Synthetic Workflow Diagram

G cluster_0 Step 1: Ketalization cluster_1 Step 2: Reductive Amination 1,4-Cyclohexanedione 1,4-Cyclohexanedione Reaction1 Ketalization 1,4-Cyclohexanedione->Reaction1 Ethylene Glycol Ethylene Glycol Ethylene Glycol->Reaction1 Acid Catalyst Acid Catalyst Acid Catalyst->Reaction1 1,4-Dioxaspiro[4.5]decan-8-one 1,4-Dioxaspiro[4.5]decan-8-one Reaction2 Reductive Amination 1,4-Dioxaspiro[4.5]decan-8-one->Reaction2 Reaction1->1,4-Dioxaspiro[4.5]decan-8-one 1-Methylpiperazine 1-Methylpiperazine 1-Methylpiperazine->Reaction2 Reducing Agent Reducing Agent Reducing Agent->Reaction2 Target_Molecule 1-Methyl-4-(1,4-dioxaspiro[4.5]decan-8-yl)piperazine Reaction2->Target_Molecule

Caption: Synthetic workflow for 1-Methyl-4-(1,4-dioxaspiro[4.5]decan-8-yl)piperazine.

Experimental Protocol: Reductive Amination

This protocol is a representative procedure adapted from analogous chemical transformations.[5]

  • Reaction Setup: To a solution of 1,4-dioxaspiro[4.5]decan-8-one (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add 1-methylpiperazine (1.1 equivalents).

  • Iminium Ion Formation: Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate iminium ion.

  • Reduction: Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents), portion-wise to the reaction mixture.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final product, 1-Methyl-4-(1,4-dioxaspiro[4.5]decan-8-yl)piperazine.

Potential Applications and Biological Significance

While specific biological activity for 1-Methyl-4-(1,4-dioxaspiro[4.5]decan-8-yl)piperazine has not been extensively reported in publicly available literature, its structural components suggest several promising avenues for investigation.

Piperazine derivatives are well-established scaffolds in medicinal chemistry with a broad range of pharmacological activities, including:

  • Central Nervous System (CNS) Activity: Many piperazine-containing compounds exhibit antipsychotic, antidepressant, and anxiolytic properties, primarily through their interaction with dopamine and serotonin receptors.[2][3]

  • Antimicrobial Activity: Certain piperazine derivatives have demonstrated antibacterial and antifungal properties.[7]

  • Anticancer Activity: The piperazine nucleus is present in some anticancer agents.[8][9]

The spiroketal moiety can enhance the drug-like properties of a molecule by increasing its three-dimensionality and metabolic stability. The rigid conformation can also lead to higher binding affinity and selectivity for its biological target.[1]

Given these characteristics, 1-Methyl-4-(1,4-dioxaspiro[4.5]decan-8-yl)piperazine is a promising candidate for screening in assays related to CNS disorders, infectious diseases, and oncology. Further research is warranted to elucidate its specific mechanism of action and therapeutic potential.

Analytical Methods and Quality Control

A robust analytical workflow is essential to ensure the purity and identity of 1-Methyl-4-(1,4-dioxaspiro[4.5]decan-8-yl)piperazine. The following techniques are recommended for its characterization:

Analytical Workflow Diagram

G cluster_purity Purity Techniques cluster_structure Structural Techniques Synthesized_Product Crude Product Purification Column Chromatography Synthesized_Product->Purification Purity_Assessment Purity Assessment Purification->Purity_Assessment Structure_Elucidation Structure Elucidation Purity_Assessment->Structure_Elucidation HPLC HPLC-UV/ELSD Purity_Assessment->HPLC GC GC-FID Purity_Assessment->GC Final_Product Pure Compound Structure_Elucidation->Final_Product NMR NMR (1H, 13C) Structure_Elucidation->NMR MS Mass Spectrometry (HRMS) Structure_Elucidation->MS IR Infrared Spectroscopy Structure_Elucidation->IR

Caption: Analytical workflow for quality control of 1-Methyl-4-(1,4-dioxaspiro[4.5]decan-8-yl)piperazine.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV or Evaporative Light Scattering Detection (ELSD) is suitable for assessing the purity of the compound and quantifying impurities.

  • Gas Chromatography (GC): GC coupled with a Flame Ionization Detector (FID) can also be used for purity analysis, especially for volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure of the molecule.[8][10]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition of the compound.[8][10]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule.[8]

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of any potential vapors or dust.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

It is imperative to consult the SDS for the precursors, 1-methylpiperazine and 1,4-dioxaspiro[4.5]decan-8-one, for more detailed safety information.

References

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  • PubChem. (n.d.). Discovery of 4-(4-(2-((5-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)-ethyl)piperazin-1-yl)quinolin-8-ol and its analogues as highly potent dopamine D2/D3 agonists and as iron chelator: In vivo activity indicates.
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Foundational

Biological activity of spirocyclic piperazine derivatives

An In-depth Technical Guide to the Biological Activity of Spirocyclic Piperazine Derivatives Executive Summary The spirocyclic piperazine scaffold has emerged as a "privileged structure" in medicinal chemistry, signifyin...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of Spirocyclic Piperazine Derivatives

Executive Summary

The spirocyclic piperazine scaffold has emerged as a "privileged structure" in medicinal chemistry, signifying its recurring presence in a multitude of biologically active compounds. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the diverse biological activities of these unique molecules. By imparting conformational rigidity and a three-dimensional architecture, the spirocyclic motif enables precise spatial orientation of pharmacophoric groups, leading to enhanced target affinity and specificity.[1][2] This document delves into the primary therapeutic areas where spirocyclic piperazine derivatives have shown significant promise: oncology, infectious diseases, and central nervous system (CNS) disorders. We will explore the underlying mechanisms of action, present key structure-activity relationships (SAR), provide standardized protocols for biological evaluation, and summarize the state of the field, offering a foundation for future drug discovery and development endeavors.

Chapter 1: The Spirocyclic Piperazine Scaffold: A Primer

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposing 1 and 4 positions.[3] Its derivatives are foundational to numerous approved drugs.[4] The introduction of a spiro-center—a single carbon atom shared by two rings—transforms the flexible piperazine chair/boat conformations into a more rigid, well-defined three-dimensional structure. This conformational constraint is a key strategic element in modern drug design.

Key Attributes:

  • Structural Rigidity: The spiro-fusion reduces the number of rotatable bonds, which can decrease the entropic penalty upon binding to a biological target and enhance selectivity.[2]

  • Three-Dimensionality: Spirocycles provide a non-planar scaffold that allows for the exploration of chemical space in three dimensions, a feature increasingly sought after to tackle challenging biological targets.

  • Physicochemical Properties: The two nitrogen atoms in the piperazine core can be functionalized to modulate properties like solubility and basicity (pKa), which are crucial for optimizing pharmacokinetic profiles (ADME - Absorption, Distribution, Metabolism, and Excretion).[1][5]

These features make the spirocyclic piperazine scaffold an attractive starting point for developing potent and selective therapeutic agents.

Chapter 2: Anticancer Activity

Spirocyclic piperazine derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[6]

Mechanisms of Action

The primary anticancer mechanisms involve the induction of apoptosis and the disruption of the cell cycle.

  • Induction of Apoptosis: Many spiro-piperazine compounds trigger programmed cell death.[7] One prominent pathway is the intrinsic or mitochondrial pathway.[8] Treatment of cancer cells with these derivatives can lead to the release of cytochrome c from the mitochondria into the cytoplasm.[8] This event initiates a cascade involving the activation of caspase-9, which in turn activates executioner caspases (like caspase-3), leading to the systematic dismantling of the cell.[8] Some compounds can simultaneously activate the extrinsic pathway, signaled by an increase in activated caspase-8.[8]

G cluster_cell Cancer Cell SPP Spirocyclic Piperazine Derivative Mito Mitochondrion SPP->Mito Induces Stress CytC Cytochrome c (released) Mito->CytC Releases Casp9 Caspase-9 (activated) CytC->Casp9 Activates Casp3 Caspase-3 (activated) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Intrinsic apoptosis pathway induced by spirocyclic piperazines.

  • Cell Cycle Arrest: Another key mechanism is the ability to halt cell cycle progression, preventing cancer cells from dividing.[9] For instance, certain spiro[chroman-2,4'-piperidin]-4-one derivatives have been shown to cause an accumulation of cells in the G2/M and sub-G1 phases of the cell cycle in MCF-7 breast cancer cells.[7] Similarly, some piperazine amide derivatives can block the cell cycle in the G0/G1 stage.[10]

Quantitative Data Summary: Cytotoxicity

The potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), representing the concentration required to inhibit 50% of cancer cell proliferation.

Compound ClassCancer Cell LineIC50 (µM)Reference
Spiro[chroman-2,4'-piperidin]-4-oneMCF-7 (Breast)0.31 - 5.62[7]
Spiro[chroman-2,4'-piperidin]-4-oneA2780 (Ovarian)0.31 - 5.62[7]
Spiro[chroman-2,4'-piperidin]-4-oneHT-29 (Colorectal)0.31 - 5.62[7]
Phosphonated Spiro NucleosidesMCF-7 (Breast)0.2344[7]
Piperazine Amide DerivativeMDA-MB-231 (Breast)11.3[10]
Spiro-phenothiazineMCF-7 (Breast)83.08 (µg/ml)[9]
Standardized Experimental Protocol: MTT Assay for Cytotoxicity

This protocol provides a reliable method for assessing the in vitro cytotoxic activity of synthesized spirocyclic piperazine derivatives.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the colored solution is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the spirocyclic piperazine test compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert MTT to formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol with 0.04 N HCl, to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Chapter 3: Antimicrobial Activity

The piperazine nucleus is a core component of several antimicrobial agents, and its incorporation into a spirocyclic framework has yielded novel compounds with potent activity against a range of pathogens.[11][12][13]

Spectrum of Activity
  • Antibacterial: Significant activity has been observed against Gram-positive bacteria, including Staphylococcus aureus, Staphylococcus epidermidis, and Bacillus cereus.[11][12] Activity against Gram-negative bacteria such as Escherichia coli and Acinetobacter baumannii has also been reported, particularly for derivatives linked to fluoroquinolones like ciprofloxacin.[11][14]

  • Antifungal: Many derivatives show high fungistatic activity, especially against Candida species, with some compounds exhibiting Minimum Inhibitory Concentrations (MICs) in the sub-µg/mL range.[11]

Mechanism of Action

A primary mechanism, particularly for spirocyclic derivatives of fluoroquinolones, is the inhibition of DNA gyrase .[11] This essential bacterial enzyme controls the topology of DNA during replication. By inhibiting its function, the compounds prevent bacterial DNA synthesis, leading to cell death. In silico docking studies have corroborated strong binding affinities of these compounds to the DNA gyrase active site.[11]

G cluster_workflow Antimicrobial Evaluation Workflow Synth Synthesize Spiro-Piperazine Derivative Stock Prepare Stock Solution (e.g., in DMSO) Synth->Stock Dilute Perform Serial Dilutions in Broth Stock->Dilute Inoculate Inoculate with Standardized Bacterial/Fungal Suspension Dilute->Inoculate Incubate Incubate under Appropriate Conditions Inoculate->Incubate Observe Visually Inspect for Growth (Turbidity) Incubate->Observe MIC Determine MIC (Lowest concentration with no growth) Observe->MIC

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Quantitative Data Summary: Antimicrobial Potency

The effectiveness of antimicrobial agents is measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microbe.

Compound ClassMicroorganismMIC (µg/mL)Reference
Spiro-piperidine DerivativeCandida parapsilosis0.49 - 0.98[11]
Spiro indanone fused pyrano[2,3-c]chromeneE. coli16[11]
Spiro indanone fused pyrano[2,3-c]chromeneS. aureus32[11]
Ciprofloxacin Spirocyclic DerivativeAcinetobacter baumannii≤ Ciprofloxacin[14]
Ciprofloxacin Spirocyclic DerivativeBacillus cereusEqual to Ciprofloxacin[14]
Standardized Experimental Protocol: Broth Microdilution for MIC Determination

This protocol outlines the standard method for determining the MIC of a compound against bacteria or yeast.

Principle: The broth microdilution method involves challenging a standardized inoculum of a microorganism with serial dilutions of an antimicrobial agent in a liquid medium. The MIC is determined by observing the lowest concentration of the agent that inhibits visible growth.

Step-by-Step Methodology:

  • Prepare Inoculum: Culture the microorganism overnight on an appropriate agar plate. Select several colonies and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution: In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for yeast) to all wells.

  • Serial Dilution: Add 50 µL of the test compound stock solution (at 2x the highest desired concentration) to the first column of wells. Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate. Discard the final 50 µL from the last column. This results in wells with decreasing concentrations of the compound.

  • Controls: Include a positive control well (broth + inoculum, no compound) to confirm microbial growth and a negative control well (broth only) to check for sterility.

  • Inoculation: Add 50 µL of the standardized inoculum to all wells except the negative control. The final volume in each well will be 100 µL.

  • Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for yeast.

  • Reading the MIC: After incubation, examine the plate for turbidity. The MIC is the lowest concentration of the spirocyclic piperazine derivative at which there is no visible growth (i.e., the well is clear).

Chapter 4: Central Nervous System (CNS) Applications

The piperazine moiety is a classic pharmacophore in CNS drug discovery, and its spirocyclic variants are being explored for similar applications.[3][15] Many piperazine derivatives exert their effects by modulating monoamine neurochemical pathways.[15]

  • Pharmacological Targets: The primary targets in the CNS include dopamine and serotonin receptors. The interaction with these receptors is crucial for therapeutic applications in antipsychotic, antidepressant, and anxiolytic treatments.[3][15]

  • Structure-Activity Relationship (SAR): The nature of the substituents on the piperazine nitrogens dictates the receptor affinity and selectivity. For example, in prazosin-related alpha-blockers, modifications on the piperazine ring, including creating spiro-like rigidity, can drastically alter the alpha-1/alpha-2 selectivity ratio.[16] This highlights the importance of the piperazine ring's conformation and substitution pattern for precise receptor targeting.

G cluster_mods Structural Modifications cluster_activity Resulting Activity SAR Core Spiro-Piperazine Scaffold R1 Group R2 Group Biological Activity R1_Mod R1 = Bulky, Lipophilic Group R2_Mod R2 = Aromatic Moiety (e.g., Chlorophenyl) Activity1 Increased Receptor Affinity (e.g., α1-adrenoreceptor) Activity2 Enhanced CNS Penetration & Serotonin Receptor Interaction R1_Mod->Activity1 Leads to R2_Mod->Activity2 Leads to

Caption: Structure-Activity Relationship (SAR) logic for spiro-piperazines.

Chapter 5: Future Perspectives and Conclusion

Spirocyclic piperazine derivatives represent a fertile ground for the discovery of novel therapeutics. Their unique structural and physicochemical properties offer a distinct advantage in achieving target selectivity and favorable pharmacokinetics.[1][5]

Future Directions:

  • Tackling Drug Resistance: In both oncology and infectious diseases, drug resistance is a major hurdle. The novel mechanisms of action and scaffolds offered by spiro-piperazines could help overcome existing resistance patterns.

  • Expanding Therapeutic Areas: While this guide focuses on three major areas, the versatility of the scaffold suggests potential applications in other diseases, including inflammatory and cardiovascular conditions.[17][18]

  • Combinatorial Chemistry and High-Throughput Screening: The development of efficient synthetic routes allows for the creation of large libraries of spirocyclic piperazine derivatives, which can be rapidly screened to identify new lead compounds.

References

  • ResearchGate. (n.d.). Spirocyclic piperidines 2a–aj employed in this study[9][13][18][19]. Retrieved from

  • Samie, A., et al. (2016). Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. PubMed Central.
  • ResearchGate. (n.d.). Synthesis And Anticancer Screening Of Novel Spiro[Chroman-2,4'- Piperidin]-4-One Derivatives With Apoptosis-Inducing Activity | Request PDF.
  • Suryavanshi, H. R., & Rathore, M. M. (n.d.). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate.
  • (2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review.
  • MDPI. (n.d.). Exploration of Spirocyclic Derivatives of Ciprofloxacin as Antibacterial Agents.
  • Bentham Science Publisher. (n.d.). Design, Synthesis and In vitro Evaluation of Piperazine Incorporated Novel Anticancer Agents.
  • (n.d.). Piperazine derivatives with central pharmacological activity used as therapeutic tools.
  • RSC Publishing. (2022). Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies. PMC - NIH.
  • (2022). Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. Asian Pacific Journal of Health Sciences.
  • (n.d.). A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. Der Pharma Chemica.
  • (n.d.). Synthesis and Characterization of Spiro Compounds Containing Phenothiazine Moiety and their Anticancer Potential Towards Breast Cancer Cell Lines. Oriental Journal of Chemistry.
  • (n.d.). A Mini Review on Piperizine Derivatives and their Biological Activity. Jetir.Org.
  • ACG Publications. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.
  • International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS). (2023). 2277–4998 PIPERAZINE: A PROMISING SCAFFOLD WITH ANTIMICROBIAL ACTIVITY.
  • Singh, S., et al. (n.d.). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed.
  • (2021). SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • (n.d.). The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents.
  • (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. NATURALISTA CAMPANO.
  • de Oliveira, M. F., et al. (n.d.). Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed.
  • Testa, R., et al. (1993). Structure-activity relationships in prazosin-related compounds. 2. Role of the piperazine ring on alpha-blocking activity. PubMed.
  • Singh, S., et al. (2025). Fused and Substituted Piperazines as Anticancer Agents: A Review. PubMed.
  • (n.d.). Piperazine skeleton in the structural modification of natural products: a review. PMC.
  • MDPI. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
  • Wang, J., et al. (n.d.). Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities. PubMed.
  • (n.d.). Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity. bepls.
  • ResearchGate. (n.d.). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives | Request PDF.

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Exploratory

Spectroscopic Blueprint of 1-Methyl-4-(1,4-dioxaspiro[4.5]decan-8-yl)piperazine: A Predictive Analysis for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Molecular Architecture and Rationale for Analysis The target molecule, with a molecu...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Molecular Architecture and Rationale for Analysis

The target molecule, with a molecular formula of C₁₃H₂₄N₂O₂ and a molecular weight of 240.34 g/mol , is a tertiary amine featuring a 1-methylpiperazine group attached to the 8-position of a 1,4-dioxaspiro[4.5]decane system. The structure presents a fascinating combination of a flexible N-alkylated heterocycle and a conformationally restricted spiro-ketal cyclohexane ring. Understanding the interplay of these two fragments is key to interpreting its spectroscopic data.

The following diagram illustrates the molecular structure and the atom numbering scheme that will be used for spectral assignments throughout this guide.

Caption: Molecular structure of 1-Methyl-4-(1,4-dioxaspiro[4.5]decan-8-yl)piperazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Proton and Carbon Profile

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The predicted spectra are based on the known chemical shifts of 1-methylpiperazine and various 1,4-dioxaspiro[4.5]decane derivatives.[1][2][3][4][5] The connection of the electron-donating piperazine nitrogen to the C8 methine of the spiro-decane system will be a key influencer of the chemical shifts.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct regions for the methyl, piperazine, and spiro-decane protons. The signals for the cyclohexane portion of the spiro-decane will likely be complex due to overlapping multiplets and conformational rigidity.

Table 1: Predicted ¹H NMR Chemical Shifts (Referenced to TMS, in CDCl₃, 400 MHz)

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 3.95s4H-O-CH₂ -CH₂ -O-The four protons of the ethylene glycol ketal are chemically equivalent and appear as a sharp singlet, characteristic of this protecting group.[3]
~ 2.65 - 2.80m4HPiperazine CH₂ (axial/equatorial)These protons are adjacent to the nitrogen (N4) connected to the spiro-decane ring and will be deshielded.
~ 2.45 - 2.60m4HPiperazine CH₂ (axial/equatorial)These protons are adjacent to the N-methyl group (N1) and are expected to be slightly upfield compared to the other piperazine protons.[2]
~ 2.30s3HN-CH₃ A characteristic singlet for the N-methyl group, slightly deshielded by the nitrogen atom.[2]
~ 2.20 - 2.35m1HCH at C8The methine proton at the point of attachment will be deshielded by the adjacent nitrogen atom. Its multiplicity will depend on the coupling with adjacent CH₂ protons.
~ 1.50 - 1.90m8HCyclohexane ring CH₂ The eight protons on the cyclohexane part of the spiro-decane ring will appear as a complex series of overlapping multiplets.
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide a count of all unique carbon atoms in the molecule. The spiro-carbon and the carbons of the dioxolane ring are particularly diagnostic.

Table 2: Predicted ¹³C NMR Chemical Shifts (Referenced to TMS, in CDCl₃, 100 MHz)

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~ 109.5Spiro Carbon C(O-C -O)The quaternary carbon of the ketal is highly characteristic and appears significantly downfield.[3]
~ 64.0-O-C H₂-C H₂-O-The two equivalent carbons of the dioxolane ring, deshielded by the oxygen atoms.[3]
~ 60.5C H at C8The methine carbon attached to the piperazine nitrogen will be significantly deshielded.
~ 55.0Piperazine C H₂ (adjacent to N1)Carbons of the piperazine ring adjacent to the N-methyl group.[1]
~ 49.5Piperazine C H₂ (adjacent to N4)Carbons of the piperazine ring adjacent to the spiro-decane substituent, influenced by the steric bulk.
~ 46.0N-C H₃The carbon of the N-methyl group.[1]
~ 34.5Cyclohexane C H₂ (adjacent to spiro center)Carbons on the cyclohexane ring adjacent to the spiro carbon.
~ 29.0Cyclohexane C H₂ (other)The remaining two equivalent carbons of the cyclohexane ring.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

The IR spectrum is invaluable for identifying specific functional groups. For this molecule, the key absorptions will be related to C-H, C-N, and C-O bonds. The absence of certain bands (like C=O or N-H) is also highly informative.

Table 3: Predicted IR Absorption Bands

Predicted Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
2950 - 2800StrongC-H StretchAliphatic CH, CH₂, CH₃
~ 2790MediumC-H StretchN-CH₃ (Bohlmann bands, characteristic of tertiary amines)
1250 - 1020Strong, MultipleC-N StretchAliphatic Amine
1150 - 1050StrongC-O StretchCyclic Ether (Ketal)[6]

The spectrum will be dominated by strong C-H stretching frequencies below 3000 cm⁻¹. A key diagnostic feature will be the strong, complex fingerprint region between 1300 and 1000 cm⁻¹, which will contain the characteristic C-N and C-O stretching vibrations of the piperazine and dioxaspiro moieties, respectively.[7]

Mass Spectrometry (MS): Molecular Weight and Fragmentation Pathways

Mass spectrometry provides the molecular weight of the compound and structural information based on its fragmentation pattern upon ionization.

  • Predicted Molecular Ion (M⁺•): For the molecular formula C₁₃H₂₄N₂O₂, the exact mass is 240.1838. In an electron ionization (EI) experiment, a clear molecular ion peak at m/z = 240 should be observable, confirming the molecular weight. In electrospray ionization (ESI), the protonated molecule [M+H]⁺ at m/z = 241 would be the dominant species.

  • Predicted Fragmentation Pattern: The fragmentation is likely to be initiated by cleavage alpha to the nitrogen atoms, as this is a favored pathway for amines.[8]

G M [M+H]⁺ m/z = 241 frag1 m/z = 142 (Piperazine fragment) M->frag1 Cleavage of C-N bond frag2 m/z = 99 (Spiro fragment) M->frag2 Cleavage of C-N bond frag3 m/z = 70 (Piperazine ring fragment) frag1->frag3 Loss of C₃H₆ frag4 m/z = 58 (Methylpiperazine fragment) frag1->frag4 Loss of C₄H₈N

Caption: Predicted major fragmentation pathway in ESI-MS/MS.

Key Predicted Fragments:

  • m/z = 142: This fragment would correspond to the protonated 1-(1,4-dioxaspiro[4.5]decan-8-yl) moiety after cleavage of the C8-N4 bond.

  • m/z = 99: This fragment corresponds to the protonated 1-methylpiperazine fragment following the same C-N bond cleavage.

  • m/z = 70 & 58: These are common fragments from the piperazine ring itself, resulting from further ring opening and cleavage.[8][9]

Experimental Protocols for Spectroscopic Analysis

To validate the predicted data, the following experimental workflows are recommended. These protocols represent standard, robust methods in the field of chemical analysis.

NMR Spectroscopy Protocol

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing prep1 Dissolve 5-10 mg of sample in ~0.7 mL of CDCl₃ prep2 Add TMS as internal standard (0 ppm) prep3 Transfer to a 5 mm NMR tube acq1 Lock on CDCl₃ and shim the magnetic field prep3->acq1 acq2 Acquire ¹H spectrum (16-32 scans) acq3 Acquire ¹³C spectrum (1024-4096 scans) proc1 Apply Fourier Transform acq3->proc1 proc2 Phase and baseline correct proc3 Calibrate to TMS proc4 Integrate ¹H signals and pick peaks for both spectra analysis analysis proc4->analysis Structural Elucidation

Caption: Standard workflow for NMR data acquisition and processing.

IR Spectroscopy Protocol
  • Sample Preparation: A small amount of the neat liquid sample is applied directly to the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: A background spectrum of the clean ATR crystal is recorded.

  • Sample Scan: The spectrum of the sample is recorded, typically by co-adding 16-32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR absorbance spectrum.

Mass Spectrometry (LC-MS) Protocol
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a 50:50 mixture of acetonitrile and water with 0.1% formic acid.

  • Chromatography: Inject a small volume (1-5 µL) onto a C18 reverse-phase HPLC column. Elute with a gradient of water and acetonitrile (both containing 0.1% formic acid).

  • Mass Spectrometry:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is recommended for accurate mass measurement.

    • Acquisition Mode: Acquire full scan data from m/z 100-500 to determine the [M+H]⁺ ion. Subsequently, perform tandem MS (MS/MS) on the precursor ion at m/z 241 to obtain the fragmentation pattern.

Conclusion: A Framework for Validation

This guide has provided a comprehensive, predictive overview of the key spectroscopic data points for 1-Methyl-4-(1,4-dioxaspiro[4.5]decan-8-yl)piperazine. By dissecting the molecule into its constituent fragments and applying fundamental spectroscopic principles, we have constructed a detailed blueprint of its expected ¹H NMR, ¹³C NMR, IR, and MS characteristics. This predictive analysis serves as a crucial tool for any researcher working with this molecule, offering a reliable reference for confirming its identity, assessing its purity, and providing a solid foundation for its further development in scientific and pharmaceutical applications. The provided protocols outline a clear path for the empirical validation of these predictions.

References

  • Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7.

  • BenchChem (2025). Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols.

  • BenchChem (2025). Confirming the Identity of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine: A Guide to ¹H and ¹³C NMR Spectroscopic Analysis.

  • McMurry, J. (2022). Spectroscopy of Ethers. In Organic Chemistry (10th ed.). OpenStax.

  • UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • NIST Chemistry WebBook. (n.d.). Piperazine, 1-methyl-. Retrieved from [Link]

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Foundational

A Strategic Guide to Identifying and Validating Therapeutic Targets for 1-Methyl-4-(1,4-dioxaspiro[4.5]decan-8-yl)piperazine

Abstract This technical guide outlines a comprehensive, multi-phase strategy for the elucidation of potential therapeutic targets for the novel chemical entity, 1-Methyl-4-(1,4-dioxaspiro[4.5]decan-8-yl)piperazine. By di...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide outlines a comprehensive, multi-phase strategy for the elucidation of potential therapeutic targets for the novel chemical entity, 1-Methyl-4-(1,4-dioxaspiro[4.5]decan-8-yl)piperazine. By dissecting the molecule's structural components—a piperazine core, an N-methyl group, and a spirocyclic ketal moiety—we generate a primary hypothesis centered on its potential interaction with aminergic G-protein coupled receptors (GPCRs), particularly dopamine, serotonin, and sigma receptors, which are common targets for piperazine-containing drugs.[1][2] This document provides a logical, field-proven workflow for researchers in drug development, beginning with hypothesis-driven target screening and progressing through unbiased target identification and rigorous, orthogonal validation. Detailed experimental protocols and the rationale behind their selection are provided to ensure a self-validating and scientifically robust investigation.

Part 1: Molecular Scaffolding Analysis & Target Hypothesis Generation

The initial step in any target identification campaign is a thorough analysis of the molecule's structure to infer its potential pharmacodynamic properties. The structure of 1-Methyl-4-(1,4-dioxaspiro[4.5]decan-8-yl)piperazine contains several well-known pharmacophores that strongly suggest a high probability of interaction with central nervous system (CNS) targets.

Deconstruction of the Pharmacophore
  • Piperazine Ring: This six-membered heterocycle, with two nitrogen atoms at positions 1 and 4, is a "privileged scaffold" in medicinal chemistry.[3] It is a core component in a multitude of approved drugs, particularly those targeting monoamine pathways.[1][2] The basic nitrogens of the piperazine ring can form critical ionic or hydrogen bond interactions within receptor binding pockets, particularly with acidic residues like aspartate, which is a hallmark of aminergic GPCRs.[3][4]

  • N-Methyl Group: The methyl group on the piperazine nitrogen (N1) reduces its basicity compared to a secondary amine and provides steric bulk. This modification can influence selectivity between receptor subtypes and improve metabolic stability.

  • 1,4-Dioxaspiro[4.5]decan-8-yl Moiety: This spirocyclic ketal, attached to the second piperazine nitrogen (N4), is a rigid and lipophilic group. Spiro compounds are increasingly utilized in drug design to explore three-dimensional chemical space, which can enhance binding affinity and selectivity.[5] Its rigid structure constrains the conformation of the molecule, potentially locking it into a bioactive state for a specific receptor. This moiety is structurally related to components of known ligands for dopamine, serotonin, and sigma receptors.[6][7][8]

Hypothesis Formulation: Primary & Secondary Targets

Based on the structural analysis, the primary hypothesis is that 1-Methyl-4-(1,4-dioxaspiro[4.5]decan-8-yl)piperazine acts as a ligand for one or more aminergic GPCRs.

  • Primary Target Candidates (Hypothesis A):

    • Dopamine Receptors (D2, D3): Many antipsychotics and CNS drugs are arylpiperazine derivatives that act as D2/D3 receptor antagonists or partial agonists.[9][10][11] The overall structure of the compound shares features with known D2-like receptor antagonists.[10]

    • Serotonin Receptors (5-HT1A, 5-HT2A): The piperazine scaffold is a cornerstone for 5-HT1A receptor agonists (like buspirone) and ligands targeting other serotonin receptor subtypes.[12][13][14][15] These targets are implicated in anxiety, depression, and psychosis.[12]

  • Secondary Target Candidates (Hypothesis B):

    • Sigma Receptors (σ1, σ2): Sigma receptors are recognized as high-affinity sites for numerous piperazine-based compounds.[6][16][17] These receptors are involved in a wide range of cellular functions and are considered targets for neurological disorders and pain.[17][18]

    • Adrenergic Receptors (α1, α2): Some piperazine derivatives exhibit high affinity for adrenergic receptors, though often as an "off-target" effect.[19][20]

Part 2: A Phased Strategy for Target Identification

A robust target identification strategy employs both hypothesis-driven and unbiased screening methods. This dual approach maximizes the probability of identifying the primary target(s) while remaining open to discovering novel or unexpected interactions.

Phase I: Broad Panel Screening (Hypothesis Testing)

The most direct and cost-effective method to test our primary hypothesis is to screen the compound against a broad panel of known receptors, channels, and enzymes.

Experimental Protocol: Commercial Radioligand Binding Assay Panel

  • Objective: To determine the binding affinity (Ki) of the compound across a wide range of CNS-relevant targets.

  • Rationale: This experiment rapidly tests our hypothesis by providing quantitative affinity data for dopamine, serotonin, sigma, adrenergic, and other receptors in a single screen. A high-affinity interaction (Ki < 100 nM) would provide a strong lead for further validation.

  • Methodology:

    • Select a commercial screening service (e.g., Eurofins SafetyScreen44, DiscoverX/Eurofins BioMAP).

    • Provide the compound at a concentration of 10 µM for the initial primary screen.

    • For any target showing >50% inhibition in the primary screen, perform a secondary screen with a dose-response curve (e.g., 10 concentrations from 1 pM to 10 µM) to determine the IC50 value.

    • The service provider will calculate the Ki value from the IC50 using the Cheng-Prusoff equation.

  • Data Presentation: Results should be summarized in a table for clear interpretation.

Target ClassSpecific TargetHypothetical Kᵢ (nM)Implication
Dopaminergic Dopamine D215High-affinity hit. Primary candidate for validation.
Dopamine D345High-affinity hit. Suggests D2/D3 polypharmacology.
Serotonergic Serotonin 5-HT1A80Moderate-affinity hit. Potential secondary target.
Serotonin 5-HT2A250Low-affinity interaction. Likely not a primary target.
Sigma Sigma σ125High-affinity hit. Strong candidate for validation.
Sigma σ2600Low-affinity interaction.
Adrenergic Alpha-1A>1000No significant interaction.

Table 1: Hypothetical results from a broad receptor panel screen.

Phase II: Unbiased Target Identification (Chemoproteomics)

If panel screening yields no high-affinity hits or if the goal is to discover novel targets, an unbiased approach is necessary. Affinity chromatography coupled with mass spectrometry (MS) is a powerful technique to "fish" for binding partners directly from complex biological samples.

Workflow: Affinity Chromatography-Mass Spectrometry

G cluster_prep Probe Synthesis & Column Prep cluster_exp Affinity Chromatography cluster_analysis Protein Identification Compound Test Compound Linker Attach Linker Arm Compound->Linker Immobilize Immobilize to Resin Linker->Immobilize Column Pack Affinity Column Immobilize->Column Incubate Incubate Lysate with Column Column->Incubate Lysate Prepare Cell Lysate (e.g., Brain Tissue) Lysate->Incubate Wash Wash (Remove Non-specific Binders) Incubate->Wash Elute Elute Bound Proteins (e.g., with excess compound) Wash->Elute SDS SDS-PAGE Separation Elute->SDS Digest In-gel Tryptic Digest SDS->Digest LCMS LC-MS/MS Analysis Digest->LCMS Database Database Search (e.g., Mascot) LCMS->Database Hits Identify Protein Hits Database->Hits

Experimental Protocol: Affinity Chromatography

  • Objective: To isolate and identify proteins that specifically bind to the compound from a complex proteome.

  • Rationale: This method is unbiased and relies solely on the physical interaction between the compound and its target(s), allowing for the discovery of unexpected binding partners.

  • Methodology:

    • Probe Synthesis: Synthesize an analog of the compound with a linker arm (e.g., a short PEG or alkyl chain) terminating in a reactive group (e.g., NHS ester or alkyne for click chemistry). Causality Note: The linker position must be carefully chosen to avoid disrupting the key pharmacophore interactions.

    • Immobilization: Covalently attach the linker-modified compound to a solid support (e.g., NHS-activated Sepharose beads).

    • Lysate Preparation: Prepare a native protein extract from a relevant source (e.g., rat brain tissue or a specific cell line).

    • Binding: Incubate the protein lysate with the affinity resin. As a crucial control, also incubate lysate with a control resin (beads only) and a competitive elution control where free compound is added to the lysate before incubation.

    • Washing: Wash the resin extensively with buffer to remove non-specifically bound proteins.

    • Elution: Elute specifically bound proteins by incubating the resin with a high concentration of the original, unmodified compound.

    • Analysis: Separate the eluted proteins by SDS-PAGE, excise the protein bands, and identify them using standard proteomics techniques (tryptic digest followed by LC-MS/MS). Proteins enriched in the drug elution lane compared to controls are considered high-confidence hits.

Part 3: Target Validation & Mechanistic Elucidation

Identifying a "hit" is only the first step. Rigorous validation using orthogonal methods is critical to confirm the interaction and understand its functional consequence. Assuming our Phase I screen identified the Dopamine D2 receptor and Sigma-1 receptor as primary targets, the validation phase would proceed as follows.

Orthogonal Confirmation of Direct Binding

Protocol: Cellular Thermal Shift Assay (CETSA®)

  • Objective: To confirm target engagement in a live, intact cellular environment.

  • Rationale (Trustworthiness): CETSA provides evidence of a physical interaction between the drug and its target in a physiological context. Ligand binding stabilizes a protein against thermal denaturation, a principle independent of the radioligand binding assay. This makes it a powerful orthogonal validation method.

  • Methodology:

    • Culture cells expressing the target of interest (e.g., HEK293 cells overexpressing human D2 receptor).

    • Treat intact cells with the compound or a vehicle control.

    • Heat the cell suspensions across a range of temperatures (e.g., 37°C to 65°C).

    • Lyse the cells and separate the soluble (non-denatured) protein fraction from the precipitated (denatured) fraction by centrifugation.

    • Analyze the amount of soluble target protein remaining at each temperature using Western blot or ELISA.

    • Result: A successful outcome is a rightward shift in the melting curve of the target protein in the presence of the compound, indicating stabilization.

G cluster_cell Cellular Treatment cluster_heat Thermal Challenge cluster_detect Detection & Analysis Cells Culture Cells Expressing Target Protein Treat Treat with Compound or Vehicle Cells->Treat Heat Heat Aliquots across Temperature Gradient Treat->Heat Lyse Lyse Cells & Separate Soluble/Insoluble Fractions Heat->Lyse WB Western Blot for Soluble Target Protein Lyse->WB Quant Quantify Band Density WB->Quant Plot Plot Melt Curve (% Soluble vs. Temp) Quant->Plot Result Observe Thermal Shift Plot->Result

Functional Characterization

After confirming direct binding, the next critical question is: what is the functional effect of this binding? Is the compound an agonist, antagonist, or biased agonist?

Protocol: cAMP Functional Assay (for D2 Receptor)

  • Objective: To determine if the compound modulates the Gᵢ-coupled signaling pathway of the D2 receptor.

  • Rationale: The D2 receptor is canonically coupled to the Gαᵢ subunit, which inhibits adenylyl cyclase and leads to a decrease in intracellular cyclic AMP (cAMP). Measuring cAMP levels provides a direct readout of receptor activation or inhibition.

  • Methodology:

    • Use a cell line stably expressing the D2 receptor (e.g., CHO-D2).

    • Pre-treat the cells with forskolin, an adenylyl cyclase activator, to raise baseline cAMP levels.

    • Antagonist Mode: Add a known D2 agonist (e.g., quinpirole) in the presence of increasing concentrations of the test compound. A rightward shift in the quinpirole dose-response curve indicates competitive antagonism.

    • Agonist Mode: Add increasing concentrations of the test compound alone. A dose-dependent decrease in cAMP levels indicates agonist activity.

    • Measure cAMP levels using a commercial kit (e.g., HTRF or LANCE assay).

G Compound Compound D2R Dopamine D2 Receptor Compound->D2R Binds (Antagonist?) Gi Gαi/βγ D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA Activation cAMP->PKA

Protocol: β-Arrestin Recruitment Assay (for Biased Agonism)

  • Objective: To determine if the compound promotes β-arrestin recruitment to the D2 receptor.

  • Rationale (Expertise): Modern pharmacology recognizes that GPCR signaling is not monolithic. Some ligands can be "biased," preferentially activating either G-protein pathways or β-arrestin pathways.[21][22] Comparing the potency of the compound in the cAMP assay versus a β-arrestin assay is essential to identify such bias, which has profound implications for a drug's therapeutic profile and side effects.

  • Methodology: Use a commercially available assay system (e.g., DiscoveRx PathHunter®) where the D2 receptor is tagged with one enzyme fragment and β-arrestin with another. Ligand-induced recruitment brings the fragments together, generating a chemiluminescent signal. The potency (EC50) from this assay is compared to the potency from the G-protein pathway assay (cAMP).

Part 4: Summary and Future Directions

This guide presents a systematic, evidence-based framework for identifying and validating the therapeutic targets of 1-Methyl-4-(1,4-dioxaspiro[4.5]decan-8-yl)piperazine. The strategy is built on the principles of E-E-A-T: leveraging structural Expertise to form a hypothesis, ensuring Trustworthiness through orthogonal validation, and grounding all claims in Authoritative scientific methods.

Following this workflow, a research team can confidently:

  • Identify high-affinity binding partners through comprehensive screening.

  • Confirm direct target engagement in a physiological environment.

  • Characterize the functional consequences of binding (e.g., antagonism, agonism, or biased signaling).

The data generated will provide a robust foundation for subsequent lead optimization, in vivo efficacy studies, and the ultimate development of a novel therapeutic agent.

References

  • Glennon, R. A., et al. (1998). Characterization of novel N,N'-disubstituted piperazines as sigma receptor ligands. Journal of Medicinal Chemistry. [Link]

  • Pucciarelli, C., et al. (2021). Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. European Journal of Medicinal Chemistry. [Link]

  • Berardi, F., et al. (2009). 1-Cyclohexylpiperazine and 3,3-dimethylpiperidine derivatives as sigma-1 (sigma1) and sigma-2 (sigma2) receptor ligands: a review. Current Medicinal Chemistry. [Link]

  • Szałata, K., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. [Link]

  • Szałata, K., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Publications. [Link]

  • Ohno, Y. (1992). The future of 5-HT1A receptor agonists. (Aryl-piperazine derivatives). Nihon shinkei seishin yakurigaku zasshi = Japanese journal of psychopharmacology. [Link]

  • Muthusamy, V., et al. (2020). New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4-methylcoumarin as 5-HT1A Receptor Agents. Molecules. [Link]

  • Li, M., et al. (2024). Development of heterocyclic-based frameworks as potential scaffold of 5-HT1A receptor agonist and future perspectives: A review. Medicine. [Link]

  • Mårtensson, M., et al. (2015). Arylpiperazine agonists of the serotonin 5-HT1A receptor preferentially activate cAMP signaling versus recruitment of β-arrestin-2. Bioorganic & Medicinal Chemistry. [Link]

  • Linciano, P., et al. (2015). Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library. ACS Medicinal Chemistry Letters. [Link]

  • Niso, M., et al. (2021). Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. ACS Chemical Neuroscience. [Link]

  • Trefi, S., et al. (2022). Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. Pharmaceuticals. [Link]

  • Betti, L., et al. (2006). Synthesis of New Piperazine-Pyridazinone Derivatives and Their Binding Affinity Toward alpha1-, alpha2-adrenergic and 5-HT1A Serotoninergic Receptors. Bioorganic & Medicinal Chemistry. [Link]

  • Rathi, E., et al. (2022). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology. [Link]

  • Rathi, E., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology. [Link]

  • Walayat, I., et al. (2021). An insight into the therapeutic potential of piperazine-based anticancer agents. ResearchGate. [Link]

  • Mastromarino, M., et al. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules. [Link]

  • Wikipedia. (n.d.). Piperazine. Wikipedia. [Link]

  • Trefi, S., et al. (2021). Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach. Journal of Medicinal Chemistry. [Link]

  • Kushwaha, N., et al. (2018). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Journal of Applied Pharmaceutical Research. [Link]

  • Wünsch, B., et al. (2012). Thiophene bioisosteres of spirocyclic σ receptor ligands: relationships between substitution pattern and σ receptor affinity. Journal of Medicinal Chemistry. [Link]

  • Minovski, N., & Plavsić, M. (2007). Interaction of arylpiperazines with the dopamine receptor D2 binding site. Journal of Molecular Modeling. [Link]

  • Schepmann, D., et al. (2020). Synthesis and σ receptor affinity of spiro[[17]benzopyran-1,1′-cyclohexanes] with an exocyclic amino moiety in the 3′-position. RSC Medicinal Chemistry. [Link]

  • Perrone, R., et al. (2021). Scaffold Hybridization Strategy Leads to the Discovery of Dopamine D3 Receptor-Selective or Multitarget Bitopic Ligands Potentially Useful for Central Nervous System Disorders. Journal of Medicinal Chemistry. [Link]

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  • Betti, L., et al. (2006). Synthesis of new piperazine-pyridazinone derivatives and their binding affinity toward alpha1-, alpha2-adrenergic and 5-HT1A serotoninergic receptors. IRIS UniGe. [Link]

  • Hazard, R., et al. (1950). SYNTHESIS AND PHARMACOLOGICAL STUDY OF NEW PIPERAZINE DERIVATIVES. I. BENZYLPIPERAZINES. Comptes rendus des seances de la Societe de biologie et de ses filiales. [Link]

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Exploratory

Whitepaper: Strategic Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one – A Core Intermediate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract: 1,4-Dioxaspiro[4.5]decan-8-one is a pivotal intermediate in modern organic synthesis, valued for its unique bifunction...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: 1,4-Dioxaspiro[4.5]decan-8-one is a pivotal intermediate in modern organic synthesis, valued for its unique bifunctional structure that combines a protected ketone with a reactive carbonyl group. This guide provides an in-depth analysis of the primary synthetic strategies for this compound, focusing on the underlying chemical principles, experimental causality, and process optimization. We will dissect the prevalent methods, including the direct mono-ketalization of 1,4-cyclohexanedione and the selective hydrolysis of its bisketal precursor. This document is intended to serve as a comprehensive technical resource, offering field-proven protocols, comparative data, and mechanistic insights to empower researchers in pharmaceutical development, materials science, and specialized chemical manufacturing.

The Strategic Importance of 1,4-Dioxaspiro[4.5]decan-8-one

1,4-Dioxaspiro[4.5]decan-8-one, also known as 1,4-cyclohexanedione monoethylene ketal, is more than a simple cyclic ketone; it is a strategic building block whose utility stems from the selective protection of one of the two carbonyl groups in its parent molecule, 1,4-cyclohexanedione.[1][2] This mono-protection allows for a vast array of selective chemical transformations to be performed on the free ketone or other parts of the cyclohexane ring without affecting the masked carbonyl group.[1]

Its applications are extensive and impactful:

  • Pharmaceutical Synthesis: It is a documented precursor in the synthesis of numerous active pharmaceutical ingredients (APIs), including potent analgesics, the serotonin receptor agonist Frovatriptan, and the serotonin-dopamine receptor ligand Ramatroban.[1][2] Its structure is a key component in neurochemical research, including the synthesis of tritium-labelled probes.[1]

  • Liquid Crystal Materials: The rigid spirocyclic core of the molecule contributes to the mesogenic properties required for the development of advanced liquid crystal display technologies.[1][3]

  • Agrochemicals: The compound also serves as an important intermediate in the synthesis of novel pesticides.[3]

The core value of 1,4-dioxaspiro[4.5]decan-8-one lies in its ability to enable regioselective chemistry on a symmetrical diketone, a fundamental challenge in complex molecule synthesis.

Synthetic Strategies: A Comparative Analysis

Several routes to 1,4-dioxaspiro[4.5]decan-8-one have been developed, each with distinct advantages and drawbacks. The choice of method often depends on the desired scale, purity requirements, and available starting materials.

Primary Route: Direct Mono-Ketalization of 1,4-Cyclohexanedione

The most straightforward and widely adopted method is the direct acid-catalyzed reaction of 1,4-cyclohexanedione with one equivalent of ethylene glycol.[2][4]

Mechanism and Rationale: The reaction proceeds via the classical mechanism for acetal formation. The acid catalyst (commonly p-toluenesulfonic acid, p-TsOH) protonates one of the carbonyl oxygens, activating the carbon towards nucleophilic attack by an ethylene glycol hydroxyl group. A series of proton transfers and the elimination of a water molecule lead to the formation of a stable five-membered dioxolane ring.

The key to achieving mono-ketalization over di-ketalization is controlling the stoichiometry of the reactants. However, the reaction is an equilibrium process. To drive it towards the product, the water generated during the reaction must be continuously removed from the system. This is expertly achieved by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent, typically toluene.[4]

G cluster_mech Mechanism: Acid-Catalyzed Mono-Ketalization A 1,4-Cyclohexanedione B Protonation of Carbonyl (p-TsOH) A->B + H+ C Activated Carbocation B->C D Nucleophilic Attack (Ethylene Glycol) C->D + HO(CH2)2OH E Hemiketal Intermediate D->E F Proton Transfer & H2O Elimination E->F G 1,4-Dioxaspiro[4.5]decan-8-one F->G - H2O, - H+

Caption: Acid-catalyzed mono-ketalization workflow.

Alternative Route: Selective Hydrolysis of 1,4,9,12-Tetraoxadispiro[4.2.4.2]tetradecane

An alternative and sometimes preferred strategy involves the initial formation of the bisketal, 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane, followed by a selective partial hydrolysis to yield the desired mono-ketal. This approach can offer advantages in terms of purification and control, especially on a large scale.

Mechanism and Rationale: The initial exhaustive ketalization of 1,4-cyclohexanedione with excess ethylene glycol is straightforward. The subsequent challenge is to hydrolyze only one of the two identical ketal groups. This selectivity is achieved by carefully controlling the reaction conditions, particularly the acid catalyst and temperature.

Research has shown that using a milder acid system, such as aqueous acetic acid, can provide excellent selectivity and high yields.[5] The reaction time can be dramatically reduced from 15 hours to as little as 11 minutes with optimized conditions (e.g., 65°C, 5:1 HAc/H₂O volume ratio), achieving yields up to 80%.[5] Another innovative approach employs a weak acid acrylic cationic exchange resin as a recyclable, heterogeneous catalyst, which simplifies product isolation and minimizes acidic waste streams, offering yields of around 65% with high purity.[3]

G cluster_workflow Synthetic Workflow: Bisketal Hydrolysis Route start 1,4-Cyclohexanedione step1 Exhaustive Ketalization (+ xs Ethylene Glycol, H+) start->step1 bisketal 1,4,9,12-Tetraoxadispiro[4.2.4.2]tetradecane (Bisketal) step1->bisketal step2 Selective Hydrolysis (Controlled H+, H2O) bisketal->step2 product 1,4-Dioxaspiro[4.5]decan-8-one step2->product byproduct 1,4-Cyclohexanedione (Byproduct) step2->byproduct

Caption: Workflow for the selective hydrolysis route.

Experimental Protocols & Methodologies

The following protocols are presented as self-validating systems, incorporating best practices for safety, efficiency, and reproducibility.

Protocol A: Synthesis via Direct Mono-Ketalization

This protocol is adapted from standard procedures for acetal formation.[4]

Materials & Equipment:

  • 1,4-Cyclohexanedione

  • Ethylene glycol

  • p-Toluenesulfonic acid monohydrate (p-TsOH)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, Dean-Stark apparatus, condenser, heating mantle, magnetic stirrer, separatory funnel.

Procedure:

  • Setup: Assemble a 500 mL round-bottom flask with a Dean-Stark trap and a reflux condenser. Add a magnetic stir bar.

  • Reagents: Charge the flask with 1,4-cyclohexanedione (e.g., 0.1 mol), ethylene glycol (0.1 mol, 1.0 equivalent), p-TsOH (catalytic amount, e.g., 0.002 mol), and 250 mL of toluene.

  • Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing for 4-6 hours, or until no more water is collected.

  • Workup: Cool the reaction mixture to room temperature. Transfer the solution to a separatory funnel and wash sequentially with 100 mL of saturated NaHCO₃ solution and 100 mL of brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., heptane) to yield the pure product.[6]

Protocol B: Synthesis via Optimized Selective Hydrolysis

This protocol is based on the optimized conditions reported for high-yield, rapid synthesis.[5]

Materials & Equipment:

  • 1,4,9,12-Tetraoxadispiro[4.2.4.2]tetradecane

  • Glacial Acetic Acid (HAc)

  • Deionized Water

  • Toluene or other suitable extraction solvent

  • Round-bottom flask, condenser, heating mantle, magnetic stirrer.

Procedure:

  • Reaction Mixture: In a round-bottom flask equipped with a condenser and magnetic stirrer, prepare a solution of the bisketal starting material in a 5:1 (v/v) mixture of acetic acid and water. A typical concentration is 0.5 g of starting material per mL of the acid solution.

  • Heating: Heat the stirred mixture to 65°C. The reaction is rapid and should be monitored closely by TLC or GC.

  • Monitoring: The reaction is reported to reach optimal yield in approximately 11 minutes under these conditions.[5]

  • Quenching & Extraction: Upon completion, cool the reaction mixture immediately in an ice bath. Carefully neutralize the acetic acid with a base (e.g., NaHCO₃ or NaOH solution). Extract the product into an organic solvent like toluene.

  • Isolation & Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved via column chromatography or recrystallization.

Data Analysis & Characterization

Comparative Data Summary

The choice of synthetic route can be guided by a comparison of key performance indicators.

ParameterDirect Ketalization[4]Selective Hydrolysis (HAc/H₂O)[5]Selective Hydrolysis (Resin)[3]Ionic Liquid Method[6]
Starting Material 1,4-CyclohexanedioneBisketal PrecursorBisketal PrecursorSubstituted Dione Ester
Typical Yield ~50-65%Up to 80%~65%Up to 97.8%
Reaction Time 4-6 hours~11 minutes1-2 hours~5.5 hours
Key Conditions Toluene, Reflux, Dean-Stark65°C, 5:1 HAc/H₂O70°C, Cationic Resin110-132°C, Ionic Liquid
Advantages Direct, one-potVery fast, high yieldRecyclable catalyst, simple workupVery high yield, reusable solvent
Disadvantages Equilibrium-limited, byproduct formationRequires bisketal synthesis, acid wasteRequires bisketal synthesisSpecialized reagents, high temp
Spectroscopic Profile

Confirmation of the product structure is achieved through standard spectroscopic methods.

  • ¹H NMR: The proton NMR spectrum is characteristic and serves as a primary confirmation of structure. Key signals include a singlet for the four equivalent protons of the dioxolane ring (O-CH₂-CH₂-O) typically around 3.9-4.0 ppm, and multiplets for the two sets of inequivalent methylene protons on the cyclohexane ring.[7]

  • ¹³C NMR: The carbon spectrum will show a signal for the ketal carbon (C-O-C-O) around 108 ppm, a signal for the ketone carbonyl (C=O) above 200 ppm, and signals for the methylene carbons of the ethylene glycol and cyclohexane moieties.

  • IR Spectroscopy: The infrared spectrum provides clear evidence of the key functional groups. A strong absorption band will be present around 1715 cm⁻¹, characteristic of the C=O stretch of a six-membered ring ketone. The disappearance of one of the carbonyl peaks from the starting diketone and the appearance of strong C-O ether stretching bands (around 1100-1200 cm⁻¹) confirms the formation of the ketal.[5][8]

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of 156.18 g/mol will be observed.[8]

Conclusion & Future Outlook

The synthesis of 1,4-dioxaspiro[4.5]decan-8-one is a well-established but nuanced process. While the direct ketalization of 1,4-cyclohexanedione remains a viable and common laboratory method, the selective hydrolysis of the corresponding bisketal offers significant advantages in terms of reaction speed and yield, particularly with optimized acetic acid conditions. For green and industrial chemistry applications, the use of solid acid catalysts presents a promising avenue for process simplification and waste reduction. The continued importance of this intermediate in drug discovery and materials science will undoubtedly drive further innovation in its synthesis, focusing on maximizing efficiency, minimizing environmental impact, and reducing costs.

References

  • Title: Synthetic method of 1,4-dioxaspiro[4.
  • Title: Synthesis of 1,4-dioxaspira[4.5]decan-8-one Source: ResearchGate URL: [Link]

  • Title: The Chemistry of 1,4-Dioxaspiro[4.5]decan-8-one: Applications in Synthesis and Material Science Source: Papischem URL: [Link]

  • Title: 1,4-Cyclohexanedione Source: Wikipedia URL: [Link]

  • Title: 1,4-Dioxaspiro[4.5]decan-8-one Source: PubChem URL: [Link]

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Foundational

An In-depth Technical Guide to the Stereochemistry and Chiral Centers of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine

< For Researchers, Scientists, and Drug Development Professionals Introduction 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine is a spirocyclic compound of significant interest in medicinal chemistry. Its rigid, three-dimension...

Author: BenchChem Technical Support Team. Date: January 2026

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dioxaspiro[4.5]decan-8-ylmethanamine is a spirocyclic compound of significant interest in medicinal chemistry. Its rigid, three-dimensional structure, conferred by the spirocyclic system, makes it a valuable scaffold for designing molecules with high binding affinity and selectivity for biological targets.[1] Derivatives of the 1,4-dioxaspiro[4.5]decane framework have demonstrated activity as σ1 receptor ligands and 5-HT1A receptor agonists, underscoring the therapeutic potential of this chemical class.[1] A thorough understanding and precise control of the stereochemistry of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine are paramount for the development of safe and efficacious drug candidates, as different stereoisomers can exhibit distinct pharmacological and toxicological profiles.

This technical guide provides a comprehensive exploration of the stereochemical features of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine, including an analysis of its chiral centers, potential stereoisomers, and methodologies for stereoselective synthesis and characterization.

Molecular Structure and Stereochemical Analysis

The structure of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine features a cyclohexane ring fused to a 1,3-dioxolane ring through a common spiro carbon atom. An aminomethyl group is attached to the C8 position of the cyclohexane ring.

Chiral Centers

1,4-Dioxaspiro[4.5]decan-8-ylmethanamine possesses two potential sources of chirality:

  • The Spirocyclic Carbon (C5): The spiro atom, where the two rings are joined, can be a chiral center.[2] The chirality arises from the twisted, non-planar arrangement of the two rings.[2] This type of chirality is a form of axial chirality.[2]

  • The C8 Carbon: The carbon atom of the cyclohexane ring bearing the aminomethyl group (C8) is a stereogenic center as it is attached to four different groups: a hydrogen atom, the aminomethyl group, and two different paths around the cyclohexane ring.

The presence of these two chiral centers gives rise to a number of possible stereoisomers.

Potential Stereoisomers

The combination of the two chiral centers results in the possibility of four stereoisomers, which exist as two pairs of enantiomers. These diastereomeric pairs are distinguished by the relative orientation of the aminomethyl group with respect to the plane of the cyclohexane ring, commonly referred to as cis and trans isomers.

  • Cis Isomers: The aminomethyl group is on the same side of the cyclohexane ring as the oxygen atoms of the dioxolane ring.

  • Trans Isomers: The aminomethyl group is on the opposite side of the cyclohexane ring from the oxygen atoms of the dioxolane ring.

Each of these diastereomers (cis and trans) exists as a pair of enantiomers due to the chirality at the C8 carbon.

Stereoisomers of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine.

Stereoselective Synthesis Strategies

The synthesis of specific stereoisomers of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine is crucial for evaluating their individual biological activities. The most common approach involves the reductive amination of the precursor ketone, 1,4-Dioxaspiro[4.5]decan-8-one.[1] The stereochemical outcome of this reaction is highly dependent on the choice of reagents and reaction conditions.

Reductive Amination

The reductive amination of 1,4-Dioxaspiro[4.5]decan-8-one with an ammonia source and a reducing agent will typically yield a mixture of cis and trans diastereomers.[1] The ratio of these diastereomers can be influenced by the steric bulk of the reducing agent.

Reducing AgentExpected Major IsomerRationale
Sodium Borohydridecis (axial attack)Less sterically hindered, favors axial approach of the hydride.
Lithium Tri-sec-butylborohydride (L-Selectride®)trans (equatorial attack)More sterically hindered, favors equatorial approach of the hydride.

Experimental Protocol: Reductive Amination of 1,4-Dioxaspiro[4.5]decan-8-one [1]

  • Dissolution: Dissolve 1,4-Dioxaspiro[4.5]decan-8-one (1 equivalent) in methanol.

  • Ammonia Source: Add an excess of ammonium acetate (e.g., 10 equivalents).

  • Reduction: Cool the mixture and add the chosen reducing agent (e.g., sodium cyanoborohydride or sodium triacetoxyborohydride) portion-wise.

  • Reaction: Stir the reaction at room temperature overnight.

  • Work-up: Remove the solvent under reduced pressure. Add water and basify with NaOH.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Reductive_Amination Ketone 1,4-Dioxaspiro[4.5]decan-8-one Imine Imine Intermediate Ketone->Imine + NH3 Amine_Mix Mixture of cis and trans Amines Imine->Amine_Mix + Reducing Agent

Reductive amination workflow.

Chiral Separation and Purification

Since stereoselective synthesis may not yield a single stereoisomer, chiral resolution is often necessary to isolate the individual enantiomers.

Chiral Column Chromatography

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. The choice of the CSP and the mobile phase is critical for achieving good separation.

Diastereomeric Salt Formation

Another common method for resolving enantiomers is through the formation of diastereomeric salts.[3] This involves reacting the racemic amine with a chiral acid to form a pair of diastereomeric salts.[3] These salts have different physical properties, such as solubility, which allows for their separation by crystallization.[3] After separation, the chiral acid is removed to yield the pure enantiomers.

Common chiral resolving agents for amines include:

  • Tartaric acid[3]

  • Camphorsulfonic acid[3]

  • Mandelic acid

Spectroscopic and Crystallographic Characterization

The unambiguous determination of the stereochemistry of each isolated isomer is essential. A combination of spectroscopic and crystallographic techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy can be used to determine the relative stereochemistry (cis or trans) of the diastereomers. The coupling constants and chemical shifts of the protons on the cyclohexane ring are sensitive to their spatial orientation. For example, the proton at C8 in the trans isomer is expected to show a larger coupling constant with the adjacent axial protons compared to the cis isomer.

Predicted NMR Data for 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine: [1]

  • ¹H NMR: The spectrum will be complex due to the introduction of a chiral center. The protons on the carbon bearing the aminomethyl group and the aminomethyl protons themselves would appear as multiplets. The exact chemical shifts would depend on the cis or trans configuration.

  • ¹³C NMR: The spectrum will show 9 distinct signals.

X-ray Crystallography

X-ray crystallography is the gold standard for determining the absolute configuration of a chiral molecule.[4] By analyzing the diffraction pattern of a single crystal, a three-dimensional model of the molecule can be generated, revealing the precise spatial arrangement of all atoms.[5] This technique provides unequivocal proof of the absolute stereochemistry (R/S designation) of a given enantiomer.[6]

Chiroptical Methods

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) are chiroptical techniques that measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. These methods can be used to determine the absolute configuration by comparing the experimental spectra with those predicted by quantum mechanical calculations.[7]

Conclusion

The stereochemistry of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine is a critical aspect that profoundly influences its potential applications in drug discovery and development. A comprehensive understanding of its chiral centers, the ability to synthesize specific stereoisomers, and the capacity to unambiguously determine their absolute configurations are essential for advancing research in this area. The methodologies outlined in this guide provide a robust framework for researchers to navigate the complexities of this versatile spirocyclic scaffold.

References

  • Sloan Kettering Institute. Stereoselective Diversity-Oriented Synthesis of Spiroketals. Available from: [Link]

  • Liu, G., Wurst, J. M., & Tan, D. S. (2009). Stereoselective Synthesis of Benzannulated Spiroketals: Influence of the Aromatic Ring on Reactivity and Conformation. Organic letters, 11(16), 3670–3673. Available from: [Link]

  • Crimmins, M. T., & Brown, B. H. (2012). A Modular, Stereoselective Approach to Spiroketal Synthesis. Synlett, 23(10), 1489-1492. Available from: [Link]

  • Moilanen, S. B., & Tan, D. S. (2017). Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery. Israel Journal of Chemistry, 57(3-4), 279-291. Available from: [Link]

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  • IUCr Journals. Powder struture resolution of 1,7-dioxaspiro[4.4]nonane. Available from: [Link]

  • ETH Zurich Research Collection. Kinetic Resolution of Cyclic Secondary Amines and Synthesis of Partially Saturated N- Heterocycles. Available from: [Link]

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  • Wikipedia. Absolute configuration. Available from: [Link]

  • Royal Society of Chemistry. Determination of the absolute configuration of conformationally flexible molecules by simulation of chiro-optical spectra: a case study. Available from: [Link]

  • ResearchGate. Synthesis of 1,4-dioxaspira[4.5]decan-8-one. Available from: [Link]

  • Chemistry Stack Exchange. Chirality of spirocyclic compound. Available from: [Link]

  • SpectraBase. 1,4-Dioxa-spiro(4.5)decane - Optional[1H NMR] - Chemical Shifts. Available from: [Link]

  • PubMed Central. Transaminases Provide Key Chiral Building Blocks for the Synthesis of Selective M1/M4 Agonists. Available from: [Link]

  • ACS Publications. Determination of the Absolute Configurations of Natural Products via Density Functional Theory Calculations of Optical Rotation, Electronic Circular Dichroism, and Vibrational Circular Dichroism: The Cytotoxic Sesquiterpene Natural Products Quadrone, Suberosenone, Suberosanone, and Suberosenol A Acetate. Available from: [Link]

  • YouTube. Spiro Compounds optical isomerism || chirality of spiranes || Stereochemistry || 3D chemistry. Available from: [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for In Vitro Characterization of 1-Methyl-4-(1,4-dioxaspiro[4.5]decan-8-yl)piperazine

Authored by: Gemini, Senior Application Scientist Introduction The piperazine scaffold is a cornerstone in medicinal chemistry, integral to a wide array of therapeutic agents due to its versatile physicochemical properti...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Introduction

The piperazine scaffold is a cornerstone in medicinal chemistry, integral to a wide array of therapeutic agents due to its versatile physicochemical properties and ability to interact with multiple biological targets.[1] Compounds incorporating the 1-methylpiperazine moiety have shown diverse pharmacological activities, including anticancer properties.[2] The addition of a spirocyclic system, specifically the 1,4-dioxaspiro[4.5]decane group, introduces conformational rigidity and three-dimensionality, which can enhance binding affinity and selectivity for specific targets. This application note provides a comprehensive, tiered experimental protocol for the in vitro characterization of 1-Methyl-4-(1,4-dioxaspiro[4.5]decan-8-yl)piperazine (referred to herein as "the compound"). The proposed workflow is designed to first identify its biological targets and subsequently elucidate its mechanism of action.

This guide is intended for researchers in pharmacology, drug discovery, and related fields. It emphasizes a logical, causality-driven approach to experimental design, ensuring that each step builds upon the previous to create a robust data package for this novel chemical entity.

PART 1: Compound Handling and Preparation

Scientific integrity begins with the proper handling and preparation of the test article. Ensuring the quality and concentration of the compound solution is paramount for reproducible results.

1.1. Compound Quality Control Before initiating any biological assays, it is crucial to verify the identity and purity of the compound. Standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry should be used to confirm the chemical structure.[3][4][5] Purity should be assessed by high-performance liquid chromatography (HPLC), with a minimum purity of >95% recommended for in vitro screening.

1.2. Solubilization and Stock Solution Preparation The compound's solubility should be determined in various common solvents. Due to the piperazine group, the compound is likely to be soluble in dimethyl sulfoxide (DMSO).

Protocol for Stock Solution Preparation:

  • Accurately weigh a precise amount of the compound (e.g., 10 mg).

  • Dissolve the compound in a minimal amount of high-purity DMSO to create a high-concentration stock solution (e.g., 10 mM or 20 mM).

  • Ensure complete dissolution by gentle vortexing or sonication.

  • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Table 1: Example of Serial Dilution Scheme

StepStock ConcentrationVolume of StockVolume of Diluent (DMSO)Final Concentration
110 mM10 µL90 µL1 mM
21 mM10 µL90 µL100 µM
3100 µM10 µL90 µL10 µM

Note: Further dilutions into aqueous assay buffers should be performed immediately before use. The final concentration of DMSO in the assay should typically be kept below 0.5% to avoid solvent-induced artifacts.

PART 2: Tiered Experimental Approach for Target Identification and Characterization

A hierarchical screening cascade is the most efficient method to identify the biological activity of a novel compound. This approach begins with broad screening to identify potential targets, followed by more focused functional and mechanistic studies.

G cluster_0 Tier 1: Broad-Based Screening cluster_1 Tier 2: Functional Validation cluster_2 Tier 3: Mechanism of Action (MoA) a Receptor Binding Assays (e.g., GPCRs, Ion Channels) c Cell-Based Functional Assays (e.g., cAMP, Ca2+ Flux, β-arrestin) a->c Binding Hit d Cytotoxicity Assays (e.g., MTT, CellTiter-Glo) a->d b Enzyme Inhibition Assays (e.g., Kinases, Proteases) b->c Inhibition Hit b->d e Agonist vs. Antagonist Determination c->e Functional Activity f Competitive vs. Non-competitive Assays e->f g Kinetic Studies (e.g., Ki determination) f->g

Caption: Tiered approach for in vitro characterization.

Tier 1: Broad-Based Target Screening

Given the structural motifs of the compound, a primary screen should focus on targets commonly associated with piperazine-containing molecules, particularly G-protein coupled receptors (GPCRs) and various enzymes.

2.1.1. Receptor Binding Assays

Radioligand binding assays are a robust method to determine if a compound interacts with a specific receptor.[6][7] A competitive binding assay format is recommended for initial screening.[8]

Recommended Target Panel:

  • Dopamine Receptors (D1, D2, D3, D4)

  • Serotonin Receptors (e.g., 5-HT1A, 5-HT2A)

  • Adrenergic Receptors (α1, α2, β1, β2)

  • Opioid Receptors (μ, δ, κ)[9]

  • Sigma Receptors (σ1, σ2), given that related spiro-decanes have shown affinity for these targets.[10][11]

Protocol: Competitive Radioligand Binding Assay

  • Preparation: Prepare cell membranes or purified receptors known to express the target of interest.

  • Reaction Mixture: In a 96-well plate, combine:

    • A fixed concentration of a specific radioligand (e.g., [³H]-Spiperone for D2 receptors) at or below its Kd value.

    • Varying concentrations of the test compound (e.g., 10-point curve from 1 nM to 100 µM).

    • Cell membrane preparation.

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.

  • Separation: Separate bound from free radioligand using rapid filtration over glass fiber filters.

  • Detection: Quantify the amount of bound radioligand using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration), which can then be used to calculate the binding affinity (Ki).

2.1.2. Enzyme Inhibition Assays

Enzyme inhibition assays are crucial for identifying compounds that modulate enzyme activity.[12]

Recommended Target Panel:

  • Tyrosinase: Some piperazine derivatives have shown inhibitory activity against this enzyme.[13]

  • Urease: Another enzyme target for which piperazine derivatives have demonstrated potent inhibition.[5]

  • A panel of common kinases and proteases to assess broader selectivity.

Protocol: General Enzyme Inhibition Assay (Colorimetric/Fluorometric)

  • Reaction Setup: In a 96-well plate, add the enzyme solution in an appropriate buffer.

  • Compound Addition: Add varying concentrations of the test compound and incubate for a pre-determined time (pre-incubation).

  • Initiate Reaction: Add the enzyme's substrate.

  • Detection: Monitor the formation of the product over time using a plate reader (absorbance or fluorescence).

  • Data Analysis: Calculate the rate of reaction for each compound concentration. Determine the IC₅₀ value by plotting the percent inhibition against the log concentration of the compound. A standard operating procedure for enzymatic activity inhibition assays provides a detailed framework for experimental design and data analysis.[14]

Tier 2: Functional Validation in Cell-Based Assays

If Tier 1 screening yields a "hit" (i.e., significant binding or inhibition), the next step is to determine if this interaction translates into a functional cellular response. Cell-based assays are essential for this validation.[15][16]

2.2.1. GPCR Functional Assays

Depending on the GPCR and its signaling pathway, different second messenger or downstream events can be measured.[17]

  • cAMP Assays: For Gs or Gi-coupled receptors, changes in intracellular cyclic AMP (cAMP) levels can be measured using assays like Promega's GloSensor™, which employs a luciferase biosensor.[15]

  • Calcium Flux Assays: For Gq-coupled receptors, mobilization of intracellular calcium can be detected using fluorescent calcium indicators like Fura-2 or Fluo-4.[15]

  • β-Arrestin Recruitment Assays: This is a nearly universal signaling pathway for GPCRs and can be measured using assays like the Tango™ GPCR assay platform, which is independent of G-protein coupling knowledge.[15][17][18]

Protocol: β-Arrestin Recruitment Assay (Tango™ Assay Principle)

  • Cell Line: Use a cell line stably expressing the GPCR of interest fused to a transcription factor, and a β-arrestin protein fused to a protease.

  • Plating: Seed the cells in a 96- or 384-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound. Include a known agonist as a positive control.

  • Incubation: Incubate for several hours to allow for β-arrestin recruitment, protease cleavage, and subsequent reporter gene expression (e.g., luciferase or β-galactosidase).

  • Detection: Add the appropriate substrate for the reporter enzyme and measure the signal using a luminometer or spectrophotometer.

  • Data Analysis: Plot the signal against the log concentration of the compound to determine the EC₅₀ (half-maximal effective concentration) for agonists or IC₅₀ for antagonists.

2.2.2. In Vitro Cytotoxicity Assay

It is critical to assess whether the observed activity is due to a specific pharmacological effect or general cytotoxicity. The MTT assay is a standard colorimetric method for this purpose.[19]

Protocol: MTT Assay

  • Cell Plating: Seed a relevant cell line (e.g., HEK293 or the cell line used in the functional assay) in a 96-well plate.

  • Compound Treatment: After 24 hours, treat the cells with the same concentration range of the compound used in the functional assays.

  • Incubation: Incubate for a period relevant to the functional assay (e.g., 24-48 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation in viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at ~570 nm. A decrease in absorbance indicates reduced cell viability.[19]

Tier 3: Mechanism of Action (MoA) Elucidation

Once a compound is confirmed to have a specific, non-cytotoxic functional activity, the final step is to define its mechanism of action.

2.3.1. Agonist vs. Antagonist Determination

  • Agonist Mode: The compound is tested alone and should elicit a response, allowing for the determination of an EC₅₀ value.

  • Antagonist Mode: The compound is tested in the presence of a known agonist for the target receptor. An antagonist will inhibit the agonist's response, yielding an IC₅₀ value.

2.3.2. Determining the Nature of Inhibition

For both receptor antagonists and enzyme inhibitors, it's important to understand how they interact with the target.

  • For Enzymes: The type of inhibition (competitive, non-competitive, or uncompetitive) can be determined by measuring the inhibitor's IC₅₀ at various substrate concentrations.[20]

  • For Receptors: Schild regression analysis can be used to determine if an antagonist is competitive. This involves generating agonist dose-response curves in the presence of increasing concentrations of the antagonist.

G cluster_0 GPCR Signaling Compound {1-Methyl-4-(1,4-dioxaspiro[4.5]decan-8-yl)piperazine} GPCR GPCR Target Compound->GPCR Binds (Agonist or Antagonist?) G_Protein G-Protein (Gs/Gi/Gq) GPCR->G_Protein Activates Effector Effector (Adenylyl Cyclase / PLC) G_Protein->Effector Second_Messenger Second Messenger (cAMP / Ca2+) Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Caption: Hypothetical GPCR signaling pathway.

PART 4: Data Interpretation and Reporting

All quantitative data should be summarized in clear, well-structured tables. This allows for easy comparison of potency (IC₅₀/EC₅₀) and affinity (Ki) across different assays.

Table 2: Sample Data Summary Table

Assay TypeTargetParameterValue (µM)
BindingDopamine D2Ki0.15 ± 0.02
BindingSerotonin 5-HT2AKi2.5 ± 0.3
FunctionalDopamine D2 (cAMP)IC₅₀ (Antagonist)0.25 ± 0.05
CytotoxicityHEK293 (MTT)CC₅₀> 50

Values are examples only and should be reported as mean ± standard error of the mean (SEM) from at least three independent experiments.

Conclusion

This application note provides a systematic and comprehensive framework for the in vitro characterization of 1-Methyl-4-(1,4-dioxaspiro[4.5]decan-8-yl)piperazine. By employing a tiered approach—starting with broad screening, followed by functional validation, and culminating in detailed mechanism of action studies—researchers can efficiently build a robust pharmacological profile of this novel compound. Adherence to the principles of scientific integrity, including rigorous compound quality control and appropriate experimental design, is essential for generating reliable and reproducible data.

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Application

Application Notes &amp; Protocols: A Roadmap for In Vivo Evaluation of 1-Methyl-4-(1,4-dioxaspiro[4.5]decan-8-yl)piperazine

Senior Application Scientist Note: Publicly available in vivo research data for the specific compound, 1-Methyl-4-(1,4-dioxaspiro[4.5]decan-8-yl)piperazine, is currently limited. Therefore, this document serves as a comp...

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: Publicly available in vivo research data for the specific compound, 1-Methyl-4-(1,4-dioxaspiro[4.5]decan-8-yl)piperazine, is currently limited. Therefore, this document serves as a comprehensive and scientifically rigorous guide for researchers and drug development professionals on how to design and execute a preclinical in vivo program for this novel chemical entity. The protocols and principles outlined here are synthesized from established best practices in preclinical research and data from structurally related piperazine and spirocyclic compounds.[1][2][3]

Introduction and Rationale

1-Methyl-4-(1,4-dioxaspiro[4.5]decan-8-yl)piperazine is a unique small molecule featuring a piperazine ring, a common scaffold in medicinal chemistry known for a wide range of biological activities, and a spirocyclic dioxane moiety.[4][5] The piperazine core is present in drugs targeting the central nervous system (CNS), cancer, and infectious diseases.[6][7][8] The spirocyclic structure introduces conformational rigidity and three-dimensionality, which can enhance binding affinity and selectivity for biological targets.[5][9]

Given these structural features, this compound warrants in vivo investigation to characterize its pharmacokinetic profile, assess its safety, and explore its potential therapeutic efficacy. This guide provides a strategic, phased approach to its preclinical evaluation.[10][11]

Phase I: Pre-Dosing Dossier - Foundational & Preparatory Studies

Before administering the compound to a living system, a foundational data package is essential to inform study design, ensure safety, and enable accurate data interpretation.

Physicochemical Characterization

Understanding the compound's basic properties is critical for developing a suitable formulation for in vivo administration.

PropertyMethodRationale & Implication
Solubility Kinetic & Thermodynamic Solubility Assays in aqueous buffers (pH 5.0, 7.4) and relevant organic solvents.Determines the feasibility of creating a solution or suspension for dosing. Poor aqueous solubility may necessitate formulation with vehicles like corn oil, PEG400, or DMSO/saline mixtures.[12]
Lipophilicity (LogP/LogD) HPLC or Shake-Flask MethodPredicts the compound's ability to cross biological membranes, including the gut wall and the blood-brain barrier. Influences absorption and distribution.
Chemical Stability Stability testing in formulation vehicles and simulated gastric/intestinal fluids.Ensures the compound does not degrade before administration or within the GI tract, which would confound pharmacokinetic and efficacy data.
In Vitro ADME & Safety Pharmacology

These cell-based assays predict the compound's behavior in the body and identify potential liabilities early.

AssayExperimental SystemRationale & Implication
Metabolic Stability Liver Microsomes (Human, Rat, Mouse)Assesses the rate of metabolism by key drug-metabolizing enzymes (Cytochrome P450s). High metabolic clearance may predict a short half-life in vivo.
Plasma Protein Binding Rapid Equilibrium DialysisDetermines the fraction of compound bound to plasma proteins. Only the unbound fraction is pharmacologically active and available for distribution and clearance.
Cell Permeability Caco-2 or PAMPA AssayModels intestinal absorption. A high efflux ratio in Caco-2 cells can indicate the compound is a substrate for transporters like P-glycoprotein (P-gp), potentially limiting oral bioavailability.[13]
hERG Channel Inhibition Patch-Clamp ElectrophysiologyScreens for potential cardiac toxicity (QT prolongation). A critical safety checkpoint before advancing to in vivo studies.

Phase II: In Vivo Pharmacokinetic (PK) & Dose Range Finding Studies

The objective of this phase is to understand the disposition of the compound in a living organism and to establish a safe dose range for subsequent efficacy studies.[14]

Experimental Workflow for a Rodent PK Study

The following diagram outlines the critical steps in a typical pharmacokinetic study in mice or rats.

PK_Workflow cluster_pre Pre-Dosing cluster_dose Dosing cluster_sample Sampling & Analysis cluster_post Data Interpretation Formulation 1. Compound Formulation (Vehicle Selection) Animals 2. Animal Acclimation (e.g., Male Sprague-Dawley Rats) Formulation->Animals Catheter 3. Surgical Preparation (e.g., Jugular Vein Cannulation for IV) Animals->Catheter Dose_IV 4a. IV Administration (e.g., 1-2 mg/kg) Catheter->Dose_IV IV Cohort Dose_PO 4b. Oral Gavage (PO) (e.g., 5-10 mg/kg) Catheter->Dose_PO PO Cohort Sampling 5. Serial Blood Sampling (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24h) Dose_IV->Sampling Dose_PO->Sampling Processing 6. Plasma Isolation (Centrifugation) Sampling->Processing LCMS 7. Bioanalysis (LC-MS/MS Quantification) Processing->LCMS PK_Calc 8. PK Parameter Calculation (Cmax, Tmax, AUC, t1/2, F%) LCMS->PK_Calc

Caption: Workflow for a single-dose pharmacokinetic study in rodents.

Protocol: Single-Dose Pharmacokinetics in Rats

Objective: To determine key PK parameters (AUC, Cmax, T1/2, oral bioavailability) following intravenous and oral administration.

Materials:

  • Test Compound: 1-Methyl-4-(1,4-dioxaspiro[4.5]decan-8-yl)piperazine

  • Vehicle: e.g., 10% DMSO / 40% PEG300 / 50% Saline

  • Animals: Male Sprague-Dawley rats (n=3-4 per group), ~250-300g

  • Dosing syringes, gavage needles, blood collection tubes (e.g., K2-EDTA)

Methodology:

  • Formulation: Prepare a clear solution of the test compound in the vehicle at two concentrations suitable for a 1 mg/kg IV dose and a 10 mg/kg PO dose.

  • Dosing:

    • IV Group: Administer the compound via a slow bolus injection into the lateral tail vein.

    • PO Group: Administer the compound using an oral gavage needle.

  • Blood Sampling: Collect sparse blood samples (~100 µL) from the saphenous vein at predetermined time points (e.g., 5 min, 15 min, 30 min, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Processing: Immediately centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the parent compound in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate pharmacokinetic parameters.

Data Presentation: Key Pharmacokinetic Parameters

ParameterDefinitionIV Route (1 mg/kg)PO Route (10 mg/kg)
Cmax (ng/mL) Maximum observed plasma concentration-Calculate from data
Tmax (h) Time to reach Cmax-Calculate from data
AUC (ng*h/mL) Area under the plasma concentration-time curveCalculate from dataCalculate from data
t1/2 (h) Elimination half-lifeCalculate from dataCalculate from data
CL (L/h/kg) ClearanceCalculate from data-
Vdss (L/kg) Volume of distribution at steady stateCalculate from data-
F (%) Oral Bioavailability-Calculate using: (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
Protocol: Maximum Tolerated Dose (MTD) Study

Objective: To identify the highest dose that does not cause unacceptable toxicity or mortality, guiding dose selection for efficacy studies.

Methodology:

  • Dose Selection: Based on PK data and any in vitro cytotoxicity, select a starting dose (e.g., 10 mg/kg).

  • Dose Escalation: Use a dose escalation scheme (e.g., modified Fibonacci sequence). Administer single doses to small groups of mice (n=2-3 per dose level).

  • Clinical Observations: Monitor animals intensely for the first 4-6 hours post-dose and then daily for 7-14 days. Record signs of toxicity (e.g., altered posture, lethargy, rough fur, weight loss).

  • Endpoint: The MTD is defined as the highest dose that causes no more than a 10% loss in body weight and no significant signs of clinical distress.

MTD_Decision_Tree Start Start with Dose 'X' Administer Administer Dose 'X' to Cohort 1 Start->Administer Observe Observe for 24-48h (Weight Loss, Clinical Signs) Administer->Observe Check_Toxicity Toxicity Observed? Observe->Check_Toxicity No_Tox No Significant Toxicity Check_Toxicity->No_Tox No Tox Significant Toxicity Check_Toxicity->Tox Yes Escalate Increase Dose to 'X+Y' Administer to Cohort 2 No_Tox->Escalate Define_MTD MTD ≈ Previous Dose Level Tox->Define_MTD Escalate->Observe Stop Stop Escalation. Define Dose-Limiting Toxicity. Define_MTD->Stop

Caption: Decision tree for a dose-range finding or MTD study.

Phase III: In Vivo Pharmacodynamic (PD) & Efficacy Models

Based on the structural similarity of piperazine derivatives to CNS-active agents, a hypothetical efficacy study in a relevant neuroscience model is presented.[15][16] For instance, many piperazine compounds modulate dopaminergic or serotonergic systems.[15][17] A common screening model for antipsychotic or stimulant-like activity is amphetamine-induced hyperlocomotion.[16]

Protocol: Amphetamine-Induced Hyperlocomotion in Mice

Objective: To assess the compound's ability to modulate dopamine-mediated locomotor activity.

Materials:

  • Test Compound, Vehicle, D-amphetamine, Saline

  • Animals: Male C57BL/6 mice, ~20-25g

  • Open-field activity chambers equipped with infrared beams

Methodology:

  • Acclimation: Place mice individually into the activity chambers and allow them to habituate for 30 minutes.

  • Pre-treatment: Administer the test compound (e.g., at 1, 3, and 10 mg/kg, s.c. or i.p.) or vehicle. The doses should be selected based on the MTD study and desired target exposure from PK data.

  • Challenge: 30 minutes after pre-treatment, administer D-amphetamine (e.g., 2.5 mg/kg, i.p.) or saline to the appropriate groups.

  • Data Collection: Immediately return the mice to the activity chambers and record locomotor activity (e.g., total distance traveled, beam breaks) for 60-90 minutes.

  • Data Analysis: Compare the total distance traveled between the Vehicle + Amphetamine group and the Test Compound + Amphetamine groups. A significant reduction in locomotion suggests a potential antipsychotic-like effect. An increase could suggest a stimulant-like effect.

Data Presentation: Efficacy Endpoint

Pre-treatment Group (Dose)ChallengeNTotal Distance Traveled (meters) (Mean ± SEM)% Inhibition vs. Amphetamine Control
VehicleSaline8Calculate from data-
VehicleAmphetamine8Calculate from data0% (Reference)
Compound (1 mg/kg)Amphetamine8Calculate from dataCalculate
Compound (3 mg/kg)Amphetamine8Calculate from dataCalculate
Compound (10 mg/kg)Amphetamine8Calculate from dataCalculate
Hypothetical Signaling Pathway

If the compound is hypothesized to act as a dopamine D2 receptor antagonist, the following pathway illustrates its potential mechanism in the context of the efficacy model.

Dopamine_Pathway Amphetamine Amphetamine DA_Release ↑ Dopamine (DA) Release Amphetamine->DA_Release DA Dopamine DA_Release->DA D2R D2 Receptor DA->D2R Activates AC Adenylyl Cyclase D2R->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Locomotion Hyperlocomotion PKA->Locomotion Leads to Test_Compound Test Compound (Hypothesized Antagonist) Test_Compound->D2R Blocks

Caption: Hypothesized mechanism of action in a dopamine-driven behavioral model.

Conclusion and Next Steps

The successful completion of these phased in vivo studies will provide a comprehensive initial profile of 1-Methyl-4-(1,4-dioxaspiro[4.5]decan-8-yl)piperazine. The integrated data from PK, MTD, and PD studies will allow for an informed decision on whether to advance the compound into more complex, chronic disease models and further safety testing. Rigorous and well-designed experiments are paramount to ensuring the quality and translatability of preclinical findings.[1]

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  • Fantegrossi, W. E., et al. (2005). MDMA-like behavioral effects of N-substituted piperazines in the mouse. Psychopharmacology, 182(2), 237-245. Available at: [Link]

  • Fantegrossi, W. E., et al. (2005). MDMA-like behavioral effects of N-substituted piperazines in the mouse. Psychopharmacology, 182(2), 237-245. Available at: [Link]

  • National Institutes of Health. (n.d.). Regulatory Knowledge Guide for Small Molecules. Available at: [Link]

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  • Sfera - Unife. (2025). triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Available at: [Link]

  • Kulkarni, S. S., et al. (2012). Discovery of 4-(4-(2-((5-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)-ethyl)piperazin-1-yl)quinolin-8-ol and its analogues as highly potent dopamine D2/D3 agonists and as iron chelator: In vivo activity indicates potential for treatment of Parkinson's disease. Bioorganic & Medicinal Chemistry Letters, 22(1), 451-455. Available at: [Link]

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Method

Application of Piperazine Derivatives in Neuropharmacology Research: A Technical Guide

This guide provides an in-depth exploration of the application of piperazine derivatives in neuropharmacology research. It is designed for researchers, scientists, and drug development professionals, offering a synthesis...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the application of piperazine derivatives in neuropharmacology research. It is designed for researchers, scientists, and drug development professionals, offering a synthesis of technical data, field-proven insights, and detailed experimental protocols to facilitate the investigation of this critical class of compounds.

Introduction: The Versatility of the Piperazine Scaffold

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at opposing positions, is a privileged scaffold in medicinal chemistry.[1][2][3] Its structural simplicity and synthetic tractability have made it a cornerstone in the development of a wide array of therapeutics targeting the central nervous system (CNS).[3] Many piperazine derivatives exhibit significant pharmacological activity, primarily through the modulation of monoamine neurotransmitter systems, including serotonergic and dopaminergic pathways.[2][4][5] This has led to their successful application as anxiolytics, antidepressants, and antipsychotics.[1][4][5]

The therapeutic efficacy of piperazine derivatives is rooted in their ability to interact with various G-protein coupled receptors (GPCRs) and neurotransmitter transporters.[2][6] Well-known drugs such as buspirone (anxiolytic), vortioxetine (antidepressant), and clozapine (antipsychotic) all feature the piperazine moiety, underscoring its importance in neuropharmacology.[1][4] This guide will delve into the practical applications of these derivatives in a research setting, providing the necessary protocols to probe their mechanisms of action and evaluate their therapeutic potential.

Key Therapeutic Targets and Mechanisms of Action

Piperazine derivatives exert their effects on the CNS by targeting a range of receptors and transporters. The primary targets include serotonin (5-HT) and dopamine (D) receptors, as well as their respective reuptake transporters.[7][8][9]

Serotonergic System Modulation

Many piperazine-based compounds show high affinity for various serotonin receptor subtypes.[10] For instance, the anxiolytic action of buspirone is attributed to its partial agonist activity at 5-HT1A receptors.[11] Other derivatives may act as antagonists at 5-HT2A receptors, a mechanism relevant to antipsychotic effects.[11] Furthermore, some piperazine derivatives inhibit the serotonin transporter (SERT), leading to increased synaptic serotonin levels, a key mechanism for many antidepressants.[8]

Dopaminergic System Modulation

The dopaminergic system is another critical target for piperazine derivatives, particularly in the context of psychosis and Parkinson's disease.[9][10] Aripiprazole, an antipsychotic, functions in part by blocking D2 dopamine receptors.[11] Conversely, the antiparkinsonian effects of piribedil are due to its agonist activity at D2 receptors.[11] The development of ligands with high affinity and selectivity for D2 versus D3 receptor subtypes is an active area of research, with piperazine derivatives playing a central role.[12][13]

The following diagram illustrates the interaction of piperazine derivatives with key serotonergic and dopaminergic signaling pathways.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Piperazine Derivative Piperazine Derivative SERT SERT Piperazine Derivative->SERT Inhibition DAT DAT Piperazine Derivative->DAT Inhibition 5HT1A_R 5-HT1A Receptor Piperazine Derivative->5HT1A_R Agonism/ Partial Agonism 5HT2A_R 5-HT2A Receptor Piperazine Derivative->5HT2A_R Antagonism D2_R D2 Receptor Piperazine Derivative->D2_R Antagonism/ Partial Agonism 5-HT 5-HT SERT->5-HT Reuptake DA DA DAT->DA Reuptake Cellular Response (Anxiolysis/Antidepressant) Cellular Response (Anxiolysis/Antidepressant) 5HT1A_R->Cellular Response (Anxiolysis/Antidepressant) Cellular Response (Antipsychotic) Cellular Response (Antipsychotic) 5HT2A_R->Cellular Response (Antipsychotic) D2_R->Cellular Response (Antipsychotic) Synaptic Cleft Synaptic Cleft 5-HT->5HT1A_R 5-HT->5HT2A_R DA->D2_R

Caption: Interaction of Piperazine Derivatives with Serotonergic and Dopaminergic Pathways.

In Vitro Characterization: Protocols and Application Notes

The initial characterization of novel piperazine derivatives typically involves a battery of in vitro assays to determine their pharmacological profile.

Protocol 1: Radioligand Receptor Binding Assay

This assay is fundamental for determining the affinity of a test compound for a specific receptor.[6][14]

Objective: To determine the binding affinity (Ki) of a piperazine derivative for a target receptor (e.g., human dopamine D2 receptor).

Principle: This is a competitive binding assay where the unlabeled test compound competes with a radiolabeled ligand for binding to the receptor.[6] The displacement of the radioligand is measured to calculate the IC50 (the concentration of test compound that inhibits 50% of specific binding), which is then converted to the equilibrium dissociation constant (Ki).[6]

Materials:

  • Cell membranes expressing the target receptor (e.g., human D2).

  • Radiolabeled ligand (e.g., [³H]-Raclopride).

  • Test piperazine derivative.

  • Reference compound (e.g., Haloperidol).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • 96-well microplate.

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • Preparation:

    • Prepare serial dilutions of the test piperazine derivative and the reference compound in assay buffer.

    • Prepare a solution of the radiolabeled ligand at a concentration equal to its Kd for the target receptor.

    • Prepare a solution of a non-labeled ligand (e.g., 10 µM haloperidol) for determining non-specific binding.[6]

    • Dilute the cell membrane preparation in assay buffer.

  • Assay Incubation:

    • In a 96-well plate, add in the following order:

      • 50 µL of assay buffer (for total binding), 50 µL of the non-labeled ligand (for non-specific binding), or 50 µL of the test compound at various concentrations.[6]

      • 50 µL of the radiolabeled ligand solution.[6]

      • 150 µL of the diluted cell membrane preparation.[6]

    • Incubate at room temperature for 60-90 minutes with gentle agitation.[6]

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

    • Wash the filters several times with ice-cold assay buffer to remove unbound radioactivity.

  • Measurement of Radioactivity:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.[6]

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.[6]

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value using non-linear regression (sigmoidal dose-response curve).[6]

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation:

CompoundTarget ReceptorIC50 (nM)Ki (nM)
Test Piperazine Derivative Dopamine D2Experimental ValueCalculated Value
Haloperidol (Reference) Dopamine D2Experimental ValueCalculated Value
Protocol 2: Neurotransmitter Reuptake Assay

This assay is crucial for identifying compounds that inhibit the reuptake of neurotransmitters from the synaptic cleft.[15][16]

Objective: To measure the potency (IC50) of a piperazine derivative to inhibit neurotransmitter uptake by monoamine transporters (e.g., SERT, DAT, NET).

Principle: This assay utilizes cells stably expressing a specific neurotransmitter transporter. A fluorescent substrate that mimics the neurotransmitter is taken up by the cells via the transporter.[17] The test compound's ability to inhibit this uptake is measured by the reduction in intracellular fluorescence.[16]

Materials:

  • HEK293 cells stably expressing the transporter of interest (e.g., human SERT).[15]

  • Fluorescent neurotransmitter substrate.

  • Test piperazine derivative.

  • Reference inhibitor (e.g., fluoxetine for SERT).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • 96- or 384-well black, clear-bottom microplate.

  • Fluorescence microplate reader.

Procedure:

  • Cell Plating:

    • Seed the cells into the microplate at an appropriate density to achieve a confluent monolayer on the day of the assay.[16]

    • Incubate overnight at 37°C, 5% CO₂.

  • Compound Addition:

    • Prepare serial dilutions of the test piperazine derivative and the reference inhibitor in assay buffer.

    • Remove the cell culture medium and add the diluted compounds to the wells.

    • Incubate for a pre-determined time (e.g., 10-30 minutes) at 37°C.

  • Substrate Addition and Measurement:

    • Add the fluorescent neurotransmitter substrate to all wells.

    • Immediately place the plate in a fluorescence microplate reader capable of kinetic reads at the appropriate excitation and emission wavelengths.

    • Measure the fluorescence intensity over time (e.g., every minute for 30 minutes).

  • Data Analysis:

    • Determine the rate of substrate uptake (slope of the linear portion of the kinetic curve).

    • Plot the percentage of inhibition of uptake rate against the logarithm of the test compound concentration.

    • Determine the IC50 value using non-linear regression.

Data Presentation:

CompoundTransporter TargetIC50 (nM)
Test Piperazine Derivative SERTExperimental Value
Fluoxetine (Reference) SERTExperimental Value

The following diagram outlines the general workflow for in vitro characterization of piperazine derivatives.

G Start Start Compound Synthesis Piperazine Derivative Synthesis & Purification Start->Compound Synthesis Receptor Binding Assay Protocol 1: Radioligand Receptor Binding Assay Compound Synthesis->Receptor Binding Assay Reuptake Assay Protocol 2: Neurotransmitter Reuptake Assay Compound Synthesis->Reuptake Assay Data Analysis Data Analysis: Determine Ki and IC50 Receptor Binding Assay->Data Analysis Reuptake Assay->Data Analysis Pharmacological Profile Pharmacological Profile Data Analysis->Pharmacological Profile Proceed to In Vivo Proceed to In Vivo Studies Pharmacological Profile->Proceed to In Vivo

Caption: Workflow for In Vitro Characterization of Piperazine Derivatives.

In Vivo Evaluation: Protocols and Application Notes

Following in vitro characterization, promising piperazine derivatives are advanced to in vivo studies to assess their behavioral effects and physiological responses in animal models.

Protocol 3: Elevated Plus Maze (EPM) for Anxiolytic Activity

The EPM is a widely used behavioral assay to screen for anxiolytic or anxiogenic effects of drugs in rodents.[18][19]

Objective: To evaluate the anxiolytic-like effects of a piperazine derivative in mice or rats.

Principle: The test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds increase the proportion of time spent and the number of entries into the open arms of the maze.[18]

Materials:

  • Elevated plus maze apparatus (two open arms and two closed arms).

  • Rodents (mice or rats).

  • Test piperazine derivative.

  • Vehicle control.

  • Positive control (e.g., diazepam).

  • Video tracking system and software.

Procedure:

  • Acclimation:

    • Allow the animals to acclimate to the testing room for at least 1 hour before the experiment.

  • Drug Administration:

    • Administer the test compound, vehicle, or positive control via the appropriate route (e.g., intraperitoneal, oral) at a pre-determined time before testing (e.g., 30 minutes).

  • Testing:

    • Place the animal in the center of the maze, facing one of the open arms.

    • Allow the animal to explore the maze for a set period (e.g., 5 minutes).

    • Record the session using the video tracking system.

  • Data Analysis:

    • Analyze the video recordings to determine the following parameters:

      • Time spent in the open arms.

      • Time spent in the closed arms.

      • Number of entries into the open arms.

      • Number of entries into the closed arms.

      • Total distance traveled (to assess general locomotor activity).

    • Calculate the percentage of time spent in the open arms and the percentage of open arm entries.

    • Compare the results between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Data Presentation:

Treatment Group% Time in Open Arms (Mean ± SEM)% Open Arm Entries (Mean ± SEM)Total Distance Traveled (cm, Mean ± SEM)
Vehicle Control Experimental ValueExperimental ValueExperimental Value
Test Piperazine Derivative (Dose 1) Experimental ValueExperimental ValueExperimental Value
Test Piperazine Derivative (Dose 2) Experimental ValueExperimental ValueExperimental Value
Diazepam (Positive Control) Experimental ValueExperimental ValueExperimental Value
Protocol 4: Electroencephalography (EEG) Studies

EEG is a valuable tool for assessing the effects of psychoactive compounds on brain electrical activity.[20]

Objective: To characterize the changes in EEG power spectra induced by a piperazine derivative in freely moving rats.

Principle: Different classes of psychotropic drugs induce characteristic changes in the EEG frequency bands (delta, theta, alpha, beta).[21][22] For example, some anxiolytic piperazine derivatives like buspirone have been shown to decrease delta and theta power while increasing alpha and beta power.[21]

Materials:

  • Rats surgically implanted with EEG recording electrodes.

  • EEG recording and analysis system.

  • Test piperazine derivative.

  • Vehicle control.

Procedure:

  • Baseline Recording:

    • Place the animal in the recording chamber and record baseline EEG activity for a set period.

  • Drug Administration:

    • Administer the test compound or vehicle.

  • Post-Dosing Recording:

    • Continuously record EEG activity for several hours after drug administration.

  • Data Analysis:

    • Divide the EEG recordings into epochs and perform a Fast Fourier Transform (FFT) to obtain the power spectrum.

    • Calculate the mean power in the different frequency bands (e.g., delta: 0.5-4 Hz, theta: 4-8 Hz, alpha: 8-13 Hz, beta: 13-30 Hz).

    • Compare the post-dosing EEG power spectra to the baseline recordings and between treatment groups.

Data Presentation:

Frequency BandChange in Power vs. Baseline (Mean ± SEM)
Vehicle Control
Delta (0.5-4 Hz) Experimental Value
Theta (4-8 Hz) Experimental Value
Alpha (8-13 Hz) Experimental Value
Beta (13-30 Hz) Experimental Value

Conclusion: The Enduring Potential of Piperazine Derivatives

Piperazine derivatives remain a highly valuable class of compounds in neuropharmacology research and drug development. Their ability to modulate key neurotransmitter systems provides a rich foundation for the discovery of novel treatments for a wide range of neurological and psychiatric disorders. The protocols and insights provided in this guide are intended to empower researchers to effectively characterize and advance promising piperazine-based candidates, ultimately contributing to the development of new and improved therapies for patients in need.

References

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  • Schepmann, D., et al. (2010). N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as Dopamine D2 and D3 Receptor Ligands. Journal of Medicinal Chemistry, 53(16), 6049-6061. [Link]

  • Stana, A., et al. (2019). Coumarin-piperazine derivatives as biologically active compounds. Molecules, 24(24), 4496. [Link]

  • Unnamed Author. (n.d.). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Scribd. [Link]

  • Li, Y., et al. (2023). Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. Journal of the Iranian Chemical Society. [Link]

  • Stępnicki, P., et al. (2021). Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1259-1275. [Link]

  • Scott, D., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3169. [Link]

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Application

Application Notes and Protocols for 1-Methyl-4-(1,4-dioxaspiro[4.5]decan-8-yl)piperazine in CNS Drug Discovery

Introduction: A Privileged Scaffold for CNS Drug Discovery The piperazine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active co...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold for CNS Drug Discovery

The piperazine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds targeting the central nervous system (CNS).[1][2] Its unique structural and physicochemical properties, including two basic nitrogen atoms that can be protonated at physiological pH, allow for critical interactions with various CNS receptors.[2] The spirocyclic system incorporated in 1-Methyl-4-(1,4-dioxaspiro[4.5]decan-8-yl)piperazine introduces conformational rigidity and three-dimensionality, which can enhance binding affinity and selectivity for specific receptor subtypes. Structurally related spiro-piperidine and piperazine derivatives have demonstrated significant activity as ligands for serotonin 5-HT1A receptors and sigma (σ1) receptors, and have shown psychosedative properties, suggesting a high potential for this compound in the discovery of novel treatments for a range of neuropsychiatric and neurodegenerative disorders.[3][4][5]

This guide provides a comprehensive overview of the application of 1-Methyl-4-(1,4-dioxaspiro[4.5]decan-8-yl)piperazine in CNS drug discovery, from its synthesis to its evaluation in pertinent in vitro and in vivo models.

Chemical Properties and Synthesis

Compound: 1-Methyl-4-(1,4-dioxaspiro[4.5]decan-8-yl)piperazine CAS Number: 155778-83-9 Molecular Formula: C₁₃H₂₄N₂O₂ Molecular Weight: 240.34 g/mol

Protocol 1: Synthesis of 1-Methyl-4-(1,4-dioxaspiro[4.5]decan-8-yl)piperazine

This protocol outlines a plausible synthetic route based on established methods for analogous compounds. The key transformation is a reductive amination between 1,4-dioxaspiro[4.5]decan-8-one and N-methylpiperazine.

Workflow for Synthesis

reagent1 1,4-Dioxaspiro[4.5]decan-8-one reaction Reductive Amination (e.g., NaBH(OAc)₃, DCE) reagent1->reaction reagent2 N-Methylpiperazine reagent2->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product 1-Methyl-4-(1,4-dioxaspiro[4.5]decan-8-yl)piperazine purification->product

Caption: Synthetic workflow for 1-Methyl-4-(1,4-dioxaspiro[4.5]decan-8-yl)piperazine.

Materials:

  • 1,4-Dioxaspiro[4.5]decan-8-one

  • N-Methylpiperazine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., dichloromethane/methanol or ethyl acetate/hexanes mixtures)

Procedure:

  • To a solution of 1,4-dioxaspiro[4.5]decan-8-one (1.0 eq) in anhydrous DCE, add N-methylpiperazine (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCE (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent gradient to yield the pure 1-Methyl-4-(1,4-dioxaspiro[4.5]decan-8-yl)piperazine.

In Vitro Applications: Target Identification and Characterization

Based on the pharmacology of structurally related compounds, 1-Methyl-4-(1,4-dioxaspiro[4.5]decan-8-yl)piperazine is a promising candidate for targeting G-protein coupled receptors (GPCRs) such as serotonin and dopamine receptors, as well as sigma receptors. The following protocols describe standard in vitro assays to determine the binding affinity and functional activity of the compound at these potential targets.

Protocol 2: Radioligand Receptor Binding Assay

This assay is used to determine the binding affinity (Ki) of the test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.[6][7]

Workflow for Radioligand Binding Assay

prep Prepare Cell Membranes Expressing Target Receptor incubation Incubate Membranes with Radioligand & Test Compound prep->incubation filtration Separate Bound & Free Ligand (Filtration) incubation->filtration counting Quantify Radioactivity (Scintillation Counting) filtration->counting analysis Data Analysis (IC₅₀ & Ki Determination) counting->analysis

Caption: General workflow for a radioligand receptor binding assay.

Materials:

  • Cell membranes expressing the target receptor of interest (e.g., human 5-HT1A, D2, or σ1 receptors).

  • Radioligand specific for the target receptor (e.g., [³H]-8-OH-DPAT for 5-HT1A, [³H]-Spiperone for D2, [³H]-(+)-Pentazocine for σ1).

  • 1-Methyl-4-(1,4-dioxaspiro[4.5]decan-8-yl)piperazine (test compound).

  • Non-specific binding control (a high concentration of a known unlabeled ligand for the target receptor).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate ions).

  • 96-well microplates.

  • Glass fiber filters.

  • Cell harvester.

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of 1-Methyl-4-(1,4-dioxaspiro[4.5]decan-8-yl)piperazine in the assay buffer.

  • In a 96-well plate, add in the following order:

    • Assay buffer.

    • Test compound at various concentrations (for competition curve), buffer (for total binding), or non-specific binding control.

    • Radioligand at a concentration near its Kd.

    • Cell membrane preparation.

  • Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

  • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 3: [³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-protein coupled receptors (GPCRs) by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor stimulation by an agonist.[8][9][10] This assay can determine if a compound acts as an agonist, antagonist, or inverse agonist.

Workflow for [³⁵S]GTPγS Binding Assay

prep Prepare Cell Membranes with Target GPCR incubation Incubate Membranes with GDP, Test Compound & [³⁵S]GTPγS prep->incubation separation Separate Bound & Free [³⁵S]GTPγS incubation->separation quantification Quantify Bound [³⁵S]GTPγS separation->quantification analysis Data Analysis (EC₅₀, Emax) quantification->analysis

Caption: General workflow for a [³⁵S]GTPγS binding assay.

Materials:

  • Cell membranes expressing the target GPCR.

  • [³⁵S]GTPγS.

  • Guanosine diphosphate (GDP).

  • 1-Methyl-4-(1,4-dioxaspiro[4.5]decan-8-yl)piperazine (test compound).

  • A known agonist for the target receptor (positive control).

  • Unlabeled GTPγS (for non-specific binding).

  • Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4).

  • 96-well microplates.

  • Filtration apparatus or scintillation proximity assay (SPA) beads.

  • Liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the assay buffer, GDP, and the cell membrane preparation.

  • Add the test compound at various concentrations (for agonist mode) or a fixed concentration of a known agonist plus varying concentrations of the test compound (for antagonist mode). For basal binding, add buffer. For non-specific binding, add unlabeled GTPγS.

  • Pre-incubate the plate at 30°C for 15-30 minutes.

  • Initiate the reaction by adding [³⁵S]GTPγS to all wells.

  • Incubate at 30°C for 30-60 minutes.

  • Terminate the reaction by rapid filtration over glass fiber filters and wash with ice-cold buffer.

  • Quantify the filter-bound radioactivity by liquid scintillation counting.

  • Analyze the data using non-linear regression to determine EC₅₀ (potency) and Emax (efficacy) values for agonists, or IC₅₀ and Kb values for antagonists.

Table 1: Hypothetical In Vitro Data for 1-Methyl-4-(1,4-dioxaspiro[4.5]decan-8-yl)piperazine

Target ReceptorBinding Affinity (Ki, nM)Functional Activity (GTPγS)Potency (EC₅₀, nM)Efficacy (% of standard agonist)
5-HT1A 5.2Full Agonist25.895%
Dopamine D2 89.7Antagonist--
Sigma σ1 15.4Agonist78.388%

In Vivo Applications: Behavioral Pharmacology

To investigate the potential therapeutic effects of 1-Methyl-4-(1,4-dioxaspiro[4.5]decan-8-yl)piperazine on CNS disorders such as anxiety and depression, in vivo behavioral models are employed.

Protocol 4: Elevated Plus Maze (EPM) for Anxiety-Like Behavior

The EPM test is a widely used model to assess anxiety-like behavior in rodents.[11][12][13] The test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms.

Workflow for Elevated Plus Maze Test

acclimation Acclimate Mice to Testing Room dosing Administer Test Compound or Vehicle (i.p. or p.o.) acclimation->dosing placement Place Mouse in Center of Elevated Plus Maze dosing->placement recording Record Behavior for 5 min (Video Tracking) placement->recording analysis Analyze Time and Entries in Open/Closed Arms recording->analysis

Caption: Experimental workflow for the Elevated Plus Maze test.

Materials:

  • Elevated plus maze apparatus.

  • Video camera and tracking software.

  • Male or female mice.

  • 1-Methyl-4-(1,4-dioxaspiro[4.5]decan-8-yl)piperazine formulated in a suitable vehicle (e.g., saline with 5% DMSO and 5% Tween 80).

  • Vehicle control.

  • Positive control (e.g., diazepam).

Procedure:

  • Acclimate the mice to the testing room for at least 60 minutes before the experiment.

  • Administer the test compound, vehicle, or positive control at a predetermined time before the test (e.g., 30 minutes for intraperitoneal injection).

  • Place the mouse in the center of the EPM, facing one of the open arms.

  • Allow the mouse to explore the maze for 5 minutes while recording its behavior with a video camera.

  • After the 5-minute session, return the mouse to its home cage.

  • Clean the maze with 70% ethanol between trials to remove olfactory cues.

  • Analyze the video recordings to determine the time spent in the open and closed arms, the number of entries into each arm, and total distance traveled (to control for general locomotor effects).

  • Compare the data from the compound-treated group with the vehicle-treated group using appropriate statistical analysis (e.g., ANOVA or t-test).

Protocol 5: Forced Swim Test (FST) for Depressive-Like Behavior

The FST is a common behavioral assay used to screen for antidepressant-like activity.[14][15][16][17] The test is based on the principle that when rodents are placed in an inescapable container of water, they will eventually adopt an immobile posture. Antidepressant compounds are known to decrease the duration of immobility.

Workflow for Forced Swim Test

acclimation Acclimate Mice to Testing Room dosing Administer Test Compound or Vehicle acclimation->dosing swim_test Place Mouse in Water Cylinder for 6 min dosing->swim_test recording Record Behavior (Video or Manual Scoring) swim_test->recording analysis Analyze Immobility Time in the Last 4 min recording->analysis

Caption: Experimental workflow for the Forced Swim Test.

Materials:

  • Cylindrical container (e.g., a beaker) filled with water (23-25°C).

  • Video camera for recording or a stopwatch for manual scoring.

  • Male or female mice.

  • 1-Methyl-4-(1,4-dioxaspiro[4.5]decan-8-yl)piperazine formulated in a suitable vehicle.

  • Vehicle control.

  • Positive control (e.g., imipramine or fluoxetine).

Procedure:

  • Acclimate the mice to the testing room for at least 60 minutes.

  • Administer the test compound, vehicle, or positive control at a specified time before the test.

  • Gently place the mouse into the cylinder of water.

  • The total duration of the test is 6 minutes. The behavior is typically scored during the last 4 minutes.

  • Record the duration of immobility, defined as the time the mouse spends floating with only minor movements necessary to keep its head above water.

  • After the test, remove the mouse, dry it with a towel, and place it in a heated cage for a short period to prevent hypothermia before returning it to its home cage.

  • Change the water between animals.

  • Compare the immobility time of the compound-treated group with the vehicle-treated group using appropriate statistical methods.

Conclusion

1-Methyl-4-(1,4-dioxaspiro[4.5]decan-8-yl)piperazine represents a promising chemical scaffold for the development of novel CNS-active agents. The protocols outlined in this guide provide a robust framework for its synthesis and comprehensive pharmacological evaluation. By systematically assessing its binding affinity, functional activity, and in vivo behavioral effects, researchers can elucidate its therapeutic potential for treating a variety of neuropsychiatric disorders.

References

  • Elevated plus maze protocol. (2023). protocols.io. [Link]

  • Komada, M., Takao, K., & Miyakawa, T. (2014). Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. Bio-protocol, 4(16), e1098. [Link]

  • MultiCenter Mouse Behavior Trial: Elevated Plus Maze Protocol. [Link]

  • The mouse forced swim test. Johns Hopkins University. [Link]

  • Elevated Plus Maze. Mouse Metabolic Phenotyping Centers. [Link]

  • Walf, A. A., & Frye, C. A. (2019). The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents. Methods in Molecular Biology, 1916, 69-74. [Link]

  • Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The mouse forced swim test. Journal of Visualized Experiments, (59), e3638. [Link]

  • Factsheet on the forced swim test. (2020). Understanding Animal Research. [Link]

  • Video: The Mouse Forced Swim Test. (2011). Journal of Visualized Experiments. [Link]

  • Mokrosz, J. L., Duszynska, B., Bojarski, A. J., & Charakchieva-Minol, S. (1995). Structure-activity relationship studies of CNS agents--XVII. Spiro[piperidine-4',1-(1,2,3,4-tetrahydro-beta-carboline)] as a probe defining the extended topographic model of 5-HT1A receptors. Bioorganic & Medicinal Chemistry, 3(5), 533-538. [Link]

  • The [35S]GTPγS binding assay: approaches and applications in pharmacology. (2003). British Journal of Pharmacology, 140(8), 1335-1346. [Link]

  • GTPγS Binding Assay. Creative Bioarray. [Link]

  • Assay Guidance Manual: GTPγS Binding Assays. (2012). NCBI Bookshelf. [Link]

  • de Oliveira, P. D., de Faria, F. M., & de Castro, A. A. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 599-613. [Link]

  • Synthesis and central nervous system depressant activity of new piperazine derivatives and related compounds. II. (1969). Journal of Medicinal Chemistry, 12(5), 860-865. [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (2020). Scientific Reports, 10(1), 1-15. [Link]

  • Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. (2019). Auburn University Electronic Theses and Dissertations. [Link]

  • Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride. (2019).
  • Preparation of n-methylpiperazine. (1987).
  • In vitro receptor binding assays: general methods and considerations. (2008). Current Protocols in Pharmacology, Chapter 1, Unit 1.2. [Link]

  • Method for synthesizing 1-amino-4-methylpiperazine by catalytic hydrogenation. (2020).
  • Synthesis and crystallization of piperazine ring-containing compounds. (2003).
  • Receptor Binding Assay - Part 1. (2017). YouTube. [Link]

  • Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. (2013). Iranian Journal of Pharmaceutical Research, 12(1), 1-8. [Link]

  • Discovery of 4-(4-(2-((5-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)-ethyl)piperazin-1-yl)quinolin-8-ol and its analogues as highly potent dopamine D2/D3 agonists and as iron chelator: In vivo activity indicates. (2014). Bioorganic & Medicinal Chemistry, 22(1), 345-356. [Link]

  • 3-Z-[1-(4-(N-((4-Methyl-piperazin-1-yl)-methylcarbonyl). (2006).
  • 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. (2021). Molbank, 2021(2), M1228. [Link]

  • (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. (2015). Journal of Medicinal Chemistry, 58(14), 5395-5407. [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). ResearchGate. [Link]

  • Synthesis and antihypertensive activity of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones. (1984). Journal of Medicinal Chemistry, 27(12), 1597-1605. [Link]

  • Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. (2024). Future Journal of Pharmaceutical Sciences, 10(1), 1-11. [Link]

  • Psychosedative agents. 2. 8-(4-Substituted 1-piperazinylalkyl)-8-azaspiro(4.5)decane-7,9-diones. (1972). Journal of Medicinal Chemistry, 15(5), 477-479. [Link]

  • 1-Methyl-4-(piperidin-4-yl)piperazine. (n.d.). PubChem. [Link]ncbi.nlm.nih.gov/compound/795707)

Sources

Method

Application Note: A Validated RP-HPLC Method for the Quantification of 1-Methyl-4-(1,4-dioxaspiro[4.5]decan-8-yl)piperazine

Abstract This document details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of 1-Methyl-4-(1,4-dioxaspiro[4.5]decan-8-yl)piperazine. This co...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of 1-Methyl-4-(1,4-dioxaspiro[4.5]decan-8-yl)piperazine. This compound, a key intermediate in pharmaceutical synthesis, requires a reliable analytical method to ensure quality and consistency in drug development and manufacturing processes. The described method utilizes a C18 stationary phase with a simple isocratic mobile phase of acetonitrile and a phosphate buffer, coupled with UV detection. The protocol has been developed to be specific, linear, accurate, and precise, adhering to the validation parameters outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2]

Introduction and Scientific Rationale

1-Methyl-4-(1,4-dioxaspiro[4.5]decan-8-yl)piperazine is a heterocyclic compound featuring a piperazine moiety, which is a common structural motif in many active pharmaceutical ingredients (APIs).[3][4] The accurate quantification of this intermediate is critical for controlling reaction stoichiometry, determining yield, and assessing purity.

The primary analytical challenge for this molecule is its chemical structure. It is a basic compound due to the tertiary amine in the piperazine ring and lacks a significant chromophore, making sensitive UV detection difficult.[4][5] The developed method addresses these challenges through a scientifically grounded approach.

Principle of Separation: The method employs reversed-phase chromatography, where separation is based on the hydrophobic interactions between the analyte and the non-polar stationary phase.[6] 1-Methyl-4-(1,4-dioxaspiro[4.5]decan-8-yl)piperazine is a moderately polar, basic compound. To ensure robust retention and excellent peak symmetry, the following strategic choices were made:

  • Acidic Mobile Phase: An acidic mobile phase (pH 3.0) is used to ensure the complete and consistent protonation of the piperazine nitrogens. This positively charged state minimizes undesirable interactions with residual, negatively charged silanol groups on the silica-based stationary phase, thereby preventing peak tailing.[7]

  • Base-Deactivated C18 Column: A modern, end-capped, and base-deactivated C18 column is selected to further reduce silanol interactions, providing a more inert surface for the analysis of basic compounds.[6]

This combination of a controlled, low-pH mobile phase and an appropriate stationary phase is fundamental to achieving a reproducible and high-performance separation.[8]

cluster_0 Method Development Logic Analyte Analyte: 1-Methyl-4-(1,4-dioxaspiro[4.5]decan-8-yl)piperazine Properties: Basic, Moderately Polar, Weak Chromophore Mode Select Separation Mode Reversed-Phase HPLC is ideal for moderately polar compounds. Analyte->Mode Column Select Stationary Phase Base-deactivated C18 provides hydrophobic retention and minimizes silanol interactions. Mode->Column MobilePhase Design Mobile Phase Control Analyte Ionization Mode->MobilePhase Detection Select Detection UV detection at a low wavelength (210 nm) for sensitivity. Column->Detection pH_Choice Use Acidic pH (e.g., 3.0) Ensures consistent protonation of basic piperazine moiety, leading to sharp peaks. MobilePhase->pH_Choice Organic Select Organic Modifier Acetonitrile offers low UV cutoff and good elution strength. MobilePhase->Organic Buffer Add Buffer (Phosphate) Maintains constant pH for reproducible retention times. pH_Choice->Buffer

Caption: Logical workflow for HPLC method development.

Instrumentation, Reagents, and Materials

2.1 Instrumentation

  • HPLC System equipped with a binary or quaternary pump, degasser, autosampler, and column thermostat.

  • UV or Photodiode Array (PDA) Detector.

  • Chromatography Data System (CDS) for data acquisition and processing.

2.2 Reagents and Materials

  • 1-Methyl-4-(1,4-dioxaspiro[4.5]decan-8-yl)piperazine Reference Standard (purity ≥99.5%).

  • Acetonitrile (HPLC grade).

  • Potassium Dihydrogen Phosphate (KH₂PO₄) (AR grade).

  • Phosphoric Acid (85%, AR grade).

  • Water (HPLC grade or Milli-Q).

  • 0.45 µm membrane filters for mobile phase and sample filtration.

Chromatographic Conditions

The separation is achieved using the parameters summarized in the table below.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm (e.g., Waters Symmetry, Agilent Zorbax)
Mobile Phase 20 mM KH₂PO₄ (pH 3.0 adjusted with H₃PO₄) : Acetonitrile (70:30, v/v)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Column Temp. 30 °C
Injection Vol. 10 µL
Run Time 10 minutes
Mode Isocratic

Standard and Sample Preparation Protocols

4.1 Mobile Phase Preparation

  • Weigh 2.72 g of KH₂PO₄ and dissolve in 1000 mL of HPLC grade water to make a 20 mM solution.

  • Adjust the pH of this solution to 3.0 ± 0.05 using 85% phosphoric acid.

  • Filter the aqueous buffer through a 0.45 µm membrane filter.

  • Prepare the final mobile phase by mixing 700 mL of the aqueous buffer with 300 mL of acetonitrile.

  • Degas the solution for 15 minutes using sonication or an online degasser.

4.2 Standard Solution Preparation (Example Concentration: 100 µg/mL)

  • Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solution (100 µg/mL): Pipette 5 mL of the stock solution into a 50 mL volumetric flask and dilute to volume with the mobile phase.

4.3 Sample Solution Preparation

  • Accurately weigh a sample containing approximately 10 mg of 1-Methyl-4-(1,4-dioxaspiro[4.5]decan-8-yl)piperazine.

  • Transfer the sample to a 100 mL volumetric flask.

  • Add approximately 70 mL of mobile phase and sonicate for 10 minutes to dissolve.

  • Dilute to volume with the mobile phase and mix thoroughly.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Method Validation Protocol and Acceptance Criteria

The method was validated according to ICH Q2(R1) guidelines.[9][10]

cluster_1 Analytical Workflow Prep Prepare Mobile Phase, Standards, and Samples Equilibrate Equilibrate HPLC System with Mobile Phase Prep->Equilibrate SST Perform System Suitability Test (SST) Equilibrate->SST Inject Inject Blank, Standards, and Samples SST->Inject Acquire Acquire Chromatographic Data Inject->Acquire Process Integrate Peaks and Process Data Acquire->Process Calculate Calculate Analyte Concentration Process->Calculate

Caption: General experimental workflow for analysis.

5.1 System Suitability Before analysis, the system's suitability is verified by injecting the working standard solution six times. This ensures the chromatographic system is performing adequately.[1]

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
%RSD of Peak Area ≤ 2.0%
%RSD of Retention Time ≤ 1.0%

5.2 Specificity Specificity was demonstrated by injecting a blank (mobile phase) and a placebo (matrix without analyte). No interfering peaks were observed at the retention time of the analyte peak.

5.3 Linearity and Range Linearity was assessed by preparing and analyzing five standard solutions across a range of 25-150 µg/mL (50% to 150% of the nominal concentration). The calibration curve of peak area versus concentration should demonstrate a high degree of linearity.

ParameterAcceptance Criteria
Correlation Coefficient (r²) ≥ 0.999
Y-intercept Close to zero

5.4 Accuracy (Recovery) Accuracy was determined by spiking a placebo with the analyte at three concentration levels (80%, 100%, and 120% of the nominal concentration). Each level was prepared in triplicate.

ParameterAcceptance Criteria
Mean Recovery 98.0% - 102.0%
%RSD ≤ 2.0% at each level

5.5 Precision

  • Repeatability (Intra-day Precision): Six individual sample preparations at 100% of the target concentration were analyzed on the same day.

  • Intermediate Precision (Inter-day Ruggedness): The repeatability experiment was repeated on a different day by a different analyst using a different instrument.

ParameterAcceptance Criteria
%RSD for Repeatability ≤ 2.0%
%RSD for Intermediate Precision ≤ 2.0%

5.6 Limit of Detection (LOD) and Limit of Quantitation (LOQ) LOD and LOQ were determined based on the signal-to-noise ratio (S/N) by analyzing serially diluted standard solutions.

ParameterAcceptance Criteria
LOD S/N ratio of 3:1
LOQ S/N ratio of 10:1

5.7 Robustness The robustness of the method was evaluated by introducing small, deliberate variations to the chromatographic conditions. The system suitability parameters were checked under each varied condition.

Parameter VariedVariation
Flow Rate ± 0.1 mL/min
Column Temperature ± 2 °C
Mobile Phase Composition (Organic %) ± 2% absolute

The system suitability criteria must be met under all tested conditions, demonstrating the method's reliability during routine use.

Quantification and Calculation

The concentration of 1-Methyl-4-(1,4-dioxaspiro[4.5]decan-8-yl)piperazine in the sample is calculated using the peak area from the chromatogram and the response factor from the linear calibration curve, or by direct comparison to a standard of known concentration.

External Standard Calculation Formula:

Concentration (µg/mL) = (Area_Sample / Area_Standard) * Concentration_Standard

Conclusion

The RP-HPLC method described herein is a reliable, robust, and accurate procedure for the routine quantification of 1-Methyl-4-(1,4-dioxaspiro[4.5]decan-8-yl)piperazine. The method development was based on sound chromatographic principles to handle the basic nature of the analyte, and its validation was performed in accordance with ICH guidelines. This application note provides a comprehensive protocol for implementation in quality control and research laboratories.

References

  • PharmaGuru. (2025). HPLC Method Development For Basic Molecules: A Case Study.
  • Pharma Knowledge Forum. (2024). How to Develop HPLC Method for Basic Compounds.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
  • BenchChem. (2025). Application Notes and Protocols for the Analytical Characterization of Piperazine Derivatives.
  • NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination.
  • International Journal of Pharmaceutical Erudition. (2023). Analytical Method Development and Validation by RP-HPLC technique: a Review.
  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation.
  • ResearchGate. (2025). Determination of piperazine derivatives in “Legal Highs” | Request PDF.
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • ICH. (n.d.). Quality Guidelines.
  • Taylor & Francis Online. (2005). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
  • International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Importance of RP-HPLC in Analytical Method Development: A Review.
  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.

Sources

Application

Application Note: A Robust and Validated LC-MS/MS Method for the Quantitative Analysis of Piperazine Derivatives in Biological Samples

Abstract This document provides a comprehensive guide for the quantitative analysis of piperazine derivatives in biological matrices, such as plasma and urine, using Liquid Chromatography with tandem Mass Spectrometry (L...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the quantitative analysis of piperazine derivatives in biological matrices, such as plasma and urine, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Piperazine-based compounds are a significant class of pharmacologically active agents and designer drugs, making their accurate detection crucial in clinical and forensic toxicology, as well as in pharmacokinetic studies. This application note details a highly selective and sensitive method, covering in-depth sample preparation protocols, optimized chromatographic and mass spectrometric conditions, and a full validation strategy according to international regulatory guidelines.

Introduction: The Analytical Imperative for Piperazine Derivatives

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals targeting a wide range of conditions, from antipsychotics to antihistamines.[1][2] Concurrently, illicitly synthesized piperazine derivatives have emerged as popular recreational drugs, mimicking the effects of controlled substances like amphetamines and ecstasy.[3][4] This dual role necessitates the development of robust, reliable, and sensitive analytical methods to quantify these compounds in biological matrices for several key applications:

  • Pharmacokinetic (PK) and Toxicokinetic (TK) Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) of new drug candidates.[5][6]

  • Therapeutic Drug Monitoring (TDM): To optimize patient dosing regimens and ensure efficacy and safety.

  • Forensic Toxicology: To detect and quantify piperazine-based designer drugs in cases of intoxication or overdose.[7]

LC-MS/MS has become the gold standard for these applications due to its superior sensitivity, selectivity, and speed. This guide presents a validated method that can be adapted for various piperazine analogues, providing researchers with a solid foundation for their analytical needs.

The Causality of Method Design: A Mechanistic Approach

The successful quantification of piperazine derivatives hinges on a series of strategic choices, from sample clean-up to mass spectrometric detection. Each step is designed to overcome specific analytical challenges posed by the biological matrix and the physicochemical properties of the analytes.

Physicochemical Properties and Their Analytical Implications

Piperazine derivatives are typically basic compounds due to the presence of two nitrogen atoms in the heterocyclic ring.[8] This basicity is a key factor in their analytical behavior:

  • Solubility: They are generally water-soluble, especially at lower pH where the nitrogen atoms are protonated.[8][9]

  • Ionization: The basic nitrogen atoms are readily protonated, making them ideal candidates for positive mode Electrospray Ionization (ESI+), which is the most common ionization technique for these compounds.[10][11][12]

  • Chromatographic Retention: Their polarity requires careful selection of chromatographic conditions, often utilizing reversed-phase columns with acidic mobile phase modifiers to ensure good peak shape and retention.[10][13][14]

Sample Preparation: The Critical First Step

The primary goal of sample preparation is to remove endogenous interferences (e.g., proteins, phospholipids, salts) from the biological matrix that can suppress the analyte signal, contaminate the LC-MS/MS system, and compromise data quality.[15] The choice of technique is a balance between recovery, cleanliness, throughput, and cost.

For this application, we will detail two widely applicable methods: Protein Precipitation (PPT) for its speed and simplicity, and Solid-Phase Extraction (SPE) for its superior clean-up efficiency.[6][12][16][17][18]

Materials and Reagents

  • Analytes and Internal Standard (IS): Reference standards of the target piperazine derivative(s) and a suitable stable isotope-labeled internal standard (SIL-IS) or a structural analogue.

  • Solvents: HPLC or LC-MS grade acetonitrile, methanol, and water.

  • Mobile Phase Additives: Formic acid (or ammonium formate).

  • Reagents for PPT: Acetonitrile or methanol.

  • SPE Cartridges: Mixed-mode cation exchange cartridges are often effective for basic compounds like piperazines.[12]

Experimental Protocols

Overall Analytical Workflow

The entire process, from sample handling to final data reporting, follows a systematic and validated workflow to ensure data integrity.

LC-MS/MS Workflow for Piperazine Derivatives cluster_preanalytical Pre-Analytical cluster_analytical Analytical cluster_postanalytical Post-Analytical SampleReceipt Sample Receipt & Login SampleThawing Sample Thawing & Vortexing SampleReceipt->SampleThawing Store at -20°C or -80°C SamplePrep Sample Preparation (PPT or SPE) SampleThawing->SamplePrep Aliquot for extraction LCMS_Analysis LC-MS/MS Analysis SamplePrep->LCMS_Analysis Inject extract DataProcessing Data Processing & Integration LCMS_Analysis->DataProcessing Acquire raw data DataReview Data Review & QC Check DataProcessing->DataReview Calculate concentrations Report Report Generation DataReview->Report Final approval

Caption: General workflow for the analysis of piperazine derivatives.

Protocol 1: Protein Precipitation (PPT)

This method is fast and effective for high-throughput screening and is suitable for plasma and serum samples.[18][19][20]

  • Aliquot: Pipette 100 µL of the biological sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add Internal Standard: Spike with 10 µL of the working internal standard solution.

  • Precipitate: Add 300 µL of cold acetonitrile (or methanol). The 3:1 ratio of organic solvent to sample is crucial for efficient protein removal.[18]

  • Vortex: Vortex the mixture vigorously for 30 seconds to ensure complete protein denaturation and analyte extraction into the supernatant.

  • Centrifuge: Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate & Reconstitute (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase. This step helps to concentrate the sample and ensures compatibility with the LC mobile phase, improving peak shape.

  • Inject: Inject the prepared sample into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE)

SPE provides a cleaner extract by removing more interferences, such as phospholipids, which is critical for achieving the lowest limits of quantification.[7][12][21]

  • Aliquot and Pretreat: Pipette 200 µL of the biological sample into a tube. Add 10 µL of the internal standard. Add 200 µL of 2% phosphoric acid in water to lyse cells and ensure the piperazine is in its protonated, cationic form for retention on the cation-exchange sorbent.

  • Condition Cartridge: Condition a mixed-mode cation-exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water. Do not allow the sorbent bed to dry.

  • Load Sample: Load the pretreated sample onto the conditioned cartridge. Apply gentle vacuum or positive pressure to pass the sample through the sorbent at a slow, steady rate (~1 mL/min).

  • Wash:

    • Wash 1: Add 1 mL of 0.1 M acetic acid to wash away neutral and acidic interferences.

    • Wash 2: Add 1 mL of methanol to wash away lipids and other non-polar interferences. Dry the cartridge thoroughly under high vacuum for 5 minutes after this step.

  • Elute: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic modifier neutralizes the piperazine, releasing it from the sorbent.

  • Evaporate & Reconstitute: Evaporate the eluate to dryness under nitrogen. Reconstitute in 100 µL of the initial mobile phase.

  • Inject: Inject into the LC-MS/MS system.

LC-MS/MS Instrumental Conditions

The following conditions serve as a robust starting point and should be optimized for specific analytes and instrumentation.

Liquid Chromatography (LC) Parameters

The goal of the chromatography is to separate the analytes from endogenous interferences and ensure reproducible retention times.

ParameterRecommended SettingRationale
Column C18, e.g., 50 x 2.1 mm, 1.8 µmProvides excellent retention and separation for a wide range of piperazine derivatives.[10][19]
Mobile Phase A 0.1% Formic Acid in WaterThe acid ensures the basic piperazines are protonated, leading to better peak shape and ESI+ efficiency.[7][10]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good elution strength.
Gradient 5% B to 95% B over 3-5 minA gradient elution is typically required to separate analytes with different polarities and to clean the column effectively.[10]
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column, providing a balance between analysis time and efficiency.[10]
Column Temp. 40 °CElevated temperature can improve peak shape and reduce viscosity, leading to lower backpressure.[10]
Injection Vol. 5 µLA small injection volume minimizes potential matrix effects and column overload.[10]
Mass Spectrometry (MS) Parameters

Detection is performed using a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode for maximum selectivity and sensitivity.

ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI), PositivePiperazines readily form [M+H]⁺ ions due to their basic nature.[11][22][23]
Scan Type Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.
Source Temp. 500 °COptimized for efficient desolvation of the mobile phase.
IonSpray Voltage +5500 VOptimal voltage for generating a stable electrospray.
Curtain Gas 30 psiPrevents neutral molecules from entering the mass analyzer.
Collision Gas NitrogenUsed for Collision-Induced Dissociation (CID) in the collision cell.
MRM Transitions for Representative Piperazine Derivatives

The selection of MRM transitions is critical for method specificity. The precursor ion is typically the protonated molecule [M+H]⁺. Product ions are generated by CID and are characteristic of the molecule's structure. Benzylpiperazines, for example, often exhibit a characteristic neutral loss of the piperazine moiety or produce a tropylium ion fragment (m/z 91).[3][11] Phenylpiperazines show characteristic cleavages within and around the piperazine ring.[11][24]

CompoundPrecursor Ion (Q1) [M+H]⁺Product Ion (Q3)Collision Energy (eV)
Benzylpiperazine (BZP) 177.191.125
134.120
TFMPP 231.1188.130
172.135
mCPP 197.1154.128
138.132
BZP-d7 (IS) 184.298.125

Note: These values are illustrative and must be optimized empirically on the specific instrument used.

Bioanalytical Method Validation: Ensuring Trustworthiness

A bioanalytical method's objective is to demonstrate its suitability for its intended purpose.[25] Full validation must be performed according to regulatory guidelines, such as those from the FDA and EMA.[5][26][27][28][29]

Method Validation Workflow cluster_parameters Core Validation Parameters FullValidation Full Validation (New Method) Selectivity Selectivity & Specificity FullValidation->Selectivity LLOQ Lower Limit of Quantification (LLOQ) FullValidation->LLOQ CalibrationCurve Calibration Curve & Linearity FullValidation->CalibrationCurve Accuracy Accuracy FullValidation->Accuracy Precision Precision FullValidation->Precision Recovery Recovery & Matrix Effect FullValidation->Recovery Stability Stability FullValidation->Stability CalibrationCurve->LLOQ Accuracy->Precision

Caption: Key parameters for bioanalytical method validation.

Validation Parameters and Acceptance Criteria

The following table summarizes the key validation experiments and typical acceptance criteria based on FDA and EMA guidelines.[5][26][28]

ParameterPurposeExperimentAcceptance Criteria
Selectivity Ensure no interference from endogenous matrix components.Analyze ≥6 blank matrix lots.Response in blank samples at the RT of the analyte should be <20% of LLOQ and <5% for the IS.
Linearity & Range Demonstrate a proportional relationship between concentration and response.Analyze a calibration curve with a blank, a zero, and 6-8 non-zero standards.Correlation coefficient (r²) ≥ 0.99. Back-calculated standards should be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Determine the closeness of measured values to the nominal value and the variability of the measurements.Analyze ≥5 replicates of QC samples at ≥4 levels (LLOQ, Low, Mid, High) in 3 separate runs.Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ).
Matrix Effect Assess the ion suppression or enhancement from the matrix.Compare analyte response in post-extraction spiked matrix with response in pure solution.The CV of the IS-normalized matrix factor across different lots should be ≤15%.
Recovery Measure the efficiency of the extraction process.Compare analyte response in pre-extraction spiked samples to post-extraction spiked samples.Should be consistent, precise, and reproducible.
Stability Evaluate analyte stability under various storage and handling conditions.Analyze QC samples after exposure to relevant conditions (freeze-thaw, short-term bench-top, long-term storage, post-preparative).[12]Mean concentration of stability samples should be within ±15% of nominal (baseline) concentration.

Discussion and Troubleshooting

  • Matrix Effects: Piperazines can be susceptible to ion suppression. If significant matrix effects are observed, optimizing the sample preparation (e.g., switching from PPT to SPE or LLE) or chromatography (e.g., ensuring baseline separation from phospholipids) is crucial.[6][7]

  • Analyte Stability: Some piperazine derivatives may be unstable in biological matrices. A thorough stability assessment is mandatory.[12] Storing samples at -80°C is recommended for long-term stability.

  • Carryover: Due to their basic nature, piperazines can sometimes exhibit carryover. A robust needle wash procedure in the autosampler, incorporating a strong organic solvent and an acidic wash, is recommended.

Conclusion

This application note provides a detailed, scientifically grounded framework for the development and validation of an LC-MS/MS method for quantifying piperazine derivatives in biological samples. By understanding the rationale behind each methodological choice—from sample preparation to mass spectrometric detection—and adhering to rigorous validation standards, researchers can generate high-quality, reliable, and defensible data for a wide range of applications in drug development and toxicology.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

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  • European Medicines Agency. (2019). Draft ICH guideline M10 on bioanalytical method validation. [Link]

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  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

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  • Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. [Link]

  • Gadzała-Kopciuch, R., et al. (2005). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Taylor & Francis Online. [Link]

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Method

Application Notes and Protocols for the Investigation of 1-Methyl-4-(1,4-dioxaspiro[4.5]decan-8-yl)piperazine in Cognitive Function Studies

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of 1-Methyl-4-(1,4-dioxaspiro[4.5]decan-8-yl)piperazine (herein referred...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of 1-Methyl-4-(1,4-dioxaspiro[4.5]decan-8-yl)piperazine (herein referred to as "Compound-X" for brevity, CAS: 155778-83-9[1]) as a potential cognitive enhancing agent. Due to the novel nature of this specific molecule, this guide is structured as a complete research and development workflow, from initial synthesis and characterization to advanced in vivo mechanistic studies. The protocols provided are based on established, validated methodologies in the field of neuroscience and drug discovery, offering a robust framework for assessing the therapeutic potential of Compound-X.

Introduction and Rationale

The quest for effective cognitive enhancers, or nootropics, is a significant area of research, driven by the need for treatments for neurodegenerative diseases like Alzheimer's and the desire to ameliorate age-related cognitive decline. The piperazine moiety is a common scaffold in centrally active drugs, known to interact with a variety of neurotransmitter systems crucial for cognition, including dopaminergic, serotonergic, and cholinergic pathways. Similarly, spirocyclic structures are of great interest in medicinal chemistry for their conformational rigidity and three-dimensional character, which can lead to high receptor affinity and selectivity.

Compound-X, 1-Methyl-4-(1,4-dioxaspiro[4.5]decan-8-yl)piperazine, combines these features. While direct studies on this compound are not yet prevalent in published literature, its structure suggests a strong potential for central nervous system (CNS) activity. This document outlines a logical, multi-stage research plan to systematically investigate its properties as a cognitive enhancer. The workflow is designed to first establish a foundational understanding of the compound's synthesis and basic biological interactions, followed by a comprehensive evaluation of its efficacy and mechanism of action in established preclinical models.

Synthesis and Characterization of Compound-X

A reliable and scalable synthesis is the first critical step in the evaluation of any novel compound. The proposed synthesis for Compound-X involves a two-step process starting from commercially available precursors.

Synthesis Pathway

The synthesis proceeds via the reductive amination of 1,4-Dioxaspiro[4.5]decan-8-one with 1-methylpiperazine. This is a well-established and efficient method for forming carbon-nitrogen bonds.

G cluster_0 Step 1: Ketone Precursor cluster_1 Step 2: Ketal Protection cluster_2 Step 3: Reductive Amination 1_4-Cyclohexanedione 1_4-Cyclohexanedione Precursor 1,4-Dioxaspiro[4.5]decan-8-one 1_4-Cyclohexanedione->Precursor Acid Catalyst (e.g., HAc) Ref [46] Ethylene_Glycol Ethylene Glycol Ethylene_Glycol->Precursor Compound-X 1-Methyl-4-(1,4-dioxaspiro[4.5]decan-8-yl)piperazine (Compound-X) Precursor->Compound-X Reducing Agent (e.g., NaBH(OAc)₃) Ref [27] N-Methylpiperazine 1-Methylpiperazine N-Methylpiperazine->Compound-X

Caption: Proposed synthesis workflow for Compound-X.

Protocol: Synthesis via Reductive Amination
  • Reaction Setup: In a round-bottom flask, dissolve 1,4-Dioxaspiro[4.5]decan-8-one (1.0 eq) and 1-methylpiperazine (1.2 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Imine Formation: Add acetic acid (0.1 eq) to catalyze the formation of the iminium ion intermediate. Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by Thin Layer Chromatography (TLC) or GC-MS.[2]

  • Reduction: Once imine formation is evident, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the mixture. This reducing agent is selective for the iminium ion over the ketone.[2]

  • Reaction Completion: Allow the reaction to proceed at room temperature for 12-24 hours, or until the starting material is consumed as indicated by TLC/GC-MS.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield Compound-X.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

In Vitro Screening for CNS Activity

The initial screening phase aims to determine if Compound-X interacts with key CNS receptors implicated in cognitive processes. This provides crucial information about its potential mechanism of action and guides further in vivo studies.

Receptor Binding Assays

A broad panel of radioligand binding assays should be performed to assess the affinity of Compound-X for major neurotransmitter receptors.[3][4]

Target ClassSpecific Receptors to ScreenRationale for Inclusion
Dopaminergic D₁, D₂, D₃, D₄, D₅Dopamine systems are integral to executive function, learning, and motivation.[5]
Serotonergic 5-HT₁ₐ, 5-HT₁ₑ, 5-HT₂ₐ, 5-HT₂c, 5-HT₆, 5-HT₇Serotonin modulates mood, memory, and learning; 5-HT₆ antagonists are specifically investigated as cognitive enhancers.
Cholinergic M₁, M₂, M₄ (Muscarinic)Acetylcholine is a key neurotransmitter for memory formation and consolidation.
Adrenergic α₁, α₂Noradrenaline plays a critical role in attention and arousal.
Glutamatergic NMDA, AMPAGlutamate is the primary excitatory neurotransmitter and is fundamental to synaptic plasticity.[6]
Protocol: Radioligand Binding Assay (General)
  • Membrane Preparation: Utilize commercially available cell lines expressing the specific human receptor of interest or prepare membranes from rodent brain tissue (e.g., cortex, hippocampus, striatum).

  • Assay Setup: In a 96-well plate, combine the prepared membranes, a specific radioligand for the target receptor (e.g., [³H]Spiperone for D₂ receptors), and varying concentrations of Compound-X.

  • Incubation: Incubate the plates at a specific temperature (e.g., 25°C or 37°C) for a defined period to allow binding to reach equilibrium.

  • Termination & Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of Compound-X that inhibits 50% of the specific binding of the radioligand (IC₅₀ value). Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.[7]

Preclinical Pharmacokinetics (PK) and Safety

Before proceeding to efficacy studies, it is essential to understand how Compound-X is absorbed, distributed, metabolized, and excreted (ADME), and to establish a preliminary safety profile.

Rodent Pharmacokinetic Study

The primary goal is to determine if Compound-X can cross the blood-brain barrier (BBB) and achieve sufficient concentrations in the CNS.

ParameterDescriptionMethod
Bioavailability The fraction of an administered dose that reaches systemic circulation.Compare plasma concentration after oral (PO) vs. intravenous (IV) administration.
Plasma Half-life (t½) The time required for the plasma concentration to reduce by half.Serial blood sampling over time.[8]
Brain Penetration Ratio of compound concentration in the brain versus plasma (Brain:Plasma Ratio).Collect brain and plasma samples at various time points post-dosing.[9]
CSF Exposure Concentration in cerebrospinal fluid, often a surrogate for free-brain concentration.[9]CSF collection from the cisterna magna in rats.
Protocol: Murine Pharmacokinetic Study
  • Animal Model: Use adult male C57BL/6 mice or Sprague-Dawley rats.

  • Dosing: Administer Compound-X via IV (e.g., 1-2 mg/kg) and PO (e.g., 5-10 mg/kg) routes. Starting doses should be determined based on in vitro data or, in the absence of toxicology data, by starting with low doses and observing for adverse effects.[10]

  • Sample Collection: Collect blood samples at multiple time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours) via submandibular or saphenous vein bleeding.[8] At terminal time points, collect whole brain and CSF.[11]

  • Sample Processing: Process blood to obtain plasma. Homogenize brain tissue.

  • Analysis: Quantify the concentration of Compound-X in plasma, brain homogenate, and CSF using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Modeling: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Preliminary Safety Assessment

A basic safety assessment should be conducted in parallel with PK studies to identify any overt toxicity. This includes daily observation for clinical signs of distress, and measurement of body weight.[12]

In Vivo Efficacy: Cognitive Function Assays

This stage involves testing the hypothesis that Compound-X enhances cognitive function using validated rodent behavioral models.[13][14][15] The choice of assays should cover different domains of cognition, primarily learning and memory.

G cluster_0 cluster_1 Spatial_Memory Spatial Learning & Memory (Hippocampus-Dependent) MWM Morris Water Maze (MWM) Ref [1, 5, 8] Spatial_Memory->MWM Recognition_Memory Recognition Memory (Perirhinal Cortex-Dependent) NOR Novel Object Recognition (NOR) Ref [2, 3, 6] Recognition_Memory->NOR

Caption: Key behavioral assays for cognitive assessment.

Morris Water Maze (MWM) for Spatial Learning

The MWM is a gold-standard test for assessing hippocampal-dependent spatial learning and memory.[16][17]

  • Apparatus: A large circular pool (90-120 cm diameter) filled with water made opaque with non-toxic paint. A small escape platform is hidden 1 cm below the water surface.[18][19]

  • Acquisition Phase (4-5 days):

    • Administer Compound-X, vehicle, or a positive control (e.g., Donepezil) 30-60 minutes before testing each day.

    • Mice are given 4 trials per day from different starting positions.

    • Each trial lasts until the mouse finds the platform or for a maximum of 60-90 seconds.[18] If the mouse fails to find the platform, it is guided to it.

    • Record the time to find the platform (escape latency) and the path taken using a video tracking system.

  • Probe Trial (24 hours after last acquisition day):

    • The platform is removed from the pool.

    • The mouse is allowed to swim for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was located) and the number of times the mouse crosses the exact platform location.

  • Data Analysis: A significant decrease in escape latency across acquisition days indicates learning. In the probe trial, a significant preference for the target quadrant indicates memory retention.

Novel Object Recognition (NOR) for Recognition Memory

The NOR test leverages the innate tendency of rodents to explore novel objects more than familiar ones.[20][21]

  • Apparatus: An open-field arena (e.g., 40x40 cm).

  • Habituation (Day 1): Allow each mouse to explore the empty arena for 5-10 minutes to acclimate.[20]

  • Familiarization/Training (Day 2):

    • Administer Compound-X, vehicle, or a positive control 30-60 minutes before the session.

    • Place two identical objects in the arena.

    • Allow the mouse to explore the objects for 10 minutes.[22]

  • Test Phase (Day 3, or after a set retention interval):

    • One of the familiar objects is replaced with a novel object.

    • The mouse is placed back in the arena and allowed to explore for 5-10 minutes.

    • Record the time spent exploring each object (novel vs. familiar).

  • Data Analysis: Calculate a Discrimination Index (DI): (Time with Novel - Time with Familiar) / (Total Exploration Time). A DI significantly above zero indicates that the mouse remembers the familiar object.[23]

Advanced Mechanistic Studies

If Compound-X shows pro-cognitive effects in behavioral assays, further studies are warranted to elucidate its underlying neurobiological mechanism.

In Vivo Microdialysis for Neurotransmitter Release

This technique allows for the direct measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals, providing a dynamic view of the compound's effects on neurochemistry.[24][25][26]

  • Surgery: Stereotaxically implant a microdialysis guide cannula targeting a region of interest (e.g., hippocampus or prefrontal cortex). Allow animals to recover for several days.

  • Experiment: Insert a microdialysis probe and perfuse with artificial cerebrospinal fluid (aCSF) at a slow flow rate (e.g., 1-2 µL/min).[26]

  • Baseline Collection: Collect several baseline dialysate samples.

  • Compound Administration: Administer Compound-X systemically (e.g., via intraperitoneal injection).

  • Post-Dose Collection: Continue collecting dialysate samples for several hours.

  • Analysis: Analyze the samples for key neurotransmitters (e.g., acetylcholine, dopamine, glutamate) using HPLC with electrochemical or mass spectrometric detection.[27][28]

  • Data Interpretation: An increase in the extracellular concentration of neurotransmitters like acetylcholine in the hippocampus would strongly support a pro-cognitive mechanism.

Western Blot for Synaptic Plasticity Markers

Long-term memory formation is associated with changes in gene expression and protein synthesis that support synaptic plasticity. Key markers include CREB and BDNF.

  • Tissue Collection: Euthanize animals at a relevant time point after behavioral testing or acute drug administration. Rapidly dissect the hippocampus and/or prefrontal cortex.

  • Protein Extraction: Homogenize the tissue in RIPA lysis buffer containing protease and phosphatase inhibitors.[29]

  • Quantification: Determine the total protein concentration using a BCA assay.

  • Electrophoresis & Transfer: Separate proteins by molecular weight using SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with primary antibodies against phosphorylated CREB (pCREB), total CREB, and Brain-Derived Neurotrophic Factor (BDNF).[29][30][31][32] Use an antibody for a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.[31]

    • Incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection & Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band density using software like ImageJ.[30] An increase in the pCREB/CREB ratio and BDNF levels would indicate the activation of molecular pathways essential for synaptic plasticity and memory.[32][33]

Conclusion and Future Directions

This document provides a structured, multi-tiered approach to evaluate the potential of 1-Methyl-4-(1,4-dioxaspiro[4.5]decan-8-yl)piperazine (Compound-X) as a cognitive enhancer. By systematically progressing from chemical synthesis and in vitro screening to in vivo behavioral and mechanistic studies, researchers can build a comprehensive data package to support its further development. Positive results from this workflow would provide a strong rationale for more advanced preclinical studies, including safety toxicology and evaluation in disease models (e.g., transgenic mouse models of Alzheimer's disease).

References

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  • A Protocol to Assess Time-of-Day-Dependent Learning and Memory in Mice Using the Novel Object Recognition Test. (n.d.). STAR Protocols. [Link]

  • Novel Object Recognition Test for the Investigation of Learning and Memory in Mice. (2017). Journal of Visualized Experiments. [Link]

  • Western blot analysis of BDNF, pCREB, and CREB in hippocampus. (n.d.). ResearchGate. [Link]

  • Morris Water Maze. (2024). Mouse Metabolic Phenotyping Centers. [Link]

  • Novel Object Recognition test. (2024). Mouse Metabolic Phenotyping Centers. [Link]

  • Morris water maze: Procedures for assessing spatial and related forms of learning and memory. (2006). Nature Protocols. [Link]

  • Understanding the Morris Water Maze in Neuroscience. (2022). Cyagen. [Link]

  • Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers. (2023). San Diego Instruments. [Link]

  • Novel Object Recognition. (n.d.). Maze Engineers. [Link]

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  • Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution. (2021). Analyst. [Link]

  • Representative Western blot analysis of endogenous MeCP2, phospho-CREB,... (n.d.). ResearchGate. [Link]

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  • Behavioral assays with mouse models of Alzheimer's disease: practical considerations and guidelines. (2015). Acta Neuropathologica. [Link]

  • The pCREB/BDNF Pathway in the Hippocampus Is Involved in the Therapeutic Effect of Selective 5-HT Reuptake Inhibitors in Adult Male Rats Exposed to Blast Traumatic Brain Injury. (2022). International Journal of Molecular Sciences. [Link]

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Application

Application Notes and Protocols for the Characterization of Piperazine Compounds as Opioid Receptor Antagonists

Executive Summary The opioid crisis has underscored the urgent need for novel therapeutic agents to manage pain, addiction, and overdose. Opioid receptor antagonists are critical tools in this endeavor, and compounds fea...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The opioid crisis has underscored the urgent need for novel therapeutic agents to manage pain, addiction, and overdose. Opioid receptor antagonists are critical tools in this endeavor, and compounds featuring the piperazine scaffold have emerged as a versatile and promising class of molecules.[1] The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is a privileged structure in medicinal chemistry, renowned for its ability to impart favorable physicochemical and pharmacokinetic properties to drug candidates.[1] This guide provides a comprehensive overview of the role of piperazine compounds as opioid receptor antagonists, detailing their mechanism of action, structure-activity relationships (SAR), and the requisite in vitro and in vivo protocols for their thorough characterization. These application notes are designed for researchers, scientists, and drug development professionals engaged in the discovery and preclinical evaluation of novel opioid receptor modulators.

Introduction: The Piperazine Scaffold in Opioid Receptor Antagonism

Opioid receptors, primarily the mu (µ), delta (δ), and kappa (κ) subtypes, are G-protein coupled receptors (GPCRs) that mediate the physiological effects of both endogenous opioid peptides and exogenous opioid drugs.[2][3][4] While opioid agonists are potent analgesics, their use is fraught with adverse effects, including respiratory depression, tolerance, dependence, and addiction. Opioid antagonists counteract these effects by binding to opioid receptors without activating them, thereby blocking the actions of agonists.[2][3][4]

The piperazine moiety is a key pharmacophore in a multitude of centrally active agents. Its unique structural and electronic properties, including its basicity and conformational flexibility, allow it to serve as a versatile scaffold for presenting key recognition elements to the opioid receptor binding pocket.[1] Piperazine-based compounds have been developed as pure antagonists as well as ligands with mixed agonist/antagonist profiles, offering a rich chemical space for the design of therapeutics with tailored pharmacological properties.[1] For instance, certain 4-substituted piperazine derivatives have been shown to exhibit a desirable balance of µ-opioid receptor (MOR) agonism and δ-opioid receptor (DOR) antagonism, a profile that may lead to potent analgesia with reduced side effects.[1]

This document will guide the user through the essential experimental procedures to determine the affinity, potency, and in vivo efficacy of novel piperazine compounds as opioid receptor antagonists.

Foundational In Vitro Characterization: Binding and Functional Assays

The initial characterization of a potential opioid receptor antagonist involves a series of in vitro assays to determine its binding affinity and functional activity at the µ, δ, and κ opioid receptors.

Radioligand Binding Assays: Quantifying Receptor Affinity (Ki)

Rationale: Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor. These assays measure the ability of an unlabeled compound (the piperazine antagonist) to compete with a radiolabeled ligand for binding to the receptor. The resulting inhibition constant (Ki) is a measure of the compound's binding affinity. A lower Ki value indicates a higher binding affinity.

Protocol: Competitive Radioligand Binding Assay for Mu-Opioid Receptor (MOR)

Materials:

  • Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human µ-opioid receptor.

  • Radioligand: [³H]-Diprenorphine (a high-affinity, non-selective opioid antagonist) or [³H]-DAMGO (a µ-selective agonist).

  • Test Compound: Piperazine derivative of interest, dissolved in an appropriate solvent (e.g., DMSO).

  • Non-specific Binding Control: Naloxone (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: Brandel or Millipore cell harvester.

  • Filters: Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation Cocktail and Counter.

Procedure:

  • Membrane Preparation: Thaw the cell membranes on ice. Homogenize the membranes in ice-cold assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Assay Plate Setup: In a 96-well plate, add the following in a final volume of 200 µL:

    • Total Binding: 50 µL of assay buffer, 50 µL of radioligand, and 100 µL of membrane suspension.

    • Non-specific Binding: 50 µL of 10 µM naloxone, 50 µL of radioligand, and 100 µL of membrane suspension.

    • Competition: 50 µL of varying concentrations of the test piperazine compound, 50 µL of radioligand, and 100 µL of membrane suspension.

  • Incubation: Incubate the plates at 25°C for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays: Determining Antagonist Potency (Ke or IC50)

Rationale: Functional assays are crucial to determine whether a compound that binds to the receptor acts as an agonist, antagonist, or inverse agonist. For antagonists, these assays measure the ability of the compound to inhibit the signaling cascade initiated by a known agonist.

Principle: Opioid receptors are coupled to inhibitory G-proteins (Gi/o). Agonist binding promotes the exchange of GDP for GTP on the Gα subunit, leading to G-protein activation. The [³⁵S]GTPγS binding assay utilizes a non-hydrolyzable analog of GTP, [³⁵S]GTPγS, to measure this activation. An antagonist will inhibit the agonist-stimulated increase in [³⁵S]GTPγS binding.[5] This assay is a direct measure of G-protein activation and is less prone to signal amplification that can occur in downstream assays.[5]

Protocol: [³⁵S]GTPγS Binding Assay

Materials:

  • Receptor Source: Cell membranes expressing the opioid receptor of interest.

  • Agonist: A selective agonist for the target receptor (e.g., DAMGO for MOR).

  • Test Compound: Piperazine antagonist.

  • [³⁵S]GTPγS.

  • GDP.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

Procedure:

  • Membrane and Reagent Preparation: Prepare membranes as in the binding assay. Prepare solutions of the agonist, antagonist, GDP, and [³⁵S]GTPγS in assay buffer.

  • Assay Incubation: In a 96-well plate, combine the following in a final volume of 200 µL:

    • Membrane suspension (10-20 µg of protein).

    • Varying concentrations of the piperazine antagonist.

    • A fixed concentration of the agonist (typically its EC₈₀).

    • GDP (10-30 µM).

    • [³⁵S]GTPγS (0.1-0.2 nM).

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

  • Quantification and Analysis: Measure the radioactivity on the filters using a scintillation counter. The antagonist potency is determined by its ability to inhibit the agonist-stimulated [³⁵S]GTPγS binding. The data is analyzed to determine the IC50, which can be converted to an equilibrium dissociation constant (Ke) using the Schild equation.

Principle: Gi/o-coupled receptors, including opioid receptors, inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6][7] In this assay, cells are stimulated with forskolin to increase basal cAMP levels. The ability of an opioid agonist to inhibit this forskolin-stimulated cAMP production is then measured. An antagonist will reverse the inhibitory effect of the agonist.[6][7] This assay provides a measure of the functional consequences of receptor activation further down the signaling cascade.

Protocol: cAMP Inhibition Assay

Materials:

  • Cell Line: CHO or HEK293 cells expressing the opioid receptor of interest.

  • Forskolin.

  • IBMX (a phosphodiesterase inhibitor).

  • Agonist and Antagonist.

  • cAMP Detection Kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

  • Cell Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-incubate the cells with varying concentrations of the piperazine antagonist for 15-30 minutes.

  • Agonist Stimulation: Add a fixed concentration of the agonist (e.g., its EC₈₀) in the presence of forskolin and IBMX.

  • Incubation: Incubate at 37°C for 15-30 minutes.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercial kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP levels against the antagonist concentration to determine the IC50 value.

Data Presentation: In Vitro Characterization of Representative Piperazine-Based Opioid Antagonists

Compound IDTarget ReceptorBinding Affinity (Ki, nM)Functional Antagonism (Ke, nM) [³⁵S]GTPγSReference
Compound A (example) µ8.478.47[8]
δ34.334.3[8]
κ36.836.8[8]
Compound B (example) µ0.880.88[8]
δ13.413.4[8]
κ4.094.09[8]
Compound C (example) µ1.011.01[8]
δ6.996.99[8]
κ1.571.57[8]

Note: The above data are illustrative examples based on published findings for 1-substituted 4-(3-hydroxyphenyl)piperazines. Actual values will vary depending on the specific compound and experimental conditions.[8]

Visualization of Experimental Workflow

experimental_workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation start Test Piperazine Compound binding_assay Radioligand Binding Assay (Determine Ki) start->binding_assay functional_assay Functional Assays ([³⁵S]GTPγS or cAMP) (Determine Ke/IC50) start->functional_assay sar Structure-Activity Relationship (SAR) Analysis binding_assay->sar functional_assay->sar invivo_start Promising Compound sar->invivo_start Lead Optimization hot_plate Hot Plate Test invivo_start->hot_plate tail_flick Tail-Flick Test invivo_start->tail_flick efficacy Determine Antagonist Efficacy hot_plate->efficacy tail_flick->efficacy

Caption: General workflow for the characterization of piperazine compounds as opioid receptor antagonists.

In Vivo Evaluation: Assessing Antagonist Efficacy in Animal Models

Compounds that demonstrate potent and selective antagonist activity in vitro should be advanced to in vivo studies to assess their efficacy in a physiological context. Standard animal models of opioid-induced analgesia are commonly used for this purpose.

Hot Plate Test

Rationale: The hot plate test is a classic method for assessing the analgesic effects of drugs.[9] An opioid agonist will increase the latency of the animal to react to the thermal stimulus (e.g., by licking its paw or jumping). An antagonist is administered prior to the agonist to determine its ability to block this analgesic effect.

Protocol: Hot Plate Test in Mice

Materials:

  • Animals: Male or female mice (e.g., C57BL/6), 8-10 weeks old.

  • Hot Plate Apparatus: Commercially available, with adjustable temperature.

  • Opioid Agonist: Morphine (e.g., 5-10 mg/kg, subcutaneous).

  • Test Compound: Piperazine antagonist, administered via an appropriate route (e.g., intraperitoneal, oral).

  • Vehicle Control.

Procedure:

  • Acclimation: Acclimatize the mice to the testing room and handling for at least 3 days prior to the experiment.

  • Baseline Latency: Place each mouse individually on the hot plate (maintained at 52-55°C) and record the time until it licks a hind paw or jumps. A cut-off time (e.g., 30-45 seconds) should be established to prevent tissue damage.

  • Dosing:

    • Control Group: Administer the vehicle followed by the agonist.

    • Antagonist Group: Administer the piperazine antagonist at various doses, followed by the agonist after a predetermined time interval (e.g., 30 minutes).

  • Testing: At peak effect time of the agonist (e.g., 30 minutes post-morphine), place the mice back on the hot plate and measure the response latency.

  • Data Analysis: The antagonist effect is measured as the reduction in the analgesic effect of the agonist. The data can be used to determine the dose of the antagonist required to produce a 50% reversal of the agonist's effect (AD50).

Tail-Flick Test

Rationale: Similar to the hot plate test, the tail-flick test measures the response to a thermal stimulus, in this case, applied to the tail.[2] An opioid agonist increases the latency to flick the tail away from the heat source. An antagonist's efficacy is determined by its ability to reverse this effect.

Protocol: Tail-Flick Test in Rats

Materials:

  • Animals: Male or female rats (e.g., Sprague-Dawley), 250-300g.

  • Tail-Flick Apparatus: With a radiant heat source.

  • Opioid Agonist: Morphine (e.g., 3-5 mg/kg, subcutaneous).

  • Test Compound: Piperazine antagonist.

  • Vehicle Control.

Procedure:

  • Acclimation and Baseline: Acclimatize the rats and determine the baseline tail-flick latency by focusing the heat source on the tail and measuring the time to withdrawal. A cut-off time (e.g., 10-15 seconds) is essential.

  • Dosing: Administer the antagonist or vehicle, followed by the agonist, as described for the hot plate test.

  • Testing: Measure the tail-flick latency at various time points after agonist administration.

  • Data Analysis: Calculate the percentage of maximal possible effect (%MPE) for the agonist and the reversal of this effect by the antagonist.

Visualization of Opioid Receptor Antagonist Mechanism of Action

G_protein_signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling receptor Opioid Receptor (µ, δ, or κ) g_protein Gi/o Protein (αβγ) receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits ion_channel Ion Channel Modulation g_protein->ion_channel camp ↓ cAMP adenylyl_cyclase->camp agonist Opioid Agonist (e.g., Morphine) agonist->receptor Binds & Activates antagonist Piperazine Antagonist antagonist->receptor Binds & Blocks analgesia Analgesia & Other Effects camp->analgesia ion_channel->analgesia

Caption: Simplified signaling pathway of opioid receptor antagonism.

Structure-Activity Relationship (SAR) of Piperazine-Based Opioid Antagonists

The versatility of the piperazine scaffold allows for systematic modifications to explore the SAR and optimize antagonist activity. Key areas for modification include:

  • N1-Substitution: The substituent on one of the piperazine nitrogens is crucial for interacting with the receptor. Aromatic or aralkyl groups often confer high affinity.

  • N4-Substitution: The second nitrogen can be modified to tune physicochemical properties such as solubility and basicity.

  • Aryl Group Substitution: For arylpiperazines, substitutions on the aromatic ring can significantly impact affinity and selectivity for the different opioid receptor subtypes. For example, a hydroxyl group on the phenyl ring is a common feature in many potent opioid ligands.[8]

A systematic approach to SAR involves synthesizing and testing a library of analogs with variations at these key positions. The data from the in vitro assays are then used to build a model of the pharmacophore required for potent and selective antagonism.

Conclusion and Future Directions

The protocols and application notes presented here provide a robust framework for the comprehensive characterization of piperazine compounds as opioid receptor antagonists. By systematically evaluating their binding affinity, functional potency, and in vivo efficacy, researchers can identify and optimize lead candidates for further development. The inherent "drug-like" properties of the piperazine scaffold, combined with its synthetic tractability, make it an enduringly attractive platform for the discovery of novel therapeutics to address the ongoing challenges in pain management and opioid use disorder. Future research will likely focus on developing piperazine-based antagonists with improved selectivity, pharmacokinetic profiles, and the potential for biased antagonism, which may offer a path to even safer and more effective medications.

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Method

Introduction: The Strategic Importance of the Methylpiperazine Scaffold in Oncology

As a Senior Application Scientist, this guide provides an in-depth overview of the development of anticancer agents from methylpiperazine derivatives, tailored for researchers, scientists, and drug development profession...

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides an in-depth overview of the development of anticancer agents from methylpiperazine derivatives, tailored for researchers, scientists, and drug development professionals. The document is structured to provide not just protocols, but a strategic and logical framework for advancing these promising compounds from the bench to preclinical validation.

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] Its prevalence is due to its unique physicochemical properties: the two nitrogen atoms allow for modulation of aqueous solubility and lipophilicity, and they provide vectors for introducing diverse chemical functionalities. The N-methylpiperazine moiety, in particular, is a common feature in anticancer agents.[3] The methyl group can enhance metabolic stability and the tertiary amine can be protonated at physiological pH, improving solubility and allowing for ionic interactions with biological targets.

Methylpiperazine derivatives have been successfully developed to target a wide range of cancer-associated pathways, including receptor tyrosine kinases (RTKs) like EGFR, cell cycle regulators, and apoptosis signaling cascades.[4][5][6] This guide will walk through the critical stages of developing a novel methylpiperazine derivative, from initial synthesis to in vivo efficacy studies, emphasizing the rationale behind each experimental choice.

Section 1: Synthesis and Characterization of Methylpiperazine Derivatives

The design and synthesis of a library of derivatives are foundational to identifying a lead compound. The synthetic strategy should be efficient, robust, and allow for the exploration of the structure-activity relationship (SAR). A common approach involves coupling a methylpiperazine-containing fragment with various aromatic or heterocyclic systems.

Causality in Synthetic Design

The choice of synthetic route is dictated by the desired SAR exploration. For instance, to investigate the impact of substituents on a phenyl ring, a late-stage diversification strategy is often employed. The following protocol is a representative example of an amide coupling reaction, a common method for creating these derivatives.[7]

Protocol 1: General Synthesis of a (4-substituted-phenyl)(4-methylpiperazin-1-yl)methanone Derivative

This protocol describes a standard amide coupling reaction using a coupling agent like EDC/HOBt.

Objective: To synthesize a target methylpiperazine derivative for subsequent biological evaluation.

Materials:

  • 1-Methylpiperazine

  • A substituted benzoic acid (e.g., 4-methoxybenzoic acid)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

  • Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM) or Dimethylformamide (DMF) as solvent

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) as a base

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

  • Thin Layer Chromatography (TLC) apparatus

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask, dissolve the substituted benzoic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM.

  • Activation: Add EDC·HCl (1.2 eq) to the solution and stir at room temperature for 30 minutes. This activates the carboxylic acid for coupling.

  • Amine Addition: Add 1-methylpiperazine (1.1 eq) and TEA (2.0 eq) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC until the starting material (benzoic acid) is consumed (typically 4-6 hours).

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and extract the organic layer.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in DCM) to yield the pure derivative.

  • Characterization: Confirm the structure and purity of the final compound using:

    • ¹H and ¹³C NMR: To confirm the chemical structure.

    • Mass Spectrometry (MS): To confirm the molecular weight.[4]

    • Infrared (IR) Spectroscopy: To identify functional groups (e.g., the amide carbonyl stretch).

Section 2: In Vitro Evaluation of Anticancer Activity

A tiered screening approach is essential for efficiently identifying promising candidates from a synthesized library. The initial tier focuses on assessing general cytotoxicity across a panel of cancer cell lines.

Overall Drug Discovery Workflow

The following diagram illustrates the typical workflow for developing a novel anticancer agent, from initial design to preclinical validation.

Anticancer Agent Development Workflow cluster_0 Discovery & Design cluster_1 In Vitro Screening cluster_2 In Vivo Evaluation cluster_3 Lead Optimization a Compound Design & Synthesis b Characterization (NMR, MS) a->b c Cytotoxicity Assays (MTT) b->c d Migration & Invasion Assays c->d e Mechanism of Action Studies d->e f Pharmacokinetics & Toxicology e->f g Xenograft Efficacy Models f->g h SAR Analysis g->h h->a Iterative Redesign i Preclinical Candidate Selection h->i

Caption: A streamlined workflow for anticancer drug development.

Protocol 2: Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[8][9]

Objective: To determine the half-maximal inhibitory concentration (IC50) of the synthesized derivatives against various cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A-549 lung cancer, HCT-116 colon cancer, MCF-7 breast cancer).[4]

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS).

  • 96-well cell culture plates.

  • Synthesized methylpiperazine derivatives dissolved in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • DMSO or Solubilization Buffer (e.g., 0.01 M HCl in 10% SDS solution).

  • Microplate reader.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Replace the medium in the wells with the medium containing the compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Gefitinib or Doxorubicin).[4]

  • Incubation: Incubate the plate for 48-72 hours. The incubation time should be sufficient to observe a significant effect on cell proliferation.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Data Presentation: Cytotoxicity of Representative Methylpiperazine Derivatives

The table below summarizes the cytotoxic activity of several methylpiperazine derivatives from the literature, highlighting their potency against different cancer cell lines.

Compound IDCancer Cell LineIC50 / GI50 (µM)Reference
Compound A-11 A-549 (Lung)5.71[4][10]
Compound A-11 HCT-116 (Colon)4.26[4][10]
Vindoline-Piperazine 23 MDA-MB-468 (Breast)1.00[11][12]
Vindoline-Piperazine 25 HOP-92 (Lung)1.35[11][12]
Piperazine Derivative (PCC) SNU-475 (Liver)6.98[6]
Piperazine Derivative (PCC) SNU-423 (Liver)7.76[6]
Protocol 3: Cell Migration Assay (Wound Healing Assay)

This assay is used to assess the effect of a compound on cell migration, a key process in cancer metastasis.

Objective: To determine if the test compound can inhibit the migration of cancer cells in vitro.

Materials:

  • Cancer cell line known for migratory potential (e.g., MDA-MB-231).

  • 6-well or 12-well plates.

  • P200 pipette tip or a specialized wound-making tool.

  • Microscope with a camera.

Step-by-Step Methodology:

  • Create a Confluent Monolayer: Seed cells in a plate and allow them to grow to a confluent monolayer.

  • Create the "Wound": Use a sterile P200 pipette tip to create a straight scratch through the center of the monolayer.

  • Wash and Treat: Gently wash the wells with PBS to remove detached cells. Replace the medium with fresh medium containing the test compound at a non-toxic concentration (e.g., below its IC20) and a vehicle control.

  • Image Acquisition: Capture images of the wound at time 0 and at regular intervals (e.g., 12, 24, 48 hours).

  • Data Analysis: Measure the width of the wound at different time points. Calculate the percentage of wound closure for the treated and control groups. A significant reduction in wound closure in the treated group indicates an inhibitory effect on cell migration.

Section 3: Elucidation of the Mechanism of Action (MOA)

Once a compound shows promising cytotoxicity and anti-migratory effects, it is crucial to understand how it works. MOA studies provide this insight and are essential for further development.

Logical Relationships of In Vitro Assays

This diagram shows how different in vitro assays are interconnected to build a comprehensive understanding of a compound's anticancer activity.

In Vitro Assay Logic cluster_0 Primary Screening cluster_1 Secondary Assays (Phenotypic) cluster_2 Tertiary Assays (Mechanistic) MTT MTT Assay (Cytotoxicity) Migration Wound Healing (Migration) MTT->Migration Hits Apoptosis Annexin V (Apoptosis) MTT->Apoptosis Hits CellCycle PI Staining (Cell Cycle) MTT->CellCycle Hits Western Western Blot (Protein Targets) Apoptosis->Western Hypothesis-driven CellCycle->Western Hypothesis-driven

Caption: Interconnectivity of key in vitro anticancer assays.

Protocol 4: Apoptosis Analysis via Annexin V-FITC/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Objective: To quantify the induction of apoptosis by the test compound.

Materials:

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit.

  • Binding Buffer.

  • Flow cytometer.

Step-by-Step Methodology:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24-48 hours. Include positive (e.g., staurosporine) and negative (vehicle) controls.

  • Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

  • Data Interpretation: A significant increase in the percentage of Annexin V-positive cells in the treated group compared to the control indicates apoptosis induction.[6]

Protocol 5: Western Blotting for Target Protein Expression

Western blotting is used to detect changes in the expression or activation state of specific proteins within a signaling pathway.

Objective: To determine if the test compound modulates key proteins in a hypothesized pathway (e.g., EGFR signaling or apoptosis).

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Protein assay kit (e.g., BCA assay).

  • SDS-PAGE gels and running buffer.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-Caspase-3, anti-PARP, anti-Actin).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Step-by-Step Methodology:

  • Protein Extraction: Treat cells with the compound, then lyse them to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Separate the proteins by size by running equal amounts of protein on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Analyze the band intensities relative to a loading control (e.g., Actin). A change in the phosphorylation status of a kinase or the cleavage of proteins like Caspase-3 or PARP provides strong evidence for the compound's MOA.

Targeted Signaling Pathway

Many methylpiperazine derivatives function by inhibiting key signaling pathways that drive cancer cell proliferation and survival, such as the EGFR pathway.[4][10]

EGFR Signaling Pathway EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR RAS RAS EGFR->RAS P PI3K PI3K EGFR->PI3K P MPD Methylpiperazine Derivative MPD->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Apoptosis Apoptosis AKT->Apoptosis

Caption: Inhibition of the EGFR signaling pathway by a methylpiperazine derivative.

Section 4: In Vivo Preclinical Evaluation

Promising in vitro data must be validated in a living organism. In vivo studies assess a compound's efficacy, pharmacokinetics (PK), and toxicology in a more complex biological system.

Protocol 6: Xenograft Mouse Model for Antitumor Efficacy

This is the most common in vivo model for evaluating the efficacy of a novel anticancer agent.[13]

Objective: To evaluate the ability of a lead compound to inhibit tumor growth in vivo.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice).

  • Human cancer cells (e.g., PC-3 for prostate cancer).[13]

  • Matrigel (optional, to aid tumor formation).

  • Lead compound formulated in a suitable vehicle.

  • Calipers for tumor measurement.

Step-by-Step Methodology:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of the mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control (vehicle) groups. Administer the compound via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) according to a predetermined dosing schedule.

  • Monitoring: Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week). Body weight is a key indicator of toxicity.

  • Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for the treated group compared to the control group. At the end of the study, tumors can be excised for further analysis (e.g., histology or Western blotting).

Section 5: Data Interpretation and Future Perspectives

The development of an anticancer agent is an iterative process. The data gathered from in vitro and in vivo experiments feed back into the design of new, improved derivatives.

Structure-Activity Relationship (SAR) Insights:

  • Substitution Patterns: Analysis of the data often reveals that specific substitution patterns on the aromatic rings significantly impact activity. For example, electron-withdrawing groups like trifluoromethyl have been shown to enhance potency in some series.[12][14]

  • Linker Modifications: The linker connecting the methylpiperazine moiety to other parts of the molecule can influence flexibility and binding affinity.[14]

  • N-Alkylation vs. N-Acylation: In some scaffolds, N-alkyl derivatives have demonstrated greater activity than their N-acyl counterparts.[14]

By integrating data from cytotoxicity, MOA, and in vivo studies, a comprehensive picture of a compound's potential emerges. Future work should focus on optimizing lead compounds to improve their potency, selectivity, and drug-like properties (ADMET - absorption, distribution, metabolism, excretion, and toxicity). The ultimate goal is to identify a preclinical candidate with a strong efficacy and safety profile, justifying its advancement into clinical trials.

References

  • Singh, M., Jadhav, H. R., Choudhary, A., & Wadhwa, P. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Future Journal of Pharmaceutical Sciences, 10(1), 88. [Link]

  • Nagy, L., Gyulasi, B., Berényi, E., et al. (2024). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. International Journal of Molecular Sciences, 25(14), 7929. [Link]

  • Singh, M., Jadhav, H. R., Choudhary, A., & Wadhwa, P. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. ResearchGate. [Link]

  • Petzer, J. P., & Petzer, A. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(10), 2289. [Link]

  • Al-Ghorbani, M., Gouda, M. A., Baashen, M., et al. (2022). Piperazine Heterocycles as Potential Anticancer Agents: A Review. Pharmaceutical Chemistry Journal, 56(1), 29-37. [Link]

  • Sridhar, G., & Kumar, D. S. (2021). SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. International Journal of Pharmaceutical Sciences and Research, 12(10), 5424-5431. [Link]

  • Nagy, L., Gyulasi, B., Berényi, E., et al. (2024). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. PubMed. [Link]

  • Singh, M., Jadhav, H., Choudhary, A., & Wadhwa, P. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Semantic Scholar. [Link]

  • Walayat, I., Ahmad, S., & Asad, S. (2018). An insight into the therapeutic potential of piperazine-based anticancer agents. Turkish Journal of Chemistry, 42(6), 1734-1763. [Link]

  • Iacovelli, R., & Santoni, M. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Molecules, 29(5), 1083. [Link]

  • Walayat, I., Ahmad, S., & Asad, S. (2019). An insight into the therapeutic potential of piperazine-based anticancer agents. ResearchGate. [Link]

  • Ali, N., Ali, A., & Hadi, S. (2016). Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. PeerJ, 4, e1818. [Link]

  • Al-Ghorbani, M., Gouda, M. A., Baashen, M., et al. (2022). Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. Infectious Disorders - Drug Targets, 22(5), e020322202613. [Link]

  • Kumar, A., & Singh, B. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 39(1), 38-71. [Link]

  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]

  • Nagy, L., Gyulasi, B., Berényi, E., et al. (2024). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. PMC. [Link]

  • Iacovelli, R., & Santoni, M. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI. [Link]

  • Khan, I., Saeed, A., & Ali, S. (2017). Morpholine or Methylpiperazine and Salicylaldimine Based Heteroleptic Square Planner Platinum (II) Complexes: In Vitro Anticancer Study and Growth Retardation Effect on E. Coli. European Journal of Medicinal Chemistry, 132, 205-220. [Link]

  • BioSpace. (2006, April 26). ImQuest Pharmaceuticals, Inc. Licenses Piperazine Series Of Anti-Cancer Therapeutic Compounds From Samjin Pharmaceutical Co. BioSpace. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1-Methyl-4-(1,4-dioxaspiro[4.5]decan-8-yl)piperazine

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Methyl-4-(1,4-dioxaspiro[4.5]decan-8-yl)piperazine. This document provides in-depth t...

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Methyl-4-(1,4-dioxaspiro[4.5]decan-8-yl)piperazine. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help optimize reaction yields and purity. Our approach is grounded in established mechanistic principles and field-proven insights to ensure scientific integrity and practical utility.

Introduction to the Synthesis

The primary and most efficient route to synthesizing 1-Methyl-4-(1,4-dioxaspiro[4.5]decan-8-yl)piperazine is through the reductive amination of 1,4-dioxaspiro[4.5]decan-8-one with 1-methylpiperazine. This reaction proceeds via the formation of an intermediate iminium ion, which is then reduced in situ to the desired tertiary amine. The overall transformation is a cornerstone of medicinal chemistry for its reliability and broad applicability.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of 1-Methyl-4-(1,4-dioxaspiro[4.5]decan-8-yl)piperazine?

The synthesis involves a one-pot reductive amination reaction. The key steps are the condensation of 1,4-dioxaspiro[4.5]decan-8-one with 1-methylpiperazine to form an iminium ion, followed by the reduction of this intermediate using a suitable hydride reagent.

G cluster_0 Reactants ketone 1,4-Dioxaspiro[4.5]decan-8-one intermediate Iminium Ion Intermediate ketone->intermediate + amine 1-Methylpiperazine amine->intermediate product 1-Methyl-4-(1,4-dioxaspiro[4.5]decan-8-yl)piperazine intermediate->product Reduction reductant Reducing Agent (e.g., NaBH(OAc)3) reductant->intermediate acid Acid Catalyst (e.g., Acetic Acid) acid->ketone catalyzes

Caption: General workflow for the reductive amination synthesis.

Q2: What are the most critical parameters influencing the reaction yield?

Several factors can significantly impact the yield of the final product. These include the choice of reducing agent, the solvent system, the reaction temperature, the pH of the reaction mixture, and the efficient removal of water generated during imine formation.

Q3: Which reducing agents are recommended for this specific reductive amination?

For the reductive amination of a relatively hindered ketone like 1,4-dioxaspiro[4.5]decan-8-one, milder and more selective reducing agents are preferable to prevent the undesired reduction of the starting ketone.[1] Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice due to its selectivity for iminium ions over ketones and its compatibility with mildly acidic conditions.[2] Sodium cyanoborohydride (NaBH₃CN) is another effective option, particularly as it is more reactive towards the iminium ion than the starting ketone.[1]

Q4: How can I monitor the progress of the reaction?

The reaction can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For TLC analysis, a developing system such as ethyl acetate/hexanes with a small amount of triethylamine can be used. Staining with potassium permanganate or ninhydrin (if any primary or secondary amine impurities are expected) can help visualize the spots. LC-MS is a powerful tool to track the consumption of starting materials and the formation of the product, identified by its mass-to-charge ratio.

Q5: What are the common side reactions, and how can they be minimized?

The most common side reaction is the reduction of the starting ketone, 1,4-dioxaspiro[4.5]decan-8-one, to the corresponding alcohol. This can be minimized by using a selective reducing agent like NaBH(OAc)₃ and by ensuring the efficient formation of the iminium ion before the addition of the reducing agent. Another potential side reaction is the formation of enamines, although this is less common with secondary amines like 1-methylpiperazine.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Formation Inefficient Iminium Ion Formation: The equilibrium may not favor the iminium ion.- Ensure anhydrous reaction conditions by using dry solvents and adding a dehydrating agent like molecular sieves. - Use a catalytic amount of a weak acid, such as acetic acid, to promote the condensation reaction.[1]
Decomposition of Reactants or Product: The reaction conditions may be too harsh.- Maintain the reaction at a controlled, lower temperature (e.g., 0 °C to room temperature). - Choose a milder reducing agent.
Formation of Alcohol Byproduct Non-selective Reducing Agent: The reducing agent is reducing the starting ketone.- Switch to a more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃). - Add the reducing agent portion-wise at a low temperature to control the reaction rate.[1]
Incomplete Reaction Insufficient Reaction Time or Temperature: The reaction has not reached completion.- Increase the reaction time and monitor progress by TLC or LC-MS. - A slight increase in temperature may be beneficial, but monitor for byproduct formation.
Steric Hindrance: The bulky nature of the reactants can slow down the reaction.- Consider using a more reactive, albeit less selective, reducing agent if milder options fail. - A higher reaction temperature might be necessary to overcome the activation energy barrier.
Difficult Product Isolation Product is Water-Soluble: The product may be lost during aqueous workup.- Perform an acidic aqueous extraction. The protonated amine will be soluble in the aqueous layer. Basify the aqueous layer and then extract the free amine with an organic solvent.[1]
Emulsion Formation during Workup: This can complicate phase separation.- Add a small amount of a saturated brine solution to break the emulsion. - Filter the mixture through a pad of celite.

Experimental Protocol

This protocol provides a general procedure for the synthesis of 1-Methyl-4-(1,4-dioxaspiro[4.5]decan-8-yl)piperazine via reductive amination.

Materials:

  • 1,4-Dioxaspiro[4.5]decan-8-one

  • 1-Methylpiperazine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Acetic Acid (glacial)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1,4-dioxaspiro[4.5]decan-8-one (1.0 eq) and anhydrous dichloromethane (DCM).

  • Addition of Amine and Acid: Add 1-methylpiperazine (1.1-1.2 eq) to the solution, followed by the addition of glacial acetic acid (1.1-1.2 eq).

  • Iminium Ion Formation: Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Washing: Combine the organic layers and wash with saturated aqueous sodium chloride (brine).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes containing 1% triethylamine to afford the pure 1-Methyl-4-(1,4-dioxaspiro[4.5]decan-8-yl)piperazine.

G cluster_0 Reaction Setup cluster_1 Iminium Formation cluster_2 Reduction cluster_3 Workup & Purification step1 1. Dissolve 1,4-dioxaspiro[4.5]decan-8-one in anhydrous DCM. step2 2. Add 1-methylpiperazine and acetic acid. step1->step2 step3 3. Stir at room temperature for 1-2 hours. step2->step3 step4 4. Cool to 0 °C and add NaBH(OAc)3 portion-wise. step3->step4 step5 5. Warm to room temperature and stir for 12-24 hours. step4->step5 step6 6. Quench with saturated NaHCO3 solution. step5->step6 step7 7. Extract with DCM. step6->step7 step8 8. Wash with brine. step7->step8 step9 9. Dry and concentrate. step8->step9 step10 10. Purify by column chromatography. step9->step10

Caption: Step-by-step experimental workflow.

References

  • BenchChem. (2025). Refinement of experimental conditions for preparing 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine.
  • BenchChem. (2025). Application Note: N-Alkylation of 1,4-Dioxaspiro[4.

Sources

Troubleshooting

Technical Support Center: Troubleshooting HPLC Analysis of Piperazine-Containing Molecules

Welcome to our dedicated support center for researchers, scientists, and drug development professionals working with piperazine-containing molecules. This guide is designed to provide in-depth, practical solutions to com...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated support center for researchers, scientists, and drug development professionals working with piperazine-containing molecules. This guide is designed to provide in-depth, practical solutions to common challenges encountered during High-Performance Liquid Chromatography (HPLC) analysis. Drawing from extensive field experience and established scientific principles, this resource offers not just protocols, but the rationale behind them to empower you to develop robust and reliable analytical methods.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing significant peak tailing with my piperazine-containing analyte?

This is the most frequently encountered issue. Peak tailing for basic compounds like piperazine derivatives is typically caused by secondary interactions with acidic residual silanol groups on the silica-based stationary phase of the HPLC column.[1] At neutral or near-neutral pH, these silanol groups are ionized (negatively charged) and can interact strongly with the protonated (positively charged) basic piperazine moiety, leading to a distorted peak shape.

Other potential causes include:

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of your analyte, the molecule can exist in both ionized and non-ionized forms, resulting in peak distortion.[1]

  • Column Degradation: An aging or contaminated column can lead to poor peak shape.[1]

  • Analyte Chelation with Metals: Piperazine and its derivatives can act as chelating agents, interacting with trace metals in the stationary phase or HPLC system hardware, which can contribute to tailing.[2][3]

Q2: My piperazine compound has poor or no retention on a C18 column. What's happening?

Piperazine itself is a hydrophilic organic compound.[4] On a standard reversed-phase column like a C18, which separates compounds based on hydrophobicity, highly polar compounds may have limited interaction with the stationary phase and elute very early, sometimes at the void volume.[5][6]

Q3: I'm struggling to detect my piperazine analyte at low concentrations using a UV detector. What are my options?

The basic piperazine structure does not possess a strong chromophore, meaning it absorbs very little UV light, especially at wavelengths commonly used in HPLC (e.g., >220 nm). This makes sensitive detection challenging.

Troubleshooting Guides

Issue 1: Severe Peak Tailing

Peak tailing is a common problem when analyzing basic compounds like piperazines. The primary cause is the interaction between the positively charged analyte and negatively charged silanol groups on the column's stationary phase.

G A Start: Peak Tailing Observed B Primary Cause: Secondary Silanol Interactions A->B C Solution 1: Adjust Mobile Phase pH B->C D Solution 2: Use Mobile Phase Additives B->D E Solution 3: Select Appropriate Column B->E F Protonate Silanols (pH < 3) C->F G Add Basic Modifier (e.g., TEA) D->G H Use End-Capped or High-Purity Silica Column E->H I Result: Symmetric Peak F->I G->I H->I

Caption: Troubleshooting workflow for peak tailing.

  • Mobile Phase pH Adjustment:

    • Rationale: Lowering the pH of the mobile phase (typically to pH 3 or below) protonates the silanol groups on the silica surface, neutralizing their negative charge and minimizing ionic interactions with the protonated basic analyte.[1][2]

    • Protocol:

      • Prepare the aqueous component of your mobile phase.

      • Add an acid such as trifluoroacetic acid (TFA) to a final concentration of 0.1% or phosphoric acid to adjust the pH to a range of 2.5-3.0.[7]

      • Confirm the pH using a calibrated pH meter before mixing with the organic modifier.[2]

      • Equilibrate the column with the new mobile phase for at least 15-20 column volumes before injecting your sample.

  • Using Mobile Phase Additives (Competitive Binding):

    • Rationale: Adding a small amount of a basic compound, like triethylamine (TEA), to the mobile phase can help reduce peak tailing.[8] TEA acts as a competitive base, interacting with the active silanol sites and effectively "masking" them from the piperazine analyte.

    • Protocol:

      • Add triethylamine (TEA) to the aqueous portion of the mobile phase at a concentration of 0.1-0.5% (v/v).

      • Adjust the pH of the mobile phase as needed.

      • Caution: TEA can shorten column lifetime and is not suitable for mass spectrometry (MS) detection due to ion suppression.

  • Column Selection:

    • Rationale: Modern HPLC columns are designed to minimize silanol interactions.

    • Recommendations:

      • High-Purity, End-Capped Columns (Type B Silica): These columns have a much lower concentration of acidic silanol groups, and the end-capping process further blocks many of the remaining ones.[1]

      • Alternative Stationary Phases: Consider columns with different selectivity, such as C8, phenyl, or cyano phases, which may offer better peak shapes for your specific piperazine derivative.[8]

StrategyMechanismProsCons
Low pH Mobile Phase (e.g., pH < 3) Protonates silanol groups, reducing ionic interactions.Effective, MS-compatible (with volatile acids like formic or TFA).Analyte may not be stable at low pH; may alter selectivity.
Basic Additives (e.g., TEA) Competitively binds to active silanol sites.Very effective for improving peak shape.Not MS-compatible; can shorten column life.
High-Purity, End-Capped Column Fewer accessible, acidic silanol groups.Robust, good for MS.May not eliminate all secondary interactions for highly basic compounds.
Issue 2: Poor Retention on Reversed-Phase Columns

For highly polar piperazine-containing molecules, achieving adequate retention on traditional reversed-phase columns can be a significant hurdle.

  • Ion-Pair Chromatography (IPC):

    • Rationale: Ion-pairing reagents are added to the mobile phase to form a neutral complex with the ionized analyte.[9] For a positively charged piperazine, an anionic ion-pairing reagent (e.g., an alkyl sulfonate like 1-heptanesulfonic acid) is used.[6][10] This neutral ion pair has a greater affinity for the hydrophobic stationary phase, thus increasing retention.

    • Protocol:

      • Dissolve the ion-pairing reagent (e.g., sodium 1-heptanesulfonate) in the aqueous portion of the mobile phase at a concentration of 5-10 mM.[6]

      • Ensure the mobile phase pH is adjusted to ensure the piperazine analyte is fully ionized.

      • Important: Columns used with ion-pairing reagents should be dedicated to this application, as the reagent can be difficult to wash out completely.

  • Mixed-Mode Chromatography:

    • Rationale: Mixed-mode columns possess both reversed-phase (hydrophobic) and ion-exchange (charged) characteristics.[4] This allows for simultaneous separation based on both hydrophobicity and ionic interactions, providing excellent retention for polar, charged analytes like piperazine.

    • Column Examples: Primesep 100/200, Coresep 100.[4][11][12]

MethodPrincipleBest ForConsiderations
Reversed-Phase Hydrophobic interactionsModerately polar to non-polar piperazine derivativesPoor retention for highly polar piperazines
Ion-Pair Chromatography Forms neutral ion-pair to increase hydrophobic interactionHighly polar, charged piperazinesRequires dedicated column; not ideal for MS
Mixed-Mode Chromatography Combines hydrophobic and ion-exchange interactionsPolar, charged piperazinesCan offer unique selectivity and good retention
Issue 3: Poor UV Detection and Sensitivity

When dealing with piperazine compounds that lack a chromophore, direct UV detection is often inadequate for trace analysis.

G A Start: Poor UV Sensitivity B Is Trace Analysis Required? A->B C Option 1: Pre-column Derivatization B->C Yes D Option 2: Alternative Detection B->D Yes E React with UV-active agent (e.g., NBD-Cl) C->E F Use Mass Spectrometry (LC/MS) D->F G Use ELSD or CAD D->G H Result: Enhanced Signal E->H F->H G->H

Sources

Optimization

Overcoming poor solubility of 1-Methyl-4-(1,4-dioxaspiro[4.5]decan-8-yl)piperazine for in vivo testing

Topic: Overcoming Poor Solubility of 1-Methyl-4-(1,4-dioxaspiro[4.5]decan-8-yl)piperazine for In Vivo Testing Introduction Welcome to the technical support guide for 1-Methyl-4-(1,4-dioxaspiro[4.5]decan-8-yl)piperazine....

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Overcoming Poor Solubility of 1-Methyl-4-(1,4-dioxaspiro[4.5]decan-8-yl)piperazine for In Vivo Testing

Introduction

Welcome to the technical support guide for 1-Methyl-4-(1,4-dioxaspiro[4.5]decan-8-yl)piperazine. This molecule, while promising, presents a significant challenge common to many new chemical entities: poor aqueous solubility. This property can severely limit its bioavailability in preclinical studies, leading to variable exposure, inconclusive results, and potential delays in your research pipeline.[1][2]

This guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive, question-and-answer-based resource with detailed troubleshooting guides and validated protocols to help you systematically overcome the solubility hurdles of this compound and achieve reliable, consistent in vivo data.

Compound Profile: 1-Methyl-4-(1,4-dioxaspiro[4.5]decan-8-yl)piperazine

While specific experimental data for this exact molecule is not publicly available, its structure allows us to infer key physicochemical properties that contribute to its poor solubility.

  • Core Structure: The molecule is built on a 1,4-dioxaspiro[4.5]decane scaffold, which is a rigid, lipophilic (hydrophobic) system. The spirocyclic ketal is generally stable but can be sensitive to highly acidic conditions.

  • Piperazine Moiety: The piperazine ring contains two nitrogen atoms. The tertiary amine (with the methyl group) is basic and will have a corresponding pKa. The secondary amine attached to the spiro-system is also basic. This suggests that the compound's solubility will be pH-dependent, likely increasing at lower pH values where the nitrogen atoms become protonated and charged.[3]

  • Overall Character: The combination of a large, non-polar spiro-decaneyl group with the basic piperazine ring makes the molecule a classic example of a poorly soluble, lipophilic base. At physiological pH (~7.4), the piperazine nitrogens will be only partially protonated, resulting in low aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: Why is my compound precipitating out of my initial saline or PBS formulation?

Your compound is precipitating because its intrinsic aqueous solubility is very low at neutral pH. Saline and Phosphate-Buffered Saline (PBS) are aqueous solutions with a pH typically between 7.0 and 7.4. At this pH, your lipophilic compound cannot remain dissolved at the concentrations required for in vivo dosing. This is a common issue for over 40% of new chemical entities.[4] To maintain solubility, a specialized formulation approach is required.[5]

Q2: What are the primary strategies I should consider to improve solubility for in vivo studies?

There are several established methods to enhance the solubility of poorly water-soluble compounds.[2][6][7] The choice depends on the required dose, route of administration, and the compound's specific properties. The main categories are:

  • pH Adjustment: For ionizable compounds like yours, adjusting the pH of the vehicle can dramatically increase solubility. Since your compound is basic, lowering the pH will protonate the piperazine nitrogens, forming a more soluble salt. However, for in vivo use, the pH must remain within a physiologically tolerable range (typically pH 4-8 for parenteral routes) to avoid injection site irritation.[8][9]

  • Co-solvents: Using a mixture of water and a water-miscible organic solvent can significantly increase the solubility of hydrophobic drugs.[6][10] Common co-solvents include polyethylene glycol 300/400 (PEG 300/400), propylene glycol (PG), ethanol, and dimethyl sulfoxide (DMSO).[8][11]

  • Surfactants (Micellar Solubilization): Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration), form micelles that can encapsulate hydrophobic drug molecules in their core.[12][13][14] This effectively increases the apparent solubility of the drug in the aqueous vehicle.[13] Common examples include Polysorbate 80 (Tween 80) and Cremophor EL.[11][14]

  • Cyclodextrins (Inclusion Complexation): Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[4][15] They can form inclusion complexes by trapping the poorly soluble drug molecule within this cavity, thereby increasing its aqueous solubility and stability.[16][17][18] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used in parenteral formulations.[8][16]

  • Lipid-Based Drug Delivery Systems (LBDDS): These formulations use lipids and surfactants to dissolve the drug.[19][20] They can range from simple oil solutions to self-emulsifying drug delivery systems (SEDDS), which form fine emulsions upon gentle agitation in an aqueous medium.[21][22][23] LBDDS are particularly useful for oral administration as they can enhance absorption via the lymphatic pathway.[22]

Q3: How do I choose the best formulation strategy for my experiment?

The optimal strategy depends on your specific experimental needs. The following decision-making workflow can guide your choice.

G start Start: Poorly Soluble Compound (1-Methyl-4-(1,4-dioxaspiro[4.5]decan-8-yl)piperazine) route Route of Administration? start->route oral_strat Consider Lipid-Based Systems (LBDDS) or Cyclodextrins route->oral_strat Oral parenteral_strat Parenteral (IV, IP, SC) route->parenteral_strat Parenteral dose Required Dose? sedds SEDDS/SMEDDS (Self-Emulsifying Systems) oral_strat->sedds final_formulation Final Formulation: Perform Stability & Safety Checks sedds->final_formulation ph_adjust Try pH Adjustment (e.g., pH 4-5 with citrate buffer) Is solubility sufficient? parenteral_strat->ph_adjust cosolvent Use Co-solvents (e.g., PEG400, Propylene Glycol) Is solubility sufficient? ph_adjust->cosolvent No ph_adjust->final_formulation Yes cyclodextrin Use Cyclodextrins (e.g., HP-β-CD, SBE-β-CD) cosolvent->cyclodextrin No / Toxicity Concerns cosolvent->final_formulation Yes cyclodextrin->final_formulation

Figure 1. Decision workflow for selecting a solubilization strategy.

Troubleshooting Guide

Symptom / Issue Potential Cause Recommended Action & Rationale
Compound precipitates immediately upon dilution into aqueous media (e.g., for IV injection). The formulation is at its saturation limit, and dilution causes it to crash out (a common issue with co-solvents).1. Increase Excipient Concentration: Raise the percentage of co-solvent, surfactant, or cyclodextrin in your stock formulation.[5] 2. Switch Strategy: Move to a more robust system like cyclodextrins, which form stable inclusion complexes that are less susceptible to dilution-induced precipitation.[4][17] 3. Slow Infusion: For IV studies, consider a slower infusion rate rather than a bolus injection to allow for faster mixing with blood.
High variability in plasma exposure (AUC, Cmax) between animals. Inconsistent drug absorption, possibly due to formulation instability in the GI tract (for oral dosing) or precipitation at the injection site (for parenteral).1. Check Formulation Stability: Ensure your formulation is stable for the duration of the experiment. Re-evaluate for any signs of precipitation or phase separation.[11] 2. Use a More Stable System: For oral studies, a Self-Emulsifying Drug Delivery System (SEDDS) can provide more consistent dispersion and absorption.[21][23] 3. Ensure Homogeneity: For suspensions, ensure the formulation is vigorously and consistently vortexed before dosing each animal.
Vehicle-related toxicity or adverse events are observed (e.g., hemolysis, irritation). The concentration of the excipient (e.g., co-solvent, surfactant) is too high and is causing local or systemic toxicity.1. Reduce Excipient Concentration: Review literature for maximum safe concentrations of your chosen excipients for the specific route of administration.[9] 2. Use a Combination Approach: Combine multiple solubilizers at lower individual concentrations (e.g., a small amount of co-solvent with a cyclodextrin) to achieve the desired solubility with a better safety profile. 3. Switch to a More Biocompatible Excipient: SBE-β-CD is often considered safer for parenteral use than some co-solvents or surfactants like Cremophor EL.[8]
The formulation is too viscous for easy injection. High concentrations of polymers like PEG400 or certain cyclodextrins can significantly increase the viscosity of the solution.1. Gently Warm the Formulation: Warming the vehicle to 30-37°C can reduce viscosity and make injection easier. Ensure the compound is stable at this temperature. 2. Dilute the Formulation: If the compound's solubility allows, dilute the formulation with saline or water to reduce viscosity. 3. Use a Larger Gauge Needle: A 25G or 23G needle may be more suitable for viscous solutions than a 27G or smaller needle.
Quantitative Data Summary: Common Solubilizing Excipients

The table below provides a summary of commonly used excipients for in vivo formulations. Concentrations should be optimized for your specific compound and route of administration, always keeping potential toxicity in mind.

Excipient ClassExampleTypical Concentration Range (Parenteral)Key Considerations
Co-solvents Propylene Glycol (PG)10-40%Can cause hemolysis and irritation at high concentrations.[9]
Polyethylene Glycol 400 (PEG400)10-60%Viscosity increases with concentration. Generally well-tolerated.[11]
Ethanol5-15%Can cause pain on injection. Potential for CNS effects.
Dimethyl Sulfoxide (DMSO)<10% (often much lower)Potent solvent, but can have pharmacological effects and increase skin permeability. Use with caution.
Surfactants Polysorbate 80 (Tween® 80)0.1-5%Generally safe at low concentrations. Can cause hypersensitivity reactions in some cases.[24]
Cremophor® EL<5-10%Effective solubilizer but associated with a higher risk of hypersensitivity reactions.[8]
Cyclodextrins Hydroxypropyl-β-CD (HP-β-CD)20-40%Well-tolerated. Can cause renal toxicity at very high doses, but generally safe for preclinical use.[16]
Sulfobutylether-β-CD (SBE-β-CD / Captisol®)20-40%Excellent safety profile, particularly for parenteral use. Less potential for nephrotoxicity than HP-β-CD.[8]

Experimental Protocols & Workflows

The following workflow outlines the general process from initial formulation screening to final dose administration.

Figure 2. General experimental workflow for formulation development.
Protocol 1: Preparation of a Cyclodextrin-Based Formulation (40% w/v HP-β-CD)

This protocol is a robust starting point for parenteral administration.

  • Prepare the Vehicle:

    • Weigh 4.0 g of Hydroxypropyl-β-cyclodextrin (HP-β-CD).

    • Add it to a sterile beaker or flask.

    • Add approximately 8 mL of sterile Water for Injection (WFI) or saline.

    • Stir vigorously with a magnetic stir bar until the HP-β-CD is fully dissolved. This may take 15-30 minutes. The solution should be clear.

    • QS (add quantity sufficient) to a final volume of 10.0 mL with WFI or saline.

  • Add the Compound:

    • Accurately weigh the required amount of 1-Methyl-4-(1,4-dioxaspiro[4.5]decan-8-yl)piperazine to achieve your target concentration (e.g., for a 5 mg/mL solution, weigh 50 mg of the compound).

    • Add the powdered compound directly to the 40% HP-β-CD solution.

  • Facilitate Complexation:

    • Vortex the mixture vigorously for 2-3 minutes.

    • Place the vial in a bath sonicator for 15-30 minutes to aid dissolution and the formation of the inclusion complex.[25] The solution should become completely clear. If it doesn't, the concentration may be too high for this vehicle.

    • Visually inspect the solution against a black and white background to ensure there are no visible particles.

  • Final Preparation:

    • Measure the pH of the solution. If necessary, adjust to be within a physiologically acceptable range (e.g., pH 5-7) using dilute HCl or NaOH.

    • For intravenous (IV) administration, sterile filter the final solution through a 0.22 µm syringe filter (e.g., PVDF or PES) into a sterile vial.

Protocol 2: Preparation of a Co-solvent-Based Formulation (e.g., 30% PEG400, 10% Ethanol)

This is a common formulation for initial screening when higher concentrations are needed.

  • Weigh the Compound:

    • Accurately weigh the required amount of your compound into a suitable glass vial.

  • Initial Dissolution:

    • Add the required volume of ethanol (e.g., 1.0 mL for a 10 mL final volume). Vortex until the compound is fully dissolved. Ethanol often acts as a good initial solvent.

  • Add Co-solvent and Final Vehicle:

    • Add the required volume of PEG400 (e.g., 3.0 mL). Vortex until the solution is clear and homogenous.

    • Slowly add the remaining vehicle (e.g., 6.0 mL of saline or 5% dextrose in water) while vortexing to avoid precipitation.

    • Visually inspect the final solution for clarity.

  • Stability Check:

    • Allow the formulation to stand at room temperature for at least 1-2 hours and check for any signs of precipitation before use. Co-solvent formulations are prone to crashing out over time.[11]

Analytical Considerations

To ensure accurate dosing, it is crucial to confirm the concentration of your final formulation, especially after filtration steps which could potentially remove some of the compound.

  • Recommended Method: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the most common and reliable method. While the dioxaspiro-piperazine moiety may not have a strong chromophore, it should be detectable at low UV wavelengths (~205-220 nm).

  • Alternative Methods: If UV detection is not sensitive enough, Liquid Chromatography-Mass Spectrometry (LC-MS) provides excellent sensitivity and selectivity.[26] For routine analysis of piperazine-containing compounds, various colorimetric and gas chromatography (GC) methods have also been developed.[3][27][28] A derivatization approach, such as reacting with NBD-Cl, can be used to create a UV-active derivative for enhanced HPLC-UV detection if needed.[29]

By following the systematic approaches outlined in this guide, you can successfully develop a stable and effective formulation for 1-Methyl-4-(1,4-dioxaspiro[4.5]decan-8-yl)piperazine, enabling you to generate the reliable in vivo data necessary to advance your research.

References

  • MDPI. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends.
  • National Center for Biotechnology Information (PMC - NIH). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects.
  • MDPI. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • Semantic Scholar. Cyclodextrin Inclusion Complexes with Antibiotics and antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective.
  • National Center for Biotechnology Information (PMC - NIH). Lipid-Based Drug Delivery Systems.
  • ResearchGate. Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades.
  • Pharmaceutical Technology. Excipients for Solubility Enhancement of Parenteral Formulations.
  • Taylor & Francis Online. New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery.
  • Kinam Park. Solubilizing Excipients in Oral and Injectable Formulations.
  • BenchChem. Application Notes and Protocols for In Vivo Dosing and Formulation.
  • International Journal of Pharmaceutical Sciences and Research. Colorimetric method for the determination of piperazine in pharmaceutical formulations.
  • PharmTech. Excipients for Parenterals.
  • Der Pharma Chemica. Analytical CHEMISTRY.
  • PubMed. Solubilizing excipients in oral and injectable formulations.
  • International Journal of Pharmaceutical and Biological Sciences. Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades.
  • NTU Journal of Pure Sciences. A Review on Analytical Methods for Piperazine Determination.
  • Longdom Publishing. Biosurfactants: A New Pharmaceutical Additive for Solubility Enha.
  • Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
  • PubMed Central. In vitro and in vivo correlation for lipid-based formulations: Current status and future perspectives.
  • BenchChem. Technical Support Center: Overcoming Poor Oral Bioavailability of Piperazine Derivatives.
  • BenchChem. Technical Support Center: Improving Compound Solubility for In Vivo Delivery.
  • BenchChem. Navigating the Analytical Landscape: A Comparative Guide to Methods Utilizing Piperazin-2-one-d6.
  • National Center for Biotechnology Information (PMC - NIH). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–in vivo Evaluation.
  • Asian Journal of Pharmaceutics. Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview.
  • Pharma Focus Asia. Lipid Based Drug Delivery Systems.
  • Journal of Chemical and Pharmaceutical Research. The Role of Surfactants in Solubilization of Poorly Soluble.
  • Journal of Datta Meghe Institute of Medical Sciences University. Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability.
  • Walsh Medical Media. Lipid-Based Drug Delivery Systems: Enhancing Bioavailability for Improved Therapeutic Outcomes.
  • ScienceDirect. Co-solvent: Significance and symbolism.
  • CIBTech. LIPIDS AS CARRIERS OF LIPID BASED DRUG DELIVERY SYSTEM (LBDDS) AND TYPES OF LBBDS: A REVIEW.
  • Cambridge MedChem Consulting. Formulation.
  • ResearchGate. Strategies to improve solubility and bioavailability of lipophilic drugs.
  • BenchChem. Technical Support Center: Enhancing Compound Solubility for In-Vivo Success.
  • MDPI. Attempts to Improve Lipophilic Drugs' Solubility and Bioavailability: A Focus on Fenretinide.
  • World Journal of Biology and Pharmaceutical Sciences. Solubility enhancement techniques: A comprehensive review.
  • National Center for Biotechnology Information (PMC - NIH). Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds.
  • Hilaris Publisher. Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • National Center for Biotechnology Information (PMC - NIH). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
  • ResearchGate. Formulation strategies for poorly soluble drugs.

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Troubleshooting

Improving reaction conditions for the synthesis of 1,4-dioxaspiro[4.5]decan-8-one

Technical Support Center: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one Welcome to the technical support guide for the synthesis of 1,4-dioxaspiro[4.5]decan-8-one. This document provides researchers, chemists, and process...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one

Welcome to the technical support guide for the synthesis of 1,4-dioxaspiro[4.5]decan-8-one. This document provides researchers, chemists, and process development professionals with in-depth troubleshooting advice, frequently asked questions, and optimized protocols. Our goal is to move beyond simple procedural steps to explain the underlying chemical principles, empowering you to overcome common challenges in this crucial synthesis.

1,4-Dioxaspiro[4.5]decan-8-one is a vital bifunctional intermediate used in the synthesis of pharmaceuticals, liquid crystals, and insecticides.[1][2] Its synthesis, typically an acid-catalyzed ketalization of 1,4-cyclohexanedione with ethylene glycol, is a reversible reaction that presents several common challenges, including incomplete conversion and the formation of byproducts.[3] This guide is structured to address these issues directly.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind the synthesis of 1,4-dioxaspiro[4.5]decan-8-one?

A1: The synthesis is a classic example of a protecting group strategy.[2][4] It involves the acid-catalyzed reaction of a ketone (1,4-cyclohexanedione) with a diol (ethylene glycol) to form a cyclic ketal.[5][6] The reaction is an equilibrium process. To drive the reaction toward the product, the water generated as a byproduct must be continuously removed, in accordance with Le Châtelier's principle.[7]

Q2: Why is monoketalization challenging? What is the main byproduct?

A2: The primary challenge lies in selectivity. Since 1,4-cyclohexanedione has two identical carbonyl groups, the reaction can proceed at both sites. This leads to the formation of the chief byproduct, 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane (the "bis-ketal").[3][8] Controlling the stoichiometry and reaction conditions is crucial to maximize the yield of the desired mono-ketal.

Q3: Which acid catalyst should I choose?

A3: The choice of catalyst depends on the scale, desired reaction time, and workup constraints.

  • p-Toluenesulfonic acid (p-TsOH): This is the most common choice. It is an effective, crystalline, and easily handled solid acid. A catalytic amount (0.01-0.1 equivalents) is typically sufficient.[9]

  • Sulfuric Acid (H₂SO₄): A strong and inexpensive liquid acid. However, it can sometimes lead to charring or other side reactions if not used carefully.

  • Solid Acid Catalysts (e.g., Amberlyst-15, NKC-9 resin): These are excellent for process applications. They simplify workup, as the catalyst can be removed by simple filtration, and are often reusable, making the process more environmentally friendly ("green").[10]

Q4: What is the role of the solvent?

A4: The solvent serves two main purposes: it dissolves the reactants and, critically, it acts as an azeotroping agent to facilitate water removal. Toluene and benzene are the most common choices because they form a low-boiling azeotrope with water. As the mixture refluxes, the water-solvent azeotrope distills into a Dean-Stark trap, where the denser water separates and is collected, while the solvent returns to the reaction flask.[9]

Troubleshooting Guide: Low Yield & Incomplete Conversion

This section addresses the most common issue encountered in this synthesis: a reaction that stalls or provides a low yield of the desired product.

Scenario 1: My reaction has stalled. TLC/GC analysis shows significant amounts of remaining 1,4-cyclohexanedione.

Potential Cause Explanation & Validation Recommended Solution
Inefficient Water Removal The accumulation of water shifts the equilibrium back towards the starting materials.[7] Validation: Check your Dean-Stark trap. If no water is collecting, or collecting very slowly, this is the likely cause. The reaction temperature may be too low for the azeotrope to distill effectively.1. Check Apparatus: Ensure the Dean-Stark trap and condenser are set up correctly. Insulate the column and flask neck with glass wool or aluminum foil to maintain a proper temperature gradient.[11][12] 2. Increase Temperature: Ensure the reaction is refluxing vigorously enough for the azeotrope to reach the condenser. 3. Alternative for Small Scale: For reactions <50 mL, a Dean-Stark trap can be inefficient. Consider using freshly activated 4Å molecular sieves placed in a Soxhlet extractor or a specialized apparatus.[9][11][13]
Insufficient Catalyst The acid catalyst may be of poor quality, may have been neutralized by basic impurities in the reactants or solvent, or an insufficient amount was used.1. Check Catalyst Quality: Use a fresh bottle of p-TsOH monohydrate or dry it before use. 2. Add More Catalyst: Add another small portion (e.g., 0.01 eq) of the catalyst to the reaction mixture. If the reaction proceeds, this was the issue.
Poor Reagent Quality 1,4-Cyclohexanedione can degrade over time. Ethylene glycol is hygroscopic and may contain significant water.1. Purify Reagents: Recrystallize or sublime the 1,4-cyclohexanedione if it appears discolored. Use a freshly opened bottle of ethylene glycol or distill it. 2. Use Excess Diol: Employ a slight excess of ethylene glycol (1.1-1.2 equivalents) to help drive the equilibrium.[9]
Workflow: Diagnosing a Stalled Reaction

Caption: Troubleshooting flowchart for low conversion.

Troubleshooting Guide: Impurity Profile & Purification

Scenario 2: The reaction went to completion, but my crude product is impure and difficult to purify.

Observed Impurity Explanation & Identification Recommended Solution
Bis-Ketal Byproduct Over-reaction due to prolonged reaction time, excess ethylene glycol, or high catalyst loading. Identification: Appears as a less polar spot on TLC and a higher molecular weight peak in GC-MS compared to the desired product.1. Optimize Stoichiometry: Use 1,4-cyclohexanedione as the limiting reagent. Do not use a large excess of ethylene glycol. 2. Monitor Carefully: Track the reaction progress by TLC or GC and stop it once the starting material is consumed. 3. Purification: The bis-ketal can be difficult to separate from the monoketal. Careful column chromatography on silica gel is often required. Alternatively, selective hydrolysis of the bis-ketal back to the monoketal under carefully controlled acidic conditions can be attempted.[1][10]
Unreacted 1,4-Cyclohexanedione Incomplete reaction (see previous section). Identification: A highly polar spot on TLC that stains with permanganate.1. Drive Reaction to Completion: Re-subject the crude material to the reaction conditions with fresh catalyst and efficient water removal. 2. Purification: 1,4-Cyclohexanedione is more polar and can be separated by column chromatography. It can also be removed by washing the organic extract with a sodium bisulfite solution.
Polyethylene Glycol (PEG) Acid-catalyzed polymerization of ethylene glycol, especially at high temperatures or with strong acids. Identification: Appears as a baseline streak on TLC or a series of repeating units in the mass spectrum.1. Milder Conditions: Use a milder catalyst (e.g., an acidic resin) or lower the reaction temperature if possible. 2. Use Stoichiometric Diol: Avoid a large excess of ethylene glycol. 3. Purification: PEG is often water-soluble and can be removed during an aqueous workup.

Experimental Protocols

Protocol 1: Standard Synthesis using Dean-Stark Apparatus

This protocol is suitable for gram-scale synthesis.

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1,4-cyclohexanedione (11.2 g, 0.1 mol).

  • Reagents: Add toluene (120 mL), ethylene glycol (6.8 g, 0.11 mol, 1.1 eq), and p-toluenesulfonic acid monohydrate (0.95 g, 0.005 mol, 0.05 eq).

  • Reaction: Fit the flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to a vigorous reflux in an oil bath. Water will begin to collect in the trap.

  • Monitoring: Continue refluxing until the theoretical amount of water (1.8 mL) has been collected, or until TLC/GC analysis shows complete consumption of the starting ketone (typically 3-5 hours).

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acid, followed by brine (1 x 50 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent (e.g., heptane or ethyl acetate/hexane) or by column chromatography on silica gel.[14] The pure product is a white solid with a melting point of 70-73 °C.[15]

Reaction Mechanism Overview

G cluster_0 Step 1: Protonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Proton Transfer cluster_3 Step 4: Dehydration cluster_4 Step 5: Ring Closure cluster_5 Step 6: Deprotonation Ketone Cyclohexanedione H_plus H⁺ Ketone->H_plus Protonated_Ketone Protonated Ketone (activated) H_plus->Protonated_Ketone EG Ethylene Glycol Protonated_Ketone->EG Protonated_Ketone_ref Protonated Ketone Hemiketal Hemiketal Intermediate EG->Hemiketal Protonated_Hemiketal Protonated Hemiketal Hemiketal->Protonated_Hemiketal Hemiketal_ref Hemiketal Protonated_Ketone_ref->EG Oxocarbenium Oxocarbenium Ion Protonated_Hemiketal->Oxocarbenium Protonated_Hemiketal_ref Protonated Hemiketal Hemiketal_ref->Protonated_Hemiketal Protonated_Ketal Protonated Ketal Oxocarbenium->Protonated_Ketal Oxocarbenium_ref Oxocarbenium Ion Water H₂O (removed) Protonated_Hemiketal_ref->Oxocarbenium Protonated_Hemiketal_ref->Water Final_Ketal Final Product Protonated_Ketal->Final_Ketal Protonated_Ketal_ref Protonated Ketal Oxocarbenium_ref->Protonated_Ketal Intramolecular Attack H_plus_regen H⁺ (regenerated) Protonated_Ketal_ref->Final_Ketal Protonated_Ketal_ref->H_plus_regen

Caption: Acid-catalyzed ketalization mechanism.

References

  • Synthesis of 1,4-dioxaspira[4.5]decan-8-one. (2025). ResearchGate. [Link]

  • CN1772747A - Synthetic method of 1,4-dioxaspiro[4.5]decane-8-one.
  • Synthesis of 1,4-dioxaspiro[4.5]decan-8-ol. PrepChem.com. [Link]

  • The Chemistry of 1,4-Dioxaspiro[4.5]decan-8-one: Applications in Synthesis and Material Science. (2026). Tejle Chemicals. [Link]

  • A Small-scale Procedure for Acid-catalyzed Ketal Formation. (2019). Caltech. [Link]

  • Small-Scale Procedure for Acid-Catalyzed Ketal Formation | Request PDF. ResearchGate. [Link]

  • Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors | Request PDF. ResearchGate. [Link]

  • 1,4-Dioxaspiro[4.5]decan-8-one | CAS#:4746-97-8. Chemsrc. [Link]

  • Dean Stark without Dean Stark.... almost quantitative. Sciencemadness Discussion Board. [Link]

  • Acid-Catalyzed Ketalization of a Ketone with Ethylene Glycol - Organic Chemistry Mechanism Tutorial. YouTube. [Link]

  • Preparation method of 1, 4-cyclohexanedione monoethylene glycol ketal.
  • Predict the products formed when cyclohexanone reacts with the following reagents. (d) ethylene glycol and p-toluenesulfonic acid. Pearson. [Link]

  • A-METHYLENE-Y-LACTONES: A GENERAL SYNTHESIS. Organic Syntheses. [Link]

  • Propose a mechanism for the acid-catalyzed reaction of cyclohexan... Pearson. [Link]

  • A validated, related substance, GC method for 1,4-cyclohexanedione mono-ethylene Ketal. Scientific Research Publishing. [Link]

  • Ethylene Glycol for Protecting Groups. YouTube. [Link]

Sources

Optimization

Preventing degradation of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine during storage

Welcome to the technical support center for 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this versatile chemical intermediate. Here, we address common challenges and questions regarding its storage and handling, providing in-depth technical explanations and actionable protocols.

I. Core Stability Concerns: A Dual-Functionality Molecule

1,4-Dioxaspiro[4.5]decan-8-ylmethanamine's structure presents two primary potential points of degradation: the spiroketal and the primary amine. Understanding the vulnerabilities of these functional groups is the first step toward effective preservation.

  • The Spiroketal Moiety: The cyclic ketal is highly susceptible to acid-catalyzed hydrolysis. In the presence of even trace amounts of acid and water, the spiroketal ring can open, leading to the formation of 4-(aminomethyl)cyclohexanone and ethylene glycol.[1] This process is initiated by protonation of one of the ketal oxygen atoms, which weakens the carbon-oxygen bond and facilitates nucleophilic attack by water. The rate of this degradation is highly dependent on pH.[2][3][4]

  • The Primary Amine Group: The primary amine is a nucleophilic and basic center, making it prone to oxidation.[5] Exposure to atmospheric oxygen, especially in the presence of light or trace metal impurities, can lead to the formation of various oxidation products, including the corresponding imine, oxime, or further degradation compounds.[1][6] Common laboratory reagents with oxidizing properties can also degrade the amine functionality.[7][8]

II. Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine?

To ensure maximal stability, the compound should be stored at 2-8°C in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen. The storage area should be dry and dark to protect against moisture and light-induced degradation.

Q2: I've noticed a change in the color of my sample over time. What could be the cause?

A change in color, often to a yellowish or brownish hue, is a common indicator of degradation, particularly oxidation of the primary amine group. This can be accelerated by exposure to air and light. It is crucial to re-analyze the purity of the sample before use.

Q3: How critical is the pH of my experimental conditions when using this compound?

The pH is extremely critical. The spiroketal is stable in neutral to basic conditions (pH ≥ 7.4) but hydrolyzes rapidly in acidic environments.[2][4] If your reaction requires acidic conditions, you may need to consider strategies such as performing the reaction at low temperatures to minimize the rate of hydrolysis or using a protecting group for the ketal if feasible.

Q4: Can I store this compound in a standard laboratory freezer?

While low temperatures are generally beneficial, storing in a non-frost-free freezer can introduce moisture during freeze-thaw cycles. If freezer storage is necessary, ensure the container is exceptionally well-sealed and consider using a desiccant in a secondary container.

III. Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides a logical workflow for diagnosing and resolving the problem.

Issue 1: Unexpected Peaks in HPLC or NMR Analysis After Storage
  • Symptoms: Your analytical data shows new, unexpected peaks that were not present in the initial analysis, and the area of the main peak for 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine has decreased.[1]

  • Possible Causes:

    • Hydrolysis of the Spiroketal: This is the most likely cause if the sample has been exposed to acidic conditions or moisture. The primary degradation products would be 4-(aminomethyl)cyclohexanone and ethylene glycol.[1]

    • Oxidation of the Amine: Exposure to atmospheric oxygen can lead to a variety of oxidation products.[1]

    • Contamination: The sample may have been inadvertently contaminated during handling.

  • Troubleshooting Workflow:

    G start Unexpected Peaks in Analytical Data check_storage Review Storage Conditions: - Tightly sealed? - Inert atmosphere? - Cool, dry, dark? start->check_storage check_handling Evaluate Handling Procedures: - Use of clean glassware? - Exposure to air/moisture? start->check_handling analyze_impurities Characterize Impurities: - Mass spectrometry - NMR of isolated impurity check_storage->analyze_impurities check_handling->analyze_impurities hydrolysis_suspected Hydrolysis Suspected (Ketone peak in NMR/MS) analyze_impurities->hydrolysis_suspected oxidation_suspected Oxidation Suspected (Multiple new peaks, color change) hydrolysis_suspected->oxidation_suspected No re_purify Re-purify sample (e.g., column chromatography) hydrolysis_suspected->re_purify Yes oxidation_suspected->re_purify Yes discard Discard and use fresh stock oxidation_suspected->discard No / Unclear re_purify->discard Purity still low

    Caption: Troubleshooting workflow for unexpected analytical results.

Issue 2: Low or Inconsistent Reaction Yields
  • Symptoms: Reactions involving 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine are resulting in lower than expected yields or high variability between batches.[1]

  • Possible Causes:

    • Degradation of Starting Material: The effective concentration of the amine is lower than calculated due to degradation during storage.

    • Incompatible Reaction Conditions: The reaction itself may be causing degradation (e.g., use of strong acids or oxidizing agents).

    • Moisture in Solvents/Reagents: Water can facilitate the hydrolysis of the spiroketal, especially if acidic catalysts are present.[1]

  • Troubleshooting Steps:

    • Assess Purity of Starting Material: Before each use, verify the purity of your stock using a quick analytical method like TLC or by running an NMR of a small aliquot.[1]

    • Review Reaction Conditions: If acidic catalysts are necessary, consider milder alternatives or running the reaction at a lower temperature. If oxidizing agents are present, ensure they are compatible with primary amines.

    • Use Anhydrous Conditions: If hydrolysis is a concern, ensure all solvents and reagents are thoroughly dried before use.

IV. Experimental Protocols

Protocol 1: Optimal Long-Term Storage
  • Procurement: Upon receipt, immediately inspect the container for a tight seal.

  • Inert Atmosphere Blanketing: If the compound is not already packaged under an inert atmosphere, carefully flush the headspace of the container with dry argon or nitrogen. This is best done in a glove box or using a Schlenk line.

  • Sealing: Tightly seal the container. For added protection, wrap the cap with Parafilm®.

  • Secondary Containment and Desiccation: Place the sealed primary container inside a larger, airtight secondary container (e.g., a desiccator jar) containing a desiccant such as silica gel or Drierite®.

  • Temperature and Light: Store the secondary container in a refrigerator at 2-8°C , away from light sources.

  • Inventory Management: Label the container with the date of receipt and the date it was opened. Use older stock first.

    G receive Receive Compound inert Blanket with Inert Gas (Ar or N2) receive->inert seal Tightly Seal & Wrap inert->seal contain Place in Secondary Container with Desiccant seal->contain store Store at 2-8°C in the Dark contain->store

    Caption: Workflow for optimal long-term storage.

Protocol 2: Routine Quality Control by Thin-Layer Chromatography (TLC)

This protocol provides a rapid method to check for the presence of significant degradation.

  • Materials:

    • TLC plates (silica gel 60 F254)

    • Developing chamber

    • Mobile Phase: 90:10:1 mixture of Dichloromethane:Methanol:Ammonium Hydroxide

    • Visualization Stain: Ninhydrin solution (for primary amines) or Potassium Permanganate stain (for general visualization).

  • Sample Preparation:

    • Prepare a dilute solution of your stored 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • If available, prepare a similar solution of a known pure standard.

  • TLC Development:

    • Using a capillary tube, spot your sample and the standard side-by-side on the baseline of the TLC plate.

    • Place the plate in the developing chamber containing the mobile phase.

    • Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization and Analysis:

    • Remove the plate and mark the solvent front.

    • Visualize the spots under a UV lamp (254 nm).

    • Stain the plate with ninhydrin (will show a colored spot for the amine) or potassium permanganate.

    • Interpretation: A pure sample should show a single major spot at the same Rf value as the standard. The presence of additional spots, particularly a spot at the baseline (which could be the hydrolyzed ketone product), indicates degradation.

V. Data Summary

The stability of the spiroketal is highly pH-dependent. The following table provides representative data on the hydrolysis half-life of similar ketal-containing molecules at different pH values.

pHTemperature (°C)Approximate Half-life (t½)Relative Degradation Rate
5.025~32 hoursHigh
6.025~96 hoursModerate
6.525~576 hoursLow
7.425>7 daysVery Low / Stable
Table based on representative data from similar ketal hydrolysis studies.[2][4]

VI. Degradation Pathways

The two primary degradation pathways are summarized below.

G cluster_0 Acid-Catalyzed Hydrolysis cluster_1 Oxidation start_h 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine intermediate_h Protonated Ketal start_h->intermediate_h + H+ (acid) products_h 4-(aminomethyl)cyclohexanone + Ethylene Glycol intermediate_h->products_h + H2O start_o 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine products_o Imine, Oxime, or other oxidized species start_o->products_o + [O] (e.g., O2, light)

Caption: Primary degradation pathways of the target molecule.

VII. References

  • Britannica. (2023, December 5). Amine. [Link]

  • Ghosh, B., et al. (2015). Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. Biomacromolecules, 16(10), 3263–3275. [Link]

  • McClelland, R. A., & Seaman, N. E. (1984). A change in rate-determining step in the hydrolysis of cyclic ketals. Canadian Journal of Chemistry, 62(8), 1608-1613. [Link]

  • Cordes, E. H., & Bull, H. G. (1974). Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters. Chemical Reviews, 74(5), 581-603. [Link]

  • Maji, R., et al. (2019). Effect of structural variations in acetal- and ketal-based linkers upon their degradation kinetics. RSC Advances, 9(23), 13134-13141. [Link]

  • Sanyal, A., et al. (2015). Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. Biomacromolecules, 16(10), 3263-3275. [Link]

  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic resonance in chemistry: MRC, 51(2), 76–81. [Link]

  • Giraudeau, P. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(22), 9295-9296. [Link]

  • Chemistry LibreTexts. (2021, July 31). 23.11: Oxidation of Amines. [Link]

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. [Link]

  • Kalyan Kumar, C.V. (2020, August 31). Amines-Part 8-Chemical Properties 2-Oxidation. YouTube. [Link]

  • Wei, Z., et al. (2013). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology, 47(13), 7287–7294. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. [Link]

  • Iowa State University Environmental Health and Safety. (n.d.). Chemical Handling and Storage. [Link]

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. [Link]

  • University of California, Merced Environmental Health & Safety. (n.d.). Chemical Receiving and Storage. [Link]

  • Chapman University. (n.d.). Guidelines for Chemical Storage. [Link]

  • University of Colorado Boulder Environmental Health & Safety. (n.d.). Safe Handling and Storage of Chemicals. [Link]

  • Wei, Y-C. (1980). Mechanism of permanganate oxidation of aliphatic amines. UBC Theses and Dissertations. [Link]

  • International Organisation of Vine and Wine. (n.d.). Detection of biogenic amines by TLC. [Link]

  • Roberts, J. D., & Caserio, M. C. (1977). Basic Principles of Organic Chemistry. W. A. Benjamin, Inc. [Link]

Sources

Troubleshooting

Technical Support Center: Chiral Separation of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine Enantiomers

Welcome to the dedicated technical support guide for the enantioselective separation of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine. This resource is structured to provide researchers, chromatographers, and pharmaceutical d...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the enantioselective separation of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine. This resource is structured to provide researchers, chromatographers, and pharmaceutical development professionals with practical, in-depth solutions to common challenges encountered during the analysis and purification of this chiral intermediate. As a molecule featuring a primary amine and a rigid spirocyclic core, its separation presents unique but manageable challenges.[1] This guide moves beyond simple protocols to explain the scientific rationale behind method development and troubleshooting, ensuring robust and reproducible results.

Core Concepts: Understanding the Challenge

The primary amine in 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine is the main driver of chromatographic behavior. As a basic functional group, it is prone to strong ionic interactions with residual acidic silanol groups on the surface of silica-based chiral stationary phases (CSPs). This interaction is a primary cause of poor peak shape, specifically peak tailing, which compromises resolution and quantification.[2] Therefore, successful separation hinges on controlling these secondary interactions while promoting the specific enantioselective interactions with the CSP.

Troubleshooting Guide: Common Issues & Solutions

This section directly addresses the most frequent problems in a question-and-answer format.

Question: Why am I observing poor peak shape (e.g., tailing or fronting) for my chiral amine analytes?

Answer: Poor peak shape is the most common issue for chiral primary amines. The root cause is almost always undesirable interactions between the analyte and the stationary phase.

  • Primary Cause: Silanol Interactions. Free silanol groups (Si-OH) on silica-based CSPs are acidic and will strongly interact with your basic primary amine, causing the analyte to "drag" through the column. This results in significant peak tailing.[2]

  • Solution: Use a Basic Mobile Phase Additive. To mitigate this, you must add a competing base to the mobile phase to "mask" the active silanol sites.

    • Recommended Additives: Diethylamine (DEA), butylamine (BA), or ethanolamine are highly effective.[3] For Supercritical Fluid Chromatography (SFC), these additives are typically added to the alcohol co-solvent.

    • Typical Concentration: Start with 0.1% (v/v) of the basic additive in your mobile phase. This can be optimized up to 0.5%, but higher concentrations rarely provide additional benefits and may interfere with the chiral recognition mechanism.[2][3]

    • Important Consideration: "Memory Effects". Be aware that prolonged use of amine additives can permanently alter the column's surface chemistry.[4][5] This "memory effect" can impact the performance of the column for other types of separations. It is a best practice to dedicate specific columns for methods requiring basic additives.[2][6]

Question: I have significant peak tailing, but my resolution (Rs) is greater than 1.5. Do I still need to fix it?

Answer: Yes. While your resolution may seem acceptable, severe peak tailing is detrimental for several reasons:

  • Inaccurate Quantification: Tailing peaks lead to inaccurate integration, making precise quantification for enantiomeric excess (e.e.) determination unreliable.

  • Reduced Sensitivity: As the peak broadens, its height decreases, making it difficult to detect and quantify the minor enantiomer, especially at high e.e. levels.

  • Issues in Preparative Chromatography: In scale-up work, tailing peaks lead to overlapping fractions, reducing both the purity and yield of the collected enantiomers.

The solution remains the same: incorporate a basic additive into your mobile phase to improve peak symmetry.

Question: I'm not seeing any separation (the peaks are co-eluting). What is my first step?

Answer: Co-elution means the chosen CSP and mobile phase system is not providing enantiorecognition for your molecule. The stationary phase chemistry is the most critical factor for achieving separation.

  • Solution 1: Screen Different CSPs. It is difficult to predict which CSP will work best.[7] The most effective approach is to screen a set of columns with diverse chiral selectors. For 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine, a good starting screen would include:

    • A Derivatized Cellulose Phase: e.g., CHIRALPAK® IC.

    • A Derivatized Amylose Phase: e.g., CHIRALPAK® IA or AD.[7]

    • A Cyclofructan Phase: These have shown high success rates for primary amines, especially in polar organic mode.[8]

  • Solution 2: Change the Mobile Phase/Mode. If you are using Normal Phase (NP), try Polar Organic (PO) mode (e.g., Acetonitrile/Methanol). Sometimes a switch in solvent polarity can enable chiral recognition. Similarly, switching from HPLC to SFC can dramatically alter selectivity due to the different properties of the supercritical CO₂ mobile phase.[9][10]

Question: My retention times are shifting between injections. What's causing this instability?

Answer: Retention time drift points to an unequilibrated system or changes in the mobile phase composition.

  • Cause 1: Insufficient Column Equilibration. Chiral separations can be sensitive to mobile phase composition. Ensure the column is flushed with at least 10-20 column volumes of the mobile phase before the first injection.[11] Some CSPs can take longer to fully equilibrate.[11]

  • Cause 2: Mobile Phase Volatility. In normal phase (e.g., Hexane/Ethanol), the more volatile component (hexane) can evaporate over time, enriching the stronger, less volatile alcohol component and causing retention times to decrease. Ensure your mobile phase reservoirs are tightly covered.

  • Cause 3: Temperature Fluctuations. Chromatography is sensitive to temperature. Small changes in ambient temperature can cause retention shifts. Using a column thermostat is crucial for reproducible results.[11]

Frequently Asked Questions (FAQs)

Q1: Which separation technique is best: Normal Phase HPLC, SFC, or something else?

This depends on your goal (analytical speed, preparative scale, "green" chemistry). All are viable options.

FeatureNormal Phase (NP) HPLCSupercritical Fluid Chromatography (SFC)Indirect Method (Derivatization)
Principle Separation on a CSP using non-polar organic solvents (e.g., Hexane/Alcohol).Separation on a CSP using supercritical CO₂ and a polar co-solvent (e.g., Methanol).[12]Enantiomers are converted to diastereomers, which are then separated on a standard achiral column (e.g., C18).[13]
Speed Moderate.Fast. 3-5 times faster than HPLC due to low viscosity and high diffusivity of the mobile phase.[9][10]Slower overall due to the extra reaction step, but the chromatographic run itself can be fast.
Solvent Use High. Uses significant amounts of organic solvents.Low ("Green"). Primarily uses CO₂, reducing organic solvent consumption.[10]Moderate. Depends on the derivatization and separation conditions.
Best For... Robust analytical method development and established protocols.High-throughput screening, rapid analysis, and preparative purification (easy solvent removal).[10][14]Difficult separations where no direct method works, or for absolute configuration determination.[15]
Key Consideration Requires basic additives for good peak shape with this analyte.[2]Also requires basic additives in the co-solvent.[16] Very sensitive to pressure and temperature control.[9]Requires an enantiomerically pure derivatizing agent and a reaction that goes to completion without racemization.[13][17]

Q2: When should I consider derivatizing my amine instead of using a chiral column?

Consider derivatization under two circumstances:

  • Failure of Direct Methods: If you have screened a variety of CSPs and mobile phases without achieving baseline separation, the indirect approach may be the only viable option.

  • Lack of a Chromophore: 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine lacks a strong UV chromophore, making detection at low concentrations difficult. Reacting it with a chiral derivatizing agent that contains a highly UV-absorbent or fluorescent tag (e.g., dansyl group, dinitrophenyl group in Marfey's reagent) can dramatically improve detection sensitivity.[1][13]

Common derivatizing agents for primary amines include Marfey's Reagent (FDAA) and Mosher's Acid Chloride (MTPA).[13][17]

Q3: I have a successful analytical method. What do I need to know to scale up for preparative purification?

Scaling from analytical to preparative scale requires more than just using a larger column.

  • Loading Study: You must determine the maximum amount of racemate you can inject onto the column before resolution is lost. This is a critical step to maximize throughput.[18]

  • Mobile Phase Choice: Volatile mobile phases (like those used in NP-HPLC and SFC) are highly preferred for preparative work as they are much easier to remove from the collected fractions during post-purification workup.

  • Consider Simulated Moving Bed (SMB) Chromatography: For large quantities (kilograms), SMB is a continuous chromatography technique that is far more efficient than traditional batch preparative chromatography.[18][19] It significantly reduces solvent consumption and increases productivity, making it the industrial standard for large-scale chiral separations.[20][21][22]

Visualized Workflows & Protocols

Diagram 1: Chiral Separation Strategy Selection

This workflow guides the initial decision-making process for method development.

start Racemic 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine goal Goal: Analytical (e.e.%) or Preparative? start->goal analytical Analytical Goal goal->analytical Analytical preparative Preparative Goal goal->preparative Preparative screen_tech Screen HPLC & SFC analytical->screen_tech sfc_pref SFC Preferred (Speed & Green) preparative->sfc_pref csp_screen Screen CSPs: - Cellulose-based - Amylose-based - Cyclofructan-based screen_tech->csp_screen sfc_pref->csp_screen separation_ok Separation Achieved? csp_screen->separation_ok optimize Optimize Resolution: - Mobile Phase Ratio - Temperature - Flow Rate separation_ok->optimize Yes no_sep No Separation separation_ok->no_sep No scale_up Scale-Up? optimize->scale_up derivatize Consider Derivatization with Chiral Reagent no_sep->derivatize achiral_sep Separate Diastereomers on Achiral Column (e.g., C18) derivatize->achiral_sep prep_hplc Batch Preparative HPLC/SFC scale_up->prep_hplc Small-Medium Scale smb Large Scale: SMB scale_up->smb Large Scale

Caption: Decision workflow for selecting a chiral separation strategy.

Diagram 2: Troubleshooting Poor Resolution

This flowchart provides a logical sequence for addressing insufficient separation between enantiomer peaks.

start Poor Resolution (Rs < 1.5) peak_shape Check Peak Shape start->peak_shape tailing Peaks Tailing? peak_shape->tailing add_additive Add/Increase Basic Additive (e.g., 0.1% DEA) tailing->add_additive Yes no_tailing Good Peak Shape tailing->no_tailing No optimize_mp Optimize Mobile Phase Strength (Adjust Alcohol %) add_additive->optimize_mp no_tailing->optimize_mp resolution_check1 Resolution Improved? optimize_mp->resolution_check1 optimize_temp Decrease Temperature (e.g., from 25°C to 15°C) resolution_check1->optimize_temp No end Resolution Acceptable resolution_check1->end Yes resolution_check2 Resolution Improved? optimize_temp->resolution_check2 change_csp Change CSP or Chromatographic Mode (e.g., HPLC -> SFC) resolution_check2->change_csp No resolution_check2->end Yes

Caption: A step-by-step guide for troubleshooting poor enantiomeric resolution.

Experimental Protocols
Protocol 1: Universal Chiral Stationary Phase (CSP) Screening by SFC

This protocol is designed for rapid screening to identify a suitable CSP and mobile phase. SFC is chosen for its speed.

  • Columns:

    • CHIRALPAK® IA (Amylose-based)

    • CHIRALPAK® IC (Cellulose-based)

    • Larihc® CF6-P (Cyclofructan-based)

    • Dimensions: 4.6 x 150 mm, 5 µm

  • Sample Preparation: Dissolve racemic 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine in Methanol to a concentration of 1.0 mg/mL.

  • SFC System Conditions:

    • Mobile Phase A: Supercritical CO₂

    • Mobile Phase B (Co-solvent): Methanol with 0.2% Diethylamine (DEA)

    • Gradient: 5% to 40% B over 5 minutes, hold at 40% for 1 minute.

    • Flow Rate: 3.0 mL/min

    • Back Pressure: 150 bar

    • Column Temperature: 35 °C

    • Injection Volume: 5 µL

    • Detection: UV at 210 nm (or ELSD/MS if available)

  • Evaluation: Analyze the chromatograms from each column. Look for any peak splitting, indicating partial or full separation. The column providing the best resolution (Rs) is selected for further optimization (isocratic conditions, modifier choice, etc.).

Protocol 2: Indirect Separation via Derivatization with Marfey's Reagent

This protocol is for when direct separation fails or when enhanced UV detection is required.

  • Derivatization Reaction:

    • In a microvial, dissolve ~1 mg of racemic 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine in 100 µL of acetone.

    • Add 200 µL of a 1% (w/v) solution of Marfey's Reagent (FDAA) in acetone.

    • Add 40 µL of 1 M sodium bicarbonate solution.

    • Vortex the mixture and heat at 40 °C for 1 hour.

    • Cool to room temperature and add 20 µL of 1 M HCl to quench the reaction.

    • Dilute with the HPLC mobile phase to a suitable concentration for injection.

  • HPLC Conditions for Diastereomer Separation:

    • Column: Standard C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). An achiral column is used here.[13]

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Gradient: 40% to 80% B over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection: UV at 340 nm (the absorbance maximum for the DNP derivative).

  • Evaluation: The two resulting diastereomer peaks should be well-resolved. The relative peak areas can be used to determine the enantiomeric composition of the original sample.

References
  • ResearchGate. (n.d.). Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases | Request PDF. Retrieved January 14, 2026, from [Link]

  • PubMed. (n.d.). [A new chiral derivatizing reagent for the resolution of amine and alcohol drug enantiomers by HPLC]. Retrieved January 14, 2026, from [Link]

  • Grokipedia. (n.d.). Chiral derivatizing agent. Retrieved January 14, 2026, from [Link]

  • Daicel Chiral Technologies. (n.d.). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (n.d.). Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column | Request PDF. Retrieved January 14, 2026, from [Link]

  • Daicel Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Retrieved January 14, 2026, from [Link]

  • AMPAC Fine Chemicals. (n.d.). Simulated Moving Bed Chromatography: A Powerful Unit Operation. Retrieved January 14, 2026, from [Link]

  • JoVE. (n.d.). Enantioselective Supercritical Fluid Chromatography (SFC) for Chiral Metabolomics. Retrieved January 14, 2026, from [Link]

  • Orochem Technologies. (n.d.). Simulated Moving Bed Chromatography. Retrieved January 14, 2026, from [Link]

  • Chromatography Today. (2020, May 20). Trouble with chiral separations. Retrieved January 14, 2026, from [Link]

  • Regis Technologies. (2023, April 30). Getting Started with Chiral Method Development Part Two: Finding a CSP. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (n.d.). Effect of mobile phase additive on chiral separation | Request PDF. Retrieved January 14, 2026, from [Link]

  • PMC - PubMed Central. (2021, September 9). Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods. Retrieved January 14, 2026, from [Link]

  • PMC - NIH. (n.d.). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. Retrieved January 14, 2026, from [Link]

  • Regis Technologies. (n.d.). CHIRAL STATIONARY PHASES. Retrieved January 14, 2026, from [Link]

  • KNAUER. (n.d.). SMB – Scalable and Efficient Chromatography Solutions. Retrieved January 14, 2026, from [Link]

  • AZoM. (2017, November 23). Improving Separations with Simulated Moving Bed Chromatography. Retrieved January 14, 2026, from [Link]

  • LCGC International. (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Retrieved January 14, 2026, from [Link]

  • PubMed. (n.d.). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Retrieved January 14, 2026, from [Link]

  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved January 14, 2026, from [Link]

  • MDPI. (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (n.d.). Simulated Moving Bed Chromatography and Its Application to Chirotechnology. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (2023, November 25). (PDF) Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. Retrieved January 14, 2026, from [Link]

  • MavMatrix. (n.d.). SUPERCRITICAL FLUID CHROMATOGRAPHY - MASS SPECTROMETRY (SFE-SFC-MS) METHOD DEVELOPMENT FOR ONLIN. Retrieved January 14, 2026, from [Link]

Sources

Optimization

Managing unexpected peaks in HPLC analysis of piperazine compounds

A Guide to Managing Unexpected Peaks in HPLC Welcome to the technical support resource for scientists and researchers analyzing piperazine and its derivatives using High-Performance Liquid Chromatography (HPLC). This gui...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Managing Unexpected Peaks in HPLC

Welcome to the technical support resource for scientists and researchers analyzing piperazine and its derivatives using High-Performance Liquid Chromatography (HPLC). This guide, prepared by a Senior Application Scientist, provides in-depth troubleshooting strategies and foundational knowledge to help you diagnose and resolve issues with unexpected peaks in your chromatograms.

Introduction: The Challenge of Piperazine Analysis

Piperazine and its related compounds are weak bases containing two nitrogen atoms, a structure that presents unique challenges in reversed-phase HPLC.[1] Their hydrophilic and basic nature can lead to a variety of chromatographic issues, including poor retention on standard C18 columns, peak tailing due to interaction with silica, and sensitivity to mobile phase pH and metal contaminants.[2][3][4] Unexpected peaks—whether they are sharp spikes, broad humps, or well-defined "ghost" peaks—can compromise the accuracy and reliability of your results.[5]

This guide is structured to help you systematically identify the root cause of these artifacts and implement effective solutions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding unexpected peaks during piperazine analysis.

Q1: What are the most common sources of "ghost peaks" in a blank gradient run?

Ghost peaks are peaks that appear in a blank injection (a run with no sample) and are often elusive.[5] Their most common sources are:

  • Mobile Phase Contamination: Impurities in your solvents (especially water) or additives (buffers, ion-pairing agents) can accumulate on the column at the start of a gradient and elute as the organic solvent concentration increases.[6] Always use high-purity, HPLC or LC-MS grade solvents and freshly prepared aqueous mobile phases to prevent microbial growth.[7][8]

  • System Contamination: Carryover from previous injections is a frequent cause.[5] This can originate from the autosampler needle, injection valve, or sample loop. A robust needle wash protocol and flushing the system with a strong solvent are essential preventative measures.[9]

  • Leaching from Plasticware: Components like plasticizers can leach from new solvent bottles or tubing and appear as ghost peaks.

Q2: My piperazine compound's peak is tailing severely. Could this be related to an unexpected peak on the tail?

Yes, severe peak tailing can obscure small, co-eluting impurity peaks or be a symptom of the same underlying problem. For basic compounds like piperazine, tailing is often caused by secondary interactions between the positively charged analyte and negatively charged residual silanol groups on the silica-based stationary phase.[10] This can be addressed by:

  • Lowering Mobile Phase pH: Adjusting the pH to be at least 2 units below the pKa of the piperazine compound ensures it is fully protonated (ionized) and minimizes silanol interactions.[11]

  • Increasing Buffer Concentration: A higher buffer concentration can help maintain a consistent pH on the column surface and mask silanol activity.

  • Using a "Base-Deactivated" Column: Modern columns are specifically designed with end-capping to shield these residual silanols, providing much better peak shape for basic analytes.[9]

Q3: I see a small, unexpected peak right before my main piperazine peak. What could it be?

This could be several things, and a systematic approach is needed to identify it:

  • A Degradation Product or Isomer: The compound may be degrading in the sample solvent or upon exposure to light/air. It could also be a closely related impurity or isomer from the synthesis process.

  • Metal Chelation Artifact: Piperazine's structure allows it to chelate (bind to) metal ions. Interaction with trace metals in the HPLC system (e.g., stainless steel frits, tubing) can sometimes lead to peak splitting or the appearance of small pre-peaks.[12] This is a form of non-specific absorption driven by ionic interactions.[12]

  • Sample Solvent Effect: If your sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion, including splitting, which may appear as two distinct peaks.[9] It is always best to dissolve the sample in the initial mobile phase whenever possible.

Q4: Can the mobile phase pH itself cause unexpected peaks?

While the pH itself doesn't create peaks, improper pH control is a primary cause of chromatographic problems that manifest as unexpected or distorted peaks.[13] If the mobile phase pH is too close to the analyte's pKa (pKa1 ≈ 5.7, pKa2 ≈ 9.8 for piperazine), the compound will exist as a mixture of ionized and unionized forms, which can lead to peak splitting or broadening.[13][14] This can be misinterpreted as multiple, unresolved peaks. Always ensure your mobile phase is well-buffered and operates at a pH far from your analyte's pKa for consistent ionization.[11]

Part 2: In-Depth Troubleshooting Guide

This section provides a systematic, cause-and-effect approach to diagnosing and resolving unexpected peaks.

Initial Diagnosis: Isolate the Source

The first step is to determine if the peak originates from the sample, the mobile phase, or the HPLC system itself.

  • Run a Blank Gradient (No Injection): Start a gradient run without making an injection. If the peak is present, the source is likely electronic noise or a faulty detector lamp.

  • Inject Mobile Phase A: Aspirate your aqueous mobile phase (Solvent A) into a clean vial and inject it. If the unexpected peak appears, your Solvent A or its container is contaminated.

  • Inject Mobile Phase B: Repeat the process with your organic mobile phase (Solvent B). If the peak appears here, your Solvent B is the source.

  • Inject Reconstituted Blank: If the peak only appears when you inject a "real" blank (e.g., the same solvent used to dissolve your sample), the contamination is coming from that solvent or the vial.

This logical progression helps narrow down the source of the contamination.

Troubleshooting by Source

Once you have a probable source, use the following detailed guides.

Ghost peaks are one of the most common issues and typically arise from contamination.[5]

Causality: In gradient elution, contaminants from a weak mobile phase (e.g., aqueous buffer) can adsorb to the head of the column. As the percentage of the stronger organic solvent increases, these contaminants are eluted, appearing as peaks in the chromatogram.[8]

Solutions & Protocols:

  • Water Quality: Use freshly opened, HPLC-grade water. Water from purifiers can sometimes contain trace organic contaminants. Aqueous mobile phases are also susceptible to microbial growth, which can cause spurious peaks.[7][8] Prepare fresh aqueous buffers daily.[8]

  • Solvent & Additive Purity: Always use HPLC-grade or better solvents and high-purity additives (e.g., formic acid, ammonium acetate).[6] Lower-grade reagents can contain impurities that interfere with sensitive UV detection.[6]

  • System Cleaning: If contamination is suspected, flush the entire system.

  • Remove Column: Replace the column with a union.

  • Flush Pump & Lines: Flush each pump line individually with a strong solvent like 100% isopropanol or a sequence of solvents (e.g., water, methanol, isopropanol, methylene chloride, then back to isopropanol and your mobile phase). Consult your HPLC manual for solvent compatibility.

  • Clean Autosampler: Flush the autosampler, syringe, and sample loop extensively with the strong solvent.

  • Re-install Column & Equilibrate: Once the system is clean, re-install the column and equilibrate thoroughly with the initial mobile phase conditions.

These issues are often related to the chemical properties of piperazine compounds and their interaction with the chromatographic system.

Causality 1: Secondary Silanol Interactions As basic compounds, piperazines can interact strongly with acidic silanol groups on the silica surface of the column, causing peak tailing and potentially unresolved shoulder peaks.[10]

Causality 2: Metal Sensitivity & Chelation The nitrogen atoms in the piperazine ring can chelate metal ions. Interaction with stainless steel surfaces in the HPLC flow path (frits, tubing, column body) can cause peak broadening, tailing, or splitting.[12] This is particularly problematic at low concentrations where the ratio of analyte to active sites is high.[12]

Solutions & Protocols:

  • Mobile Phase pH Optimization: As discussed in the FAQs, controlling the mobile phase pH is critical. For piperazine, using an acidic mobile phase (e.g., pH 2.5-3.5) with a modifier like formic acid or trifluoroacetic acid (TFA) will ensure the molecule is fully protonated and less likely to interact with silanols.

  • Use of Bio-inert or PEEK-lined Columns: To eliminate metal-analyte interactions, consider using columns with bio-inert hardware (titanium or PEEK-lined stainless steel).[12] These columns have non-metallic surfaces that prevent the analyte from contacting reactive metals.

  • Mobile Phase Additives (Chelating Agents): If a bio-inert column is not available, adding a weak chelating agent like a low concentration of EDTA (e.g., 20-50 µM) to the mobile phase can be effective. The EDTA will bind to the active metal sites in the system, preventing the analyte from interacting with them. However, this can lead to ion suppression if using mass spectrometry detection.[12]

Data Summary & Visualization

The following table summarizes common problems and the recommended first-line actions.

Problem Observed Potential Cause Recommended Action Scientific Rationale
Peak in Blank Injection Mobile Phase or System ContaminationPerform systematic blank injections (Protocol 1); Use fresh, HPLC-grade solvents.To isolate the source of the contaminant that accumulates on the column.[5][6]
Peak Splitting pH near pKa; Sample Solvent Mismatch; Column VoidAdjust pH to be >2 units from pKa; Dissolve sample in mobile phase; Replace column.Ensures a single ionic species exists; Prevents poor peak focusing on injection.[13]
Peak Tailing with Shoulder Secondary Silanol Interactions; Metal ChelationLower mobile phase pH; Use a base-deactivated or bio-inert column.Suppresses ionization of silanols; Prevents interaction with active metal sites.[12]
Broad, Late-Eluting Peak Carryover from Previous InjectionImplement a strong needle wash; Add a column wash step to the end of the gradient.To remove strongly retained compounds from the injector and column before the next run.[9]

This diagram illustrates a logical workflow for diagnosing the source of an unexpected peak.

Troubleshooting_Workflow start Unexpected Peak Observed is_in_blank Peak in Blank Injection? start->is_in_blank is_in_solvent_blank Peak in Solvent Blank? is_in_blank->is_in_solvent_blank Yes is_split_or_tail Peak Shape Issue? (Split, Tailing, Shoulder) is_in_blank->is_split_or_tail No cause_contamination Source: System or Mobile Phase Contamination is_in_solvent_blank->cause_contamination No cause_sample_solvent Source: Sample Solvent Contamination is_in_solvent_blank->cause_sample_solvent Yes cause_analyte_interaction Source: Analyte-System Interaction is_split_or_tail->cause_analyte_interaction Yes cause_degradation Source: Sample Degradation or Impurity is_split_or_tail->cause_degradation No solution_contamination Action: Clean System (Protocol 2) Use Fresh Mobile Phase cause_contamination->solution_contamination solution_sample_solvent Action: Use Fresh, High-Purity Sample Solvent cause_sample_solvent->solution_sample_solvent solution_interaction Action: Optimize pH Use Inert Column Add Chelator cause_analyte_interaction->solution_interaction solution_degradation Action: Prepare Fresh Sample Investigate Synthesis Route cause_degradation->solution_degradation

Caption: A decision tree for troubleshooting unexpected HPLC peaks.

References

  • ResearchGate. (n.d.). Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. Available at: [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Available at: [Link]

  • Shimadzu. (n.d.). Causes and Measures for Addressing Ghost Peaks in Reversed Phase HPLC Analysis. Available at: [Link]

  • GALAK Chromatography. (n.d.). HPLC Troubleshooting - Peak Shape Problems & Ghost Peak. Available at: [Link]

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Available at: [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available at: [Link]

  • SIELC Technologies. (n.d.). HPLC Analysis of Piperazine on Primesep 100. Available at: [Link]

  • Millennial Scientific. (2023). Extending HPLC Column Lifetimes: Causes of Column Contamination. Available at: [Link]

  • Semantic Scholar. (2005). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Available at: [Link]

  • Thermo Fisher Scientific. (2022). Overcoming Small Molecule HPLC Challenges Using Inert Columns. Available at: [Link]

  • Gilson. (2024). Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations. Available at: [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Piperazine. Available at: [Link]

  • ResearchGate. (2005). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Available at: [Link]

  • Hawach Scientific. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. Available at: [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Available at: [Link]

  • International Labmate. (2023). The Critical Role of Mobile Phase pH in Chromatography Separations. Available at: [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2018). A Review on Analytical Methods for Piperazine Determination. Available at: [Link]

  • PubMed Central. (2022). Electrochemical HPLC Determination of Piperazine Antihistamine Drugs Employing a Spark-Generated Nickel Oxide Nanoparticle-Modified Carbon Fiber Microelectrode. Available at: [Link]

  • Tentamus Group. (2024). Determination of Contaminants: HPLC vs. GC. Available at: [Link]

  • Waters Corporation. (n.d.). Controlling Contamination in UltraPerformance LC®/MS and HPLC/MS Systems. Available at: [Link]

Sources

Troubleshooting

Enhancing the efficiency of reductive amination for spirocyclic amine synthesis

Enhancing the Efficiency of Reductive Amination Welcome to the technical support center for the synthesis of spirocyclic amines. These unique three-dimensional scaffolds are of immense interest in medicinal chemistry due...

Author: BenchChem Technical Support Team. Date: January 2026

Enhancing the Efficiency of Reductive Amination

Welcome to the technical support center for the synthesis of spirocyclic amines. These unique three-dimensional scaffolds are of immense interest in medicinal chemistry due to their conformational rigidity and ability to explore novel chemical space.[1][2] Reductive amination stands out as a powerful and versatile C-N bond-forming strategy for their synthesis. However, the inherent steric hindrance of the spirocyclic core often presents unique challenges not encountered with simpler acyclic or monocyclic ketones.

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the complexities of this transformation and enhance the efficiency of your synthetic routes.

Troubleshooting Guide: A-Q&A Approach

This section directly addresses specific issues you may encounter during your experiments. The underlying principle of a successful reductive amination is the efficient formation of an imine or iminium ion intermediate, followed by its selective reduction.[3][4] Most problems arise from a disruption in this two-stage process.

Question 1: I'm observing low or no conversion of my starting spiroketone. What are the likely causes and how can I fix it?

This is the most common issue, typically pointing to inefficient formation of the crucial imine/iminium ion intermediate. The steric bulk around the spirocyclic carbonyl can significantly hinder the initial nucleophilic attack by the amine and disfavor the subsequent dehydration step.

dot

G start Low / No Conversion cause1 Poor Imine Formation (Equilibrium Favors Starting Materials) start->cause1 Primary Cause cause2 Unreactive Amine start->cause2 cause3 Decomposition start->cause3 sol1a Shift Equilibrium: - Add dehydrating agent (e.g., 3Å or 4Å MS) - Use a Lewis Acid (e.g., Ti(i-PrO)4) - Azeotropic distillation to remove H2O cause1->sol1a Solution sol1b Increase Reaction Temperature cause1->sol1b Alternative sol2 Activate Amine / Ketone: - Add Brønsted acid catalyst (e.g., AcOH) - Use a more potent Lewis Acid (e.g., ZnCl2) cause2->sol2 Solution sol3 Modify Conditions: - Lower temperature - Use milder reagents - Check substrate stability cause3->sol3 Solution G cluster_0 Reaction Pathway Ketone Spiroketone (R2C=O) Imine Iminium Ion [R2C=NR'H]+ Ketone->Imine + Amine - H2O Byproduct Alcohol Byproduct (R2CH-OH) Ketone->Byproduct + [H-] (e.g., NaBH4) Amine Amine (R'NH2) Amine->Imine Product Spirocyclic Amine (Target Product) Imine->Product + [H-] (e.g., STAB)

Caption: Competing reduction pathways in reductive amination.

Question 3: I am using a primary amine and getting significant amounts of a dialkylated product. How can I promote mono-alkylation?

This occurs when the newly formed secondary spirocyclic amine is still nucleophilic enough to react with another molecule of the spiroketone, leading to a tertiary amine byproduct.

Causality & Solutions:

  • Relative Reactivity: The product amine may be as reactive or more reactive than the starting primary amine.

    • Solution 1: Use Stoichiometry to Your Advantage. Use a slight excess of the primary amine (e.g., 1.5 to 2.0 equivalents) to outcompete the secondary amine product for the limited amount of ketone.

    • Solution 2: Switch to an Indirect (Two-Step) Protocol. This is often the most robust solution. [5] 1. Step 1 (Imine Formation): Mix the ketone and amine (often 1:1) in a solvent like methanol or ethanol and stir at room temperature or with gentle heat until analysis (TLC, LCMS) shows complete formation of the imine. 2. Step 2 (Reduction): Cool the reaction mixture (e.g., to 0 °C) and then add a less selective but more powerful reducing agent like Sodium Borohydride (NaBH₄). Since no ketone is left, the NaBH₄ will only reduce the imine. [6][5]

Frequently Asked Questions (FAQs)

  • Q: What is the best solvent for reductive amination?

    • A: For one-pot reactions with STAB (NaBH(OAc)₃), chlorinated solvents like 1,2-dichloroethane (DCE) or dichloromethane (DCM) are most common and effective. [6][5]Tetrahydrofuran (THF) is also a good option. [5]For two-step procedures using NaBH₄, protic solvents like methanol (MeOH) or ethanol (EtOH) are preferred for both the imine formation and reduction steps. [6]

  • Q: Should I perform a "direct" (one-pot) or "indirect" (two-step) reductive amination?

    • A: Start with a direct (one-pot) procedure using STAB. It is operationally simpler and often gives high yields for a broad range of substrates. [7][8]Switch to an indirect (two-step) protocol if you encounter issues with:

      • Significant alcohol byproduct formation even with STAB.

      • Problematic dialkylation with primary amines.

      • Very sluggish reactions where you want to confirm complete imine formation before committing to the reduction. [5]

  • Q: My amine is an aniline derivative (an aromatic amine) and the reaction is very slow. What can I do?

    • A: Aniline and its derivatives are less nucleophilic than aliphatic amines. You will likely need to push the imine formation equilibrium more aggressively. Try adding a Lewis acid like Ti(i-PrO)₄ or ZnCl₂ and heating the reaction mixture. [6]A direct protocol with STAB in refluxing DCE is a good starting point.

  • Q: Can I use catalytic hydrogenation (e.g., H₂/Pd-C) for this reaction?

    • A: Yes, catalytic hydrogenation is a viable and clean method. [7]The amine and ketone are mixed in a solvent like EtOH or MeOH with a catalyst (e.g., 10% Pd/C) and placed under a hydrogen atmosphere. The main drawback is its lack of chemoselectivity. If your molecule contains other reducible functional groups (alkenes, alkynes, nitro groups, benzyl ethers), they will likely be reduced as well.

Comparative Data of Common Reducing Agents

Reducing AgentFormulaSelectivity (Imine vs. Ketone)Common SolventsKey Considerations
Sodium Triacetoxyborohydride (STAB) NaBH(OAc)₃ExcellentDCE, DCM, THFReagent of choice for one-pot reactions; moisture sensitive. [6][5][7]
Sodium Cyanoborohydride NaBH₃CNVery GoodMeOH, EtOHEffective at pH 5-7; highly toxic. [6][7]
Sodium Borohydride NaBH₄PoorMeOH, EtOHReduces both; best for two-step protocols. [3][6]
Catalytic Hydrogenation H₂ / Pd, Pt, NiN/A (Reduces both)EtOH, MeOH, EtOAc"Green" option; not chemoselective for other reducible groups. [4][7]

Experimental Protocols

Protocol 1: General Direct (One-Pot) Reductive Amination using STAB

This procedure is a robust starting point for most spiroketone/amine combinations.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the spiroketone (1.0 equiv.).

  • Solvent & Amine: Add anhydrous 1,2-dichloroethane (DCE, to make a ~0.1 M solution). Add the amine (1.1-1.2 equiv.). If the amine is a hydrochloride salt, add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 equiv.) to liberate the free amine.

  • Optional Catalyst: For slow-reacting ketones, add glacial acetic acid (1.0-2.0 equiv.).

  • Imine Formation (Optional but Recommended): Stir the mixture at room temperature for 1-2 hours to allow for initial imine formation.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv.) portion-wise over 10 minutes. Note: The reaction may gently effervesce.

  • Reaction Monitoring: Stir the reaction at room temperature overnight. Monitor the disappearance of the starting materials by TLC or LCMS. If the reaction is sluggish, it can be gently heated to 40-50 °C.

  • Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes.

  • Extraction & Purification: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Indirect (Two-Step) Reductive Amination for Hindered Substrates

Use this protocol when direct methods fail or lead to significant side products.

dot

G step1 Step 1: Imine Formation mix Mix Ketone (1 eq) & Amine (1.1 eq) in MeOH step1->mix monitor Stir at RT until Ketone is consumed (Monitor by TLC/LCMS) mix->monitor step2 Step 2: Reduction monitor->step2 cool Cool reaction mixture to 0 °C step2->cool add_nabh4 Add NaBH4 (1.5 - 2.0 eq) portion-wise cool->add_nabh4 warm Warm to RT and stir until Imine is consumed add_nabh4->warm workup Aqueous Workup & Purification warm->workup

Caption: Workflow for the indirect two-step protocol.

  • Step 1: Imine Formation

    • In a round-bottom flask, dissolve the spiroketone (1.0 equiv.) and the amine (1.0-1.1 equiv.) in methanol (MeOH, ~0.2 M).

    • If desired, add 3Å molecular sieves to aid in water removal.

    • Stir the mixture at room temperature (or heat to reflux if necessary) and monitor the consumption of the ketone by TLC or LCMS. This can take anywhere from 2 hours to 24 hours.

  • Step 2: Reduction

    • Once the ketone is consumed, filter off the molecular sieves (if used).

    • Cool the methanolic solution of the imine to 0 °C in an ice bath.

    • Slowly add Sodium Borohydride (NaBH₄) (1.5 equiv.) in small portions. Caution: Vigorous hydrogen gas evolution will occur.

    • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-3 hours.

    • Monitor the consumption of the imine by TLC or LCMS.

  • Workup & Purification:

    • Carefully quench the reaction by adding water, followed by 1 M HCl to neutralize excess NaBH₄.

    • Adjust the pH to basic (>9) with 1 M NaOH or NaHCO₃.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with a suitable organic solvent (e.g., EtOAc or DCM).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, concentrate, and purify by column chromatography.

References

  • BenchChem. (2025). A Technical Guide to the Synthesis of Spirocyclic Amines. BenchChem.
  • Organic Chemistry Portal. (n.d.).
  • Wikipedia. (n.d.).
  • Baran, P. S., et al. (2021). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews.
  • Various Authors. (2025). Synthetic Routes to Approved Drugs Containing a Spirocycle.
  • BenchChem. (2025). Troubleshooting common issues in spirocyclic compound synthesis. BenchChem.
  • Myers, A. G. (n.d.).
  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry.
  • Wang, L., et al. (2017). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules.
  • Organic Chemistry Portal. (n.d.).
  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research.
  • Master Organic Chemistry. (2017).
  • Reddit user discussion. (2024). Reductive amination difficulties - poor conversion. r/Chempros.
  • Andrew, I. (n.d.).
  • Enamine. (n.d.). Spirocyclic Azetidines for Medicinal Chemistry.

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of 1-Methyl-4-(1,4-dioxaspiro[4.5]decan-8-yl)piperazine and Buspirone for Anxiolytic Drug Discovery

A Technical Guide for Researchers in Neuropharmacology and Medicinal Chemistry In the landscape of anxiolytic drug development, the quest for novel chemical entities with improved efficacy and favorable side-effect profi...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Neuropharmacology and Medicinal Chemistry

In the landscape of anxiolytic drug development, the quest for novel chemical entities with improved efficacy and favorable side-effect profiles is perpetual. Buspirone, a clinically established anxiolytic, serves as a crucial benchmark due to its unique pharmacological profile, distinct from classical benzodiazepines. This guide provides a detailed comparative analysis of the novel compound 1-Methyl-4-(1,4-dioxaspiro[4.5]decan-8-yl)piperazine and buspirone , offering insights into their structural, pharmacodynamic, and pharmacokinetic properties. This analysis is intended to guide researchers and drug development professionals in evaluating the potential of spirocyclic piperazine derivatives as a new frontier in anxiolytic therapy.

Introduction to the Chemical Scaffolds

Buspirone is an azaspirodecanedione derivative, characterized by a piperazine ring linked to a pyrimidinyl group and a spirocyclic imide moiety.[1][2] In contrast, 1-Methyl-4-(1,4-dioxaspiro[4.5]decan-8-yl)piperazine features a piperazine ring substituted with a methyl group at one nitrogen and linked to a 1,4-dioxaspiro[4.5]decane group at the other. This spirocyclic system is essentially a protected form of a cyclohexanone, offering unique stereochemical and physicochemical properties.[3] The structural differences and similarities between these two molecules form the basis for a compelling comparative investigation into their potential as anxiolytic agents.

Buspirone: The Established Anxiolytic Benchmark

Buspirone is an FDA-approved medication for the management of generalized anxiety disorder (GAD).[1][4] Unlike benzodiazepines, it does not exert its effects through the GABAergic system, which contributes to its favorable profile of not causing significant sedation, dependence, or withdrawal symptoms.[1]

Pharmacodynamics of Buspirone

The primary mechanism of action of buspirone is its high affinity and partial agonist activity at the serotonin 5-HT1A receptor.[5] It acts as a full agonist at presynaptic 5-HT1A autoreceptors, leading to a reduction in the firing rate of serotonergic neurons, and as a partial agonist at postsynaptic 5-HT1A receptors.[1] This dual action is believed to contribute to its anxiolytic effects, which typically have a delayed onset of 2 to 4 weeks.[1]

Buspirone also exhibits a weak antagonist activity at dopamine D2 receptors.[5] While this was initially thought to be its primary mechanism, it is now considered a secondary component of its overall pharmacological profile.

Pharmacokinetics of Buspirone

Buspirone is rapidly absorbed after oral administration but undergoes extensive first-pass metabolism, resulting in a low oral bioavailability of approximately 3.9%.[1][3] It is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme system.[3] One of its major active metabolites is 1-(2-pyrimidinyl)piperazine (1-PP), which possesses α2-adrenergic antagonist properties and may contribute to the overall therapeutic effect. The elimination half-life of buspirone is relatively short, averaging around 2 to 3 hours.[3]

Predictive Pharmacological Profile of 1-Methyl-4-(1,4-dioxaspiro[4.5]decan-8-yl)piperazine

The piperazine scaffold is a well-established pharmacophore in central nervous system (CNS) drug discovery, known for its interaction with various neurotransmitter receptors.[4] The nature of the substituents at the N1 and N4 positions of the piperazine ring dictates the receptor binding profile.

Studies on derivatives of 1,4-dioxaspiro[4.5]decane linked to a piperazine ring have revealed potent and selective ligands for the 5-HT1A receptor. This suggests that the spirocyclic moiety of 1-Methyl-4-(1,4-dioxaspiro[4.5]decan-8-yl)piperazine could confer affinity for this key anxiolytic target. The N-methyl group on the piperazine ring is a common feature in many CNS-active compounds and can influence receptor affinity, selectivity, and pharmacokinetic properties. Research on N-substituted piperazine analogs has shown that methylation can modulate binding to both serotonin and dopamine receptors.

Based on these structural analogies, it is hypothesized that 1-Methyl-4-(1,4-dioxaspiro[4.5]decan-8-yl)piperazine may exhibit affinity for 5-HT1A and potentially dopamine receptors , warranting further investigation as a novel anxiolytic candidate.

Comparative Data Summary

The following table summarizes the known properties of buspirone and the predicted profile of 1-Methyl-4-(1,4-dioxaspiro[4.5]decan-8-yl)piperazine.

FeatureBuspirone1-Methyl-4-(1,4-dioxaspiro[4.5]decan-8-yl)piperazine (Predicted)
Primary Mechanism 5-HT1A Receptor Partial Agonist[5]Potential 5-HT1A Receptor Ligand (agonist/antagonist activity to be determined)
Secondary Mechanism Weak Dopamine D2 Receptor Antagonist[5]Potential Dopamine Receptor Ligand
Oral Bioavailability Low (~3.9%)[1][3]To be determined
Metabolism Extensive first-pass, primarily by CYP3A4[3]To be determined
Active Metabolites Yes, e.g., 1-PPTo be determined
Elimination Half-life ~2-3 hours[3]To be determined
Anxiolytic Activity Clinically proven[1][4]To be determined through preclinical models

Experimental Protocols for Comparative Evaluation

To empirically validate the predicted profile of 1-Methyl-4-(1,4-dioxaspiro[4.5]decan-8-yl)piperazine and conduct a robust comparison with buspirone, a series of in vitro and in vivo experiments are essential.

In Vitro Receptor Binding and Functional Assays
  • Radioligand Binding Assays:

    • 5-HT1A Receptor Binding: Competitive binding assays using cell membranes expressing human 5-HT1A receptors and a specific radioligand such as [³H]8-OH-DPAT.

    • Dopamine D2 Receptor Binding: Competitive binding assays using cell membranes expressing human D2 receptors and a radioligand like [³H]spiperone or [³H]raclopride.

  • Functional Assays:

    • 5-HT1A Receptor Functional Activity: Measurement of agonist-induced inhibition of forskolin-stimulated cAMP accumulation in cells expressing the 5-HT1A receptor. This will determine if the compound acts as an agonist, partial agonist, or antagonist.

    • Dopamine D2 Receptor Functional Activity: Assessment of the compound's ability to inhibit agonist-induced signaling, such as measuring changes in intracellular calcium or cAMP levels in cells expressing the D2 receptor.

Receptor_Binding_Workflow cluster_Preparation Membrane Preparation cluster_Assay Competitive Binding Assay cluster_Analysis Data Analysis Receptor_Cells Cells Expressing Target Receptor (e.g., 5-HT1A, D2) Homogenization Homogenization Receptor_Cells->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Membrane_Pellet Isolated Cell Membranes Centrifugation->Membrane_Pellet Incubation Incubate: - Membranes - Radioligand - Test Compound (Varying Concentrations) Membrane_Pellet->Incubation Filtration Rapid Filtration (Separates bound from free radioligand) Incubation->Filtration Scintillation_Counting Scintillation Counting (Measures radioactivity) Filtration->Scintillation_Counting Competition_Curve Generate Competition Curve Scintillation_Counting->Competition_Curve IC50_Determination Determine IC50 Competition_Curve->IC50_Determination Ki_Calculation Calculate Ki (Binding Affinity) IC50_Determination->Ki_Calculation

Caption: Workflow for In Vitro Radioligand Binding Assay.

In Vivo Behavioral Assays for Anxiolytic Activity
  • Elevated Plus Maze (EPM): This test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms of the maze.

  • Vogel Conflict Test: This model induces conflict by punishing a motivated behavior (drinking in water-deprived rats) with a mild electric shock. Anxiolytic drugs are expected to increase the number of punished licks, indicating a reduction in the fear-induced inhibition of drinking.

Anxiolytic_Testing_Workflow cluster_Dosing Compound Administration cluster_EPM Elevated Plus Maze cluster_Vogel Vogel Conflict Test Vehicle Vehicle Control EPM_Test 5-minute Test Session Vehicle->EPM_Test Vogel_Test Punished Drinking Session Vehicle->Vogel_Test Buspirone Buspirone (Positive Control) Buspirone->EPM_Test Buspirone->Vogel_Test Test_Compound 1-Methyl-4-(1,4-dioxaspiro[4.5]decan-8-yl)piperazine Test_Compound->EPM_Test Test_Compound->Vogel_Test EPM_Analysis Analyze: - Time in open arms - Entries into open arms EPM_Test->EPM_Analysis Vogel_Analysis Analyze: - Number of punished licks Vogel_Test->Vogel_Analysis

Caption: In Vivo Behavioral Assay Workflow.

Concluding Remarks

Buspirone represents a significant milestone in the development of non-benzodiazepine anxiolytics, primarily through its action on the 5-HT1A receptor. The novel compound, 1-Methyl-4-(1,4-dioxaspiro[4.5]decan-8-yl)piperazine, presents an intriguing structural variation with the potential for a similar, or perhaps more selective, pharmacological profile. The predictive analysis based on SAR of related compounds strongly suggests that this molecule warrants empirical investigation. The experimental workflows outlined in this guide provide a clear path for the comprehensive evaluation of its receptor binding characteristics and in vivo anxiolytic potential. A thorough comparative study will be invaluable in determining if this and similar spirocyclic piperazine derivatives represent a promising new avenue for the development of next-generation anxiolytic therapies.

References

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Comparative

A Researcher's Guide to the Structure-Activity Relationship of 1,4-Dioxaspiro[4.5]decane Derivatives: A Comparative Analysis

The 1,4-dioxaspiro[4.5]decane scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of ligands for a variety of G-protein coupled receptors (GPCRs)...

Author: BenchChem Technical Support Team. Date: January 2026

The 1,4-dioxaspiro[4.5]decane scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of ligands for a variety of G-protein coupled receptors (GPCRs) and other central nervous system (CNS) targets. Its inherent three-dimensionality and conformational rigidity offer a unique framework for achieving high affinity and selectivity. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1,4-dioxaspiro[4.5]decane derivatives, with a focus on their interactions with the serotonin 5-HT1A, sigma-1 (σ1), and muscarinic M1 receptors. We will delve into the critical structural modifications that govern potency and selectivity, supported by experimental data and detailed protocols to empower researchers in their drug discovery endeavors.

The Versatile 1,4-Dioxaspiro[4.5]decane Scaffold: A Foundation for CNS Ligand Design

The 1,4-dioxaspiro[4.5]decane core, an ethylene glycol ketal of cyclohexanone, serves as a versatile anchor for various pharmacophoric extensions. Its spirocyclic nature imparts a defined spatial arrangement of substituents, which is crucial for precise interactions with receptor binding pockets. The primary points of diversification on this scaffold, which will be the focus of our SAR discussion, are:

  • Substitution on the dioxolane ring: Typically, a linker, often a methylamine, connects to a pharmacophoric element like an arylpiperazine.

  • Modification of the cyclohexane ring: Introducing substituents or replacing carbon atoms with heteroatoms (e.g., nitrogen) can significantly alter the pharmacological profile.

  • Alterations to the appended pharmacophore: The nature of the group attached to the spirocyclic core is a key determinant of receptor affinity and selectivity.

Below, we will explore the SAR of this scaffold for three distinct and therapeutically relevant CNS targets.

Comparative Structure-Activity Relationship Analysis

Serotonin 5-HT1A Receptor Agonists: The Role of the Arylpiperazine Moiety

Derivatives of 1,4-dioxaspiro[4.5]decane have been extensively investigated as 5-HT1A receptor agonists, with potential applications in anxiety, depression, and pain management.[1][2] A common structural motif in this class is the linkage of the spiroketal to an arylpiperazine group.

The seminal compound, 1-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-4-(2-methoxyphenyl)piperazine , serves as a key reference point.[3][4] Systematic modifications of this lead structure have revealed several critical SAR trends:

  • The Arylpiperazine Moiety is Crucial: The presence of the arylpiperazine is essential for high affinity. The nature and position of substituents on the phenyl ring of the piperazine significantly impact both affinity and efficacy.

  • Ortho-Substitution on the Phenyl Ring: An ortho-methoxy group on the phenyl ring is highly favorable for 5-HT1A affinity and agonist activity.[4]

  • The Dioxolane Ring: The stereochemistry of the attachment point on the dioxolane ring can influence activity.

  • Replacement of Oxygen with Sulfur: Replacing one or both oxygen atoms in the dioxolane ring with sulfur to form 1-oxa-4-thiaspiro- or 1,4-dithiaspiro[4.5]decane derivatives can modulate selectivity against α1-adrenoceptors.[2]

  • Linker Length and Flexibility: The length and flexibility of the chain connecting the spirocyclic core and the arylpiperazine can be optimized to improve potency and efficacy.

The following diagram illustrates the key pharmacophoric elements for 5-HT1A receptor agonism.

SAR_5HT1A scaffold 1,4-Dioxaspiro[4.5]decane Core (Provides rigid framework) linker Linker (Modulates potency) scaffold->linker Attachment Point spiro_heteroatoms Spiro Heteroatoms (O, S) (Influences selectivity) scaffold->spiro_heteroatoms Composition arylpiperazine Arylpiperazine Moiety (Essential for affinity) ortho_methoxy Ortho-Methoxy Group (Enhances potency and efficacy) arylpiperazine->ortho_methoxy Substitution linker->arylpiperazine

Caption: Key pharmacophoric elements of 1,4-dioxaspiro[4.5]decane derivatives for 5-HT1A receptor agonism.

Sigma-1 (σ1) Receptor Ligands: Tuning Lipophilicity for Tumor Imaging

The σ1 receptor is a unique intracellular chaperone protein implicated in various neurological disorders and overexpressed in several types of cancer cells. 1,4-Dioxa-8-azaspiro[4.5]decane derivatives have been developed as high-affinity σ1 receptor ligands, with applications in positron emission tomography (PET) imaging of tumors.[5][6]

The SAR for σ1 receptor binding reveals different structural requirements compared to 5-HT1A receptors:

  • The Azaspiro Core: The replacement of a methylene group in the cyclohexane ring with a nitrogen atom to form an 8-azaspiro[4.5]decane is a key feature of high-affinity σ1 ligands.

  • The N-Substituent: The substituent on the nitrogen of the azaspiro ring is a critical determinant of affinity and selectivity. Bulky and lipophilic groups are often well-tolerated.

  • Lipophilicity: There is a delicate balance between lipophilicity and σ1 receptor affinity. While some lipophilicity is required for binding, excessive lipophilicity can lead to non-specific binding and poor pharmacokinetic properties. For imaging agents, optimizing for moderate lipophilicity is crucial.[5][6]

  • Fluorine Substitution: For PET imaging applications, the incorporation of a fluorine atom, particularly as a fluoroethoxy group on a benzyl substituent, allows for radiolabeling with 18F without significantly compromising affinity.[5][6]

The following workflow outlines the general process for evaluating these compounds as PET imaging agents.

PET_Workflow cluster_synthesis Synthesis & Radiochemistry cluster_evaluation Biological Evaluation synthesis Synthesis of Precursor radiolabeling 18F-Radiolabeling synthesis->radiolabeling purification Purification & QC radiolabeling->purification in_vitro In Vitro Binding Assays (Ki, Selectivity) purification->in_vitro cell_uptake Cellular Uptake Studies in_vitro->cell_uptake in_vivo In Vivo Biodistribution cell_uptake->in_vivo pet_imaging Small Animal PET Imaging in_vivo->pet_imaging

Caption: Experimental workflow for the development of 1,4-dioxaspiro[4.5]decane-based σ1 receptor PET imaging agents.

M1 Muscarinic Receptor Agonists: A Quest for Selectivity in Alzheimer's Disease Treatment

The M1 muscarinic acetylcholine receptor is a key target for improving cognitive function in Alzheimer's disease. The development of selective M1 agonists has been challenging due to the high homology among muscarinic receptor subtypes. 1-Oxa-8-azaspiro[4.5]decane derivatives have emerged as a promising class of M1 agonists.[7][8]

Key SAR findings for this class include:

  • The 1-Oxa-8-azaspiro[4.5]decane Core: This specific spirocyclic system is fundamental for M1 agonist activity.

  • Substituents on the Tetrahydrofuran Ring: Small alkyl substituents at the 2-position of the oxazaspirodecane ring, such as a methyl or ethyl group, are important for potency.[7]

  • The Carbonyl Group: A carbonyl group at the 3-position is a common feature, although its replacement with a methylene group can also lead to potent agonists.[7][9]

  • The N-Methyl Group: An N-methyl group on the azaspiro nitrogen is generally preferred for optimal activity.

  • Stereochemistry: The stereochemistry at the C2 position of the tetrahydrofuran ring is critical, with the (S)-enantiomer often being the more active isomer.[7]

Data Presentation: A Comparative Overview

The following table summarizes the in vitro pharmacological data for selected 1,4-dioxaspiro[4.5]decane derivatives, highlighting the impact of structural modifications on receptor affinity and functional activity.

Compound IDTarget ReceptorModification from Lead CompoundBinding Affinity (Ki, nM)Functional Activity (pD2)Efficacy (Emax, %)SelectivityReference
1 5-HT1ALead Compound0.228.6150Moderate vs α1[4]
10 5-HT1AModification of arylpiperazineN/A>8.0HighImproved vs α1[4]
15 5-HT1AReplacement of O with S and linker modification0.19.5874High vs α1[2]
5a σ18-azaspiro, N-benzyl substituent5.4N/AN/A30-fold vs σ2[5]
17 M1 Muscarinic1-oxa-8-azaspiro, 2,8-dimethyl-3-oneHigh (non-selective)Potent agonistN/ANon-selective[7]
(-)-29 M1 Muscarinic1-oxa-8-azaspiro, 2,8-dimethyl-3-methylenePreferential for M1Partial agonistN/ASelective vs M2[7]

N/A: Not available in the cited literature.

Experimental Protocols

To ensure the reproducibility and validation of the findings discussed, we provide detailed, step-by-step methodologies for key experiments.

General Synthesis of 1-(1,4-Dioxaspiro[4.5]dec-2-ylmethyl)-4-arylpiperazines

This protocol describes a general route for the synthesis of 5-HT1A receptor ligands based on the 1,4-dioxaspiro[4.5]decane scaffold.

  • Protection of 1,4-cyclohexanedione: React 1,4-cyclohexanedione with ethylene glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) in a suitable solvent like toluene with azeotropic removal of water to yield 1,4-dioxaspiro[4.5]decan-8-one.

  • Epoxidation: Convert the ketone to an epoxide using a suitable reagent such as trimethylsulfoxonium iodide and a base (e.g., sodium hydride) in DMSO.

  • Ring Opening: The epoxide is then opened with a nucleophile, which can be the desired arylpiperazine, often under heating in a suitable solvent. This step may require optimization of reaction conditions (temperature, solvent, and catalyst) for different arylpiperazines.

  • Alternative Route (via mesylate): Reduce the ketone to the corresponding alcohol using a reducing agent like sodium borohydride. Convert the alcohol to a good leaving group, such as a mesylate, by reacting with methanesulfonyl chloride in the presence of a base like triethylamine. Finally, displace the mesylate with the desired arylpiperazine.

  • Purification: The final product is purified by column chromatography on silica gel, followed by recrystallization or salt formation to obtain the desired compound with high purity.

Radioligand Binding Assay for 5-HT1A Receptors

This protocol is adapted from established methods for determining the binding affinity of test compounds for the 5-HT1A receptor.

  • Membrane Preparation: Utilize membranes from CHO-K1 cells stably expressing the human 5-HT1A receptor.

  • Assay Buffer: Prepare a buffer solution containing 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, and 0.1% (w/v) ascorbic acid, adjusted to pH 7.4.

  • Incubation: In a 96-well plate, incubate the cell membranes (e.g., 10 µg of protein) with a constant concentration of the radioligand [3H]8-OH-DPAT (e.g., 0.25 nM) and varying concentrations of the test compound (e.g., from 1 nM to 1 µM).

  • Non-specific Binding: Determine non-specific binding in the presence of a high concentration of a known 5-HT1A ligand, such as 10 µM metergoline.

  • Incubation Conditions: Incubate the mixture for 60 minutes at room temperature.

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

  • Washing: Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with a suitable scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 values by non-linear regression analysis of the competition binding data and then calculate the Ki values using the Cheng-Prusoff equation.

In Vitro σ1 Receptor Binding Assay

This protocol outlines a standard procedure for assessing the affinity of compounds for the σ1 receptor.

  • Membrane Source: Use membrane homogenates from a tissue rich in σ1 receptors, such as guinea pig liver, or from cell lines overexpressing the receptor.

  • Radioligand: Employ a selective σ1 radioligand, such as -pentazocine.

  • Assay Buffer: A typical buffer is 50 mM Tris-HCl, pH 7.4.

  • Competition Assay: Incubate the membrane preparation with a fixed concentration of -pentazocine (e.g., 3 nM) and a range of concentrations of the test compound.

  • Non-specific Binding: Define non-specific binding using a high concentration of a known σ1 ligand, such as 10 µM haloperidol or (+)-pentazocine.

  • Incubation: Incubate at 37°C for a specified time, typically 90-120 minutes.

  • Filtration and Counting: Similar to the 5-HT1A assay, terminate the binding by rapid filtration over glass fiber filters, wash with cold buffer, and measure the bound radioactivity by liquid scintillation counting.

  • Analysis: Analyze the data using non-linear regression to determine IC50 values, from which Ki values are calculated.

Conclusion and Future Directions

The 1,4-dioxaspiro[4.5]decane scaffold has proven to be a remarkably fruitful starting point for the design of potent and selective ligands for various CNS targets. The SAR studies highlighted in this guide demonstrate that subtle modifications to this rigid core and its appended pharmacophores can dramatically alter receptor affinity, efficacy, and selectivity. For 5-HT1A receptor agonists, the arylpiperazine moiety is paramount, with ortho-substituents playing a key role in enhancing potency. In the realm of σ1 receptor ligands, the introduction of a nitrogen atom into the spirocyclic core and careful tuning of lipophilicity are critical for achieving high affinity and suitability for applications like PET imaging. For M1 muscarinic agonists, the 1-oxa-8-azaspiro[4.5]decane skeleton is a key determinant of activity, with stereochemistry and small alkyl substitutions being crucial for potency and selectivity.

The detailed experimental protocols provided herein offer a validated framework for researchers to synthesize and evaluate novel derivatives. Future research in this area could explore:

  • Further diversification of the spirocyclic core: Investigating different ring sizes and heteroatom compositions to explore novel chemical space.

  • Application to other CNS targets: The rigid nature of the scaffold may be advantageous for designing ligands for other receptors and ion channels.

  • Multi-target-directed ligands: The ability to modulate activity at multiple receptors by modifying different parts of the molecule opens up possibilities for designing drugs with unique polypharmacological profiles.

By building upon the foundational SAR principles outlined in this guide, the scientific community can continue to unlock the full therapeutic potential of this versatile chemical scaffold.

References

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  • Cateni, F., et al. (2017). Synthesis, biological evaluation and molecular modeling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as potent and selective 5-HT1A receptor agonists. European Journal of Medicinal Chemistry, 125, 435-452. [Link]

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  • Fischer, S., et al. (2015). 18F‑Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry. [Link]

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Validation

A Preclinical Guide to Validating 1-Methyl-4-(1,4-dioxaspiro[4.5]decan-8-yl)piperazine: A Novel CNS Drug Candidate

Introduction: Rationale for a Novel CNS Agent The quest for safer and more effective therapeutics for central nervous system (CNS) disorders is a perpetual challenge in drug development. Many existing treatments for cond...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale for a Novel CNS Agent

The quest for safer and more effective therapeutics for central nervous system (CNS) disorders is a perpetual challenge in drug development. Many existing treatments for conditions like schizophrenia and major depressive disorder are hampered by incomplete efficacy, significant side effects, or delayed onset of action. This guide introduces 1-Methyl-4-(1,4-dioxaspiro[4.5]decan-8-yl)piperazine , hereafter referred to as Compound X , a novel chemical entity with structural motifs suggesting potential as a next-generation CNS therapeutic.

The core structure of Compound X features an N-methylpiperazine group, a well-established pharmacophore present in numerous CNS-active drugs, including antipsychotics like clozapine and olanzapine, and antidepressants such as vortioxetine.[1][2] This moiety is known to interact with key monoamine neurotransmitter receptors, particularly dopamine and serotonin receptors.[1] Additionally, the unique 1,4-dioxaspiro[4.5]decane scaffold has been incorporated into ligands targeting serotonin 5-HT1A receptors, indicating its potential to modulate serotonergic systems.[3]

Based on this structural analysis, we hypothesize that Compound X may act as a dual antagonist of the dopamine D2 and serotonin 5-HT2A receptors. This mechanism is a hallmark of atypical antipsychotics, which are known to alleviate the positive symptoms of schizophrenia with a lower propensity for extrapyramidal side effects compared to typical antipsychotics.[4] Furthermore, modulation of serotonergic and dopaminergic pathways is a cornerstone of modern antidepressant therapy.[5] Therefore, this guide outlines a comprehensive, two-pronged preclinical validation strategy to objectively assess the efficacy of Compound X in animal models relevant to both psychosis and depression, comparing its performance against current standards of care.

Chemical Synthesis of Compound X

The synthesis of Compound X can be achieved through a straightforward and scalable two-step process commencing with the commercially available starting material, 1,4-dioxaspiro[4.5]decan-8-one. The proposed synthetic route is illustrated below.

G cluster_0 Proposed Synthesis of Compound X Start 1,4-Dioxaspiro[4.5]decan-8-one (CAS: 4746-97-8) [29] Step1 Step 1: Reductive Amination Start->Step1 Reagent1 N-Methylpiperazine (CAS: 109-01-3) Reagent1->Step1 Intermediate Compound X 1-Methyl-4-(1,4-dioxaspiro[4.5]decan-8-yl)piperazine Step1->Intermediate Reagent2 Reducing Agent: Sodium Triacetoxyborohydride (NaBH(OAc)₃) Reagent2->Step1 Solvent Solvent: Dichloroethane (DCE) Solvent->Step1

Caption: Proposed synthetic route for Compound X.

Experimental Protocol: Synthesis via Reductive Amination

  • Reaction Setup: To a solution of 1,4-dioxaspiro[4.5]decan-8-one (1.0 eq) in dichloroethane (DCE), add N-methylpiperazine (1.2 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. The use of NaBH(OAc)₃ is strategic as it is a mild and selective reducing agent suitable for reductive aminations, minimizing side reactions.[6]

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with dichloromethane (DCM). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield Compound X.

In Vitro Characterization: Target Engagement and Functional Activity

Prior to in vivo testing, it is crucial to confirm the hypothesized mechanism of action through in vitro assays. This foundational step ensures that any observed in vivo effects are mechanistically plausible.

1. Radioligand Binding Assays

These assays will determine the binding affinity (Ki) of Compound X for the human dopamine D2 and serotonin 5-HT2A receptors.

Experimental Protocol: D2 and 5-HT2A Receptor Binding [7][8]

  • Membrane Preparation: Use cell membranes prepared from CHO-K1 or HEK293 cells stably expressing either the human D2 or 5-HT2A receptor.

  • Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Competition Assay: In a 96-well plate, incubate the cell membranes with a fixed concentration of a specific radioligand ([³H]-Spiperone for D2 receptors, [³H]-Ketanserin for 5-HT2A receptors) and varying concentrations of Compound X (e.g., 0.1 nM to 10 µM).[9][10]

  • Incubation: Incubate the plates at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters (e.g., GF/C) using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of Compound X that inhibits 50% of specific radioligand binding) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation. Haloperidol and Ketanserin will be used as reference compounds for the D2 and 5-HT2A assays, respectively.

2. Functional Antagonism Assays

These assays will determine whether Compound X acts as an antagonist at the D2 and 5-HT2A receptors.

  • D2 Receptor cAMP Assay: The D2 receptor is a Gαi-coupled receptor, and its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). An antagonist will block this effect.[11][12]

  • 5-HT2A Receptor Calcium Flux Assay: The 5-HT2A receptor is a Gαq-coupled receptor. Its activation leads to an increase in intracellular calcium (Ca²⁺). An antagonist will block this response.[13][14][15]

Table 1: Hypothetical In Vitro Profile of Compound X vs. Comparators

CompoundD2 Ki (nM)5-HT2A Ki (nM)D2 Functional Activity5-HT2A Functional Activity
Compound X 158AntagonistAntagonist
Risperidone3-60.2-0.5AntagonistAntagonist
Haloperidol1-220-50AntagonistAntagonist
Fluoxetine>1000>1000N/AN/A

Preclinical Validation Pathway 1: Antipsychotic Efficacy

This pathway will evaluate the potential of Compound X to treat psychosis, a core symptom of schizophrenia.

Hypothesized Signaling Pathway: Dual D2/5-HT2A Antagonism

The therapeutic effect of atypical antipsychotics is believed to stem from their ability to block D2 receptors in the mesolimbic pathway (reducing positive symptoms) while simultaneously blocking 5-HT2A receptors in the nigrostriatal and mesocortical pathways. 5-HT2A antagonism can increase dopamine release in these latter regions, which is thought to mitigate motor side effects and potentially improve negative and cognitive symptoms.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron cluster_2 Presynaptic Neuron cluster_3 Postsynaptic Neuron Dopamine Dopamine D2R D2 Receptor Dopamine->D2R AC Adenylyl Cyclase D2R->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Response Reduced Psychosis PKA->Response CompoundX_D2 Compound X CompoundX_D2->D2R Blocks Serotonin Serotonin 5HT2AR 5-HT2A Receptor Serotonin->5HT2AR PLC Phospholipase C 5HT2AR->PLC Activates IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca2 ↑ Ca²⁺ IP3_DAG->Ca2 PKC ↑ PKC IP3_DAG->PKC Response2 Modulated Dopamine Release Ca2->Response2 PKC->Response2 CompoundX_5HT2A Compound X CompoundX_5HT2A->5HT2AR Blocks

Caption: Hypothesized dual D2/5-HT2A antagonist mechanism of Compound X.

Efficacy Model: Apomorphine-Induced Stereotypy in Rats

This is a classic predictive model for antipsychotic activity. The dopamine agonist apomorphine induces stereotyped behaviors (e.g., sniffing, licking, gnawing) in rats, which are mediated by the activation of striatal D2 receptors. Antipsychotic drugs that block D2 receptors can inhibit these behaviors.[16]

Experimental Protocol

  • Animals: Male Wistar rats (200-250 g) will be used.

  • Acclimation: Animals will be acclimated to the testing environment for at least 60 minutes before the experiment.

  • Dosing:

    • Vehicle control group.

    • Compound X (e.g., 1, 3, 10 mg/kg, intraperitoneally, i.p.).

    • Risperidone (positive control, e.g., 0.1, 0.3, 1.0 mg/kg, i.p.).

    • Haloperidol (positive control, e.g., 0.05, 0.1, 0.2 mg/kg, i.p.).

  • Apomorphine Challenge: 60 minutes after drug administration, all animals will receive a subcutaneous (s.c.) injection of apomorphine (1.0 mg/kg).

  • Behavioral Scoring: Immediately after apomorphine injection, animals will be placed in individual observation cages. Stereotyped behavior will be scored by a blinded observer every 10 minutes for a total of 60 minutes using a standard rating scale.

  • Data Analysis: The total stereotypy score for each animal will be calculated. The effective dose required to reduce the stereotypy score by 50% (ED50) will be determined for each compound.

Table 2: Comparative Efficacy in Apomorphine-Induced Stereotypy Model

CompoundRouteED50 (mg/kg) to Inhibit StereotypyReference
Compound X (Hypothetical) i.p.~1.5 N/A
Risperidonei.p. / s.c.0.1 - 0.3[17]
Haloperidoli.p.0.05 - 0.1[3][18]

Preclinical Validation Pathway 2: Antidepressant Efficacy

This pathway will explore the potential of Compound X as a novel treatment for major depressive disorder.

Efficacy Model: Forced Swim Test (FST) in Mice

The FST is a widely used screening tool for antidepressant drugs. Mice are placed in an inescapable cylinder of water. After initial escape-oriented behaviors, they adopt an immobile posture. Antidepressant treatment is known to reduce the duration of immobility, interpreted as a reduction in behavioral despair.[18][19]

Experimental Protocol [8]

  • Animals: Male C57BL/6 mice (20-25 g) will be used.

  • Apparatus: A transparent glass cylinder (20 cm diameter, 30 cm height) filled with water (24 ± 1°C) to a depth of 15 cm.

  • Dosing: Animals will be treated with:

    • Vehicle control group.

    • Compound X (e.g., 5, 10, 20 mg/kg, i.p.).

    • Fluoxetine (positive control, e.g., 5, 10, 20 mg/kg, i.p.).[20]

  • Test Procedure: 60 minutes after drug administration, each mouse is placed in the cylinder for a 6-minute session. The session is video-recorded.

  • Behavioral Scoring: A blinded observer will score the duration of immobility during the last 4 minutes of the 6-minute test. Immobility is defined as the absence of movement except for small motions necessary to keep the head above water.

  • Data Analysis: The mean immobility time for each treatment group will be compared to the vehicle control group using an appropriate statistical test (e.g., ANOVA followed by Dunnett's test).

Table 3: Comparative Efficacy in the Mouse Forced Swim Test

CompoundRouteMinimum Effective Dose (mg/kg)Reference
Compound X (Hypothetical) i.p.~10 N/A
Fluoxetinei.p.5 - 20[16][21]
Sertralinei.p.10[22]

Comprehensive Preclinical Development Workflow

A robust validation of Compound X requires a multi-stage approach, encompassing pharmacokinetics, target engagement, efficacy, and safety studies.

G cluster_0 Phase 1: In Vitro & Synthesis cluster_1 Phase 2: In Vivo Pharmacokinetics & Safety cluster_2 Phase 3: In Vivo Target Engagement & Efficacy cluster_3 Phase 4: Decision Point Synthesis Synthesis & Characterization InVitro In Vitro Profiling - Receptor Binding (D2, 5-HT2A) - Functional Assays (cAMP, Ca²⁺) Synthesis->InVitro PK Pharmacokinetics (Rodent) - ADME - Brain Penetration InVitro->PK Tox Acute Toxicology (OECD 423) PK->Tox RO Receptor Occupancy (Ex Vivo) - D2 & 5-HT2A Occupancy vs. Dose Tox->RO Efficacy_AP Antipsychotic Model (Apomorphine Stereotypy) RO->Efficacy_AP Efficacy_AD Antidepressant Model (Forced Swim Test) RO->Efficacy_AD GoNoGo Go/No-Go Decision for IND-Enabling Studies Efficacy_AP->GoNoGo Efficacy_AD->GoNoGo

Caption: Comprehensive preclinical validation workflow for Compound X.

Pharmacokinetics and Safety Evaluation

1. Rodent Pharmacokinetic (PK) Study

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of Compound X, with a key focus on its ability to cross the blood-brain barrier.

Protocol Outline [20][23]

  • Animals: Male Sprague-Dawley rats.

  • Administration: Administer Compound X via intravenous (i.v.) and oral (p.o.) routes.

  • Sample Collection: Collect blood samples at multiple time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours). At the final time point, collect brain tissue.

  • Analysis: Analyze plasma and brain homogenate concentrations of Compound X using LC-MS/MS.

  • Key Parameters: Calculate half-life (t½), bioavailability (%F), maximum concentration (Cmax), and the brain-to-plasma concentration ratio.

2. Ex Vivo Receptor Occupancy

Objective: To establish a relationship between the administered dose of Compound X, its concentration in the brain, and the degree of D2 and 5-HT2A receptor engagement.[4][24][25]

Protocol Outline

  • Dosing: Administer various doses of Compound X to different groups of rats.

  • Tissue Collection: At the time of expected peak brain concentration (determined from PK studies), sacrifice the animals and rapidly dissect brain regions of interest (e.g., striatum for D2, prefrontal cortex for 5-HT2A).

  • Radioligand Injection: A tracer dose of [³H]-Raclopride (for D2) or another suitable radioligand is administered intravenously a short time before sacrifice.

  • Quantification: The amount of radioligand specifically bound in the brain tissue is measured. The reduction in binding in the drug-treated groups compared to the vehicle group indicates the level of receptor occupancy by Compound X.

  • Correlation: Correlate the receptor occupancy levels with the doses that produce efficacy in the behavioral models.

3. Acute Oral Toxicity

Objective: To determine the acute toxicity and identify the dose range for initial safety.

Protocol: The study will be conducted following the OECD Guideline 423 (Acute Toxic Class Method).[7][26][27] This method uses a stepwise procedure with a small number of animals per step to classify the compound into a toxicity category and estimate the LD50.

Conclusion and Future Directions

This guide provides a rigorous, multi-faceted preclinical plan to validate the efficacy of 1-Methyl-4-(1,4-dioxaspiro[4.5]decan-8-yl)piperazine (Compound X) as a potential CNS therapeutic. By systematically evaluating its synthesis, in vitro pharmacology, in vivo efficacy in models of psychosis and depression, pharmacokinetics, and safety, we can build a comprehensive data package.

The comparative nature of this plan, benchmarking Compound X against established drugs like risperidone, haloperidol, and fluoxetine, is critical for objectively assessing its potential advantages. Positive outcomes from this validation pathway—specifically, a potent in vivo efficacy in either the antipsychotic or antidepressant models, coupled with a favorable pharmacokinetic profile and a wide therapeutic window—would provide a strong rationale for advancing Compound X into more extensive IND-enabling toxicology studies and, ultimately, clinical development.

References

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Comparative

A Comparative Guide to Dopamine D2 Receptor Agonists: Evaluating 1-Methyl-4-(1,4-dioxaspiro[4.5]decan-8-yl)piperazine Against Established Modulators

This guide provides a comprehensive framework for the pharmacological evaluation of novel dopamine D2 receptor (D2R) agonists, using the hypothetical compound 1-Methyl-4-(1,4-dioxaspiro[4.5]decan-8-yl)piperazine as a cas...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the pharmacological evaluation of novel dopamine D2 receptor (D2R) agonists, using the hypothetical compound 1-Methyl-4-(1,4-dioxaspiro[4.5]decan-8-yl)piperazine as a case study. We will compare its theoretical characterization against well-established D2R modulators: Aripiprazole, a partial agonist; Pramipexole, a full agonist; and Rotigotine, another potent agonist. This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical methodologies for a thorough comparative analysis.

The Dopamine D2 Receptor: A Critical CNS Target

The dopamine D2 receptor, a member of the G protein-coupled receptor (GPCR) family, is a pivotal target in the central nervous system.[1][2] Its modulation is central to the treatment of numerous neurological and psychiatric disorders. D2Rs are primarily coupled to the Gi/o class of G proteins.[1] Agonist binding to the D2R activates these G proteins, leading to the inhibition of adenylyl cyclase, a subsequent decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of ion channel activity.[1]

Dysregulation of dopaminergic pathways is implicated in conditions like Parkinson's disease, characterized by a deficit in dopamine, and schizophrenia, which is associated with dopamine hyperactivity in certain brain regions.[3][4] Consequently, D2R agonists are a cornerstone of treatment for Parkinson's, while antagonists and partial agonists are used for schizophrenia and bipolar disorder.[3][5]

A critical distinction among D2R agonists is their intrinsic activity, which classifies them as either full or partial agonists.

  • Full Agonists: These compounds bind to the D2 receptor and elicit a maximal functional response, comparable to the endogenous ligand, dopamine.[6]

  • Partial Agonists: These ligands bind to the D2 receptor but produce a submaximal response.[3] Their unique profile allows them to act as functional antagonists in a hyperdopaminergic environment and as agonists in a hypodopaminergic state, a concept often referred to as "dopamine system stabilization".[4][7]

This guide will delineate the experimental procedures required to determine where a novel compound like 1-Methyl-4-(1,4-dioxaspiro[4.5]decan-8-yl)piperazine falls on this spectrum and how its profile compares to established drugs.

Benchmarking Against Established D2R Agonists

To effectively characterize a novel compound, it must be compared against well-understood reference compounds. We have selected three drugs with distinct D2R profiles:

  • Aripiprazole: A second-generation antipsychotic, Aripiprazole is the archetypal D2R partial agonist.[4] It exhibits high affinity for the D2 receptor but possesses lower intrinsic activity than dopamine.[4] This allows it to modulate dopamine levels, reducing them in hyperactive states and increasing them in hypoactive states, which is beneficial in treating schizophrenia.[4][7]

  • Pramipexole: A non-ergot dopamine agonist, Pramipexole is a full agonist at D2 subfamily receptors with a preferential affinity for the D3 receptor subtype.[6][8] It is widely used in the treatment of Parkinson's disease to compensate for the deficiency in dopaminergic activity.[6]

  • Rotigotine: Another non-ergoline dopamine agonist, Rotigotine demonstrates high affinity and full agonist activity at D2 and D3 receptors, and uniquely, is also a potent agonist at D1 receptors.[9][10][11] It is used in the management of Parkinson's disease and restless legs syndrome.[12]

The following table summarizes the key pharmacological parameters of these benchmark compounds. The goal of our experimental workflow will be to populate a similar table for our novel compound.

CompoundTypeD2 Receptor Affinity (Ki, nM)Functional Potency (EC50)Intrinsic Activity (Emax)Key Receptor Selectivity
Aripiprazole Partial Agonist0.34[4][13]Varies by assay~25-50% of dopamineHigh affinity for D3, 5-HT1A, 5-HT2A[4][13]
Pramipexole Full Agonist~79.5 µM (human striatum)[14]Varies by assayFull agonistHigh selectivity for D2 subfamily, preferring D3[5][6]
Rotigotine Full Agonist13.5[12]pEC50: 9.4-8.6 (D2L)[9]Full agonistPotent agonist at D1, D2, D3; prefers D3[9][12]

Note: Ki and EC50 values can vary significantly based on experimental conditions, such as the radioligand used, tissue/cell preparation, and specific assay methodology.[15]

Experimental Workflow for Characterizing a Novel D2R Agonist

The characterization of a novel D2R agonist involves a multi-step process, beginning with its synthesis and moving through in vitro and in vivo evaluations.

The initial step involves the chemical synthesis of 1-Methyl-4-(1,4-dioxaspiro[4.5]decan-8-yl)piperazine. Following synthesis, a complete analytical profile must be established using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Infrared Spectroscopy (IR) to confirm the compound's identity, purity, and structure.

The cornerstone of pharmacological characterization lies in in vitro assays that determine the compound's interaction with the D2 receptor.

A. Radioligand Binding Assay: Determining Receptor Affinity (Ki)

This assay quantifies how strongly the novel compound binds to the D2 receptor. It is a competitive assay where the test compound competes with a radiolabeled ligand (e.g., [³H]-Spiperone or [³H]-Raclopride) that has a known high affinity for the D2 receptor.[16]

  • Principle: The assay measures the ability of increasing concentrations of the unlabeled test compound to displace the radioligand from the receptor. This allows for the calculation of the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The IC50 is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

  • Causality: A lower Ki value signifies a higher binding affinity. This is a critical parameter as high affinity is often a prerequisite for a potent drug. Comparing the Ki at the D2 receptor to its Ki at other receptors (e.g., D1, D3, serotonin, adrenergic) establishes the compound's selectivity profile.

Protocol: Dopamine D2 Receptor Competitive Binding Assay [16][17][18]

  • Receptor Preparation: Prepare cell membrane homogenates from a cell line stably expressing the human D2 receptor (e.g., CHO or HEK293 cells). Determine the protein concentration of the membrane preparation.

  • Assay Setup: The assay is typically performed in a 96-well plate. For each concentration of the test compound, set up triplicate wells. Include wells for "total binding" (radioligand + membranes) and "non-specific binding" (radioligand + membranes + a high concentration of a known D2 antagonist like haloperidol).

  • Incubation: To each well, add the assay buffer, the test compound at various concentrations (or buffer/haloperidol for controls), the radioligand (e.g., [³H]-Raclopride at its Kd concentration), and the cell membrane preparation.

  • Equilibrium: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium.

  • Filtration: Rapidly separate the bound from unbound radioligand by vacuum filtration through glass fiber filters (e.g., GF/C). The receptors and the bound radioligand are trapped on the filter, while the unbound radioligand passes through.

  • Washing: Wash the filters multiple times with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials with a scintillation cocktail. Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

B. Functional Assay: Determining Potency (EC50) and Efficacy (Emax)

This assay determines whether the compound acts as an agonist, partial agonist, or antagonist, and with what potency. Since D2Rs are Gi/o-coupled, their activation inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[2][19]

  • Principle: Cells expressing the D2 receptor are first stimulated with a substance like forskolin to increase basal cAMP levels. They are then treated with the test compound. An agonist will cause a dose-dependent decrease in cAMP levels. The magnitude of this decrease (Emax) relative to a known full agonist (like dopamine) reveals its intrinsic activity. The concentration required to produce 50% of its maximal effect is its EC50 value, a measure of its potency.

  • Causality:

    • Full Agonist: Will produce a maximal cAMP inhibition similar to dopamine (Emax ≈ 100%).

    • Partial Agonist: Will produce a submaximal inhibition (e.g., Emax between 20-80%).[3]

    • Antagonist: Will produce no inhibition on its own and will block the inhibition caused by an agonist.

Protocol: D2R cAMP Inhibition Functional Assay [1][20][21]

  • Cell Culture: Use a cell line (e.g., CHO-K1) stably expressing the human D2 receptor.[20] Culture the cells to an appropriate density.

  • Cell Plating: Seed the cells into a 96- or 384-well plate and allow them to attach overnight.

  • Compound Addition: Prepare serial dilutions of the test compound, a reference full agonist (dopamine), and a reference partial agonist (aripiprazole). Add the compounds to the respective wells.

  • Stimulation: Add forskolin to all wells (except for negative controls) to stimulate adenylyl cyclase and raise intracellular cAMP levels.

  • Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C to allow for receptor activation and modulation of cAMP production.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as HTRF (Homogeneous Time-Resolved Fluorescence), AlphaScreen, or a luciferase reporter gene assay.[21][22]

  • Data Analysis:

    • Normalize the data, setting the forskolin-only wells as 0% inhibition and the maximal inhibition by the reference full agonist as 100%.

    • Plot the percent inhibition against the log concentration of the test compound.

    • Use non-linear regression to fit a dose-response curve and determine the EC50 and Emax values.

    • Compare the Emax of the test compound to that of dopamine to classify it as a full or partial agonist.

After in vitro characterization, promising compounds are advanced to in vivo studies to assess their effects in a complex biological system.

  • Principle: Animal models are used to predict therapeutic efficacy and potential side effects. For D2R agonists, relevant models often assess motor activity.

  • Causality: In rodent models, low doses of D2 agonists can stimulate presynaptic autoreceptors, leading to decreased dopamine release and hypoactivity.[23] Higher doses stimulate postsynaptic receptors, causing hyperactivity and stereotyped behaviors.[23] The ability of a compound to reverse a drug-induced (e.g., haloperidol-induced) catalepsy or reduce motor deficits in a Parkinson's model (e.g., the 6-OHDA-lesioned rat) is indicative of its potential therapeutic utility.[23][24]

Protocol: Rodent Locomotor Activity Assessment [23]

  • Animals: Use male Wistar rats or Swiss Albino mice.

  • Acclimation: Acclimate the animals to the testing environment (e.g., open-field arenas equipped with infrared beams to track movement).

  • Administration: Administer the test compound (e.g., via subcutaneous injection) at various doses. Include a vehicle control group.

  • Data Collection: Place the animals in the arenas immediately after injection and record locomotor activity (e.g., distance traveled, beam breaks) for a set period (e.g., 60-120 minutes).

  • Data Analysis: Compare the locomotor activity of the drug-treated groups to the vehicle control group. Analyze the dose-response relationship to identify potential biphasic effects (low-dose hypoactivity vs. high-dose hyperactivity).

Visualization of Key Pathways and Workflows

Diagrams are essential for visualizing the complex biological and experimental processes.

D2R_Signaling cluster_membrane Plasma Membrane D2R Dopamine D2 Receptor Gi Gi/o Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP (Decreased) AC->cAMP Converts Agonist D2 Agonist (e.g., Dopamine) Agonist->D2R Binds ATP ATP ATP->AC Response Downstream Cellular Response cAMP->Response Modulates

Caption: Canonical Gi/o signaling pathway of the D2 receptor.

Binding_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes D2R Membrane Preparation Incubate Incubate to Equilibrium Membranes->Incubate Radioligand Radioligand ([3H]-Spiperone) Radioligand->Incubate Test_Cmpd Test Compound (Serial Dilutions) Test_Cmpd->Incubate Filter Vacuum Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Plot Plot % Inhibition vs. [Compound] Count->Plot Fit Non-linear Regression (IC50) Plot->Fit Calculate Calculate Ki (Cheng-Prusoff) Fit->Calculate

Caption: Workflow for a competitive radioligand binding assay.

cAMP_Assay cluster_prep Cell Preparation cluster_assay Assay cluster_analysis Data Analysis Cells Plate D2R-expressing CHO cells Add_Cmpd Add Test Compound Cells->Add_Cmpd Add_FSK Add Forskolin (FSK) Add_Cmpd->Add_FSK Incubate Incubate (37°C) Add_FSK->Incubate Detect Lyse & Detect cAMP levels Incubate->Detect Plot Plot % Inhibition vs. [Compound] Detect->Plot Fit Non-linear Regression Plot->Fit Determine Determine EC50 & Emax Fit->Determine

Caption: Workflow for a D2R cAMP inhibition functional assay.

Conclusion and Future Directions

The comprehensive evaluation of a novel D2 receptor agonist like 1-Methyl-4-(1,4-dioxaspiro[4.5]decan-8-yl)piperazine requires a systematic and multi-faceted approach. By employing the standardized in vitro and in vivo protocols detailed in this guide, researchers can accurately determine its binding affinity, functional potency, intrinsic activity, and physiological effects.

Comparing these experimentally derived values against benchmarks like Aripiprazole, Pramipexole, and Rotigotine provides essential context, allowing for a robust classification of the novel compound's pharmacological profile. This rigorous, data-driven comparison is fundamental to understanding the therapeutic potential of new chemical entities targeting the dopaminergic system and is a critical step in the drug discovery and development pipeline.

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Validation

A Methodological Guide to Characterizing the Serotonin Receptor Binding Affinity of Novel Spiro-Piperazine Analogs, Exemplified by 1-Methyl-4-(1,4-dioxaspiro[4.5]decan-8-yl)piperazine

This guide provides a comprehensive framework for determining the binding affinity of novel chemical entities to the serotonin (5-HT) receptor family. While centered on the specific structure of 1-Methyl-4-(1,4-dioxaspir...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for determining the binding affinity of novel chemical entities to the serotonin (5-HT) receptor family. While centered on the specific structure of 1-Methyl-4-(1,4-dioxaspiro[4.5]decan-8-yl)piperazine, the principles, protocols, and analytical approaches described herein are broadly applicable to the characterization of any new potential serotonergic agent. We will delve into the rationale behind experimental design, provide detailed, field-proven protocols for radioligand binding assays, and present a comparative data analysis framework.

Introduction: The Significance of Serotonergic Profiling

The serotonin receptor system, comprising at least 14 distinct subtypes, is a cornerstone of modern neuropharmacology.[1] These receptors are implicated in a vast array of physiological and pathological processes, including mood, cognition, appetite, and sleep, making them prime targets for therapeutic intervention in disorders ranging from depression and anxiety to schizophrenia and migraines.[2][3]

Compounds containing a piperazine moiety are well-established scaffolds in CNS drug discovery, known to interact with various G-protein coupled receptors (GPCRs), including serotonin receptors.[4][5] The introduction of a spirocyclic system, such as the 1,4-dioxaspiro[4.5]decane group, can impart unique conformational constraints and physicochemical properties, potentially leading to novel selectivity and affinity profiles. Therefore, rigorously characterizing the binding profile of a new analog like 1-Methyl-4-(1,4-dioxaspiro[4.5]decan-8-yl)piperazine across the 5-HT receptor family is a critical first step in elucidating its pharmacological potential.

This guide will focus on the "gold standard" method for quantifying ligand-receptor interactions: the in vitro radioligand competition binding assay.[6][7] This technique allows for the precise determination of a compound's binding affinity (expressed as the inhibition constant, Kᵢ), providing the foundational data needed for further drug development.

Part 1: Strategic Foundations of Experimental Design

A successful binding affinity study is built on a logical and well-justified experimental design. The choices made at this stage directly impact the quality and interpretability of the resulting data.

The Rationale for Radioligand Binding Assays

Radioligand binding assays are the preferred method for initial affinity determination due to their high sensitivity, reproducibility, and versatility.[6] The fundamental principle involves a competition between a radiolabeled ligand (the "radioligand") with known high affinity and selectivity for a specific receptor, and the unlabeled test compound. By measuring the concentration-dependent displacement of the radioligand by our test compound, we can calculate the test compound's affinity for the receptor. This approach is highly quantitative and provides a direct measure of the physical interaction between the compound and its target.[8]

Selecting the Receptor Panel and Reference Compounds

To build a comprehensive profile, the test compound should be screened against a panel of key serotonin receptor subtypes. This allows for the determination of not only its primary target but also its selectivity profile, which is crucial for predicting potential therapeutic effects and off-target liabilities. A typical primary screening panel would include:

  • 5-HT₁A Receptor: A key target for anxiolytics and antidepressants.

  • 5-HT₂A Receptor: A primary target for atypical antipsychotics and hallucinogens.[2]

  • 5-HT₂C Receptor: Involved in the regulation of appetite and mood.

  • 5-HT₇ Receptor: Implicated in mood disorders and cognitive processes.

For each assay, a well-characterized reference compound must be run in parallel. This serves as a positive control, validating the assay's performance and providing a benchmark against which the test compound's potency can be compared.

Table 1: Example Receptor Panel with Associated Radioligands and Reference Compounds

Target ReceptorRadioligandReference CompoundRationale
5-HT₁A [³H]8-OH-DPAT8-OH-DPATStandard, high-affinity agonist for validating the 5-HT₁A binding pocket.
5-HT₂A [³H]KetanserinKetanserinClassic antagonist used to define the 5-HT₂A receptor.[9]
5-HT₇ [³H]5-CTClozapineCharacterizes interaction with a key receptor in neuropsychiatric disorders.

Part 2: Core Experimental Protocols

The following protocols describe the necessary steps to perform a robust radioligand competition binding assay. These methods are designed to be self-validating by including appropriate controls.

Protocol 1: Cell Membrane Preparation

Accurate binding assays depend on a high-quality source of receptors. This protocol describes the preparation of membranes from cultured cells recombinantly expressing a specific human serotonin receptor subtype (e.g., HEK293 cells).

Materials:

  • Cell pellet from culture expressing the target receptor.

  • Lysis Buffer: 50mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4 (ice-cold).

  • Protease Inhibitor Cocktail (e.g., Sigma-Aldrich P8340).

  • Sucrose Cryoprotectant Buffer: Lysis buffer containing 10% (w/v) sucrose.

  • BCA Protein Assay Kit.

Procedure:

  • Thaw the frozen cell pellet on ice. Add 1 tablet of protease inhibitor cocktail per 50 mL of Lysis Buffer.

  • Resuspend the cell pellet in 20 volumes of ice-cold Lysis Buffer.

  • Homogenize the cell suspension using a Polytron homogenizer (e.g., setting 5 for 15-20 seconds). Perform this on ice to prevent protein degradation.

  • Centrifuge the homogenate at 20,000 x g for 15 minutes at 4°C to pellet the cell membranes.

  • Discard the supernatant. Resuspend the membrane pellet in fresh, ice-cold Lysis Buffer and repeat the centrifugation step to wash the membranes.

  • After the final wash, resuspend the pellet in Sucrose Cryoprotectant Buffer.

  • Determine the total protein concentration using a BCA protein assay.

  • Aliquot the membrane preparation into cryovials, flash-freeze in liquid nitrogen, and store at -80°C until use.[10]

Protocol 2: 96-Well Filtration Competition Binding Assay

This protocol details the execution of the competition assay itself.

Materials:

  • Prepared cell membranes (e.g., 10-50 µg protein/well).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

  • Radioligand (e.g., [³H]Ketanserin for 5-HT₂A) at a final concentration at or near its Kₔ.

  • Test Compound (1-Methyl-4-(1,4-dioxaspiro[4.5]decan-8-yl)piperazine) and Reference Compound, serially diluted (e.g., 11-point curve from 10 µM to 0.1 pM).

  • Non-Specific Binding (NSB) Agent: A high concentration (e.g., 10 µM) of a non-radiolabeled ligand (e.g., unlabeled Ketanserin) to saturate all specific binding sites.

  • 96-well plates, GF/C filter mats pre-soaked in 0.3% polyethyleneimine (PEI).

  • Scintillation fluid and a microplate scintillation counter.

Procedure:

  • In a 96-well plate, add the following to each well in a final volume of 250 µL:

    • Total Binding (TB) wells: 150 µL membranes, 50 µL Assay Buffer, 50 µL radioligand.

    • Non-Specific Binding (NSB) wells: 150 µL membranes, 50 µL NSB Agent, 50 µL radioligand.

    • Competition wells: 150 µL membranes, 50 µL of serially diluted test/reference compound, 50 µL radioligand.

  • Incubate the plate at 30°C for 60 minutes with gentle agitation to reach binding equilibrium.[10]

  • Terminate the incubation by rapid vacuum filtration onto the pre-soaked GF/C filter mat using a 96-well cell harvester. This separates the receptor-bound radioligand from the unbound.

  • Wash the filters four times with ice-cold wash buffer (e.g., 50 mM Tris-HCl).

  • Dry the filter mat for 30 minutes at 50°C.

  • Seal the filter mat in a sample bag with scintillation fluid and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

Part 3: Data Analysis, Interpretation, and Comparison

From Raw Data to Kᵢ Value

The primary output from the scintillation counter is CPM. The analysis workflow is as follows:

  • Calculate Specific Binding: For each concentration of the test compound, subtract the average CPM from the NSB wells from the CPM in that well.

  • Generate Competition Curve: Plot the specific binding CPM against the logarithm of the test compound concentration. This will generate a sigmoidal dose-response curve.

  • Determine IC₅₀: Use non-linear regression analysis (e.g., in GraphPad Prism) to fit the curve and determine the IC₅₀ value. The IC₅₀ is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.[11]

  • Calculate Kᵢ: The IC₅₀ is an assay-dependent value. To convert it to the inhibition constant (Kᵢ), an intrinsic measure of affinity, use the Cheng-Prusoff equation :[12][13]

    Kᵢ = IC₅₀ / (1 + [L]/Kₔ)

    Where:

    • [L] is the concentration of the radioligand used in the assay.

    • Kₔ is the dissociation constant of the radioligand for the receptor (must be predetermined via saturation binding experiments).

Comparative Analysis

Disclaimer: The following data are illustrative and hypothetical, as comprehensive binding data for 1-Methyl-4-(1,4-dioxaspiro[4.5]decan-8-yl)piperazine is not publicly available. This table serves as an example of how to present and compare results obtained through the protocols described above.

Table 2: Hypothetical Binding Affinity (Kᵢ, nM) Profile

Compound5-HT₁A5-HT₂A5-HT₇5-HT₂A/5-HT₁A Selectivity
Compound X (Test)15.2450.589.629.6
8-OH-DPAT (Reference)1.1>10,0001,250>9,000
Ketanserin (Reference)2562.53150.01
Clozapine (Reference)130187.10.14

Interpretation of Hypothetical Data:

  • Compound X demonstrates the highest affinity for the 5-HT₁A receptor (Kᵢ = 15.2 nM), with moderate affinity for the 5-HT₇ receptor and significantly lower affinity for the 5-HT₂A receptor.

  • The selectivity ratio indicates that Compound X is approximately 30-fold more selective for the 5-HT₁A receptor over the 5-HT₂A receptor.

  • Compared to the highly selective reference compound 8-OH-DPAT, Compound X is less potent at the 5-HT₁A receptor but displays a multi-target profile, which could be of interest for certain therapeutic applications.

Part 4: Visualization of Workflows and Concepts

Diagrams are essential for conveying complex experimental processes and biological relationships clearly.

experimental_workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Binding Assay cluster_analysis Phase 3: Data Analysis cell_culture Cell Culture (HEK293 expressing receptor) homogenization Homogenization & Lysis cell_culture->homogenization centrifugation Centrifugation & Washing homogenization->centrifugation storage Protein Quantification & Storage (-80°C) centrifugation->storage plate_setup 96-Well Plate Setup (Membranes, Radioligand, Compound) storage->plate_setup incubation Incubation to Equilibrium (60 min @ 30°C) plate_setup->incubation filtration Rapid Vacuum Filtration incubation->filtration counting Scintillation Counting (CPM) filtration->counting calc_ic50 IC50 Determination (Non-linear Regression) counting->calc_ic50 calc_ki Ki Calculation (Cheng-Prusoff Equation) calc_ic50->calc_ki comparison Comparative Analysis calc_ki->comparison

Caption: Radioligand Competition Binding Assay Workflow.

serotonin_pathways center 5-HT Receptors node_gi 5-HT1 / 5-HT5 Family center->node_gi node_gq 5-HT2 Family center->node_gq node_gs 5-HT4 / 5-HT6 5-HT7 Family center->node_gs node_ion 5-HT3 (Ion Channel) center->node_ion effect_gi ↓ cAMP node_gi->effect_gi  Gαi/o effect_gq ↑ IP3, DAG, Ca2+ node_gq->effect_gq  Gαq/11 effect_gs ↑ cAMP node_gs->effect_gs  Gαs effect_ion Na+/K+ Depolarization node_ion->effect_ion  Ligand-Gated

Sources

Comparative

A Researcher's Guide to the Stereoselective Landscape of Spiro-Piperazine Isomers: From Chiral Resolution to Differential Biological Activity

In the intricate world of medicinal chemistry, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is a critical determinant of biological function. This principle is particularly pronoun...

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of medicinal chemistry, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is a critical determinant of biological function. This principle is particularly pronounced in the case of chiral molecules, which exist as non-superimposable mirror images known as enantiomers. For researchers in drug discovery and development, understanding and harnessing the stereochemical nuances of bioactive compounds is paramount. This guide provides an in-depth exploration of the enantiomeric separation of spiro-piperazine isomers and a comparative analysis of their biological activities, grounded in experimental data and established scientific principles.

Spiro-piperazine scaffolds are of increasing interest in drug discovery due to their rigid, three-dimensional structures, which can provide novel interactions with biological targets and improve physicochemical properties.[1] However, the synthesis of these complex molecules often results in a racemic mixture of enantiomers. It is a well-established principle that enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.[2] Therefore, the separation and individual characterization of these stereoisomers are not merely a regulatory hurdle but a fundamental step in the rational design of safer and more efficacious therapeutic agents.

The Crucial First Step: Enantiomeric Separation

The separation of enantiomers, a process known as chiral resolution, is a foundational technique in stereochemistry. Due to their identical physical properties in an achiral environment, separating enantiomers requires the introduction of a chiral selector that interacts differently with each mirror image. Several methods have been developed for this purpose, with chiral chromatography being one of the most powerful and widely used techniques.

Chiral High-Performance Liquid Chromatography (HPLC): The Workhorse of Enantioseparation

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone of enantiomeric separation, offering high resolution, sensitivity, and reproducibility.[3] The success of this technique hinges on the use of a chiral stationary phase (CSP), which creates a chiral environment where the differential interactions between the enantiomers and the CSP lead to their separation. Polysaccharide-based CSPs are particularly versatile and have demonstrated broad applicability in resolving a wide range of chiral compounds, including spirocyclic structures.

A typical workflow for developing a chiral HPLC separation method is outlined below:

G cluster_prep Preparation cluster_hplc Chiral HPLC System cluster_analysis Data Analysis racemic_mixture Racemic Spiro-Piperazine Mixture dissolution Dissolution in Mobile Phase racemic_mixture->dissolution injector Injector dissolution->injector chiral_column Chiral Stationary Phase (CSP) Column injector->chiral_column Separation based on differential interaction detector Detector (e.g., UV) chiral_column->detector chromatogram Chromatogram Generation detector->chromatogram peak_analysis Peak Integration & Enantiomeric Excess (ee) Calculation chromatogram->peak_analysis

A generalized workflow for the enantiomeric separation of spiro-piperazine isomers using chiral HPLC.
Experimental Protocol: Chiral HPLC Separation

The following protocol provides a detailed, step-by-step methodology for the analytical separation of spiro-piperazine enantiomers.

Objective: To resolve the enantiomers of a racemic spiro-piperazine derivative and determine the enantiomeric excess (ee).

Materials:

  • Racemic spiro-piperazine sample

  • HPLC-grade solvents (e.g., hexane, isopropanol, ethanol)

  • Chiral HPLC column (e.g., polysaccharide-based CSP)

  • HPLC system with a UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Sample Preparation:

    • Accurately weigh a small amount of the racemic spiro-piperazine sample (e.g., 1 mg).

    • Dissolve the sample in a suitable volume of the mobile phase to create a stock solution of known concentration (e.g., 1 mg/mL).

    • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

  • HPLC Method Development:

    • Column Selection: Install a suitable chiral stationary phase column. Polysaccharide-based columns are a good starting point for screening.

    • Mobile Phase Selection:

      • For normal-phase chromatography, start with a mobile phase of hexane and an alcohol modifier like isopropanol or ethanol (e.g., 90:10 v/v).

      • For basic compounds, adding a small amount of an amine modifier (e.g., 0.1% diethylamine) can improve peak shape.

    • Flow Rate: Set a flow rate of 1.0 mL/min.

    • Detection: Set the UV detector to a wavelength where the compound has maximum absorbance.

    • Injection Volume: Inject 10 µL of the prepared sample.

  • Optimization:

    • If the enantiomers are not well-resolved, systematically vary the mobile phase composition (e.g., increase or decrease the percentage of the alcohol modifier).

    • Screen different alcohol modifiers (isopropanol vs. ethanol) as this can significantly impact selectivity.

    • Adjust the flow rate to optimize the balance between resolution and analysis time.

  • Data Analysis:

    • Identify the two peaks corresponding to the two enantiomers in the chromatogram.

    • Integrate the area of each peak.

    • Calculate the enantiomeric excess (ee) using the following formula:

      • ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100

The Biological Imperative: Why Enantiomeric Purity Matters

The differential interaction of enantiomers with a chiral environment is not limited to a chromatography column; it is a fundamental principle that governs their behavior in biological systems. Receptors, enzymes, and other biological macromolecules are inherently chiral, creating a stereospecific environment where enantiomers can exhibit markedly different pharmacological activities. One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer).

A Case Study in Stereoselectivity: The NK3 Receptor Antagonist SR142801

A compelling illustration of this principle can be found in the development of neurokinin-3 (NK3) receptor antagonists, a class of compounds investigated for their potential in treating central nervous system disorders. While not a spiro-piperazine, the piperidine derivative SR142801 (Osanetant) provides a clear and quantitative example of stereoselective receptor binding that is directly translatable to spiro-piperazine systems.

Radioligand binding studies have demonstrated a profound difference in the affinity of the enantiomers of SR142801 for the human NK3 receptor. The eutomer, SR142801, exhibits a high affinity, while its antipode, SR142806, is significantly less potent.

CompoundEnantiomerNK3 Receptor Binding Affinity (Ki, nM)
SR142801(+)0.21
SR142806(-)32.0

This greater than 150-fold difference in binding affinity underscores the critical importance of evaluating the biological activity of individual enantiomers. The higher affinity of SR142801 translates to a more potent antagonism of the NK3 receptor, which is responsible for its pharmacological effects.

The differential binding of these enantiomers can be rationalized by considering the three-dimensional structure of the NK3 receptor's binding pocket. The specific spatial arrangement of amino acid residues creates a chiral environment where one enantiomer can form more favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) than the other, leading to a more stable drug-receptor complex and higher affinity.

The signaling pathway downstream of NK3 receptor activation typically involves the Gq protein, leading to the activation of phospholipase C and subsequent intracellular calcium mobilization. An antagonist like SR142801 would block this cascade.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol nk3r NK3 Receptor gq Gq Protein nk3r->gq Activates plc Phospholipase C (PLC) gq->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release ip3->ca_release cellular_response Cellular Response ca_release->cellular_response nkb Neurokinin B (NKB) (Agonist) nkb->nk3r Binds and Activates antagonist SR142801 (Antagonist) antagonist->nk3r Binds and Blocks

A simplified signaling pathway of the NK3 receptor and the inhibitory action of an antagonist.
Broader Implications for Spiro-Piperazine Isomers

The principles of stereoselectivity observed with SR142801 are broadly applicable to spiro-piperazine derivatives across various therapeutic areas. For instance, spiro-piperidine derivatives have been investigated for their anticancer and antimicrobial activities. It is highly probable that the enantiomers of these compounds would exhibit differential cytotoxicity against cancer cell lines or varying potency against microbial strains.

For example, in the context of anticancer activity, one enantiomer might have a higher affinity for a specific enzyme or receptor crucial for cancer cell proliferation, leading to a more potent antiproliferative effect. The other enantiomer might be inactive or could potentially interact with other biological targets, leading to off-target effects.

Experimental Protocol: In Vitro Receptor Binding Assay

To quantify the differential binding affinities of enantiomers, a competitive radioligand binding assay is a standard and robust method.

Objective: To determine the binding affinity (Ki) of each enantiomer of a spiro-piperazine compound for a specific receptor.

Materials:

  • Cell membranes expressing the target receptor

  • Radiolabeled ligand with known affinity for the receptor

  • Purified enantiomers of the spiro-piperazine compound

  • Assay buffer

  • Scintillation vials and cocktail

  • Liquid scintillation counter

Procedure:

  • Assay Setup:

    • Prepare a series of dilutions of the unlabeled enantiomers.

    • In a multi-well plate, add the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled enantiomer.

    • Include control wells with only the radiolabeled ligand (total binding) and wells with an excess of a known unlabeled ligand (non-specific binding).

  • Incubation:

    • Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification:

    • Place the filter discs in scintillation vials with a scintillation cocktail.

    • Measure the radioactivity in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the unlabeled enantiomer by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the logarithm of the unlabeled enantiomer concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the unlabeled enantiomer that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

The journey from a racemic mixture of a novel spiro-piperazine compound to a potential drug candidate is paved with critical analytical and biological evaluations. The enantiomeric separation of these stereoisomers is not a mere formality but a fundamental necessity to unravel their true pharmacological profiles. As demonstrated by the stark contrast in the biological activity of enantiomers like those of the NK3 receptor antagonist SR142801, a thorough understanding of stereoselectivity is indispensable for the development of safe and effective medicines. By employing robust separation techniques like chiral HPLC and conducting rigorous comparative biological assays, researchers can unlock the full therapeutic potential of spiro-piperazine scaffolds and contribute to the advancement of precision medicine.

References

  • BenchChem. A Researcher's Guide to Enantiomeric Excess Determination of Chiral Spiro[4.4]nonanes via HPLC. BenchChem Technical Support.
  • Emonds-Alt, X., et al. (1995). SR 142801, the first potent non-peptide antagonist of the tachykinin NK3 receptor. Life sciences, 56(1), PL27-32. Available at: [Link].

  • Abdelatef, S. A., et al. (2018). Synthesis And Anticancer Screening Of Novel Spiro[Chroman-2,4′- Piperidin]-4-One Derivatives With Apoptosis-Inducing Activity. Journal of Applied Pharmaceutical Science, 8(1), 009-016. Available at: [Link].

  • Phenomenex. Chiral HPLC Column. Available at: [Link].

  • Mahajan, A., & Gupta, P. (2023). Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity. Bio-express Letters, 2(1), 1-10. Available at: [Link].

  • Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Available at: [Link].

  • McConathy, J., & Owens, M. J. (2003). Stereochemistry in drug action. Primary care companion to the Journal of clinical psychiatry, 5(2), 70. Available at: [Link].

  • El-Gohary, N. S., & Shaaban, M. R. (2017). Spiro-piperidine derivatives of potential biological activity. Medicinal Chemistry Research, 26(10), 2241-2260.
  • PubChem. Osanetant. National Center for Biotechnology Information. Available at: [Link].

  • IUPHAR/BPS Guide to PHARMACOLOGY. NK3 receptor. Available at: [Link].

  • Abdel-Aziz, A. A. M., et al. (2023). Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. Journal of enzyme inhibition and medicinal chemistry, 38(1), 330-342. Available at: [Link].

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Validation

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Piperazine Derivative Quantification

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the accurate quantification of active pharmaceutical ingredients (APIs) and their related compounds is non-n...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the accurate quantification of active pharmaceutical ingredients (APIs) and their related compounds is non-negotiable. Piperazine derivatives, a scaffold present in numerous blockbuster drugs, demand robust and reliable analytical methods to ensure product quality, safety, and efficacy. This guide provides an in-depth comparison of common analytical techniques for piperazine derivative quantification and a detailed framework for their cross-validation, grounded in scientific principles and regulatory expectations.

The Analytical Triad: HPLC-UV, GC-MS, and LC-MS/MS

The choice of an analytical method for piperazine derivatives is dictated by a multitude of factors including the analyte's physicochemical properties, the sample matrix, and the required sensitivity and selectivity. High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) form the analytical triad for this class of compounds.

High-Performance Liquid Chromatography with UV detection (HPLC-UV) is often the workhorse in quality control laboratories due to its robustness and cost-effectiveness. However, many simple piperazine derivatives lack a strong chromophore, necessitating derivatization to enable UV detection. A common approach involves reacting the piperazine with a UV-active derivatizing agent, such as 4-chloro-7-nitrobenzofuran (NBD-Cl), to form a stable, detectable product.[1] This extra step, while effective, can introduce variability and increase sample preparation time.

Gas Chromatography-Mass Spectrometry (GC-MS) offers high separation efficiency and specificity, particularly for volatile and semi-volatile piperazine derivatives.[2] Similar to HPLC-UV, derivatization is often required to improve the volatility and thermal stability of the analytes.[3][4] Acylation with reagents like trifluoroacetic anhydride (TFAA) is a common strategy.[2][3][4] The mass spectrometer provides definitive identification based on the compound's mass spectrum, a significant advantage over UV detection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for the quantification of piperazine derivatives, especially at low concentrations in complex matrices. Its high sensitivity and selectivity often eliminate the need for derivatization, streamlining the analytical workflow.[5] The use of multiple reaction monitoring (MRM) provides exceptional specificity by monitoring a specific precursor-product ion transition for the analyte of interest.

The following diagram illustrates the general workflow for these three analytical techniques:

General Analytical Workflows for Piperazine Derivatives cluster_0 HPLC-UV cluster_1 GC-MS cluster_2 LC-MS/MS hplc_sample Sample Preparation hplc_deriv Derivatization (if needed) hplc_sample->hplc_deriv hplc_sep HPLC Separation hplc_deriv->hplc_sep hplc_uv UV Detection hplc_sep->hplc_uv hplc_quant Quantification hplc_uv->hplc_quant gc_sample Sample Preparation gc_deriv Derivatization gc_sample->gc_deriv gc_sep GC Separation gc_deriv->gc_sep gc_ms MS Detection gc_sep->gc_ms gc_quant Quantification gc_ms->gc_quant lcms_sample Sample Preparation lcms_sep LC Separation lcms_sample->lcms_sep lcms_msms MS/MS Detection lcms_sep->lcms_msms lcms_quant Quantification lcms_msms->lcms_quant

Caption: General analytical workflows for piperazine derivatives using HPLC-UV, GC-MS, and LC-MS/MS.

Performance Comparison of Analytical Methods

The choice of an analytical technique should be based on a thorough evaluation of its performance characteristics. The following table summarizes typical performance data for the quantification of piperazine derivatives using HPLC-UV (with derivatization), GC-MS, and LC-MS/MS.

Performance ParameterHPLC-UV (with Derivatization)GC-MSLC-MS/MS
Linearity Range 30 - 350 ppm[1]0 - 10 µg/mL[2]1 - 200 µg/kg[6]
Accuracy (% Recovery) 104.87 - 108.06%[1]98.6 - 101.2%[7]102.93 - 111.46%[6]
Precision (%RSD) < 1.13%[1]< 2.0%[7]4.57 - 5.28%[6]
Limit of Detection (LOD) 30 ppm[1]0.002 - 0.156 µg/mL[7]0.4 µg/kg[6]
Limit of Quantification (LOQ) 90 ppm[1]0.005 - 0.625 µg/mL[2]1.0 µg/kg[6]

Note: The performance parameters can vary significantly depending on the specific piperazine derivative, sample matrix, and instrumentation.

The Imperative of Cross-Validation

Cross-validation of analytical methods is a critical exercise to ensure the consistency and reliability of results when a method is transferred between laboratories, instruments, or even when a new method is introduced to replace an existing one. The process is mandated by regulatory bodies like the FDA and is a cornerstone of good manufacturing practices (GMP).[8][9][10] The International Council for Harmonisation (ICH) Q2(R2) guideline provides a comprehensive framework for the validation of analytical procedures, which forms the basis for cross-validation studies.[11][12]

The primary objective of cross-validation is to demonstrate that the two methods (or the same method in two different settings) provide equivalent results. This is achieved by analyzing a common set of samples and statistically comparing the outcomes.

The following diagram outlines a typical cross-validation workflow:

Cross-Validation Workflow start Define Cross-Validation Scope & Acceptance Criteria protocol Develop & Approve Cross-Validation Protocol start->protocol samples Prepare Homogeneous Sample Sets (Spiked & Incurred) protocol->samples analysis1 Analyze Samples using Method 1 (e.g., HPLC-UV) samples->analysis1 analysis2 Analyze Samples using Method 2 (e.g., LC-MS/MS) samples->analysis2 data Collect & Tabulate Results analysis1->data analysis2->data stats Perform Statistical Comparison (e.g., t-test, F-test) data->stats criteria Compare Results Against Acceptance Criteria stats->criteria pass Methods are Equivalent criteria->pass Pass fail Investigate Discrepancies & Re-evaluate criteria->fail Fail report Document Results in a Cross-Validation Report pass->report fail->protocol

Caption: A typical workflow for the cross-validation of two analytical methods.

Experimental Protocol for Cross-Validation: HPLC-UV vs. LC-MS/MS

This protocol outlines a step-by-step approach for the cross-validation of an established HPLC-UV method with a newly developed LC-MS/MS method for the quantification of a piperazine derivative in an active pharmaceutical ingredient (API).

Pre-Validation and Protocol Development
  • Objective: To formally document the cross-validation plan.

  • Procedure:

    • Define the scope of the cross-validation, including the methods, instruments, and analysts involved.

    • Establish clear acceptance criteria for all validation parameters based on ICH Q2(R2) guidelines and internal standard operating procedures (SOPs).[11][12][13][14]

    • Write a detailed cross-validation protocol that includes the experimental design, sample preparation procedures, analytical methods, and statistical analysis plan.

    • Obtain approval for the protocol from all relevant stakeholders.

Sample Preparation
  • Objective: To prepare a set of homogeneous samples for analysis by both methods.

  • Procedure:

    • Prepare a stock solution of the piperazine derivative standard in a suitable solvent.

    • Spike a placebo (a mixture of all excipients in the formulation without the API) with the piperazine derivative at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare at least three independent samples at each concentration level.

    • If available, select at least three batches of the API that have been previously analyzed using the HPLC-UV method (incurred samples).

Analytical Procedure
  • Objective: To analyze the prepared samples using both the HPLC-UV and LC-MS/MS methods.

  • Procedure:

    • HPLC-UV Method (with Derivatization):

      • Accurately weigh the API sample and dissolve it in a suitable diluent.

      • Add the derivatizing agent (e.g., NBD-Cl) and allow the reaction to proceed under controlled conditions (e.g., specific temperature and time).[1]

      • Inject the derivatized sample into the HPLC system.

      • Quantify the piperazine derivative based on the peak area response against a calibration curve of derivatized standards.

    • LC-MS/MS Method:

      • Accurately weigh the API sample and dissolve it in a suitable diluent.

      • Inject the sample directly into the LC-MS/MS system.

      • Quantify the piperazine derivative using a specific MRM transition and a calibration curve prepared from a certified reference standard.

Data Analysis and Statistical Evaluation
  • Objective: To statistically compare the results obtained from both methods.

  • Procedure:

    • Tabulate the quantitative results for each sample from both methods.

    • For each concentration level of the spiked samples, calculate the mean, standard deviation, and relative standard deviation (%RSD) for both methods.

    • Perform a statistical comparison of the mean values obtained from the two methods using a two-sample t-test. The null hypothesis is that there is no significant difference between the means of the two methods.

    • Compare the variances of the two methods using an F-test.

    • For the incurred samples, plot the results from the LC-MS/MS method against the results from the HPLC-UV method and perform a linear regression analysis. The slope should be close to 1, and the y-intercept should be close to 0.

Acceptance Criteria

The following are typical acceptance criteria for a successful cross-validation, based on ICH guidelines:[11][13][14]

  • Accuracy: The mean recovery for the spiked samples should be within 98.0% to 102.0% for both methods.

  • Precision: The %RSD for replicate analyses of each spiked sample should not be more than 2.0% for both methods.

  • Statistical Comparison: The calculated p-value from the t-test should be greater than 0.05, indicating no statistically significant difference between the two methods. The calculated F-value from the F-test should be less than the critical F-value, indicating that the precisions of the two methods are comparable.

  • Linear Regression (Incurred Samples): The coefficient of determination (R²) should be ≥ 0.99.

Documentation
  • Objective: To create a comprehensive record of the cross-validation study.

  • Procedure:

    • If the methods are deemed equivalent, the new method can be implemented. If not, an investigation into the discrepancies must be conducted.

Conclusion: A Commitment to Data Integrity

The cross-validation of analytical methods for piperazine derivative quantification is not merely a procedural formality; it is a fundamental scientific exercise that underpins the reliability of pharmaceutical quality control. By judiciously selecting the appropriate analytical technique and rigorously demonstrating its equivalence to established methods, researchers, scientists, and drug development professionals can ensure the integrity of their data and, ultimately, the safety and efficacy of the medicines they develop. This commitment to scientific integrity and adherence to regulatory guidelines is paramount in the journey of a drug from the laboratory to the patient.

References

  • Scholars.Direct. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combin. Retrieved from [Link]

  • International Council for Harmonisation. (2023). ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]

  • Scholars.Direct. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Semantic Scholar. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • International Council for Harmonisation. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Retrieved from [Link]

  • PubMed. (2010). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. Retrieved from [Link]

  • ResearchGate. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • ResearchGate. (2007). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Retrieved from [Link]

  • ResearchGate. (2010). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. Retrieved from [Link]

  • Semantic Scholar. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Retrieved from [Link]

  • SpringerLink. (2021). The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Retrieved from [Link]

  • PubMed Central (PMC). (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Retrieved from [Link]

  • ResearchGate. (2014). HPLC-UV/DAD chromatograms of piperazine derivative mixture. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • ECA Academy. (2014). FDA publishes new Guidance on Validation of Analytical Methods. Retrieved from [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]

  • ResearchGate. (2015). FDA Signals a New Approach for Analytical Method Validation. Retrieved from [Link]

  • ResearchGate. (2015). Determination of piperazine derivatives in “Legal Highs”. Retrieved from [Link]

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Comparative

A Comparative Guide to the Neuroprotective Effects of Piperazine Derivatives

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms, serves as a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a wide array of biological activities, with a signi...

Author: BenchChem Technical Support Team. Date: January 2026

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms, serves as a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a wide array of biological activities, with a significant number of compounds showing promise in the challenging field of neurodegenerative diseases.[1] This guide provides an in-depth comparison of the neuroprotective effects of select piperazine derivatives, synthesizing preclinical data to offer researchers and drug development professionals a clear perspective on their mechanisms, efficacy, and the experimental methodologies used for their evaluation.

Introduction: The Piperazine Scaffold in Neuroprotection

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by the progressive loss of neuronal structure and function. Key pathological drivers include oxidative stress, neuroinflammation, protein misfolding, and apoptosis. The versatility of the piperazine scaffold allows for the synthesis of derivatives that can target multiple facets of this complex pathology.[2][3] These compounds often exhibit favorable pharmacokinetic properties, including the ability to cross the blood-brain barrier, a critical feature for centrally acting drugs.[4] This guide will focus on a comparative analysis of two prominent, yet distinct, piperazine derivatives: Trazodone , a repurposed antidepressant, and Lurasidone , an atypical antipsychotic, both of which have garnered attention for their neuroprotective potential beyond their primary indications.

Featured Piperazine Derivatives: Mechanisms and Evidence

Trazodone is an antidepressant that acts as a serotonin antagonist and reuptake inhibitor (SARI). Its neuroprotective effects are thought to stem from multiple mechanisms, including the modulation of sleep architecture and stress response pathways.[5]

Mechanism of Action:

  • Serotonergic Modulation: Trazodone's primary action is on the serotonin system. It is an antagonist at 5-HT2A receptors and an inhibitor of the serotonin transporter (SERT). This modulation can influence mood, anxiety, and sleep.[6]

  • Sleep Enhancement: Trazodone is known to increase slow-wave sleep (SWS).[5] Deep sleep is critical for cerebral waste clearance and memory consolidation, and its enhancement may contribute to a neuroprotective environment.

  • Stress Pathway Attenuation: Preclinical studies suggest trazodone can protect against neurodegeneration by targeting the unfolded protein response (UPR), an integrated stress response pathway.[7]

Experimental Evidence: Clinical and preclinical studies have shown varied but often positive outcomes. A retrospective study on patients with Alzheimer's disease or mild cognitive impairment found that long-term trazodone users had a 2.6-fold slower decline in Mini-Mental State Examination (MMSE) scores compared to non-users.[5][6] In mouse models of stroke, trazodone administration improved recovery outcomes, particularly in the acute post-stroke phase.[8] However, a systematic review of 16 studies noted that while five showed a beneficial effect on cognition, seven showed no effect, and four showed impairment, suggesting the effects may be context-dependent.[6][9]

Lurasidone is an atypical antipsychotic with a high affinity for dopamine D2 and serotonin 5-HT2A and 5-HT7 receptors.[10] Its neuroprotective potential is linked to its ability to modulate these key neurotransmitter systems and potentially influence neurogenesis and cellular resilience.

Mechanism of Action:

  • Dopamine and Serotonin Receptor Antagonism: Lurasidone's primary mechanism involves potent antagonism of D2 and 5-HT2A receptors.[10] This dual action is central to its antipsychotic effects and is believed to contribute to mitigating negative symptoms and cognitive deficits.[11]

  • 5-HT7 Receptor Antagonism: Blockade of 5-HT7 receptors is associated with pro-cognitive and mood-regulating effects.[12]

  • 5-HT1A Partial Agonism: This action may contribute to anxiolytic and antidepressant properties, further supporting its use in mood disorders and potentially offering neuroprotective benefits.[11]

Experimental Evidence: Preclinical studies have demonstrated Lurasidone's neuroprotective effects. In a rat model of cranial nerve involvement, lurasidone treatment protected against language disturbances and cognitive impairment.[13] It was shown to increase the expression of proteins associated with neuroprotection in the hippocampus.[13] Animal studies also suggest lurasidone can improve cognitive ability and down-regulate receptors associated with psychosis.[14] By reducing the activity of CYP2D enzymes in the frontal cortex, lurasidone may also slow the metabolism of neurosteroids, which have known neuroprotective properties.[12]

Comparative Data Summary

The following table summarizes the key characteristics and reported neuroprotective effects of Trazodone and Lurasidone based on available data.

FeatureTrazodoneLurasidone
Primary Class Serotonin Antagonist and Reuptake Inhibitor (SARI)Atypical Antipsychotic
Primary Targets 5-HT2A, SERTDopamine D2, 5-HT2A, 5-HT7
Proposed Neuroprotective Mechanism Sleep enhancement, UPR modulation, serotonergic effects[5][7]Modulation of dopamine/serotonin pathways, pro-cognitive effects[11][12][13]
Key Preclinical Finding Restored memory deficits and prevented neurodegeneration in prion-induced pathology in mice.[8]Increased neuroprotective proteins in the hippocampus in a rat model.[13]
Key Clinical Finding Associated with a 2.6-fold slower cognitive decline in long-term users with AD/MCI.[5][6]Improves psychopathology and cognition in treatment-resistant schizophrenia.[11]
Cognitive Effects Variable: beneficial, neutral, or impairing depending on the study and context.[6][9]Generally pro-cognitive, linked to 5-HT7 antagonism and 5-HT1A partial agonism.[11]

Key Experimental Protocols for Evaluating Neuroprotection

The evaluation of neuroprotective agents relies on a battery of in vitro and in vivo assays. The choice of assay is dictated by the specific hypothesis being tested, such as protection against oxidative stress, excitotoxicity, or apoptosis.

The following diagram illustrates a typical workflow for screening potential neuroprotective compounds using cultured neuronal cells.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assessment cluster_analysis Phase 4: Analysis culture 1. Culture Neuronal Cells (e.g., SH-SY5Y, Primary Neurons) plate 2. Seed Cells into Multi-well Plates culture->plate pretreat 3. Pre-treat with Piperazine Derivative plate->pretreat stress 4. Induce Neurotoxicity (e.g., H₂O₂, Glutamate, Aβ) pretreat->stress viability 5a. Cell Viability Assay (e.g., MTT, LDH) stress->viability apoptosis 5b. Apoptosis Assay (e.g., Caspase-3, TUNEL) stress->apoptosis ros 5c. Oxidative Stress Assay (e.g., DCFH-DA) stress->ros data 6. Data Acquisition & Statistical Analysis viability->data apoptosis->data ros->data

Caption: A generalized workflow for assessing the neuroprotective effects of a compound in vitro.

The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability.[15][16] Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.

Causality: This assay is fundamental in neuroprotection studies. If a piperazine derivative protects neurons from a toxic insult, the treated cells will remain metabolically active and produce a strong colorimetric signal, whereas unprotected cells will die and lose this ability.

Step-by-Step Methodology:

  • Cell Seeding: Seed neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.[17][18]

  • Pre-treatment: Remove the culture medium and add fresh medium containing various concentrations of the piperazine derivative. Include a vehicle control (e.g., DMSO) and an untreated control. Incubate for 2-24 hours.[18]

  • Induce Toxicity: Add a neurotoxic agent (e.g., 100 µM H₂O₂) to all wells except the untreated control.

  • MTT Addition: After the desired incubation period (e.g., 24 hours), add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[19][20]

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing formazan crystals to form.[15][19]

  • Solubilization: Carefully aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[17][20]

  • Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.[16]

  • Analysis: Express cell viability as a percentage relative to the untreated control wells.

Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activation is a hallmark of programmed cell death. This assay quantifies its activity.

Causality: A successful neuroprotective agent will prevent the activation of the apoptotic cascade. Therefore, cells treated with an effective piperazine derivative should exhibit significantly lower Caspase-3 activity compared to cells exposed only to the neurotoxin.

Step-by-Step Methodology:

  • Induce Apoptosis: Treat cells in a multi-well plate with the neurotoxin and the piperazine derivative as described in the MTT protocol.

  • Cell Lysis: After treatment, collect and lyse the cells using a chilled lysis buffer. Incubate on ice for 10-15 minutes.[21][22]

  • Centrifugation: Centrifuge the lysates at high speed (e.g., 12,000 rpm) for 10-15 minutes at 4°C to pellet cell debris.[22]

  • Assay Reaction: Transfer the supernatant (containing the cell's proteins) to a new 96-well plate. Add a reaction buffer containing the Caspase-3 substrate (e.g., DEVD-pNA).[23]

  • Incubation: Incubate the plate at 37°C for 1-2 hours.[23][24] During this time, active Caspase-3 will cleave the substrate, releasing a chromophore (pNA).

  • Measurement: Measure the absorbance of the cleaved chromophore at 400-405 nm using a microplate reader.[21][23]

  • Analysis: Determine the fold-increase in Caspase-3 activity by comparing the absorbance of treated samples to the untreated control.

Many neuroprotective compounds exert their effects by modulating intracellular signaling cascades that control cell survival and death. The diagram below illustrates a simplified anti-apoptotic pathway that can be influenced by piperazine derivatives.

G Piperazine Piperazine Derivative Receptor Cell Surface Receptor Piperazine->Receptor Binds/Activates PI3K PI3K Receptor->PI3K Activates Akt Akt (Protein Kinase B) PI3K->Akt Activates Bad Bad Akt->Bad Inhibits Bcl2 Bcl-2 Bad->Bcl2 Inhibits Mitochondrion Mitochondrion Bcl2->Mitochondrion Stabilizes Survival Cell Survival Bcl2->Survival CytC Cytochrome c Release Mitochondrion->CytC Caspase9 Caspase-9 Activation CytC->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A simplified PI3K/Akt survival pathway often targeted by neuroprotective agents.

Conclusion and Future Directions

Piperazine derivatives like Trazodone and Lurasidone represent a promising area of research for neuroprotective therapies. While their primary clinical applications are in psychiatry, a growing body of evidence highlights their potential to mitigate the cellular and cognitive deficits associated with neurodegenerative diseases. Trazodone's effects on sleep and stress pathways and Lurasidone's potent modulation of key neurotransmitter systems provide distinct yet complementary approaches to neuroprotection.

Future research should focus on prospective, randomized controlled trials to definitively establish the neuroprotective efficacy of these compounds in patient populations with dementia.[7] Furthermore, the synthesis of novel piperazine derivatives, designed to selectively target pathways like TRPC6 activation or neuroinflammation, holds great promise for developing next-generation therapeutics with improved efficacy and safety profiles.[4][25] The robust experimental protocols detailed in this guide provide a validated framework for the continued exploration and comparison of these vital compounds.

References

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Al-Shammari, A. M. (2023). MTT (Assay protocol). Protocols.io. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Creative Bioarray. (n.d.). Caspase Activity Assay. [Link]

  • Popugaeva, E., et al. (2019). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. Molecular Pharmacology, 95(4), 435-447. [Link]

  • Le Texier, L., et al. (2017). Novel piperazine derivative PMS1339 exhibits tri-functional properties and cognitive improvement in mice. International Journal of Neuropsychopharmacology, 20(11), 913-923. [Link]

  • Alzheimer's Drug Discovery Foundation. (2025). Trazodone Cognitive Vitality Report. [Link]

  • Momeni-Moghaddam, H., et al. (2021). Synthesis, Characterization, Computational Studies, and Evaluation of Neuroprotective Effects of New Piperazine Compounds. Iranian Journal of Chemistry and Chemical Engineering, 40(2), 477-486. [Link]

  • Wang, Y., et al. (2022). Piperazine skeleton in the structural modification of natural products: a review. RSC Medicinal Chemistry, 13(10), 1165-1186. [Link]

  • Shulha, A. M., et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. International Journal of Molecular Sciences, 25(19), 10475. [Link]

  • Ples, H., et al. (2021). Investigating the Neuroprotective and Neuroregenerative Effect of Trazodone Regarding Behavioral Recovery in a BL6C57 Mice Stroke Model. Journal of Clinical Medicine, 10(21), 5089. [Link]

  • Shulha, A. M., et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. MDPI. [Link]

  • MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. [Link]

  • ResearchGate. (n.d.). The Neuropharmacological Potential of Piperazine Derivatives: A Mini- Review. [Link]

  • Fardoos, S., et al. (2023). Piperazine Derivatives Attenuate Scopolamine‐Induced Memory Deficits by Modulating Neuroinflammation and Oxidative Stress via the NF‐κB/TNF‐α/COX‐2 Pathway. Chemistry & Biodiversity, 20(5), e202201191. [Link]

  • Li, Q., et al. (2018). Neuroprotective effect of lurasidone via antagonist activities on histamine in a rat model of cranial nerve involvement. Experimental and Therapeutic Medicine, 15(4), 3461-3466. [Link]

  • Zhang, L., et al. (2016). Neuroprotection of lurasidone by antagonist activities of histamine in a cranial nerve involvement mouse model. Journal of Neurological Disorders, 4(3). [Link]

  • Fengchengli. (2026). The Chemistry Behind Neuroprotective Agents: Focus on Piperazine Intermediates. [Link]

  • Meltzer, H. Y., et al. (2020). Lurasidone Improves Psychopathology and Cognition in Treatment-Resistant Schizophrenia. Journal of Clinical Psychopharmacology, 40(3), 248-256. [Link]

  • Popugaeva, E., et al. (2024). Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. Scientific Reports, 14(1), 23896. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Lurasidone Hydrochloride?. [Link]

  • Halliday, M., & Mallucci, G. (2019). Trazodone and neuroprotection in dementia: only clinical trials will tell. PLOS Medicine, 16(5), e1002815. [Link]

  • Wójcikowski, J., et al. (2020). The Atypical Antipsychotic Lurasidone Affects Brain but Not Liver Cytochrome P450 2D (CYP2D) Activity. A Comparison with Other Novel Neuroleptics and Significance for Drug Treatment of Schizophrenia. International Journal of Molecular Sciences, 21(18), 6848. [Link]

  • Popugaeva, E., et al. (2019). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. Molecular Pharmacology, 95(4), 435-447. [Link]

  • La, A. L., et al. (2019). Long-Term Trazodone Use and Cognition: A Potential Therapeutic Role for Slow-Wave Sleep Enhancers. Journal of Alzheimer's Disease, 67(3), 955-964. [Link]

  • Gonçalo, P., et al. (2021). The effects of trazodone on human cognition: a systematic review. Psychogeriatrics, 21(5), 799-809. [Link]

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Validation

In Vitro and In Vivo Correlation of 1-Methyl-4-(1,4-dioxaspiro[4.5]decan-8-yl)piperazine Activity: A Comparative Guide

Authored by a Senior Application Scientist This guide provides a comprehensive analysis of the in vitro and in vivo correlation for the novel compound 1-Methyl-4-(1,4-dioxaspiro[4.5]decan-8-yl)piperazine. As public data...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the in vitro and in vivo correlation for the novel compound 1-Methyl-4-(1,4-dioxaspiro[4.5]decan-8-yl)piperazine. As public data on this specific molecule is limited, this document establishes a framework for its evaluation by drawing parallels with structurally similar compounds, particularly those acting as sigma-1 (σ1) receptor antagonists. The σ1 receptor is a chaperone protein in the endoplasmic reticulum involved in various cellular functions and is a target for neuropsychiatric and neurological disorders. This guide will, therefore, use the σ1 receptor as a plausible target to illustrate a robust scientific workflow for establishing an in vitro-in vivo correlation (IVIVC).

We will compare the hypothetical performance of 1-Methyl-4-(1,4-dioxaspiro[4.5]decan-8-yl)piperazine (referred to as Compound A ) with a known σ1 receptor antagonist, Haloperidol , a well-characterized antipsychotic drug. This comparative approach, supported by detailed experimental protocols and data interpretation, aims to provide researchers, scientists, and drug development professionals with a practical guide for advancing novel compounds from the bench to preclinical models.

The Scientific Rationale: Bridging the In Vitro-In Vivo Gap

The establishment of a strong in vitro-in vivo correlation (IVIVC) is a cornerstone of efficient drug development. It allows for the prediction of a drug's in vivo behavior based on in vitro data, thereby reducing the reliance on extensive animal testing and accelerating the development timeline. A robust IVIVC is built on a mechanistic understanding of the drug's action, from receptor binding and cellular response to its pharmacokinetic and pharmacodynamic profile in a living system.

This guide will navigate through the essential stages of this process:

  • In Vitro Characterization: Determining the binding affinity and functional activity of Compound A at the σ1 receptor.

  • In Vivo Target Engagement and Efficacy: Assessing the ability of Compound A to interact with the σ1 receptor in a living organism and elicit a therapeutic response.

  • Pharmacokinetic Profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of Compound A.

  • IVIVC Modeling: Integrating in vitro and in vivo data to build a predictive model.

In Vitro Characterization: Receptor Binding and Functional Assays

The initial step is to quantify the interaction of Compound A with the σ1 receptor and to assess its functional consequences.

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of Compound A for the σ1 receptor. It involves the use of a radiolabeled ligand that is known to bind to the receptor and measuring the ability of Compound A to displace it.

Experimental Protocol: σ1 Receptor Radioligand Binding Assay

  • Preparation of Membranes: Prepare cell membranes from a cell line overexpressing the human σ1 receptor (e.g., CHO-σ1 cells).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Radioligand: [³H]-pentazocine (a known σ1 receptor ligand).

  • Incubation: Incubate the cell membranes with [³H]-pentazocine and varying concentrations of Compound A or Haloperidol for 60 minutes at 37°C.

  • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the Ki value using the Cheng-Prusoff equation.

Table 1: Hypothetical In Vitro Binding Affinity Data

CompoundKi for σ1 Receptor (nM)
Compound A 5.2
Haloperidol 3.8
Functional Assay: Calcium Mobilization

The σ1 receptor has been shown to modulate intracellular calcium signaling. A functional assay measuring changes in intracellular calcium can determine whether Compound A acts as an agonist or antagonist.

Experimental Protocol: Fluo-4 Calcium Mobilization Assay

  • Cell Culture: Plate CHO-σ1 cells in 96-well plates.

  • Dye Loading: Load the cells with the calcium-sensitive dye Fluo-4 AM.

  • Compound Addition: Add varying concentrations of Compound A or Haloperidol, followed by a known σ1 receptor agonist (e.g., PRE-084).

  • Fluorescence Measurement: Measure the change in fluorescence intensity using a plate reader.

  • Data Analysis: Determine the IC50 value for the inhibition of the agonist-induced calcium response.

Table 2: Hypothetical In Vitro Functional Activity Data

CompoundFunctional ActivityIC50 (nM)
Compound A σ1 Antagonist12.5
Haloperidol σ1 Antagonist8.1

In Vivo Evaluation: Target Engagement and Efficacy

The next critical step is to demonstrate that Compound A can reach its target in a living system and exert a measurable effect.

Target Engagement: Positron Emission Tomography (PET)

PET imaging with a specific radiotracer for the σ1 receptor can be used to measure the occupancy of the receptor by Compound A in the brain of a living animal (e.g., a non-human primate).

Experimental Workflow: In Vivo Target Engagement

cluster_0 PET Imaging Workflow A Administer σ1 PET Radiotracer to Animal B Baseline PET Scan (No Drug) A->B C Administer Compound A B->C D Post-Dose PET Scan C->D E Calculate Receptor Occupancy D->E

Caption: Workflow for assessing in vivo target engagement using PET.

Preclinical Efficacy Model: Neuropathic Pain

The σ1 receptor is implicated in pain modulation. A common preclinical model to assess the efficacy of σ1 antagonists is the spared nerve injury (SNI) model of neuropathic pain in rodents.

Experimental Protocol: Spared Nerve Injury (SNI) Model

  • Surgical Procedure: Induce neuropathic pain in rats by ligating and transecting two of the three branches of the sciatic nerve.

  • Drug Administration: After a recovery period and confirmation of pain development (mechanical allodynia), administer Compound A or Haloperidol.

  • Behavioral Testing: Measure the paw withdrawal threshold in response to a mechanical stimulus (von Frey filaments) at different time points after drug administration.

  • Data Analysis: Compare the paw withdrawal threshold between treated and vehicle groups to determine the anti-allodynic effect.

Table 3: Hypothetical In Vivo Efficacy Data

CompoundDose (mg/kg)% Reversal of Mechanical Allodynia
Compound A 1065%
Haloperidol 550%

Pharmacokinetic Profiling

Understanding the ADME properties of Compound A is crucial for correlating in vitro activity with in vivo efficacy.

Experimental Protocol: Rodent Pharmacokinetic Study

  • Drug Administration: Administer a single intravenous (IV) and oral (PO) dose of Compound A to separate groups of rats.

  • Blood Sampling: Collect blood samples at various time points.

  • Bioanalysis: Analyze the plasma concentrations of Compound A using LC-MS/MS.

  • Data Analysis: Calculate key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability.

Table 4: Hypothetical Pharmacokinetic Parameters of Compound A

ParameterValue
Clearance (mL/min/kg)15
Volume of Distribution (L/kg)5
Half-life (hours)3
Oral Bioavailability (%)40

Establishing the In Vitro-In Vivo Correlation

The final step is to integrate the collected data to build a predictive IVIVC model.

IVIVC Framework

cluster_IVIVC IVIVC Model invitro In Vitro Potency (Ki, IC50) model Predictive Model invitro->model pk Pharmacokinetics (Free Drug Concentration) pk->model invivo In Vivo Efficacy (% Receptor Occupancy, % Pain Reversal) model->invivo

Caption: Conceptual framework for building an IVIVC model.

By correlating the free plasma concentration of Compound A at the site of action (estimated from the PK data) with its in vitro potency (Ki), we can predict the receptor occupancy required to achieve a certain level of efficacy in the neuropathic pain model. This model can then be used to predict effective doses in other species, including humans, and to set specifications for drug formulation.

Conclusion

This guide has outlined a comprehensive, albeit hypothetical, strategy for establishing the in vitro-in vivo correlation of 1-Methyl-4-(1,4-dioxaspiro[4.5]decan-8-yl)piperazine (Compound A), using the σ1 receptor as a plausible biological target. By systematically integrating in vitro binding and functional data with in vivo target engagement, efficacy, and pharmacokinetic studies, a robust predictive model can be built. This approach, which emphasizes a mechanistic understanding of drug action, is essential for de-risking drug development programs and accelerating the delivery of novel therapeutics to patients. The comparison with a well-characterized drug like Haloperidol provides a valuable benchmark for assessing the potential of new chemical entities.

References

  • Title: Sigma-1 Receptor Chaperone at the ER-Mitochondrion Interface Exerts Neuroprotective Actions. Source: Trends in Neurosciences. URL: [Link]

  • Title: The sigma-1 receptor: a key pharmacological target for the treatment of neuropsychiatric diseases. Source: Expert Opinion on Therapeutic Targets. URL: [Link]

  • Title: The antipsychotic drug haloperidol is a potent and selective sigma-1 receptor antagonist. Source: Psychopharmacology. URL: [Link]

  • Title: Sigma-1 receptor-mediated modulation of Ca2+ signaling in neuronal and cardiac cells. Source: Journal of Pharmacological Sciences. URL: [Link]

  • Title: Sigma-1 receptor antagonists as potential analgesics for the treatment of neuropathic pain. Source: European Journal of Pharmacology. URL: [Link]

Comparative

Benchmarking the Selectivity of a Novel Spirocyclic Piperazine Derivative for 5-HT1A over α1-Adrenoceptors: A Comparative Guide

In the landscape of modern drug discovery, particularly within central nervous system (CNS) therapeutics, achieving receptor selectivity is a cornerstone of developing safer and more efficacious medicines. Off-target act...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly within central nervous system (CNS) therapeutics, achieving receptor selectivity is a cornerstone of developing safer and more efficacious medicines. Off-target activity can lead to a host of undesirable side effects, complicating clinical development and limiting therapeutic potential. This guide provides a comprehensive framework for benchmarking the selectivity of a novel chemical entity, 1-Methyl-4-(1,4-dioxaspiro[4.5]decan-8-yl)piperazine (termed NCE-001 for this guide) , for the serotonin 1A (5-HT1A) receptor over α1-adrenergic receptors (α1-ARs).

The rationale for this specific selectivity profile is rooted in the therapeutic promise of 5-HT1A receptor modulation for conditions like anxiety and depression.[1] However, many arylpiperazine scaffolds, a common motif in 5-HT1A ligands, also exhibit affinity for α1-adrenoceptors, which can lead to cardiovascular side effects such as orthostatic hypotension.[2] Therefore, early and accurate assessment of selectivity is paramount.

This guide will delve into the requisite experimental protocols, present comparative data with established reference compounds, and elucidate the underlying signaling pathways to provide researchers, scientists, and drug development professionals with a robust methodology for evaluating similar compounds. The data for comparator compounds is drawn from the work of Catto et al. (2014), who investigated a series of structurally related 1,4-dioxaspiro[4.5]decane based ligands.[3]

The Molecular Targets: 5-HT1A and α1-Adrenergic Receptors

A fundamental understanding of the target receptors is crucial for designing and interpreting selectivity assays.

  • 5-HT1A Receptor: A member of the G-protein coupled receptor (GPCR) superfamily, the 5-HT1A receptor is coupled to inhibitory Gi/o proteins.[1] Upon activation by an agonist, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade is a key mechanism in its therapeutic effects.

  • α1-Adrenergic Receptors: These GPCRs are coupled to Gq/11 proteins. Agonist binding activates phospholipase C, which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, a hallmark of α1-AR activation.[4][5][6] There are three main subtypes of the α1-adrenoceptor: α1A, α1B, and α1D, all of which are important to consider in a comprehensive selectivity profile.

Receptor Signaling Pathways cluster_5HT1A 5-HT1A Receptor Pathway cluster_alpha1 α1-Adrenoceptor Pathway Agonist_5HT1A 5-HT1A Agonist Receptor_5HT1A 5-HT1A Receptor Agonist_5HT1A->Receptor_5HT1A Binds G_protein_Gi Gi/o Protein Receptor_5HT1A->G_protein_Gi Activates AC Adenylyl Cyclase G_protein_Gi->AC Inhibits cAMP [cAMP] AC->cAMP Produces Response_5HT1A Neuronal Inhibition cAMP->Response_5HT1A Leads to Agonist_alpha1 α1 Agonist Receptor_alpha1 α1-Adrenoceptor Agonist_alpha1->Receptor_alpha1 Binds G_protein_Gq Gq/11 Protein Receptor_alpha1->G_protein_Gq Activates PLC Phospholipase C G_protein_Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Ca2 [Ca2+]i IP3->Ca2 Releases Response_alpha1 Smooth Muscle Contraction Ca2->Response_alpha1 Leads to

Figure 1: Simplified signaling pathways of the 5-HT1A and α1-adrenergic receptors.

Experimental Workflow for Selectivity Profiling

A multi-step approach is necessary to build a comprehensive selectivity profile, starting with binding affinity and progressing to functional activity.

Experimental Workflow start Start: Synthesize NCE-001 binding_assays Primary Screen: Radioligand Binding Assays start->binding_assays binding_5ht1a 5-HT1A Binding (vs. [3H]8-OH-DPAT) binding_assays->binding_5ht1a binding_alpha1 α1-ARs Binding (vs. [3H]Prazosin) binding_assays->binding_alpha1 data_analysis_binding Data Analysis: Calculate Ki Values Determine Binding Selectivity binding_5ht1a->data_analysis_binding binding_alpha1->data_analysis_binding functional_assays Secondary Screen: Functional Assays data_analysis_binding->functional_assays If promising selectivity functional_5ht1a 5-HT1A Functional Assay (cAMP Inhibition) functional_assays->functional_5ht1a functional_alpha1 α1-AR Functional Assay (Ca2+ Mobilization) functional_assays->functional_alpha1 data_analysis_functional Data Analysis: Calculate EC50/IC50 & Emax Determine Functional Selectivity functional_5ht1a->data_analysis_functional functional_alpha1->data_analysis_functional conclusion Conclusion: Comprehensive Selectivity Profile data_analysis_functional->conclusion

Figure 2: High-level experimental workflow for determining receptor selectivity.

Part 1: Determination of Binding Affinity via Radioligand Binding Assays

The initial step is to determine the binding affinity (Ki) of NCE-001 at the target and off-target receptors. This is achieved through competitive radioligand binding assays.

Protocol 1: 5-HT1A Receptor Binding Assay

This protocol is adapted from established methodologies for 5-HT1A receptor binding.[3]

  • Membrane Preparation: Utilize cell membranes from HEK-293 cells stably expressing the human 5-HT1A receptor.

  • Assay Buffer: Prepare a buffer of 50 mM Tris-HCl, pH 7.4, containing 2.5 mM MgCl2 and 1 mM EDTA.

  • Radioligand: Use [3H]8-OH-DPAT, a well-characterized 5-HT1A agonist radioligand, at a final concentration of approximately 1 nM.

  • Competition Assay:

    • Incubate the cell membranes (15-20 µg protein/well) with [3H]8-OH-DPAT and a range of concentrations of NCE-001 (e.g., 0.1 nM to 10 µM).

    • For determination of non-specific binding, use a high concentration (10 µM) of a known 5-HT1A ligand, such as serotonin.

  • Incubation: Incubate the mixture for 60 minutes at 25°C.

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.3% polyethyleneimine. Wash the filters rapidly with ice-cold assay buffer.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Calculate the IC50 value (the concentration of NCE-001 that inhibits 50% of the specific binding of the radioligand). Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

Protocol 2: α1-Adrenoceptor Subtype Binding Assays

This protocol is designed to assess affinity at the human α1A, α1B, and α1D adrenoceptor subtypes.[3]

  • Membrane Preparation: Use cell membranes from CHO-K1 cells independently expressing human α1A, α1B, or α1D adrenoceptors.

  • Assay Buffer: Prepare a buffer of 50 mM Tris-HCl, pH 7.4.

  • Radioligand: Use [3H]Prazosin, a high-affinity α1-AR antagonist radioligand, at a final concentration of approximately 0.25 nM.

  • Competition Assay:

    • Incubate the respective cell membranes (10-15 µg protein/well) with [3H]Prazosin and a range of concentrations of NCE-001 (e.g., 0.1 nM to 10 µM).

    • For determination of non-specific binding, use a high concentration (10 µM) of phentolamine.

  • Incubation: Incubate the mixture for 60 minutes at 25°C.

  • Filtration & Quantification: Follow steps 6 and 7 from the 5-HT1A protocol.

  • Data Analysis: Calculate IC50 and Ki values for each α1-AR subtype using the Cheng-Prusoff equation as described above.

Comparative Binding Affinity Data

The following table presents hypothetical binding data for our New Chemical Entity (NCE-001) alongside experimentally determined data for reference compounds and structurally similar molecules from Catto et al. (2014). This allows for a direct comparison of potency and selectivity.

Compound5-HT1A Ki (nM)α1A Ki (nM)α1B Ki (nM)α1D Ki (nM)α1A/5-HT1A Selectivityα1B/5-HT1A Selectivityα1D/5-HT1A Selectivity
NCE-001 (Hypothetical) 1.5 250 450 380 167-fold 300-fold 253-fold
8-OH-DPAT (Reference Agonist)0.9>10,000>10,000>10,000>11,111-fold>11,111-fold>11,111-fold
Prazosin (Reference Antagonist)1800.20.50.80.001-fold0.003-fold0.004-fold
Compound 10 (Catto et al.)0.43114158133265-fold367-fold309-fold
Compound 27 (Catto et al.)1342.511.45.30.018-fold0.085-fold0.039-fold
Compound 30 (Catto et al.)1503.513.56.80.023-fold0.09-fold0.045-fold

Data for 8-OH-DPAT and Prazosin are compiled from various sources. Data for compounds 10, 27, and 30 are from Catto et al., 2014.[3]

Part 2: Assessment of Functional Activity

Binding affinity does not always correlate directly with functional activity (i.e., whether a compound is an agonist, antagonist, or partial agonist). Therefore, functional assays are a critical next step.

Protocol 3: 5-HT1A Functional Assay (cAMP Inhibition)

This assay measures the ability of NCE-001 to mimic the natural ligand (serotonin) in activating the Gi/o signaling pathway.[1][8]

  • Cell Culture: Use CHO-K1 cells stably expressing the human 5-HT1A receptor.

  • Assay Principle: Stimulate the cells with forskolin to increase intracellular cAMP levels. In the presence of a 5-HT1A agonist, the receptor will be activated, inhibiting adenylyl cyclase and thus reducing the forskolin-induced cAMP accumulation.

  • Procedure:

    • Pre-incubate the cells with varying concentrations of NCE-001.

    • Stimulate the cells with forskolin (e.g., 10 µM).

    • Incubate for 30 minutes at 37°C.

  • Quantification: Lyse the cells and measure cAMP levels using a suitable detection kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis:

    • Agonist Mode: Determine the EC50 (concentration for 50% of maximal response) and Emax (maximal effect, compared to a full agonist like 5-HT) for NCE-001.

    • Antagonist Mode: To test for antagonist activity, pre-incubate cells with NCE-001 before adding a fixed concentration of a known agonist (e.g., 5-HT). Determine the IC50 value.

Protocol 4: α1-Adrenoceptor Functional Assay (Calcium Mobilization)

This assay measures the ability of NCE-001 to block the Gq/11 signaling pathway activated by an α1-AR agonist.[4][9]

  • Cell Culture: Use HEK-293 cells stably expressing one of the human α1-adrenoceptor subtypes (α1A, α1B, or α1D).

  • Assay Principle: Activation of α1-ARs leads to an increase in intracellular calcium. This can be measured using a calcium-sensitive fluorescent dye. An antagonist will block this response.

  • Procedure:

    • Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM).

    • Pre-incubate the cells with varying concentrations of NCE-001 (to test for antagonist activity).

    • Add a known α1-AR agonist (e.g., phenylephrine or A-61603) at a concentration that gives a robust response (e.g., EC80).

  • Quantification: Measure the change in fluorescence intensity over time using a fluorescence plate reader (e.g., FLIPR or FlexStation).

  • Data Analysis: Determine the IC50 value for NCE-001, representing the concentration that inhibits 50% of the agonist-induced calcium response.

Comparative Functional Activity Data

This table presents a hypothetical functional profile for NCE-001 alongside data for reference compounds.

Compound5-HT1A Functional Activityα1A Functional Activityα1B Functional Activityα1D Functional Activity
NCE-001 (Hypothetical) Agonist EC50 = 5.2 nMEmax = 85% (vs. 5-HT)Antagonist IC50 = 310 nMAntagonist IC50 = 520 nMAntagonist IC50 = 450 nM
8-OH-DPATFull Agonist EC50 ~ 2 nMEmax ~ 100%No significant activityNo significant activityNo significant activity
PrazosinAntagonist IC50 > 1000 nMPotent Antagonist IC50 ~ 0.5 nMPotent Antagonist IC50 ~ 1.0 nMPotent Antagonist IC50 ~ 1.5 nM
Compound 10 (Catto et al.)Agonist pD2 = 8.52 (Emax = 84%)Antagonist pA2 = 6.94Antagonist pA2 = 6.80Antagonist pA2 = 6.88

pD2 is the negative logarithm of the EC50. pA2 is the negative logarithm of the antagonist's dissociation constant.

Conclusion and Interpretation

Based on the comprehensive (and hypothetical) data presented, NCE-001 demonstrates a highly desirable selectivity profile.

  • Binding Selectivity: It exhibits over 150-fold higher affinity for the 5-HT1A receptor compared to any of the α1-adrenoceptor subtypes. This is a significant margin that suggests a low potential for α1-AR-mediated side effects at therapeutic concentrations targeting 5-HT1A. Its profile is superior to that of the α1-AR antagonist-biased compounds (27 and 30) and comparable in selectivity to the potent 5-HT1A agonist (Compound 10) from the study by Catto et al.[3]

  • Functional Selectivity: The functional data corroborates the binding results. NCE-001 acts as a potent agonist at the 5-HT1A receptor while behaving as a significantly weaker antagonist at α1-adrenoceptors. The large separation between its 5-HT1A agonist EC50 (5.2 nM) and its α1-AR antagonist IC50 values (>300 nM) provides a substantial therapeutic window.

References

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